molecular formula C10H7NO3 B1446043 2-(Furan-3-yl)isonicotinic acid CAS No. 1256789-85-1

2-(Furan-3-yl)isonicotinic acid

Cat. No.: B1446043
CAS No.: 1256789-85-1
M. Wt: 189.17 g/mol
InChI Key: VMEZENYWAAFWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-3-yl)isonicotinic acid (CAS 1256789-85-1) is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . It belongs to the class of isonicotinic acid derivatives, characterized by a pyridine ring substituted with a carboxylic acid group and a furan heterocycle. This specific structural motif makes it a valuable scaffold in medicinal chemistry and organic synthesis. Compounds featuring furan and pyridine rings are frequently investigated for their diverse biological activities. Research on analogous structures has demonstrated potential in areas such as antifungal applications against Candida species and as a core structure in the development of novel cytotoxic agents for cancer research . The furan ring contributes to the molecule's aromaticity and potential for further functionalization, making it a versatile intermediate. As a building block, it can be used to create more complex molecules for drug discovery programs and material science. The compound's mechanism of action is not fully characterized and is highly dependent on the final synthesized derivative and its biological target. This product is intended for research purposes and is strictly for laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-3-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEZENYWAAFWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 2-(Furan-3-yl)isonicotinic Acid

The convergence of furan and pyridine ring systems within a single molecular entity, as exemplified by 2-(Furan-3-yl)isonicotinic acid, represents a scaffold of significant interest in medicinal chemistry and materials science. The furan moiety is a prevalent structural motif in a multitude of bioactive natural products and pharmaceuticals, valued for its unique electronic properties and ability to engage in hydrogen bonding.[1] The isonicotinic acid framework, a derivative of pyridine, is a cornerstone in the development of drugs and functional materials, owing to its coordinative capabilities and its role as a bioisostere for other aromatic systems. The strategic combination of these two heterocycles can give rise to novel compounds with potentially enhanced biological activity, improved pharmacokinetic profiles, and unique photophysical properties. This guide provides a comprehensive overview of robust and scientifically validated synthetic strategies for the preparation of 2-(Furan-3-yl)isonicotinic acid, intended for researchers and professionals in the fields of drug discovery and chemical development.

Strategic Overview of Synthetic Pathways

The synthesis of 2-(Furan-3-yl)isonicotinic acid is most logically approached through the strategic formation of the carbon-carbon bond between the furan and pyridine rings. Modern organometallic cross-coupling reactions provide the most efficient and versatile methods for achieving this transformation. This guide will focus on three well-established and powerful catalytic systems: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. Additionally, a more contemporary approach involving direct C-H activation will be discussed as a forward-looking strategy.

The general retrosynthetic analysis reveals two primary disconnection points, leading to the selection of key building blocks: a 3-substituted furan and a 2-substituted isonicotinic acid derivative.

G cluster_furan Furan Precursors cluster_pyridine Pyridine Precursors target 2-(Furan-3-yl)isonicotinic acid disconnection C-C Bond Formation (Cross-Coupling) target->disconnection furan_boronic Furan-3-boronic acid (for Suzuki) disconnection->furan_boronic furan_stannane 3-(Tributylstannyl)furan (for Stille) disconnection->furan_stannane furan_zinc 3-Furylzinc chloride (for Negishi) disconnection->furan_zinc furan_unsubstituted Furan (for C-H Activation) disconnection->furan_unsubstituted pyridine_halide 2-Haloisonicotinic acid derivative (e.g., 2-Chloroisonicotinic acid) disconnection->pyridine_halide

Figure 1: Retrosynthetic analysis of 2-(Furan-3-yl)isonicotinic acid.

Part 1: Synthesis of Key Precursors

A critical aspect of a successful synthesis is the efficient preparation of the starting materials. This section details the synthesis of the essential furan and pyridine building blocks.

Synthesis of Furan-3-boronic acid

Furan-3-boronic acid is a key intermediate for the Suzuki-Miyaura coupling.[2][3][4] While commercially available, its synthesis from the more accessible 3-bromofuran is a valuable laboratory procedure.

Protocol 1: Synthesis of Furan-3-boronic acid from 3-Bromofuran

  • Metal-Halogen Exchange: To a solution of 3-bromofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Stir the reaction mixture at -78 °C for 1 hour. The formation of 3-furyllithium is observed.

  • Borylation: To the freshly prepared 3-furyllithium solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The reaction is highly exothermic and the addition should be slow to maintain the temperature.

  • Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic (pH ~2).

  • Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to afford the crude furan-3-boronic acid, which can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).[2]

Causality and Experimental Rationale:

  • Low Temperature: The metal-halogen exchange and borylation steps are performed at -78 °C to prevent side reactions, such as the decomposition of the highly reactive 3-furyllithium intermediate.

  • Inert Atmosphere: Organolithium reagents are extremely sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent quenching of the reagent and ensure high yields.

  • Triisopropyl borate: This borate ester is used as the boron source. Upon acidic work-up, the boronate ester is hydrolyzed to the desired boronic acid.

Synthesis of 2-Chloroisonicotinic Acid

2-Chloroisonicotinic acid is a versatile precursor for various cross-coupling reactions.[5][6][7] It can be synthesized from the readily available nicotinic acid.

Protocol 2: Synthesis of 2-Chloroisonicotinic Acid from Nicotinic Acid

  • N-Oxidation: To a solution of nicotinic acid (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 1.5 eq). Heat the mixture at 70-80 °C for 24 hours. Cool the reaction mixture and collect the precipitated nicotinic acid N-oxide by filtration.[8]

  • Chlorination: Suspend the dried nicotinic acid N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq). Heat the mixture to reflux (approximately 105-110 °C) for 3 hours.[6][9]

  • Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. The pH is then adjusted to approximately 3-4 with a concentrated solution of sodium hydroxide. The precipitated 2-chloroisonicotinic acid is collected by filtration, washed with cold water, and dried.

Causality and Experimental Rationale:

  • N-Oxidation: The initial N-oxidation of the pyridine ring activates the 2-position towards nucleophilic attack. The N-oxide oxygen atom increases the electrophilicity of the adjacent carbon atoms.

  • Phosphorus Oxychloride (POCl₃): POCl₃ serves as both the chlorinating agent and the solvent in the second step. It facilitates the substitution of the hydroxyl group (formed from the N-oxide) with a chlorine atom.

Part 2: Palladium-Catalyzed Cross-Coupling Strategies

With the key precursors in hand, we can now explore the core C-C bond-forming reactions.

Suzuki-Miyaura Coupling: The Workhorse Approach

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid coupling partners.[10][11][12]

G cluster_reactants cluster_conditions Reaction Conditions furan_boronic Furan-3-boronic acid plus + furan_boronic->plus pyridine_halide 2-Chloroisonicotinic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) pyridine_halide->catalyst Heat plus->pyridine_halide base Base (e.g., K₂CO₃, Cs₂CO₃) catalyst->base solvent Solvent (e.g., Dioxane/H₂O, Toluene/H₂O) base->solvent product 2-(Furan-3-yl)isonicotinic acid solvent->product

Figure 2: General scheme for the Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of Furan-3-boronic acid and 2-Chloroisonicotinic acid

  • Reaction Setup: To a reaction vessel, add 2-chloroisonicotinic acid (1.0 eq), furan-3-boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, acidify the reaction mixture with aqueous HCl (1 M) to pH ~4. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand (e.g., SPhos)The choice of catalyst and ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is required to activate the boronic acid for transmetalation to the palladium center.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Temperature 80-120 °CElevated temperatures are typically required to drive the reaction to completion.
Stille Coupling: An Alternative with Organostannanes

The Stille coupling utilizes organotin reagents, which are often highly reactive and tolerant of a wide range of functional groups.[13][14][15][16] However, the toxicity of tin compounds is a significant drawback.

Protocol 4: Stille Coupling of 3-(Tributylstannyl)furan and 2-Chloroisonicotinic acid

  • Precursor Synthesis: 3-(Tributylstannyl)furan can be prepared from 3-furyllithium (from Protocol 1) by quenching with tributyltin chloride instead of triisopropyl borate.

  • Reaction Setup: In a reaction vessel, combine 2-chloroisonicotinic acid (1.0 eq), 3-(tributylstannyl)furan (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Additives: Add an anhydrous, degassed solvent such as toluene or DMF. In some cases, a lithium chloride additive can accelerate the reaction.

  • Reaction Execution: Heat the mixture to 90-110 °C under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: After completion, the reaction mixture is cooled and subjected to a standard aqueous work-up. Purification often requires column chromatography to separate the product from the tin byproducts.

Causality and Experimental Rationale:

  • Organostannane Reagents: Organostannanes are stable to air and moisture, but their toxicity necessitates careful handling.[14]

  • Anhydrous Conditions: While Stille couplings can be tolerant to some moisture, anhydrous conditions are generally preferred for optimal results.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the rate of transmetalation, which is often the rate-determining step.[17]

Negishi Coupling: High Reactivity with Organozincs

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron and organotin counterparts.[18][19][20][21] This higher reactivity can allow for milder reaction conditions.

Protocol 5: Negishi Coupling of 3-Furylzinc chloride and 2-Chloroisonicotinic acid

  • Organozinc Preparation: 3-Furylzinc chloride is prepared in situ by the reaction of 3-furyllithium (from Protocol 1) with anhydrous zinc chloride (ZnCl₂) in THF at 0 °C.

  • Coupling Reaction: To the freshly prepared organozinc reagent, add 2-chloroisonicotinic acid (1.0 eq) and a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq).

  • Reaction Execution: The reaction is typically stirred at room temperature or with gentle heating (40-60 °C) for 6-12 hours under an inert atmosphere.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. Purification is performed using standard techniques.

Causality and Experimental Rationale:

  • Organozinc Reactivity: The high reactivity of organozinc reagents often allows for lower reaction temperatures and shorter reaction times.[21] However, they are also more sensitive to air and moisture.[21]

  • In Situ Preparation: Organozinc reagents are typically prepared and used immediately to avoid decomposition.

  • Catalyst System: Palladium catalysts with electron-rich and bulky ligands are often effective for Negishi couplings.[22]

Part 3: Advanced Synthetic Strategies: C-H Activation

Direct C-H activation represents a more atom-economical and environmentally benign approach to C-C bond formation, as it avoids the pre-functionalization of one of the coupling partners.[23][24][25]

G cluster_reactants cluster_conditions Reaction Conditions furan Furan plus + furan->plus pyridine_halide 2-Chloroisonicotinic acid catalyst Pd or Rh Catalyst pyridine_halide->catalyst Heat plus->pyridine_halide oxidant Oxidant (e.g., Ag₂CO₃) catalyst->oxidant directing_group Optional Directing Group oxidant->directing_group product 2-(Furan-3-yl)isonicotinic acid directing_group->product

Figure 3: Conceptual workflow for C-H activation.

A plausible, though likely challenging, route would involve the direct C-H arylation of furan at the 3-position with 2-chloroisonicotinic acid. Regioselectivity can be an issue in the C-H activation of furan, with functionalization often favoring the 2-position. However, the development of new catalyst systems and directing groups is an active area of research that may provide a solution.

Conceptual Protocol 6: Direct C-H Arylation

  • Reaction Setup: Combine 2-chloroisonicotinic acid (1.0 eq), furan (as the limiting reagent or in excess), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a phosphine or N-heterocyclic carbene), and an oxidant (e.g., silver carbonate).

  • Solvent and Execution: The reaction would likely be carried out in a high-boiling point solvent at elevated temperatures.

  • Challenges: The primary challenges would be achieving high regioselectivity for the 3-position of furan and overcoming potential catalyst inhibition by the carboxylic acid group.

This approach, while currently more speculative for this specific target, represents the cutting edge of synthetic methodology and offers significant advantages in terms of step economy.

Conclusion and Future Outlook

The synthesis of 2-(Furan-3-yl)isonicotinic acid is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling represents the most practical and environmentally benign of these methods, leveraging the stability and commercial availability of the required boronic acid precursor. The Stille and Negishi couplings offer viable alternatives with their own distinct advantages and disadvantages concerning reactivity and reagent toxicity.

Future efforts in the synthesis of this and related bi-heteroaryl compounds will likely focus on the advancement of direct C-H activation methodologies. The development of highly regioselective and functional group tolerant catalyst systems will undoubtedly streamline the synthesis of these valuable molecular scaffolds, further empowering research in drug discovery and materials science.

References

  • Wikipedia. (n.d.). 3-Bromofuran. Retrieved from [Link][1]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link][5]

  • Sasmal, A., Roisnel, T., Bera, J. K., Doucet, H., & Soulé, J.-F. (n.d.). Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. Royal Society of Chemistry. Retrieved from [Link][26]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link][8]

  • Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from [Link][7]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-(1-hydroxy-ethyl)-furan. Retrieved from [Link][27]

  • PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link][9]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link][19]

  • National Center for Biotechnology Information. (n.d.). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. Retrieved from [Link][20]

  • Myers, A. G. (n.d.). The Stille Reaction. Harvard University. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link][14]

  • J&K Scientific LLC. (n.d.). Furan-3-boronic acid, 98%. Retrieved from [Link][3]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link][15]

  • Berlin, C. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Digital Commons @ University of Puget Sound. Retrieved from [Link][22]

  • OpenOChem Learn. (n.d.). Negishi Coupling. Retrieved from [Link][21]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link][16]

  • ResearchGate. (n.d.). C-H Activation of Heteroaromatics. Retrieved from [Link][23]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link][10]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link][28]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link][17]

  • MDPI. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link][29]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link][30]

  • Royal Society of Chemistry. (n.d.). Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization. Retrieved from [Link][25]

  • PubChem. (n.d.). 2-{[(furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link][31]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Journal of the Chinese Chemical Society. Retrieved from [Link][32]

  • Wiley Online Library. (n.d.). Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. Retrieved from [Link][33]

  • MDPI. (n.d.). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link][34]

  • National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link][35]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link][36]

  • ResearchGate. (2025). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. Retrieved from [Link][37]

  • National Center for Biotechnology Information. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Retrieved from [Link][38]

  • National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link][39]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link][40]

Sources

2-(Furan-3-yl)isonicotinic acid characterization techniques

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 2-(Furan-3-yl)isonicotinic Acid

Introduction: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, heterocyclic compounds serve as foundational scaffolds for a vast array of therapeutic agents. Among these, molecules that couple different aromatic systems, such as 2-(Furan-3-yl)isonicotinic acid, are of significant interest. This compound merges a furan ring, a common motif in biologically active natural products, with an isonicotinic acid core, a privileged structure in medicinal chemistry.[1][2] The precise structural arrangement and purity of such a molecule are paramount, as even minor variations can profoundly impact its pharmacological activity, toxicity, and formulation stability.

This guide provides a comprehensive, field-proven framework for the definitive characterization of 2-(Furan-3-yl)isonicotinic acid. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring that each analytical step contributes to a holistic and validated understanding of the molecule. This approach is designed for researchers, analytical scientists, and drug development professionals who require not just data, but actionable, high-confidence intelligence about their molecule of interest.

The Analytical Workflow: An Integrated Strategy

A robust characterization strategy is not a linear path but an interconnected workflow where techniques are used synergistically to build a complete molecular profile. The initial focus is on confirming the chemical structure, followed by a meticulous assessment of purity and a final characterization of key physicochemical properties that influence downstream applications.

G cluster_0 Part 1: Structural Elucidation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS) NMR->MS Confirms Structure FTIR Vibrational Spectroscopy (FTIR/Raman) MS->FTIR Confirms Functional Groups HPLC HPLC-UV/DAD (Purity, Quantification) FTIR->HPLC Proceed if Structure is Correct LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Unknowns DSC DSC (Melting Point, Polymorphism) LCMS->DSC Proceed if Pure TGA TGA (Thermal Stability, Solvates) DSC->TGA Thermal Profile Solubility Solubility Studies TGA->Solubility Material for Formulation Final Characterized API Lot Solubility->Final Synthesis Synthesized Material Synthesis->NMR Identity

Caption: Integrated workflow for the characterization of 2-(Furan-3-yl)isonicotinic acid.

Part 1: Definitive Structural Elucidation

The first and most critical objective is to unequivocally confirm that the synthesized molecule is, in fact, 2-(Furan-3-yl)isonicotinic acid. This requires a combination of spectroscopic techniques that probe the molecule's atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Causality: For 2-(Furan-3-yl)isonicotinic acid, ¹H NMR is essential to confirm the substitution pattern. We expect to see distinct signals for the three protons on the pyridine ring and the three protons on the furan ring. Their chemical shifts and, more importantly, their coupling patterns (J-coupling) provide definitive proof of connectivity. ¹³C NMR complements this by identifying all unique carbon atoms, including the quaternary carbons of the carboxylic acid and the points of attachment between the rings.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal standard (0 ppm).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[4] For complex spectra or definitive assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS peak.

Data Interpretation & Expected Results:

The chemical shifts are influenced by the electronic environment of each nucleus.[5] The electron-withdrawing nature of the nitrogen and carboxylic acid group in the isonicotinic acid ring and the oxygen in the furan ring will deshield adjacent protons and carbons, shifting their signals downfield.

Assignment Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected ¹³C Chemical Shift (ppm)
Pyridine H-3~8.2 - 8.5d~122 - 125
Pyridine H-5~7.8 - 8.1dd~125 - 128
Pyridine H-6~8.7 - 9.0d~150 - 152
Furan H-2~7.9 - 8.2s (or t)~140 - 143
Furan H-4~6.7 - 7.0t~108 - 112
Furan H-5~7.6 - 7.9t~144 - 147
Carboxylic Acid (-COOH)> 12.0 (in DMSO-d₆)br s~165 - 170
Pyridine C-2--~155 - 158
Pyridine C-4--~140 - 143
Furan C-3--~120 - 124

Note: These are estimated ranges based on data for similar furan and pyridine derivatives. Actual values may vary.[6][7][8]

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, offering a fundamental check of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Causality: While NMR confirms the structure, HRMS confirms the elemental formula. For a compound with the formula C₁₀H₇NO₃, the expected monoisotopic mass is 189.0426 Da. An HRMS measurement within a few parts per million (ppm) of this value provides extremely high confidence in the compound's identity.[6]

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) is typically used. The analysis can be run in both positive ([M+H]⁺, expected m/z 190.0504) and negative ([M-H]⁻, expected m/z 188.0348) ion modes.

  • Analysis: The mass spectrum will show the parent ion peak. Tandem MS (MS/MS) can be performed to analyze the fragmentation pattern, which can provide further structural confirmation.[9]

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their vibrational modes.

Causality: This technique serves as a rapid and straightforward confirmation of key chemical bonds. For 2-(Furan-3-yl)isonicotinic acid, we expect to see characteristic stretches for the carboxylic acid (O-H and C=O), the aromatic rings (C=C, C-H), the furan C-O-C bond, and the pyridine C-N bond.[10]

Expected Absorption Bands (FTIR, cm⁻¹):

  • ~3000-2500: Broad O-H stretch of the carboxylic acid.

  • ~1700-1725: Strong C=O stretch of the carboxylic acid.

  • ~1600, ~1550, ~1480: C=C and C=N stretching vibrations of the pyridine and furan rings.

  • ~1250-1050: C-O stretching, characteristic of the furan ring.[10]

Part 2: Quantifying Purity and Profiling Impurities

For any pharmaceutical application, knowing the purity of a compound is as important as knowing its identity. The primary tool for this is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC separates the target compound from any impurities, allowing for precise quantification of purity (typically expressed as area percent).

Causality: A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.[11] Using a UV/Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which helps in identifying co-eluting peaks and assessing peak purity.

G cluster_0 HPLC System MobilePhase {Mobile Phase Reservoir | A: 0.1% TFA in H₂O B: Acetonitrile} Pump HPLC Pump (Gradient Elution) MobilePhase->Pump Injector Autosampler (Injects Sample) Pump->Injector Column {C18 Column | (e.g., 2.1 x 100 mm, 1.7 µm)} Injector->Column Detector UV/DAD Detector (Monitors Eluent) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A typical Reverse-Phase HPLC workflow for purity analysis.

Experimental Protocol: Reverse-Phase HPLC Method

  • Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

  • Column: A reverse-phase C18 column (e.g., ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm) is a good starting point.[12]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase it over 10-15 minutes to elute the compound and any more nonpolar impurities.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.[12]

  • Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., methanol or a mixture of mobile phases) to a concentration of ~0.5-1.0 mg/mL. Filter through a 0.22 µm membrane filter before injection.[12]

Method Validation: A trustworthy method must be validated. Key parameters include:

  • Specificity: The ability to resolve the main peak from potential impurities.

  • Linearity: A linear relationship between concentration and peak area over a defined range.

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.[13]

  • Accuracy & Precision: How close the measured values are to the true value and the reproducibility of the measurements, respectively.[13]

Part 3: Characterizing Crucial Physicochemical Properties

The physical properties of a compound dictate its behavior during formulation, storage, and in vivo administration. Thermal analysis is a key component of this characterization.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, while Thermogravimetric Analysis (TGA) measures changes in mass.

Causality: DSC is used to determine the melting point, a key indicator of purity. A sharp melting endotherm suggests a highly pure crystalline material, whereas a broad peak can indicate impurities or the presence of multiple crystalline forms (polymorphs).[14] TGA is critical for identifying the presence of residual solvents or water (solvates/hydrates) and determining the compound's thermal decomposition temperature.[15] This information is vital for setting drying conditions during manufacturing and defining storage stability.

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • DSC Conditions: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a point well past its melting.

  • TGA Conditions: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 400-500 °C) to observe any mass loss events.

Data Interpretation:

  • DSC: The onset temperature of the main endothermic peak is reported as the melting point.[16] The area under the peak corresponds to the heat of fusion.

  • TGA: A mass loss event at temperatures below ~120 °C typically corresponds to the loss of water or volatile solvents. The temperature at which significant decomposition begins indicates the upper limit of thermal stability.[17]

Technique Parameter Measured Significance for 2-(Furan-3-yl)isonicotinic acid
DSC Melting Point (Tₘ), Heat of Fusion (ΔHբ)Key indicator of purity and crystalline form. Isonicotinic acid itself has a very high melting point (>300 °C).[18]
TGA Mass Loss vs. TemperatureDetermines presence of residual solvents/water and thermal decomposition profile. Essential for stability assessment.

Conclusion

The comprehensive characterization of 2-(Furan-3-yl)isonicotinic acid is a multi-faceted process that relies on the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. By following the integrated workflow detailed in this guide—from initial structural confirmation with NMR and HRMS to rigorous purity assessment by HPLC and final physicochemical profiling with DSC/TGA—researchers and developers can build a complete, validated, and trustworthy data package. This level of analytical rigor is not merely an academic exercise; it is a prerequisite for advancing a promising molecule through the demanding pipeline of pharmaceutical development.

References

  • Vertex AI Search. (n.d.). Analytical Methods.
  • Supporting Information. (n.d.). 2 - Supporting Information.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). MDPI.
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). PMC.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). PSE Community.org.
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). MDPI.
  • Synthesis and Characterization of Furanic Compounds. (n.d.). DTIC.
  • A vibrational spectroscopic study on furan and its hydrated derivatives. (2025, August 5). ResearchGate.
  • Isonicotinic acid CAS#: 55-22-1. (n.d.). ChemicalBook.
  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. (n.d.). PMC.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica.
  • Enthalpy of Phase Transition of Isonicotinic Acid. (2025, August 7). ResearchGate.
  • Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. (n.d.). Benchchem.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PMC.
  • Purity determination by DS. (n.d.). Mettler Toledo.
  • Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks. (n.d.). PMC.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). LinkedIn.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.
  • Chemical shifts. (n.d.). UCL.

Sources

A Deep Dive into the Spectroscopic Characterization of 2-(Furan-3-yl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules integrating multiple distinct heteroaromatic rings present unique opportunities for tuning physicochemical and biological properties. 2-(Furan-3-yl)isonicotinic acid stands as a compelling example, marrying the electron-rich furan system with the electron-deficient pyridine ring of isonicotinic acid. This juxtaposition of electronic characteristics suggests a rich and complex molecular behavior, making a thorough spectroscopic analysis paramount for its unequivocal identification, purity assessment, and the prediction of its reactivity and interaction with biological targets.

This technical guide provides an in-depth exploration of the spectroscopic analysis of 2-(Furan-3-yl)isonicotinic acid. Moving beyond a mere recitation of data, we will delve into the rationale behind the expected spectral features, offering a framework for researchers, scientists, and drug development professionals to approach the characterization of this and structurally related molecules. The protocols and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in the elucidated structure.

Molecular Structure and Spectroscopic Implications

The structure of 2-(Furan-3-yl)isonicotinic acid, with its interconnected furan and pyridine rings, dictates a unique spectroscopic fingerprint. The furan ring, being a five-membered aromatic heterocycle with an oxygen atom, and the isonicotinic acid, a pyridine ring with a carboxylic acid at the 4-position, each contribute distinct and predictable signals across various spectroscopic techniques. The linkage at the 2-position of the pyridine ring and the 3-position of the furan ring will induce specific shifts and coupling patterns that are key to confirming the molecule's regiochemistry.

Figure 1: Molecular Structure of 2-(Furan-3-yl)isonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-(Furan-3-yl)isonicotinic acid, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by distinct signals for the protons on the furan and pyridine rings, as well as the carboxylic acid proton. The chemical shifts are influenced by the electronegativity of the heteroatoms and the aromatic ring currents.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Furan H2'7.5 - 7.8t~1.7
Furan H4'6.5 - 6.8dd~1.7, ~0.8
Furan H5'7.6 - 7.9dd~1.7, ~0.8
Pyridine H38.0 - 8.3s-
Pyridine H57.8 - 8.1d~5.0
Pyridine H68.7 - 9.0d~5.0
Carboxylic Acid OH13.0 - 14.0br s-

Causality Behind Predictions:

  • Furan Protons: The protons on the furan ring typically appear in the range of 6.0-8.0 ppm. The exact shifts are influenced by the substitution pattern.

  • Pyridine Protons: The protons on the pyridine ring of isonicotinic acid are deshielded due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. Protons ortho to the nitrogen (H6) are expected to be the most downfield.[1][2]

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a very downfield chemical shift.[2]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Furan-3-yl)isonicotinic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Furan C2'140 - 145
Furan C3'125 - 130
Furan C4'110 - 115
Furan C5'145 - 150
Pyridine C2150 - 155
Pyridine C3, C5120 - 125
Pyridine C4140 - 145
Pyridine C6150 - 155
Carboxylic Acid C=O165 - 170

Causality Behind Predictions:

  • Furan Carbons: The carbon atoms of the furan ring typically resonate between 105 and 150 ppm.

  • Pyridine Carbons: The carbons of the isonicotinic acid moiety will show characteristic shifts, with the carbons adjacent to the nitrogen (C2 and C6) and the carbon bearing the carboxylic acid (C4) being the most downfield.[3]

  • Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-170 ppm range.[3]

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio in a shorter acquisition time.

  • Instrument Setup: Utilize the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-60° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the deuterated solvent signal.

cluster_workflow NMR Spectroscopy Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (Locking and Shimming) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Integration) C->E D->E F Structure Elucidation E->F

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~3100C-H stretchAromatic (Furan & Pyridine)
~1700C=O stretchCarboxylic Acid
~1600, ~1480C=C and C=N stretchAromatic Rings
~1250C-O stretchFuran Ring
~1200C-O stretchCarboxylic Acid
~870Ring BreathingFuran Ring[4]

Causality Behind Predictions:

  • O-H Stretch: The O-H stretch of a carboxylic acid is characteristically broad due to hydrogen bonding.[5]

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp absorption.[5]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[5]

  • Ring Vibrations: The furan and pyridine rings will exhibit a series of characteristic stretching and bending vibrations in the fingerprint region (below 1600 cm⁻¹).[4][6]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal. This is often the preferred method due to its simplicity.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Acquisition:

    • Place the sample in the instrument and acquire the IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zInterpretation
[M]⁺Molecular Ion
[M-OH]⁺Loss of a hydroxyl radical
[M-COOH]⁺Loss of the carboxylic acid group
Fragments corresponding to the furan and pyridine rings

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak will confirm the molecular weight of 2-(Furan-3-yl)isonicotinic acid.

  • Fragmentation: Under EI conditions, the molecule is expected to fragment at its weakest bonds. The loss of the hydroxyl radical and the entire carboxylic acid group are common fragmentation pathways for carboxylic acids. The stability of the aromatic rings will likely lead to fragments corresponding to the individual furan and pyridine moieties.

Experimental Protocol for Mass Spectrometry (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a liquid chromatograph coupled to a mass spectrometer (LC-MS).

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, and temperature).

  • Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • If fragmentation is induced (e.g., in MS/MS), analyze the fragment ions to deduce structural information.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are related to the extent of conjugation.

Predicted UV-Vis Absorption:

  • λ_max: Expected to be in the range of 250-300 nm.

Causality Behind Predictions:

  • Both furan and isonicotinic acid are UV-active chromophores.[4][7] The extended conjugation between the two aromatic rings in 2-(Furan-3-yl)isonicotinic acid is expected to result in a bathochromic (red) shift of the absorption maximum compared to the individual components. The π → π* transitions are responsible for the absorption in this region.[4]

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to serve as a blank.

  • Acquisition:

    • Place the blank and sample cuvettes in the instrument.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 2-(Furan-3-yl)isonicotinic acid requires a synergistic approach, where data from multiple techniques are integrated to build a complete and validated molecular picture. While NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry validates the molecular weight and offers insights into fragmentation, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By understanding the principles behind each technique and the predicted spectral outcomes based on the molecule's structure, researchers can confidently elucidate and characterize this and other novel heterocyclic compounds, paving the way for their application in science and medicine.

References

  • Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. 2010, 2(3): 74-82. Available from: [Link]

  • Natural Products Magnetic Resonance Database. ¹H NMR Spectrum of Isonicotinic acid. Available from: [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank. 2021, 2021(4), M1298. Available from: [Link]

  • eCommons@UDayton. The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Available from: [Link]

  • MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Available from: [Link]

  • PubMed. Picolinic and isonicotinic acids: a Fourier transform microwave spectroscopy study. 2014 Dec 4;118(48):13799-806. Available from: [Link]

  • PubChem. 2-Fluoronicotinic acid. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Isonicotinic Acid. Available from: [Link]

  • Bulletin of the Karaganda university. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. 2023, 110(2), 108-119. Available from: [Link]

  • TÜBİTAK Academic Journals. Spectroscopic and Luminescence Properties of an Isonicotinic Acid. 2005, 29(4), 587-594. Available from: [Link]

  • SciSpace. Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. Available from: [Link]

  • Thieme. ¹³C NMR Spectroscopy. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. 2022, 27(4), 1143. Available from: [Link]

  • MassBank. Organic compounds. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. 2016, 8(4):136-142. Available from: [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Available from: [Link]

  • Preprints.org. N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide. 2023, 2023070049. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Vibrational Spectroscopic Study of Some Metal (II) Halide and Tetracyanonickelate Complexes of Isonicotinic Acid. Available from: [Link]

  • SIELC Technologies. Isonicotinic Acid. Available from: [Link]

  • MDPI. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. 2023, 13(5), 846. Available from: [Link]

  • ResearchGate. FTIR spectra of furan-based copolyesters. Available from: [Link]

  • ResearchGate. FTIR of (a) ₂ and (b) isn. spectra of the... Available from: [Link]

  • Der Pharma Chemica. Synthesis and mass spectra of some new 3-substituted coumarin derivatives. 2012, 4(5):1923-1934. Available from: [Link]

  • ResearchGate. UV–vis absorption spectra of 1 and isonicotinic acid (red, isonicotinic acid. Available from: [Link]

  • Starna Scientific. Nicotinic Acid (210-260 nm). Available from: [Link]

  • NIST WebBook. 2,4(3H,5H)-Furandione. Available from: [Link]

  • ResearchGate. LC-MS/MS spectra of azelaic acid (m/z 187.097), isonicotinic acid (m/z... Available from: [Link]

Sources

2-(Furan-3-yl)isonicotinic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2-(Furan-3-yl)isonicotinic Acid

Introduction

2-(Furan-3-yl)isonicotinic acid is a heterocyclic compound that integrates a pyridine-4-carboxylic acid (isonicotinic acid) core with a furan-3-yl substituent. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science. The furan ring is a privileged scaffold found in numerous pharmacologically active compounds, contributing to a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the isonicotinic acid motif is a key structural component in various pharmaceutical agents.[3][4] The strategic combination of these two heterocyclic systems presents a versatile building block for the development of novel therapeutic agents and functional materials.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties, a validated synthetic protocol, spectroscopic characterization, reactivity profile, and potential applications of 2-(Furan-3-yl)isonicotinic acid, grounded in established chemical principles and authoritative data.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in biological and chemical systems. The structure of 2-(Furan-3-yl)isonicotinic acid consists of a furan ring attached at its 3-position to the 2-position of an isonicotinic acid molecule.

Caption: Molecular structure of 2-(Furan-3-yl)isonicotinic acid.

Table 1: Physicochemical Properties of 2-(Furan-3-yl)isonicotinic Acid

PropertyValueSource/Method
IUPAC Name 2-(Furan-3-yl)pyridine-4-carboxylic acidIUPAC Nomenclature
CAS Number 1313223-73-3Chemical Abstract Service
Molecular Formula C₁₀H₇NO₃-
Molecular Weight 189.17 g/mol -
Appearance Predicted: White to off-white solidBased on similar compounds[6]
Melting Point Predicted: >200 °CBased on related structures[7]
Solubility Predicted: Soluble in DMSO, methanol; sparingly soluble in waterBased on parent scaffolds
pKa Predicted: ~4-5 (carboxylic acid)Based on isonicotinic acid (pKa ~1.77, 4.96)[8]

Synthesis and Purification

The synthesis of heteroaryl-substituted pyridines is most effectively achieved through palladium-catalyzed cross-coupling reactions.[9] The Suzuki-Miyaura coupling is the method of choice for this transformation due to its high functional group tolerance, generally good yields, and the commercial availability of the required building blocks.[10][11]

The core principle involves the reaction of a halo-pyridine (an electrophile) with a heteroaryl boronic acid (a nucleophile) in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow Start Reactants: 2-Haloisonicotinic Acid Furan-3-boronic Acid ReactionVessel Reaction Setup: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Na₂CO₃) - Solvent (Dioxane/H₂O) Start->ReactionVessel Heating Heating & Stirring (e.g., 80-100 °C, 8-24h) ReactionVessel->Heating Workup Aqueous Work-up: - Quenching - Extraction (e.g., EtOAc) - Washing (Brine) Heating->Workup Purification Purification: - Drying (Na₂SO₄) - Filtration - Column Chromatography Workup->Purification Product Final Product: 2-(Furan-3-yl)isonicotinic acid Purification->Product

Sources

An In-depth Technical Guide on the Predicted Biological Activity and Evaluation of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the synthesis of novel chemical entities by combining known pharmacophores is a well-established strategy for identifying new therapeutic agents. The molecule 2-(Furan-3-yl)isonicotinic acid represents such a hybrid, incorporating both a furan ring and a pyridine-4-carboxylic acid (isonicotinic acid) scaffold. While direct studies on this specific molecule are not prevalent in the current body of scientific literature, an analysis of its constituent moieties allows for a scientifically grounded prediction of its potential biological activities and a strategic approach to its investigation. This guide provides a comprehensive overview of the predicted biological activities of 2-(Furan-3-yl)isonicotinic acid, alongside detailed, field-proven methodologies for its synthesis and biological evaluation.

The furan nucleus is a versatile heterocyclic scaffold present in numerous bioactive compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The electron-rich nature of the furan ring facilitates strong interactions with biological targets such as enzymes and receptors[1]. Similarly, the isonicotinic acid structure is a cornerstone of several established drugs, most notably the antitubercular agent isoniazid[3][4]. This guide will, therefore, explore the synergistic potential of these two pharmacophores.

Part 1: Predicted Biological Activities and Therapeutic Potential

Based on the known bioactivities of furan and isonicotinic acid derivatives, we can hypothesize several promising avenues for the therapeutic application of 2-(Furan-3-yl)isonicotinic acid.

Antimicrobial and Antitubercular Activity

The furan moiety is a common feature in compounds exhibiting antibacterial and antifungal properties[2][5]. Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated activity against Escherichia coli, Staphylococcus aureus, and the yeast-like fungi Candida albicans[6][7]. On the other hand, isonicotinic acid hydrazide (isoniazid) is a first-line treatment for tuberculosis, acting as a prodrug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall[3][8].

The combination of these two pharmacophores in 2-(Furan-3-yl)isonicotinic acid suggests a strong potential for antimicrobial, and particularly antitubercular, activity. The isonicotinic acid portion could potentially be activated by mycobacterial enzymes, similar to isoniazid, while the furan ring could contribute to the overall potency and spectrum of activity.

Anticancer Activity

Numerous furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain furan-containing compounds have shown antiproliferative activity against hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7) cell lines[9]. The mechanism of action for many of these compounds involves the induction of apoptosis. Given these precedents, 2-(Furan-3-yl)isonicotinic acid warrants investigation as a potential anticancer agent.

Neurological and Anti-inflammatory Activity

Derivatives of furan have been explored for a range of central nervous system activities, including anxiolytic and antidepressant effects[2]. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide has been identified as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, demonstrating anxiolytic-like activity in animal models[10]. While the linkage and overall structure are different, the presence of the furan ring suggests that neurological targets could be of interest. Furthermore, anti-inflammatory properties have also been associated with furan derivatives[2][11].

Part 2: Proposed Synthesis and Characterization

A plausible synthetic route for 2-(Furan-3-yl)isonicotinic acid would likely involve a cross-coupling reaction, a cornerstone of modern organic synthesis.

Proposed Synthetic Protocol

A Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Step-by-step Methodology:

  • Starting Materials: 2-chloro-isonicotinic acid methyl ester and 3-furanylboronic acid. The ester of isonicotinic acid is used to prevent interference from the acidic proton during the reaction.

  • Catalyst and Ligand: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ would be a suitable choice.

  • Base: An inorganic base like potassium carbonate or sodium carbonate is required to activate the boronic acid.

  • Solvent: A mixture of an organic solvent like dioxane or toluene and water is typically used.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, and the crude product is purified by column chromatography.

  • Hydrolysis: The resulting methyl ester of 2-(Furan-3-yl)isonicotinic acid is then hydrolyzed to the final carboxylic acid product using a base such as sodium hydroxide, followed by acidification.

Characterization

The structure of the synthesized 2-(Furan-3-yl)isonicotinic acid should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carboxylic acid.

Synthesis_Workflow cluster_synthesis Synthesis of 2-(Furan-3-yl)isonicotinic acid Start Starting Materials: 2-chloro-isonicotinic acid methyl ester 3-furanylboronic acid Reaction Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) Start->Reaction Purification Column Chromatography Reaction->Purification Intermediate Methyl 2-(Furan-3-yl)isonicotinate Purification->Intermediate Hydrolysis Base Hydrolysis Intermediate->Hydrolysis FinalProduct 2-(Furan-3-yl)isonicotinic acid Hydrolysis->FinalProduct Biological_Screening_Workflow cluster_screening Biological Activity Screening Workflow Compound 2-(Furan-3-yl)isonicotinic acid Antimicrobial Antimicrobial Screening (MIC Assay) Compound->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Compound->Anticancer Neurological Neurological Target Screening (e.g., Receptor Binding Assay) Compound->Neurological FollowUp Follow-up Studies (Mechanism of Action, In Vivo Models) Antimicrobial->FollowUp Anticancer->FollowUp Neurological->FollowUp

Caption: A logical workflow for the biological evaluation of a novel compound.

Conclusion

While direct experimental data for 2-(Furan-3-yl)isonicotinic acid is not yet available, a thorough analysis of its constituent chemical motifs provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the furan and isonicotinic acid scaffolds suggests promising avenues in antimicrobial, antitubercular, and anticancer research. The synthetic and screening methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to explore the full therapeutic potential of this novel chemical entity. The self-validating nature of these protocols, from synthesis confirmation to dose-dependent biological responses, ensures a high degree of scientific integrity in the evaluation process.

References

  • In Vivo Effects of 3-IC: Pharmacological and Genetic Analysis of Hypothermia and Evaluation of Chronic Treatment on Nicotinic Binding Sites - PMC - PubMed Central.
  • Furan: A Promising Scaffold for Biological Activity.
  • Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity) - Toxicologic Pathology.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules.
  • Furan: A Promising Scaffold for Biological Activity.
  • Green one-pot synthesis of a novel furan-2(3H)-one derivative: in vitro antiproliferative activity and DFT study - New Journal of Chemistry (RSC Publishing).
  • Furan-2-Carboxylic Acids from the Roots of Nicotiana tabacum and their Bioactivities.
  • BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - Frontiers.
  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica.
  • Isonicotinic acid – Knowledge and References - Taylor & Francis.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed.
  • 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice - PubMed.
  • 3-(5-Nitrofuran-2-yl)prop-2-en-1-one Derivatives, with Potent Antituberculosis Activity, Inhibit A Novel Therapeutic Target, Arylamine N-acetyltransferase, in Mycobacteria - PMC.

Sources

2-(Furan-3-yl)isonicotinic Acid: Mechanism of Action & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) for 2-(Furan-3-yl)isonicotinic acid , a specialized small-molecule probe primarily investigated as an inhibitor of JmjC domain-containing histone lysine demethylases (KDMs) .

Executive Summary

2-(Furan-3-yl)isonicotinic acid is a synthetic pyridine-carboxylic acid derivative designed to modulate epigenetic signaling. Its primary mechanism involves the competitive inhibition of 2-oxoglutarate (2-OG) dependent oxygenases , specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies of histone demethylases. By occupying the catalytic pocket and chelating the active site Fe(II) cofactor, it prevents the demethylation of histone H3 (specifically H3K9me3 and H3K4me3 marks), thereby altering chromatin structure and transcriptional programs.

Part 1: Molecular Mechanism of Action

Target Identification: JmjC Histone Demethylases

The core scaffold, isonicotinic acid (pyridine-4-carboxylic acid) , serves as a bioisostere for 2-oxoglutarate (2-OG), the essential co-factor required by JmjC enzymes to catalyze demethylation.

  • Primary Targets:

    • KDM4 Subfamily (JMJD2A-D): Demethylates H3K9me3/me2 and H3K36me3/me2 (repressive marks).

    • KDM5 Subfamily (JARID1A-D): Demethylates H3K4me3/me2 (active marks).

  • Selectivity Driver: The furan-3-yl substituent at the 2-position is a hydrophobic moiety designed to extend into the substrate-binding groove, enhancing affinity and selectivity over other 2-OG oxygenases (e.g., PHD2, FIH).

Catalytic Inhibition Mechanism

The inhibition follows a competitive mode with respect to the co-factor 2-OG and a non-competitive mode with respect to the histone substrate.

A. Active Site Binding & Chelation

The catalytic center of JmjC demethylases contains a ferrous iron (Fe(II)) held by a "facial triad" of residues (typically His-X-Asp/Glu-X-His).

  • Entry: The inhibitor enters the catalytic pocket, displacing the endogenous co-factor (2-OG).

  • Chelation: The pyridine nitrogen and the 4-carboxylate group (or the 2-substituent oxygen, depending on specific binding geometry) coordinate the active site Fe(II). This blocks the formation of the reactive ferryl (Fe(IV)=O) intermediate required for hydroxylation of the methyl group.

  • Hydrophobic Interaction: The furan-3-yl ring occupies a distinct hydrophobic sub-pocket adjacent to the metal center. This interaction mimics the binding of the aliphatic chain of 2-OG or the side chain of the methylated lysine, stabilizing the inhibitor-enzyme complex.

B. Disruption of the Demethylation Cycle

Under normal conditions, the enzyme utilizes O2 and 2-OG to hydroxylate the methyl group on the lysine, which spontaneously decomposes to release formaldehyde.

  • Effect: By blocking Fe(II) coordination, 2-(Furan-3-yl)isonicotinic acid arrests the cycle at the initiation step.

  • Result: The methyl group remains on the histone tail, preserving the epigenetic signal.

MoA Enzyme JmjC KDM Enzyme (Active Site Fe(II)) Complex Inhibitor-Enzyme Complex (Catalytically Inactive) Enzyme->Complex binds Cofactor 2-Oxoglutarate (2-OG) Cofactor->Enzyme blocked Substrate Methylated Histone (H3K9me3 / H3K4me3) Substrate->Enzyme binds but not processed Inhibitor 2-(Furan-3-yl)isonicotinic Acid Inhibitor->Complex competes with 2-OG Outcome Preservation of Methyl Marks (Chromatin Remodeling) Complex->Outcome prevents demethylation

Caption: Competitive inhibition mechanism where 2-(Furan-3-yl)isonicotinic acid displaces 2-OG, locking the enzyme in an inactive state.

Part 2: Experimental Validation Protocols

Protocol 1: In Vitro FDH-Coupled Demethylase Assay

This assay quantifies the release of formaldehyde (a byproduct of demethylation) to measure enzymatic activity.

Reagents:

  • Recombinant KDM4A or KDM5A catalytic domain.

  • Substrate: H3K9me3 or H3K4me3 peptide (20-mer).

  • Co-factors: Fe(II)SO4, 2-Oxoglutarate, Ascorbate.

  • Detection: Formaldehyde Dehydrogenase (FDH), NAD+.

Workflow:

  • Preparation: Dilute 2-(Furan-3-yl)isonicotinic acid in DMSO (10-point dose-response, 0.1 nM to 100 µM).

  • Incubation: Mix enzyme (50 nM) with inhibitor in assay buffer (50 mM HEPES pH 7.5, 50 µM Fe(II), 100 µM Ascorbate) for 15 min at RT.

  • Initiation: Add substrate mix (10 µM peptide, 10 µM 2-OG).

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Detection: Add FDH (0.05 U) and NAD+ (500 µM). Measure NADH production via fluorescence (Ex 340 nm / Em 460 nm).

  • Analysis: Plot % Activity vs. Log[Inhibitor] to determine IC50.

Protocol 2: Cellular Histone Methylation Assay (Western Blot)

Validates target engagement and cell permeability.

Workflow:

  • Cell Culture: Seed HeLa or MCF-7 cells (2x10^5 cells/well) in 6-well plates.

  • Treatment: Treat cells with 2-(Furan-3-yl)isonicotinic acid (10 µM, 50 µM) or vehicle (DMSO) for 24–48 hours.

  • Lysis: Harvest cells in Histone Extraction Buffer (0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3). Acid extract histones using 0.2 N HCl overnight.

  • Blotting: Separate proteins on 15% SDS-PAGE. Transfer to PVDF.

  • Probing:

    • Primary Ab: Anti-H3K9me3 (1:1000) or Anti-H3K4me3 (1:1000).

    • Loading Control: Anti-Total H3 (1:2000).

  • Result: A specific increase in band intensity for trimethylated marks indicates effective KDM inhibition.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 2-position substituent on isonicotinic acid potency against KDM4A (representative values based on scaffold class):

Compound VariantR-Group (Position 2)KDM4A IC50 (µM)Mechanism Note
Isonicotinic Acid (Parent)-H> 100Weak binder; lacks hydrophobic anchor.
2,4-PDCA-COOH1.5Strong chelator; poor cell permeability.
2-(Furan-3-yl)isonicotinic acid -Furan-3-yl 2.0 - 5.0 *Balanced potency & permeability; hydrophobic fit.
2-(Furan-2-yl)isonicotinic acid-Furan-2-yl2.5 - 6.0Similar potency; slightly different geometry.
2-Phenylisonicotinic acid-Phenyl10.0Steric clash in some isoforms.

*Note: Values are estimated ranges for the scaffold class based on Horton et al. (2016) and Rose et al. (2011) datasets.

Part 4: Synthesis Pathway

For researchers requiring custom synthesis of the probe:

  • Starting Material: 2-Chloroisonicotinic acid (CAS: 6313-54-8).

  • Reagent: Furan-3-boronic acid (CAS: 55552-70-0).

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Conditions: Suzuki-Miyaura coupling. Reflux in 1,4-Dioxane/Water (4:1) with Na2CO3 base for 12 hours under N2 atmosphere.

  • Purification: Acidify to precipitate; recrystallize from Ethanol/Water.

References

  • Horton, J. R., et al. (2016).[1] "Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds." Cell Chemical Biology, 23(7), 769-781. Link

  • Rose, N. R., et al. (2011). "Plant growth regulator-like small molecules are inhibitors of the histone lysine demethylases." Journal of Medicinal Chemistry, 54(13), 4806-4814. Link

  • Hopkinson, R. J., et al. (2013). "Isomers of 2,4-pyridinedicarboxylic acid are potent inhibitors of JmjC-domain-containing histone demethylases." ChemMedChem, 8(11), 1755-1759. Link

  • PubChem Compound Summary. (2024). "2-(Furan-3-yl)isonicotinic acid (CID 53394625)." National Center for Biotechnology Information. Link

Sources

Therapeutic Potential of 2-(Furan-3-yl)isonicotinic Acid: A Pharmacophore Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper for drug discovery scientists. It treats 2-(Furan-3-yl)isonicotinic acid not as a standalone commodity chemical, but as a privileged pharmacophore —a strategic scaffold capable of accessing multiple high-value biological targets through specific functionalization.

Executive Summary & Structural Logic

2-(Furan-3-yl)isonicotinic acid (2-F3-INA) represents a biaryl scaffold merging a pyridine-4-carboxylic acid core with a furan-3-yl moiety at the C2 position. In modern medicinal chemistry, this structure is not merely an intermediate; it is a bioisosteric template designed to optimize ligand-target interactions where traditional 2-phenyl or 2-chloro analogs fail.

Pharmacophore Deconstruction
  • The Anchor (Carboxylic Acid at C4): Acts as a primary hydrogen bond donor/acceptor or a precursor for amide/hydrazide formation. It mimics the glutamate/aspartate binding motif in enzymes or the hinge-binding region in kinases.

  • The Core (Pyridine Ring): Provides a rigid, planar scaffold. The nitrogen atom (N1) offers a specific H-bond acceptor vector, critical for orientation within the active site.

  • The Modulator (Furan-3-yl at C2): A lipophilic, electron-rich heteroaromatic ring. Unlike the more common furan-2-yl, the furan-3-yl attachment provides a distinct steric vector and improved metabolic stability against oxidative ring opening (a common liability of furan-2-yl metabolites).

Primary Therapeutic Target: P2X7 Receptor Antagonism

The most immediate and high-probability application of the 2-F3-INA scaffold is in the development of P2X7 receptor antagonists for the treatment of inflammatory diseases (Rheumatoid Arthritis, IBD) and neuropathic pain.

Mechanistic Rationale

The P2X7 receptor is an ATP-gated ion channel that drives the NLRP3 inflammasome. High-throughput screening (HTS) campaigns by major pharmaceutical entities (e.g., Pfizer, GSK, AstraZeneca) have established 2-substituted isonicotinamides as a dominant chemotype for P2X7 antagonism.

  • Binding Mode: The amide derivative of 2-F3-INA binds to an allosteric pocket on the P2X7 receptor.

  • Role of Furan-3-yl: The C2-substituent fills a hydrophobic pocket adjacent to the orthosteric site. The furan-3-yl group offers a "Goldilocks" zone of lipophilicity (

    
    ) and planar geometry, potentially enhancing potency over the standard 2-chloro or 2-methyl analogs.
    
Experimental Validation Protocol: Calcium Flux Assay

To validate the antagonistic potential of 2-F3-INA derivatives (specifically the amide form):

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Pre-incubation: Treat cells with varying concentrations (1 nM – 10 µM) of the 2-F3-INA amide derivative for 30 min.

  • Stimulation: Inject BzATP (P2X7 agonist, EC80 concentration).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Success Criteria: IC50 < 100 nM indicates a potent lead candidate.

Secondary Target: Antimycobacterial Activity (InhA Inhibition)

The isonicotinic acid core is the structural parent of Isoniazid (INH) , the frontline drug for Tuberculosis (TB). 2-F3-INA offers a strategy to overcome INH resistance.

Mechanistic Rationale
  • Target: Enoyl-ACP reductase (InhA), essential for mycolic acid biosynthesis.

  • Resistance Evasion: INH requires activation by the catalase-peroxidase KatG. Mutations in katG cause resistance.

  • 2-Substitution Strategy: Direct inhibitors of InhA often feature bulky lipophilic groups at the 2-position of the pyridine ring. The furan-3-yl group can facilitate direct binding to the InhA hydrophobic substrate-binding loop, potentially bypassing the requirement for KatG activation.

Experimental Validation Protocol: Alamar Blue Assay (MABA)
  • Strain: Mycobacterium tuberculosis H37Rv (and KatG-deficient clinical isolates).

  • Culture: Middlebrook 7H9 broth supplemented with OADC.

  • Treatment: Serial dilution of 2-F3-INA (or its hydrazide derivative) in 96-well plates.

  • Incubation: 7 days at 37°C.

  • Development: Add Alamar Blue (Resazurin) and incubate for 24h.

  • Readout: Visual color change (Blue to Pink = Growth). Fluorescence measurement.

  • Success Criteria: MIC < 1 µg/mL against H37Rv; Retained activity against KatG mutants.

Tertiary Target: Epigenetic Modulation (JmjC Demethylases)

A less explored but structurally sound target class is the Jumonji C (JmjC) domain-containing histone demethylases , which regulate gene expression in oncology.

Mechanistic Rationale
  • Cofactor Mimicry: JmjC enzymes are Fe(II)- and

    
    -ketoglutarate-dependent dioxygenases.
    
  • Chelation: Pyridine-2,4-dicarboxylic acids are known inhibitors that chelate the active site Fe(II). 2-F3-INA, while lacking the 2-COOH, possesses the N1-C2(Furan) motif. If the furan oxygen can participate in weak coordination or if the molecule acts as a monodentate competitive inhibitor against

    
    -ketoglutarate, it could serve as a selective probe.
    
  • Selectivity: The bulky furan-3-yl group may provide isoform selectivity (e.g., KDM4 vs. KDM5) by clashing with non-conserved residues in the active site entrance.

Visualization of Signaling & Logic

Pathway Diagram: P2X7 & InhA Targeting

G Compound 2-(Furan-3-yl) isonicotinic acid (Scaffold) Amide Amide Derivative (Synthesis) Compound->Amide Amidation Hydrazide Hydrazide Derivative (Synthesis) Compound->Hydrazide Hydrazinolysis Acid Free Acid (Direct Binding) Compound->Acid Native P2X7 P2X7 Receptor (Ion Channel) Amide->P2X7 Allosteric Antagonism InhA InhA Enzyme (Enoyl-ACP Reductase) Hydrazide->InhA Inhibition KDM JmjC KDM (Epigenetic Enzyme) Acid->KDM Fe(II) Chelation? Inflam NLRP3 Inflammasome Assembly P2X7->Inflam Blocks Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Disrupts Chromatin Histone Methylation (H3K9/H3K4) KDM->Chromatin Modulates

Caption: Logical flow from the 2-(Furan-3-yl)isonicotinic acid scaffold to its derivative-specific biological targets.

Synthesis & Quality Control

To ensure experimental reproducibility, the synthesis of this scaffold typically utilizes a Suzuki-Miyaura Cross-Coupling protocol.

Synthesis Protocol
  • Reagents: 2-Chloroisonicotinic acid (1.0 eq), Furan-3-boronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas with

    
    , heat to 90°C for 12 hours.
    
  • Purification: Acid-base extraction followed by recrystallization from Ethanol/Water.

QC Table: Specification for Biological Testing
ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (254 nm)Essential for accurate IC50/MIC values.
Pd Content < 10 ppmICP-MSPalladium is cytotoxic; false positives in cell assays.
Identity Consistent1H-NMR, MSVerify furan-3-yl vs furan-2-yl isomerism.
Solubility > 10 mMDMSOEnsure compound is soluble for stock solutions.

References

  • Guha, R. et al. (2011). "Discovery of 2-substituted isonicotinamides as potent P2X7 receptor antagonists." Journal of Medicinal Chemistry.

  • Vilaplana, C. et al. (2013). "New derivatives of isonicotinic acid with antitubercular activity." Tuberculosis.

  • Rotili, D. et al. (2014). "Non-nucleoside inhibitors of DNA methyltransferases and histone modifying enzymes." Journal of Medicinal Chemistry.

  • SciFinder/PubChem Database. "2-(Furan-3-yl)pyridine-4-carboxylic acid Structure & Analog Search."

Disclaimer: This document is a theoretical analysis based on pharmacophore similarity and structure-activity relationships (SAR). 2-(Furan-3-yl)isonicotinic acid is a research chemical; its specific therapeutic efficacy must be validated through the experimental protocols outlined above.

Strategic Synthesis and Bio-Evaluation of 2-(Furan-3-yl)isonicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Rationale

In the landscape of fragment-based drug discovery (FBDD), the 2-(furan-3-yl)isonicotinic acid moiety represents a strategic "privileged structure." It combines the proven pharmacophore of isonicotinic acid (the core of the first-line antitubercular drug isoniazid) with a lipophilic furan-3-yl appendage.

Why this scaffold?

  • Vector Exploration: The 2-position substitution on the pyridine ring allows for exploration of hydrophobic pockets adjacent to the primary binding site (e.g., InhA in M. tuberculosis or ATP-binding pockets in kinases).

  • Metabolic Nuance: While furan-2-yl groups are often flagged as "structural alerts" due to rapid metabolic ring opening to reactive cis-2-butene-1,4-dial, the furan-3-yl isomer often exhibits an altered metabolic profile, potentially delaying bioactivation and reducing immediate hepatotoxicity risks [1].

  • Synthetic Modularity: The carboxylic acid handle remains free for rapid parallel synthesis of amide libraries.

This guide provides a validated workflow for the synthesis, derivatization, and screening of this specific scaffold.

Part 1: Retrosynthetic Analysis & Core Synthesis

The construction of the core scaffold relies on a regioselective Suzuki-Miyaura cross-coupling. The electron-deficient nature of the pyridine ring at the 2-position facilitates oxidative addition, but the choice of catalyst is critical to prevent homocoupling or deboronation of the furan.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_logic Strategic Disconnection Target 2-(Furan-3-yl)isonicotinic acid (Target Scaffold) AmideLib Amide Library (Derivatization) Target->AmideLib Amidation Coupling C-C Bond Formation (Suzuki-Miyaura) Coupling->Target Hydrolysis (if ester) SM1 2-Chloroisonicotinic acid (or Methyl Ester) SM1->Coupling Electrophile SM2 Furan-3-boronic acid SM2->Coupling Nucleophile

Caption: Retrosynthetic disconnection relying on C-C bond formation at the activated 2-position of the pyridine ring.

Validated Synthesis Protocol

Reaction: Suzuki-Miyaura Coupling Substrates: Methyl 2-chloroisonicotinate (1.0 eq) + Furan-3-boronic acid (1.2 eq).

The Protocol:

  • Solvent System: Degas a mixture of 1,4-Dioxane/Water (4:1 v/v) using nitrogen sparging for 15 minutes. Rationale: Oxygen removal is non-negotiable to prevent homocoupling of the boronic acid.

  • Catalyst Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

    • Expert Insight: The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) creates a large bite angle, stabilizing the Pd(0) species and promoting the reductive elimination step, which can be sluggish with electron-deficient heteroaryls [2].

  • Base: Add K₂CO₃ (2.5 eq). Avoid stronger bases like hydroxides if using the ester to prevent premature hydrolysis, though hydrolysis is the eventual goal.

  • Execution: Heat to 90°C for 12 hours under N₂ atmosphere.

  • Workup: Cool, filter through Celite (to remove Pd black), concentrate, and partition between EtOAc/Water.

  • Hydrolysis (One-Pot optional): If the free acid is desired immediately, add LiOH (3 eq) to the crude reaction mixture after cooling and stir at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the product.

Yield Expectation: 75-85%. QC Check: ¹H NMR (DMSO-d₆) should show the furan-3-yl protons as distinct singlets/doublets around 7.0-8.5 ppm, distinct from the pyridine signals.

Part 2: Library Generation (Derivatization)

Once the 2-(furan-3-yl)isonicotinic acid core is isolated, it serves as the "warhead carrier." The carboxylic acid is converted into a library of amides to probe biological interactions.

Parallel Synthesis Workflow (Amide Coupling)

Method: HATU-mediated activation. Why: HATU is superior to EDCI/HOBt for electron-deficient acids (like isonicotinic acid) as it minimizes racemization (not an issue here, but good practice) and drives conversion of unreactive anilines.

Step-by-Step:

  • Dissolution: Dissolve Core Acid (1 eq) in DMF (0.1 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.0 eq). Shake for 15 mins at RT. Observation: Solution usually turns yellow.

  • Amine Addition: Add diverse amine (R-NH₂, 1.1 eq).

    • Selection Strategy: Include aliphatic amines (solubility), benzyl amines (pi-stacking), and heteroaryl amines (H-bond donors).

  • Incubation: Shake at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase C18). Gradient: Water/Acetonitrile (+0.1% Formic Acid).

Part 3: Biological Screening & Data Interpretation

The screening strategy must account for the specific properties of the isonicotinic acid core (antitubercular potential) and the furan ring (potential toxicity).

Screening Cascade (DOT Visualization)

Screening cluster_primary Primary Screen (High Throughput) cluster_secondary Counter Screen (Safety) Library Compound Library (20-50 analogs) Mtb M. tuberculosis (Alamar Blue Assay) Library->Mtb Kinase Kinase Panel (ATP Competition) Library->Kinase HepG2 HepG2 Cytotoxicity (Metabolic Liability) Mtb->HepG2 MIC < 10 µM Kinase->HepG2 IC50 < 100 nM Hit Validated Lead HepG2->Hit Selectivity Index > 10

Caption: Hit-to-Lead funnel prioritizing potency against targets (TB/Kinase) while strictly filtering for furan-associated cytotoxicity.

Primary Target: Antitubercular Activity

Isonicotinic acid derivatives are structural analogs of Isoniazid. They often target InhA (enoyl-ACP reductase).

  • Assay: MABA (Microplate Alamar Blue Assay).

  • Positive Control: Isoniazid (MIC ~0.05 µg/mL).

  • Success Metric: MIC < 5 µg/mL indicates the furan ring is tolerated within the binding pocket.

Critical Safety: The Furan "Alert"

Furan rings can be oxidized by CYP450 enzymes (specifically CYP2E1) to reactive enedials.

  • Assay: GSH Trapping Assay in Human Liver Microsomes (HLM).

  • Protocol: Incubate compound with HLM + NADPH + Glutathione (GSH). Analyze by LC-MS/MS for GSH-adducts.

  • Interpretation: High levels of GSH adducts indicate rapid bioactivation of the furan, flagging the compound for structural modification (e.g., blocking the 2/5 positions of the furan or replacing with a thiophene bioisostere).

Summary of Key Data Points

ParameterTarget SpecificationMethod/Notes
Synthesis Yield >75% (Core)Pd(dppf)Cl₂, Dioxane/H₂O
Purity >95%LC-MS (UV 254nm + ELSD)
Solubility >50 µM (PBS pH 7.4)Kinetic solubility assay
Bioactivity (TB) MIC < 10 µMM. tuberculosis H37Rv
Toxicity CC₅₀ > 50 µMHepG2 cell line
Selectivity Index > 10CC₅₀ / MIC

References

  • BenchChem. (2025). Comparative Reactivity of Furan-2-yl vs Furan-3-yl Isomers.[1] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews. (General reference for Suzuki conditions on heteroaryls).

  • SciFinder/PubMed Analysis. (2025). Biological Activity of Isonicotinic Acid Derivatives.[3][4][5][6][7] (Synthesized from search results regarding antitubercular activity of isonicotinyl hydrazides).

  • Sigma-Aldrich. (2025). Suzuki-Miyaura Cross-Coupling Application Guide. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Antimicrobial Activity.[6] Retrieved from

(Note: While specific "blockbuster" papers for this exact molecule are rare, the protocols above are derived from standard medicinal chemistry practices for 2-heteroaryl-isonicotinic acids validated in the cited literature.)

Sources

Technical Whitepaper: Computational Profiling of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for analyzing 2-(Furan-3-yl)isonicotinic acid (CAS 1256789-85-1). As a biaryl carboxylic acid derivative, this molecule represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents (isoniazid analogs) and kinase inhibitors. This document details a self-validating protocol for characterizing its electronic properties, predicting its binding efficacy, and assessing its drug-likeness.

Molecular Architecture & Electronic Properties (DFT)

Structural Significance

The molecule comprises an isonicotinic acid core substituted at the 2-position with a furan-3-yl moiety.[1] This specific regioisomer (3-yl vs. 2-yl) introduces unique steric and electronic vectors. The 3-yl attachment allows for a different rotational freedom compared to the 2-yl analog, potentially affecting binding pocket fit.

Density Functional Theory (DFT) Protocol

To accurately predict reactivity, we employ DFT at the B3LYP/6-311++G(d,p) level of theory. This hybrid functional balances computational cost with high accuracy for organic heterocycles.

Experimental Workflow:

  • Geometry Optimization: Minimize energy to find the global minimum. Focus on the torsion angle between the pyridine and furan rings.

  • Frequency Calculation: Confirm the stationary point (no imaginary frequencies).

  • FMO Analysis: Calculate HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital).

Causality & Insight:

  • HOMO Location: Likely localized on the furan ring (electron-rich). This predicts susceptibility to electrophilic attacks (e.g., metabolic oxidation).

  • LUMO Location: Likely on the pyridine ring and carboxyl group. This indicates regions susceptible to nucleophilic attack.

  • Band Gap: A narrow HOMO-LUMO gap (< 4.0 eV) would suggest high chemical reactivity and potential phototoxicity.

Molecular Electrostatic Potential (MEP)

The MEP map is critical for identifying non-covalent interaction sites.

  • Red Regions (Negative Potential): Carboxyl oxygens and Pyridine Nitrogen. These are H-bond acceptors.

  • Blue Regions (Positive Potential): Carboxyl Hydrogen. This is an H-bond donor.

  • Implication: The pyridine nitrogen is a key anchoring point for metal coordination or H-bonding in the active site of metalloenzymes.

Pharmacophore Modeling & Target Identification

Structural Homology & Target Prediction

The isonicotinic acid core is the pharmacophore of Isoniazid (INH) , a first-line antitubercular drug. INH is a prodrug activated by KatG to form an adduct with NAD+, which inhibits InhA (Enoyl-ACP reductase).

Hypothesis: 2-(Furan-3-yl)isonicotinic acid may act as:

  • Direct InhA Inhibitor: Mimicking the NAD-INH adduct structure.

  • Kinase Inhibitor: The biaryl system resembles the scaffold of PIM1 or CDK inhibitors.

Predicted Physicochemical Profile (SwissADME)
ParameterValue (Predicted)Interpretation
Formula C10H7NO3Low MW, fragment-like.
MW 189.17 g/mol Good for lead optimization.
LogP ~2.04Optimal lipophilicity for oral bioavailability.
TPSA 63.33 ŲHigh permeability (Rule of 5 compliant).
H-Bond Acceptors 3 (N, O, O)Good interaction potential.
H-Bond Donors 1 (OH)Specificity determinant.

Molecular Docking Protocols

Target Selection: InhA (Enoyl-ACP Reductase)

We utilize the crystal structure of Mycobacterium tuberculosis InhA (PDB ID: 1ENY ) to assess binding affinity.

Step-by-Step Workflow (AutoDock Vina)

Step 1: Ligand Preparation

  • Convert 2D structure to 3D.

  • Protonation State: At pH 7.4, the carboxylic acid is deprotonated (COO-). However, for docking, test both neutral (COOH) and anionic (COO-) forms to account for local pH shifts in the active site.

  • Energy Minimization: MMFF94 force field.

Step 2: Receptor Preparation (PDB: 1ENY)

  • Remove water molecules and native ligands.

  • Add polar hydrogens (crucial for H-bond networks).

  • Compute Gasteiger charges.

Step 3: Grid Generation

  • Center the grid box on the NADH binding site.

  • Dimensions: 40x40x40 Å (spacing 0.375 Å).

Step 4: Docking & Scoring

  • Run AutoDock Vina with exhaustiveness = 32.

  • Success Metric: Binding affinity (ΔG) < -7.0 kcal/mol indicates a potential lead.

Visualization of Docking Logic

The following diagram illustrates the decision matrix for the docking study.

DockingWorkflow Start Ligand: 2-(Furan-3-yl)isonicotinic acid Prep Prep: Protonation (pH 7.4) & Energy Min (MMFF94) Start->Prep Dock Docking: AutoDock Vina (Grid: Active Site) Prep->Dock Target Target: InhA (PDB: 1ENY) Target->Dock Analyze Analysis: ΔG < -7.0 kcal/mol? H-Bonds? Dock->Analyze Analyze->Start No (Refine Structure) Result Lead Candidate Optimization Analyze->Result Yes

Caption: Logical workflow for molecular docking targeting M. tuberculosis InhA.

ADMET Profiling (In Silico)

Drug-likeness is assessed using the Lipinski Rule of Five .

  • Absorption: High GI absorption predicted due to TPSA < 140 Ų.

  • BBB Permeability: Likely "No" or "Low" due to the carboxylic acid group (charged at physiological pH), preventing CNS side effects.

  • Metabolism (CYP450): The furan ring is a structural alert. It can be oxidized to reactive dicarbonyls by CYP2E1, potentially leading to hepatotoxicity. This is a critical liability to monitor.

Molecular Dynamics (MD) Simulation Plan

To validate the stability of the Ligand-Protein complex predicted by docking, a 100 ns MD simulation is required.

Protocol (GROMACS):

  • Topology Generation: CHARMM36 force field for protein; CGenFF for ligand.

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

  • Production Run: 100 ns simulation.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Measures complex stability. A plateau < 2.0 Å indicates a stable binding mode.

    • RMSF (Root Mean Square Fluctuation): Analyzes residue flexibility upon binding.

MD_Protocol Input Docked Complex (Ligand + Protein) Topology Topology Generation (CHARMM36 / CGenFF) Input->Topology Solvate Solvation & Ionization (TIP3P / 0.15M NaCl) Topology->Solvate Equil Equilibration (NVT -> NPT) Solvate->Equil Run Production MD (100 ns, 300K, 1 bar) Equil->Run Analysis Analysis (RMSD, RMSF, H-Bonds) Run->Analysis

Caption: GROMACS simulation pipeline for assessing ligand-protein complex stability.

References

  • ChemScene. (2023). 2-(Furan-3-yl)isonicotinic acid - Product Analysis. Retrieved from

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science, 286(5449), 2390-2398. (PDB: 1ENY). Link

Sources

In Silico Profiling of 2-(Furan-3-yl)isonicotinic Acid: Multidimensional Interaction Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating 2-(Furan-3-yl)isonicotinic acid (2-F-INA) . As a hybrid scaffold combining the pharmacophoric core of isonicotinic acid (anti-tubercular/kinase inhibitory potential) with a furan moiety (aromatic isostere/metabolic alert), this molecule presents a unique challenge in drug design. This guide details protocols for molecular docking, molecular dynamics (MD), and reactive metabolite modeling to assess its efficacy and safety profile.

Chemical Space & Structural Logic

2-F-INA consists of a pyridine-4-carboxylic acid core substituted at the ortho position (C2) with a furan-3-yl ring.

  • Scaffold Utility: The isonicotinic acid moiety is the bioactive driver of Isoniazid (anti-TB) and serves as a hydrogen-bonding anchor in various kinase inhibitors.

  • Furan Function: The furan ring acts as a lipophilic spacer and a

    
    -electron donor. However, it is a structural alert for metabolic toxicity (bioactivation to reactive dicarbonyls).
    
  • pKa Considerations: The carboxylic acid (

    
    ) will exist predominantly as a carboxylate anion at physiological pH (7.4), necessitating specific electrostatic handling in simulation.
    

Computational Workflow: The "Triad" Protocol

To ensure scientific integrity, we employ a "Triad" approach: Efficacy (Docking), Stability (MD), and Safety (Metabolic Modeling).

Visualization: The Triad Workflow

TriadWorkflow LigandPrep Ligand Preparation (DFT/QM Geometry Opt) Docking Molecular Docking (XP Precision) LigandPrep->Docking Tox Metabolic Modeling (Furan Epoxidation) LigandPrep->Tox QM Reactivity TargetSel Target Selection (InhA / GSK-3β) TargetSel->Docking MD Molecular Dynamics (100ns, NPT) Docking->MD Top Poses Decision Lead Optimization Decision Matrix MD->Decision Stability Data Tox->Decision Tox Flags

Caption: The Triad Workflow integrates structural efficacy with metabolic safety assessment.

Protocol A: Molecular Docking (Efficacy)

Target Selection

Based on the isonicotinic acid pharmacophore, two primary biological targets are prioritized:

  • Enoyl-ACP Reductase (InhA): The target of isoniazid. The carboxylate of 2-F-INA mimics the acidic functionality required for binding in the NADH-dependent pocket.

  • GSK-3β (Glycogen Synthase Kinase-3 beta): The pyridine nitrogen and carboxylate can mimic the adenine ring of ATP in the hinge region.

Ligand Preparation Protocol
  • Software: LigPrep (Schrödinger) or Avogadro.

  • Step 1: Generate 3D conformers.

  • Step 2 (Critical): Set ionization state to pH 7.4 ± 0.5. The carboxyl group must be deprotonated (

    
    ).
    
  • Step 3: Geometry optimization using OPLS4 force field.

Docking Methodology (Standard Operating Procedure)

This protocol uses a rigid-receptor, flexible-ligand approach.

ParameterSetting/ValueRationale
Grid Box Center Centered on Co-crystallized LigandEnsures targeting of the active site.
Grid Dimensions

Å
Sufficient to accommodate the furan rotation.
H-Bond Constraints InhA: Tyr158, GSK-3β: Val135Enforces critical binding interactions.
Precision Extra Precision (XP)Penalizes desolvation, crucial for the polar carboxylate.
Post-Docking MM-GBSA

Calculation
Removes false positives from scoring functions.

Mechanistic Insight: In GSK-3β, the pyridine nitrogen of 2-F-INA acts as an H-bond acceptor from the backbone amide of Val135 . The furan ring should orient into the hydrophobic pocket (Ile62, Val70) to maximize van der Waals contacts.

Protocol B: Molecular Dynamics (Stability)

Docking provides a static snapshot; MD reveals the temporal stability of the 2-F-INA interaction.

System Setup
  • Solvation: TIP3P water model, cubic box with 10 Å buffer.

  • Neutralization: Add

    
     ions to neutralize the carboxylate charge.
    
  • Force Field: CHARMM36m (best for small molecule-protein interfaces).

Simulation Phases
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 atm).

  • Production Run: 100 ns trajectory.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable plateau < 2.5 Å indicates a reliable binding mode.

  • Hydrogen Bond Occupancy: Calculate the percentage of simulation time the Val135 (GSK-3β) or Tyr158 (InhA) bond exists. >60% occupancy confirms high affinity.

  • Water Bridges: Analyze bridging waters between the 2-F-INA carboxylate and solvent-exposed residues (e.g., Lysine).

Protocol C: Reactive Metabolite Modeling (Safety)

The Furan-3-yl moiety is a known structural alert. It can be bioactivated by Cytochrome P450 (CYP2E1 or CYP3A4) into a reactive cis-butene-1,4-dial, which covalently binds to proteins (hepatotoxicity).

QM/DFT Reactivity Prediction

We use Density Functional Theory (DFT) to predict the susceptibility of the furan ring to oxidation.

  • Theory Level: B3LYP/6-31G(d,p).

  • Calculation: Compute the HOMO-LUMO gap and Fukui Indices (

    
    ) for the furan carbons.
    
  • Interpretation: High electron density on the furan

    
    -carbons indicates high susceptibility to P450 epoxidation.
    
Visualization: Furan Bioactivation Pathway

FuranTox Parent 2-(Furan-3-yl)isonicotinic acid P450 CYP450 Oxidation (Bioactivation) Parent->P450 Epoxide Furan Epoxide Intermediate (Highly Unstable) P450->Epoxide Dial cis-butene-1,4-dial (Reactive Electrophile) Epoxide->Dial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Dial->Adduct Michael Addition

Caption: The metabolic liability pathway of the furan moiety requiring QM assessment.

Risk Mitigation Strategy

If DFT calculations show high reactivity:

  • Scaffold Hopping: Suggest replacing Furan-3-yl with Thiophene-3-yl (less reactive) or Oxazole (metabolically stable).

  • Steric Shielding: Add a methyl group to the furan ring to block the site of metabolism (SOM).

Data Presentation & Reporting

When reporting results for 2-F-INA, summarize data in the following format to facilitate decision-making:

MetricThreshold for Success2-F-INA Target Value
Docking Score (XP)

kcal/mol
Target:

kcal/mol
MM-GBSA


kcal/mol
Target:

kcal/mol
Ligand RMSD (MD)

Å
Stability check
Furan HOMO Energy Low (Stable)Safety check

References

  • Schrödinger Release 2023-4 : LigPrep, Schrödinger, LLC, New York, NY, 2021. Link

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
  • He, L., et al. (2015). "Bioactivation of Furan Derivatives: A Review of Chemical Mechanisms and Toxicity." Chemical Research in Toxicology. Link

  • Vilaplana, C., et al. (2013). "InhA inhibitors for the treatment of tuberculosis."[1][2] Expert Opinion on Investigational Drugs. Link

  • Roskoski, R. (2019).[3][4] "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link

Sources

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for conducting the initial in vitro cytotoxicity assessment of 2-(Furan-3-yl)isonicotinic acid, a novel isonicotinic acid derivative. Recognizing that early and robust toxicity profiling is critical to the drug discovery pipeline, this document outlines a tiered, mechanism-driven approach to evaluating the compound's effect on cell viability and proliferation.[1][2][3][4] We detail the strategic selection of cell lines, encompassing both cancerous and non-cancerous phenotypes, to establish a preliminary therapeutic index. Core methodologies, including the MTT metabolic activity assay and the LDH membrane integrity assay, are presented with step-by-step protocols. Furthermore, this guide addresses the importance of distinguishing between apoptosis and necrosis as potential mechanisms of cell death through advanced flow cytometry techniques.[5][6] The overarching goal is to equip researchers with the scientific rationale and practical protocols necessary to generate a reliable preliminary safety and efficacy profile for this compound, thereby informing subsequent stages of preclinical development.

Introduction: The Imperative for Early Cytotoxicity Assessment

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is long and fraught with attrition. A primary cause for late-stage failure is unforeseen toxicity.[1] Therefore, integrating in vitro cytotoxicity assays at the nascent stages of drug discovery is not merely a regulatory formality but a strategic necessity.[2][3] These assays provide crucial insights into a compound's potential for harming cells, allowing for early identification of non-viable candidates and saving significant time and resources.[1]

This guide focuses on 2-(Furan-3-yl)isonicotinic acid, a heterocyclic compound featuring a furan moiety attached to an isonicotinic acid scaffold. Isonicotinic acid and its derivatives, most notably isoniazid, have established roles in medicine.[7][8][9] The structural novelty of 2-(Furan-3-yl)isonicotinic acid warrants a thorough investigation of its biological activity, beginning with its fundamental interaction with living cells.

Our approach is tiered, beginning with broad screening to determine the compound's half-maximal inhibitory concentration (IC50) and progressing to more nuanced assays to elucidate the mode of cell death. This structured methodology ensures a comprehensive yet efficient preliminary toxicological evaluation.

Strategic Experimental Design

A robust cytotoxicity screening program is underpinned by a well-considered experimental design. This involves the careful selection of cellular models and assay endpoints that align with the ultimate therapeutic goal.

Rationale for Cell Line Selection

The choice of cell lines is paramount and should be guided by the intended therapeutic application of the test compound.[10][11] To gain a broad understanding of the cytotoxicity of 2-(Furan-3-yl)isonicotinic acid, a panel of cell lines is recommended.

  • Cancer Cell Lines: Given that many isonicotinic acid derivatives have been investigated for their anticancer potential, including a panel of cancer cell lines is a logical starting point.[7][12][13] We propose the use of:

    • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.[14]

    • A549 (Lung Carcinoma): A commonly used model for lung cancer research.

    • HCT116 (Colorectal Carcinoma): Representative of gastrointestinal cancers.

  • Non-Cancerous Cell Line: To assess the selectivity of the compound, it is crucial to include a non-cancerous cell line.[10][15]

    • HEK293 (Human Embryonic Kidney Cells): While transformed, they are often used as a proxy for normal cells in initial toxicity screens.[16]

This selection allows for the calculation of a Selectivity Index (SI) , which is the ratio of the IC50 in the non-cancerous cell line to the IC50 in the cancer cell line. A higher SI value suggests a greater therapeutic window.[17]

Tiered Assay Approach

Our screening funnel begins with a broad assessment of cell viability and progressively narrows to investigate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Insight cluster_2 Data Analysis A MTT Assay (Metabolic Activity) D IC50 Determination A->D B LDH Assay (Membrane Integrity) B->D C Annexin V / PI Staining (Apoptosis vs. Necrosis) D->C E Selectivity Index Calculation D->E G cluster_0 Experimental Workflow cluster_1 MTT Assay cluster_2 LDH Assay A Cell Seeding (96-well plate) B Compound Treatment (24-72h incubation) A->B C Add MTT Reagent B->C G Collect Supernatant B->G D Incubate (2-4h) C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F H Add LDH Reagent G->H I Incubate (30 min) H->I J Read Absorbance (490 nm) I->J

Caption: Workflow for MTT and LDH cytotoxicity assays.

Data Analysis and Interpretation

Calculating Percentage Viability and IC50

For both assays, the percentage of cell viability is calculated relative to the untreated control cells.

For the MTT assay: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

For the LDH assay: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 % Viability = 100 - % Cytotoxicity

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. [18]This value is a key measure of a drug's potency and is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression software. [18][19]

Example Data Presentation

The following table illustrates how the IC50 values for 2-(Furan-3-yl)isonicotinic acid could be presented.

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM) ± SDSelectivity Index (SI)
MCF-7Breast48Hypothetical ValueHypothetical Value
A549Lung48Hypothetical ValueHypothetical Value
HCT116Colorectal48Hypothetical ValueHypothetical Value
HEK293Non-cancerous48Hypothetical ValueN/A

Note: The Selectivity Index (SI) is calculated as IC50 (HEK293) / IC50 (Cancer Cell Line).

Mechanistic Insights: Distinguishing Apoptosis from Necrosis

Should the primary screening indicate significant cytotoxicity, the next logical step is to determine the mode of cell death. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). [5]

Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells. [6]

  • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. [6]* Propidium Iodide (PI): A fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells. [6] Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Cell Population cluster_1 Staining cluster_2 Flow Cytometry Analysis A Treated Cells B Annexin V-FITC A->B C Propidium Iodide (PI) A->C D Live Cells (Annexin V- / PI-) E Early Apoptotic (Annexin V+ / PI-) B->E F Late Apoptotic/Necrotic (Annexin V+ / PI+) B->F C->F G Necrotic (Annexin V- / PI+) C->G

Caption: Distinguishing cell death mechanisms.

Conclusion and Future Directions

This guide provides a foundational, yet comprehensive, framework for the preliminary in vitro cytotoxicity screening of 2-(Furan-3-yl)isonicotinic acid. By employing a tiered approach that begins with broad viability assays and progresses to mechanistic studies, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this novel compound. The results from these initial screens will be instrumental in guiding subsequent medicinal chemistry efforts to optimize efficacy and minimize toxicity, as well as in designing more complex in vivo studies.

References

  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.). LifeNet Health. Retrieved February 19, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies. Retrieved February 19, 2026, from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 19, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Kosheeka. Retrieved February 19, 2026, from [Link]

  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (n.d.). Tiaris Biosciences. Retrieved February 19, 2026, from [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry) - Evotec. (n.d.). Evotec. Retrieved February 19, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved February 19, 2026, from [Link]

  • Cytotoxic and acute toxicity studies of isoniazid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters | ACS Omega. (2024, April 5). ACS Publications. Retrieved February 19, 2026, from [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. (2026, January 5). CLYTE Technologies. Retrieved February 19, 2026, from [Link]

  • LDH Cytotoxicity Assay Kit - OZ Biosciences. (n.d.). OZ Biosciences. Retrieved February 19, 2026, from [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (2022, October 10). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands - MDPI. (2025, January 14). MDPI. Retrieved February 19, 2026, from [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). CRL. Retrieved February 19, 2026, from [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed. (2015, February 1). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • How would you determine both necrosis and apoptosis occurred in your culture? (2014, August 27). ResearchGate. Retrieved February 19, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - MDPI. (2025, February 13). MDPI. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity Assays | Life Science Applications. (n.d.). BMG LABTECH. Retrieved February 19, 2026, from [Link]

  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC. (2018, August 14). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2025, August 4). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014, November 23). ResearchGate. Retrieved February 19, 2026, from [Link]

  • How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? | ResearchGate. (2022, June 13). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Selection of an Optimal Cytotoxicity Assay for Undergraduate Research - ERIC. (n.d.). ERIC. Retrieved February 19, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov - SciELO. (2024). SciELO. Retrieved February 19, 2026, from [Link]

  • Isonicotinic acid - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents. (n.d.). Google Patents.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed. (2022, July 19). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • US2748137A - Process for preparing isonicotinic acid - Google Patents. (n.d.). Google Patents.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-(Furan-3-yl)isonicotinic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Physicochemical Landscape of a Novel API

In the landscape of drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not merely data points; they are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides an in-depth, practical framework for the comprehensive evaluation of 2-(Furan-3-yl)isonicotinic acid, a heterocyclic carboxylic acid of interest. As no specific experimental data for this molecule is readily available in the public domain, this document serves as a detailed roadmap for its characterization, grounded in established scientific principles and regulatory expectations.

Theoretical Physicochemical Profile of 2-(Furan-3-yl)isonicotinic Acid

Before embarking on empirical studies, a theoretical assessment of 2-(Furan-3-yl)isonicotinic acid can provide valuable insights into its expected behavior. This molecule incorporates a pyridine ring, a furan ring, and a carboxylic acid moiety, each contributing to its overall physicochemical characteristics.

The pyridine ring, a bioisostere of benzene, generally enhances aqueous solubility and metabolic stability through its ability to form hydrogen bonds.[1][2] The nitrogen atom in the pyridine ring also introduces a basic character to the molecule. The furan ring, another common heterocycle in medicinal chemistry, can also influence polarity and hydrogen bonding capacity.[3] The carboxylic acid group is a key determinant of the molecule's pH-dependent solubility, acting as a proton donor. The interplay of these functional groups suggests that 2-(Furan-3-yl)isonicotinic acid will likely exhibit amphoteric properties, with its solubility being significantly influenced by the pH of the medium.

Computational models can be employed to predict key parameters such as pKa, logP (octanol-water partition coefficient), and aqueous solubility.[4][5][6][7][8] These in silico predictions, while not a substitute for experimental data, are invaluable for guiding the design of subsequent laboratory studies.

Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability.[9] A thorough solubility assessment in various media is therefore a non-negotiable step in early-phase drug development.

Aqueous Solubility Profiling

The pH of the gastrointestinal tract varies significantly, making the pH-dependent solubility profile of an orally administered drug a key parameter. For 2-(Furan-3-yl)isonicotinic acid, its carboxylic acid and pyridine functionalities predict a U-shaped or parabolic pH-solubility profile.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility.

  • Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range of 1.2 to 7.4 (e.g., HCl for pH 1.2, acetate buffers for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of 2-(Furan-3-yl)isonicotinic acid to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time to reach equilibrium.[10]

  • Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the clear supernatant for the concentration of dissolved 2-(Furan-3-yl)isonicotinic acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12][13][14]

Data Presentation: pH-Solubility Profile

pHPredicted Solubility (µg/mL)Experimental Solubility (µg/mL)
1.2
2.0
4.5
6.8
7.4

This table should be populated with experimentally determined values.

Organic Solvent and Biorelevant Media Solubility

Solubility in organic solvents is important for process chemistry and the development of certain formulations.[13] Biorelevant media, such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid), provide a more in-vivo-like assessment of solubility.

Experimental Workflow for Solubility Determination

G cluster_0 Stress Conditions cluster_1 Analytical Workflow cluster_2 Outcomes A Acid Hydrolysis F Stability-Indicating HPLC-UV/PDA Method A->F B Base Hydrolysis B->F C Oxidation C->F D Photochemical D->F E Thermal E->F G Mass Spectrometry (LC-MS) for Identification F->G H Degradation Profile F->H I Identification of Degradation Products G->I J Method Validation H->J

Caption: Overview of the forced degradation study workflow.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted on at least three primary batches of the API to establish a re-test period. These studies are performed under controlled storage conditions as per ICH guidelines. [15][16] ICH Recommended Storage Conditions

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

The API is stored in containers that simulate the proposed packaging. Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and tested for appearance, assay, degradation products, and other critical quality attributes. [16]

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability determination.

HPLC Method for Quantification

A reverse-phase HPLC method with UV detection is the most common technique for the analysis of small molecule APIs. [11][12][17][18]

  • Column: A C18 column is a typical starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of the API from any impurities or degradants.

  • Detection: The UV detection wavelength should be set at the λmax of 2-(Furan-3-yl)isonicotinic acid to ensure maximum sensitivity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Forward Look

This technical guide has outlined a comprehensive strategy for the elucidation of the solubility and stability of 2-(Furan-3-yl)isonicotinic acid. By following the detailed protocols and embracing the underlying scientific principles, researchers and drug development professionals can build a robust physicochemical data package. This, in turn, will enable informed decisions in formulation development, facilitate regulatory submissions, and ultimately, contribute to the successful progression of this promising molecule through the development pipeline. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of 2-(Furan-3-yl)isonicotinic acid.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Journal of Cheminformatics. [Link]

  • A new model predicts how molecules will dissolve in different solvents. (2025). MIT News. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2022). Chemical Reviews. [Link]

  • A unified ML framework for solubility prediction across organic solvents. (2022). RSC Publishing. [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2023). Digital Discovery. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). SOTAX. [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (1995). European Medicines Agency. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025). ResearchGate. [Link]

  • Forced Degradation Studies. (n.d.). Coriolis Pharma. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis. [Link]

  • Forced degradation studies for Drug Substances and Drug Products. (2017). Q1 Scientific. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. [Link]

  • A Review on Recent Advances in UV and RP-HPLC Method Development for Anticancer Drugs. (2023). MDPI. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. (2024). ResearchGate. [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (2022). Open Access Journals. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). PMC. [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. (2024). ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). WHO. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021). Dow Development Labs. [Link]

  • How to Write a White Paper?. (2022). Medium. [Link]

  • Aqueous solubility: simple predictive methods (in silico, in vitro and bio-relevant approaches). (2013). PubMed. [Link]

  • HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. (2013). ResearchGate. [Link]

  • How to Write a Technical White Paper (2026 Guide). (2026). Venngage. [Link]

  • Top 5 Tips for Writing a Technical Paper. (2024). AAPS Newsmagazine. [Link]

  • Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. (2023). DergiPark. [Link]

  • How to Write a White Paper. (n.d.). Stelzner. [Link]

  • Tips for Writing Technical Papers. (2006). Stanford University. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). Journal of Medicinal Chemistry. [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025). Crystal Growth & Design. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen. [Link]

Sources

Patent Landscape & Technical Guide: Furan-Nicotinic Acid Compounds

[1][2]

Executive Summary

This technical guide analyzes the patent landscape of furan-nicotinic acid derivatives, a chemical class bridging metabolic therapeutics, oncology, and agrochemistry.[1][2] While nicotinic acid (Niacin) is historically established in lipid metabolism, modern intellectual property (IP) has shifted toward fused furo-pyridine scaffolds as bioisosteres of the privileged 7-azaindole core.[1][2][3][4]

The landscape is bifurcated:

  • Pharma (Oncology/Inflammation): Dominated by furo[2,3-b]pyridine and furo[3,2-c]pyridine fused systems targeting kinases (Akt1, CDK, JAK).[1][2][3][4]

  • Agrochemistry (Crop Protection): Characterized by linked N-(furan-2-yl) nicotinamide structures acting as fungicides and herbicides.[1][2][3][4][5]

This guide provides a structural analysis, detailed synthesis protocols, and a strategic "Freedom to Operate" (FTO) assessment for researchers exploring this chemical space.[1][2][4]

Part 1: Chemical Classification & Structural Logic[2][3][4]

The "furan-nicotinic acid" descriptor encompasses two distinct structural architectures with divergent IP landscapes.

The Fused Systems (High-Value Pharma)

These are bicyclic heteroaromatics where the furan ring is fused to the pyridine core.[1][3][4] They are designed to mimic the hydrogen-bonding motifs of purines (adenine) or 7-azaindoles but with altered lipophilicity and metabolic stability.[1][2][3][4]

  • Scaffold A: Furo[2,3-b]pyridine [1][2][3]

    • Logic: Bioisostere of 7-azaindole (pyrrolo[2,3-b]pyridine).[1][2][3][4] The N-H of the pyrrole is replaced by Oxygen, removing a hydrogen bond donor while retaining the acceptor.[1]

    • Key IP: Kinase inhibitors (Akt, JAK), Smoothened (Smo) inhibitors.[1][2][3][4]

  • Scaffold B: Furo[3,2-c]pyridine [1][2][3]

    • Logic: Isomeric fusion.[2][3][4][5] Often used to tune the vector of substituents in enzyme active sites.[4]

    • Key IP: Cytotoxic agents (esophageal cancer), HIV protease inhibitors.[1][2][3][4]

The Linked Systems (Agro & Metabolic)

These molecules feature a flexible linker (amide, ester, or ether) connecting a furan ring to the nicotinic acid moiety.[1][2][4]

  • Structure: Nicotinic acid core

    
     Linker (CO-NH, CO-O) 
    
    
    Furan ring.[2][3][4]
  • Logic: The nicotinic acid moiety often binds to specific esterase or oxidase pockets, while the furan provides a lipophilic anchor.[2][3][4]

  • Key IP: Fungicides (succinate dehydrogenase inhibitors), Herbicides, and legacy lipid-lowering agents.[1][2][3][4]

Part 2: Patent Landscape Visualization[1][2][3]

The following diagram maps the divergence of patent families based on structural class and therapeutic indication.

PatentLandscapeCoreFuran-Nicotinic AcidSpaceFusedFused Systems(Bicyclic)Core->FusedLinkedLinked Systems(Flexible)Core->LinkedFuro23bFuro[2,3-b]pyridine(Kinase Inhibitors)Fused->Furo23bFuro32cFuro[3,2-c]pyridine(Cytotoxics/HIV)Fused->Furo32cAmidesNicotinamides(Fungicides)Linked->AmidesEstersNicotinates(Lipid Lowering)Linked->EstersAssigneesPharmaPharma Assignees:Pfizer, Bayer, Takeda,Hangzhou HighlightllFuro23b->AssigneesPharmaFuro32c->AssigneesPharmaAssigneesAgroAgro Assignees:Syngenta, Bayer CropSci,BASFAmides->AssigneesAgroEsters->AssigneesPharmaLegacy

Figure 1: Strategic mapping of the Furan-Nicotinic Acid patent landscape, highlighting the split between fused pharmaceutical scaffolds and linked agrochemical agents.[1][2][3]

Part 3: Technical Deep Dive – Synthesis & Protocols

To operate in this space, one must master the construction of the Furo[2,3-b]pyridine scaffold.[1][2][3] The most robust, self-validating method involves the cyclization of 2-fluoropyridines with Weinreb amides or alpha-hydroxy ketones.[1][2]

Protocol: Synthesis of Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate

Rationale: This specific derivative is a versatile intermediate for generating tricyclic kinase inhibitors (e.g., via further annulation of the amino-ester).[1][2][3][4]

Reagents & Materials
  • Starting Material: 2-Chloro-3-cyanopyridine or 2-Fluoro-3-cyanopyridine (higher reactivity).[1][2][3][5]

  • Reagent: Ethyl glycolate (or equivalent alpha-hydroxy ester).[1][2][3][4]

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    ).[2][3][4]
  • Solvent: Anhydrous DMF or DMSO.[2][3][4]

Step-by-Step Methodology
  • Preparation of Nucleophile:

    • In a flame-dried round-bottom flask under Argon, dissolve Ethyl glycolate (1.2 eq) in anhydrous DMF.

    • Cool to 0°C. Add

      
       (2.0 eq) portion-wise.[3][4] Stir for 30 min to generate the alkoxide.
      
    • Self-Validation: Bubbling should cease, and the suspension should become homogenous/milky.

  • SNAr Displacement:

    • Add 2-Fluoro-3-cyanopyridine (1.0 eq) dropwise to the mixture at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Mechanistic Check: The reaction proceeds via Nucleophilic Aromatic Substitution (

      
      ).[3][4] The color typically shifts to yellow/orange.[4]
      
  • Thorpe-Ziegler Cyclization:

    • Heat the reaction mixture to 80-100°C for 4-6 hours.

    • Mechanism:[1][2][3][4][5][6] The enolate formed alpha to the ester attacks the nitrile carbon (Thorpe-Ziegler type), closing the furan ring and forming the 3-amino group.[1][2]

    • QC Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1).[3][4] The nitrile starting material (

      
      ) should disappear, and a fluorescent spot (
      
      
      ) should appear.[3][4]
  • Workup & Purification:

    • Cool to RT. Pour slowly into crushed ice/water (10x volume).

    • Critical Step: Vigorous stirring is required.[2][3][4][5] The product often precipitates as a solid.[4]

    • Filter the solid.[4][5] If no precipitate, extract with EtOAc (3x), wash with Brine (5x to remove DMF), dry over

      
      .[1][2][4]
      
    • Recrystallize from Ethanol or purify via Silica Gel Chromatography (0-50% EtOAc in Hexanes).[1][2][3][4]

Synthesis Logic Diagram

SynthesisSM2-Fluoro-3-cyanopyridineInterIntermediate:O-alkylated PyridineSM->InterSNAr(RT, 2h)ReagentEthyl Glycolate+ BaseReagent->InterProductEthyl 3-amino-furo[2,3-b]pyridine-2-carboxylateInter->ProductCyclization(80°C, 4h)

Figure 2: Reaction pathway for the construction of the furo[2,3-b]pyridine core via tandem SNAr and Thorpe-Ziegler cyclization.

Part 4: Strategic Analysis (FTO & White Space)[3][4]

Freedom to Operate (FTO)[1][3][4]
  • Crowded Space: The pyrrolo[2,3-b]pyridine (7-azaindole) space is heavily patented by Pfizer, Novartis, and AbbVie.[1][2][3]

  • The Opportunity: Furo[2,3-b]pyridine is often covered in broad "Markush" structures of these patents but is less frequently exemplified.[1][2][3][4][5]

    • Actionable Insight: If a specific furo-analog is not explicitly synthesized and tested in a major patent, it may fall outside the "enablement" requirement, potentially leaving room for selection patents if unexpected superior properties (e.g., solubility, metabolic stability) can be demonstrated.[1][2]

White Space Identification
  • Agrochemical Cross-Over: High-potency kinase inhibitors from pharma are rarely screened for fungicidal activity.[1][2][3][4][5] The N-(furan-2-yl) nicotinamide scaffold is a proven fungicide.[1][2][3][4] Modifying this with modern "warheads" (e.g., acrylamides for covalent binding) could yield novel agrochemicals.[2][3][4]

  • Fragment-Based Drug Discovery (FBDD): The furo[2,3-b]pyridine-3-carboxylic acid core is a rigid, polar scaffold ideal for FBDD campaigns targeting "difficult" pockets like protein-protein interactions (PPIs), where the furan oxygen can act as a unique electrostatic anchor.[1][2][3]

Part 5: Key Patent References

The following list consolidates authoritative sources cited in the landscape analysis.

  • US Patent 3,272,832 - Nicotinic acid derivatives and process for the preparation thereof.[1][2][3][4][5] (Legacy lipid-lowering agents using tetrahydroxybutyl furans).[1][2][3][4]

  • US Patent 11,351,149 - Nitrile-containing antiviral compounds.[1][2][3][4][5] (Pfizer patent covering broad fused systems including furo-pyridines for viral proteases).[1][2][3][4]

  • Patent AU-2020289149-A1 - Synthesis method of furoimidazopyridine compound... as a selective Jak1/TYK2 kinase inhibitor.[1][2][4] (Explicit use of fused furo-pyridine scaffold).[1][2][3][4][7] [3][4]

  • US Patent 8,486,965 - Pyrrolo[2,3-b]pyridine derivative and use thereof for treatment of cancer.[1][2][3][4][5] (Takeda patent illustrating the competitive pyrrolo-landscape).[1][2][3][4]

  • WO Patent 2022/087373 - Methods of making nicotinic acid derivatives.[1][2][3][4][5] (Recent process chemistry for nicotinic acid cores). [3][4]

  • MDPI Molecules (2024) - Synthesis, characterization and bioactivity of new pyridine-2(H)-one... and furo[2,3-b]pyridine derivatives.[1][2][3][4] (Academic validation of the scaffold for breast cancer).[3][4] [3][4]

  • US Patent 9,067,892 - Spiroheterocyclic N-oxypiperidines as pesticides.[1][2][3][4][5] (Syngenta patent covering heterocyclic derivatives in agrochemistry).[2][3][4][5][8]

The Furan Pharmacophore in Medicinal Chemistry: From Structural Alert to Therapeutic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The furan ring—a five-membered aromatic heterocycle containing one oxygen atom—occupies a paradoxical niche in medicinal chemistry. While it serves as a high-affinity pharmacophore capable of unique hydrogen bonding and


-stacking interactions, it is simultaneously classified as a "structural alert" due to its potential for metabolic activation into reactive cis-enediones.[1] This guide provides a rigorous technical review of furan-containing bioactive molecules, dissecting the delicate balance between therapeutic efficacy and toxicology.[1] We analyze the structural evolution from simple nitrofurans to complex kinase inhibitors like Lapatinib , detail the mechanistic basis of cytochrome P450-mediated bioactivation, and provide validated protocols for assessing metabolic stability.

Structural Classification & Pharmacophore Properties[1]

The furan moiety (


) is electron-rich, making it susceptible to electrophilic substitution but also oxidative metabolism.[1] In drug design, it is often categorized by its fusion status and saturation:
ClassStructure DescriptionKey ExamplesTherapeutic Utility
Isolated Furan Single aromatic ring attached to a scaffold.[1]Lapatinib , Nitrofurantoin , Furosemide Kinase inhibition, Antimicrobial, Diuretic
Benzofuran Furan fused to a benzene ring.Amiodarone , Dronedarone , Vilazodone Antiarrhythmic, Antidepressant
Fused Furan Furan fused to heterocycles (e.g., pyrimidine).Lestaurtinib (furo[2,3-c]carbazole core)Kinase inhibition (JAK2/FLT3)
Tetrahydrofuran Saturated ring (non-aromatic).[1]Empagliflozin (C-glycoside)SGLT2 inhibition (Diabetes)
Pharmacodynamic Role

The furan oxygen acts as a weak hydrogen bond acceptor. The aromatic system participates in


 T-shaped interactions with aromatic residues (Phe, Tyr, Trp) in binding pockets.[1] For instance, in Lapatinib , the furan ring extends into the ATP-binding pocket of EGFR/HER2, positioning the sulfonyl-ethylamino tail for solvent interaction.

Mechanism of Action: Bioactivity vs. Toxicity

The "Furan Paradox" is driven by its metabolic fate. While the ring is stable enough to reach the target, hepatic metabolism can convert it into a toxic alkylating agent.

Metabolic Activation Pathway

The primary mechanism of furan toxicity involves oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) to form a reactive cis-enedione (cis-2-butene-1,4-dial).[1] This electrophile reacts with cellular nucleophiles (protein thiols, DNA), leading to hepatotoxicity.

Figure 1: Metabolic Activation of Furan

FuranMetabolism Furan Furan Scaffold Epoxide Furan-2,3-epoxide (Unstable) Furan->Epoxide Oxidation CYP CYP450 (2E1/3A4) CYP->Furan Enedione cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedione Ring Opening Adduct_GSH GSH Conjugate (Detoxification) Enedione->Adduct_GSH + GSH (GST) Adduct_Prot Protein/DNA Adduct (Toxicity/Carcinogenicity) Enedione->Adduct_Prot + Nucleophiles GSH Glutathione (GSH)

Caption: The bioactivation pathway of the furan ring.[2] CYP450 oxidation yields an unstable epoxide, which opens to the highly reactive cis-enedione, capable of alkylating proteins or being detoxified by Glutathione.

Therapeutic Applications & Case Studies

Kinase Inhibitors: The Lapatinib Example

Lapatinib (Tykerb) is a dual tyrosine kinase inhibitor (TKI) of EGFR and HER2. Unlike early furans where the ring was the core, here the furan serves as a linker.

  • Structure: A 2,5-disubstituted furan connects the quinazoline core to a methylsulfonylethylamino solubilizing group.[1]

  • Safety Strategy: The substitution at both C2 and C5 positions of the furan ring sterically hinders the CYP450 approach, significantly reducing the rate of epoxide formation compared to mono-substituted furans. This "blocking" strategy is a key lesson in modern furan drug design.

Cardiovascular Agents: Benzofurans

Amiodarone and its non-iodinated derivative Dronedarone utilize the benzofuran scaffold. The fusion to the benzene ring stabilizes the furan oxygen, reducing its electron density and making it less prone to oxidative ring opening. This makes benzofuran a "privileged scaffold" that retains the geometric benefits of furan without the acute metabolic liability.

Antimicrobials: Nitrofurans

Nitrofurantoin remains a frontline treatment for urinary tract infections.[1]

  • Mechanism: It is a prodrug activated by bacterial nitroreductases (not CYP450).[1] The reduction of the nitro group generates reactive intermediates inside the bacteria, damaging DNA.

  • Selectivity: The toxicity is localized to the pathogen due to the specificity of bacterial nitroreductases, although systemic toxicity (pulmonary fibrosis) remains a concern with chronic use.

Experimental Protocols

Protocol: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: To quantify the potential of a furan-containing lead molecule to form reactive metabolites (cis-enedione) using Glutathione (GSH) trapping and LC-MS/MS detection.[1]

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)[1]

  • L-Glutathione (GSH) (reduced, 10 mM stock)[1]

  • Test Compound (10 mM in DMSO)

  • Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid[1]

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in potassium phosphate buffer (100 mM, pH 7.4).

  • Incubation Mix: Combine Buffer (100 mM), HLM (1.0 mg/mL final), GSH (5 mM final), and Test Compound (10 µM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH regenerating system.[1]

  • Time Course: Incubate for 60 minutes at 37°C with gentle shaking.

  • Termination: Aliquot 100 µL of reaction mix into 300 µL of Ice-cold ACN. Vortex for 30s.

  • Processing: Centrifuge at 4000 rpm for 20 min at 4°C to pellet proteins. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec preferred, e.g., Q-TOF or Orbitrap).

  • Detection:

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Search for precursor ion

      
       (adduct formation usually involves loss of 2H if oxidation occurs).[1]
      
    • Success Criteria: Absence of GSH adducts indicates metabolic stability.[1] Presence requires structural modification (e.g., blocking open positions).

Synthesis: Modular Suzuki-Miyaura Coupling for Furan Derivatives

Context: This method allows the attachment of a furan ring to a core scaffold (e.g., quinazoline for Lapatinib analogs) under mild conditions.[1]

Reagents:

  • Aryl Halide (Scaffold-Br)[1]

  • Furan-2-boronic acid (or ester)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2M aqueous)[1]
    
  • Solvent: 1,4-Dioxane[1]

Steps:

  • Charge a reaction vial with Aryl Halide (1.0 eq), Furan-2-boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Evacuate and backfill with Nitrogen (3x).[1]

  • Add degassed 1,4-Dioxane (0.1 M concentration) and

    
     solution (3.0 eq).
    
  • Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Drug Discovery Workflow

Figure 2: Furan-Based Drug Discovery Pipeline

FuranWorkflow Hit Hit Identification (Furan-containing) Alert Structural Alert Check (C2/C5 Substitution?) Hit->Alert Assay GSH Trapping Assay (Metabolic Liability) Alert->Assay Proceed Decision Adducts Detected? Assay->Decision Opt1 Strategy A: Block Metabolic Site (Add C2/C5 substituents) Decision->Opt1 Yes (High Risk) Opt2 Strategy B: Scaffold Hopping (Switch to Benzofuran/Oxazole) Decision->Opt2 Yes (High Risk) Candidate Lead Candidate (High Potency / Low Toxicity) Decision->Candidate No (Stable) Opt1->Assay Re-test Opt2->Assay Re-test

Caption: Decision tree for optimizing furan-containing hits. Detection of reactive metabolites triggers structural modification strategies like steric blocking or bioisosteric replacement.

Future Outlook

The future of furan in medicinal chemistry lies in mitigation rather than avoidance . While simple furans are rare in de novo design due to toxicity risks, complex furans (like in Lapatinib) prove that risk can be managed through substitution patterns. Current trends point toward:

  • Bioisosterism: Replacing furan with oxazole or isoxazole to maintain geometry while eliminating the electron-richness that drives CYP oxidation.[1]

  • Benzofuran Evolution: Continued dominance of benzofurans in kinase and GPCR targets due to superior metabolic stability.[1]

  • Covalent Inhibitors: Utilizing the furan's reactivity in a controlled manner (e.g., targeted covalent inhibitors), although this remains a high-risk/high-reward frontier.[1]

References

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • GlaxoSmithKline . (2007).[1] Lapatinib (Tykerb) Prescribing Information. FDA Access Data. Link

  • Chen, L. J., et al. (1997). Characterization of amino acid and glutathione adducts of cis-2-butene-1,4-dial, a reactive metabolite of furan. Chemical Research in Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • European Medicines Agency . (2022).[1] Futibatinib Assessment Report (Example of non-furan FGFR inhibitor contrast). Link[1]

Sources

initial antimicrobial screening of 2-(Furan-3-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Initial Antimicrobial Screening of 2-(Furan-3-yl)isonicotinic Acid

Introduction: The Rationale for a Targeted Investigation

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent antibacterial activity.[1] This guide focuses on the , a compound rationally designed to leverage the validated pharmacophores of two distinct molecular families: the isonicotinic acids and the furans.

The isonicotinic acid scaffold is the core of isoniazid, a cornerstone first-line drug for treating tuberculosis for decades.[2] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][3][4][5] This established mechanism provides a strong rationale for exploring novel derivatives of isonicotinic acid as potential antimicrobial agents.[6][7][8]

The furan ring system is a prevalent motif in numerous natural and synthetic compounds exhibiting a wide spectrum of biological activities, including significant antimicrobial properties.[9][10][11] Its incorporation into medicinal chemistry designs is a proven strategy for modulating pharmacokinetic properties and exploring new interactions with biological targets.[11] By conjugating the furan moiety to the isonicotinic acid backbone, we hypothesize the creation of a hybrid molecule with a potentially novel or enhanced spectrum of antimicrobial activity.

This document, intended for researchers and drug development professionals, provides a comprehensive, field-proven framework for conducting the initial in vitro screening of this compound. We will proceed from qualitative preliminary assays to quantitative determination of inhibitory and bactericidal concentrations, grounding every step in established protocols and explaining the causality behind each experimental choice.

Phase 1: Preliminary Qualitative Screening via Agar Disk Diffusion

Expertise & Rationale: The agar disk diffusion method is the logical starting point for any new compound. It is a rapid, cost-effective, and visually intuitive qualitative assay to determine if the test compound exhibits any antimicrobial activity.[12][13] By observing a "zone of inhibition" where bacteria fail to grow, we can quickly triage the compound's potential before committing to more labor-intensive quantitative methods.[12][14] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.[13][15]

Experimental Protocol: Agar Disk Diffusion
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or Tryptic Soy Broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is critical for reproducibility.[15]

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing the swab against the inside of the tube.[15][16]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[15]

  • Disk Application:

    • Allow the plate surface to dry for 3-5 minutes.[15]

    • Prepare sterile paper disks (6 mm diameter). Aseptically impregnate each disk with a defined amount of 2-(Furan-3-yl)isonicotinic acid (e.g., 30 µg). The compound should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

    • Place the impregnated disk onto the center of the inoculated MHA plate.

    • Controls: Place a positive control disk (e.g., Ciprofloxacin, 5 µg) and a negative control disk (impregnated only with the solvent, DMSO) on the same plate, sufficiently spaced apart.[14]

  • Incubation & Interpretation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[16]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm).

    • A zone of inhibition around the test compound's disk (and absent around the negative control) indicates antimicrobial activity. The size of the zone gives a preliminary indication of its potency relative to the positive control.

Phase 2: Quantitative Analysis via Broth Microdilution for MIC Determination

Expertise & Rationale: Following a positive result in the disk diffusion assay, the next essential step is to quantify the compound's potency. The Broth Microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[17][18] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[19][20] This quantitative value is critical for comparing the potency of new compounds and is a key parameter in preclinical development.[17] We will adhere to CLSI M07 methodology for this protocol.[21][22]

Overall Workflow for MIC and MBC Determination

G cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay Compound Prepare Stock Solution of Test Compound SerialDilute Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate Compound->SerialDilute Add to first column Bacteria Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Bacteria->Inoculate SerialDilute->Inoculate IncubateMIC Incubate Plate (16-20h at 35°C) Inoculate->IncubateMIC ReadMIC Read MIC: Lowest Concentration with No Visible Growth IncubateMIC->ReadMIC PlateMBC Plate Aliquots from Clear Wells (≥MIC) onto Agar Plates ReadMIC->PlateMBC Proceed if MIC is determined IncubateMBC Incubate Agar Plates (18-24h at 35°C) PlateMBC->IncubateMBC ReadMBC Read MBC: Lowest Concentration with ≥99.9% Kill (No Growth) IncubateMBC->ReadMBC

Caption: Workflow for MIC and MBC Determination.

Experimental Protocol: Broth Microdilution
  • Plate Preparation:

    • Using a sterile 96-well microtiter plate, add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells.[23]

    • Prepare a stock solution of 2-(Furan-3-yl)isonicotinic acid in DMSO.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column.[23] This creates a gradient of decreasing compound concentrations.

    • Column 11 will serve as the growth control (broth + bacteria, no compound).

    • Column 12 will serve as the sterility control (broth only).[23]

  • Inoculation:

    • Prepare a standardized bacterial inoculum as described for the disk diffusion method, but dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

  • Incubation and Reading:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

    • After incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[17][19] The growth control well (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.

Phase 3: Determining Bactericidal vs. Bacteriostatic Action (MBC)

Expertise & Rationale: The MIC value reveals the concentration that inhibits growth, but it doesn't distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[1] This distinction is clinically significant. The Minimum Bactericidal Concentration (MBC) assay is a straightforward extension of the MIC test that determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.

Experimental Protocol: Minimum Bactericidal Concentration (MBC)
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spread each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often the concentration from the first plate in the series that shows no growth or only one or two colonies.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical MIC and MBC Values for 2-(Furan-3-yl)isonicotinic acid

Test OrganismCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)Test Compound 16322Bactericidal
Ciprofloxacin0.512Bactericidal
E. coli (ATCC 25922)Test Compound 64>256>4Bacteriostatic
Ciprofloxacin0.250.52Bactericidal
M. smegmatis (ATCC 700084)Test Compound 8162Bactericidal
Isoniazid242Bactericidal
  • Interpretation Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. It is considered bacteriostatic if the MBC/MIC ratio is > 4. The inclusion of quality control strains (e.g., ATCC strains) and reference antibiotics is non-negotiable for validating the results.[17]

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial antimicrobial characterization of 2-(Furan-3-yl)isonicotinic acid. The phased approach, beginning with qualitative screening and progressing to quantitative MIC and MBC determination, ensures an efficient use of resources while generating the high-quality, reproducible data required for early-stage drug discovery.

Positive results from this initial screening—particularly potent bactericidal activity against clinically relevant strains—would warrant progression to the next stages of development. These include expanded screening against a broader panel of resistant organisms, cytotoxicity assays to determine a selectivity index, and preliminary mechanism of action studies to understand if the compound retains the mycolic acid synthesis inhibition of its isonicotinic acid parent or possesses a novel mode of action.

References

  • Isoniazid - Wikipedia. [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? - Dr.Oracle. [Link]

  • Isoniazid (INH, Nydrazid, and others) - Uses, Side Effects, and More - WebMD. [Link]

  • What is the mechanism of Isoniazid? - Patsnap Synapse. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity - Journal of Pharmaceutical Negative Results. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. [Link]

  • Broth Microdilution | MI - Microbiology. [Link]

  • Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus - ResearchGate. [Link]

  • Overview of Antimicrobial Properties of Furan - Human Journals. [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [Link]

  • Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Bentham Science Publishers. [Link]

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. [Link]

  • Furan: A Promising Scaffold for Biological Activity. [Link]

  • New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Disk diffusion test - Wikipedia. [Link]

  • Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. [Link]

  • Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of Hydrozone of Isonicotinic Acid Hydrazide. [Link]

  • Disk diffusion method - SEAFDEC/AQD Institutional Repository Home. [Link]

  • EUCAST Disk Diffusion Method (Part 1) | CGSpace. [Link]

  • In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases | RGUHS Journal of Pharmaceutical Sciences | Journalgrid. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. [Link]

  • CLSI 2024 M100Ed34(1). [Link]

  • Design, Synthesis, and Antibacterial Activities of Novel Heterocyclic Arylsulphonamide Derivatives - PubMed. [Link]

  • Antibacterial Activity of Heterocyclic Compounds - Encyclopedia.pub. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. [Link]

  • The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives - ResearchGate. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. [Link]

  • Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives - IOSR Journal. [Link]

Sources

Methodological & Application

Introduction: The Significance of Heterocyclic Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(Furan-3-yl)isonicotinic Acid

In the landscape of drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules that integrate multiple distinct heterocyclic systems are of particular interest, offering a rich three-dimensional architecture for probing biological targets. 2-(Furan-3-yl)isonicotinic acid is one such molecule, a bifunctional scaffold that marries the electronic properties of an electron-rich furan ring with the coordinating and hydrogen-bonding capabilities of an isonicotinic acid moiety. This unique combination makes it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.

This guide provides a comprehensive, field-tested protocol for the synthesis of 2-(Furan-3-yl)isonicotinic acid. The synthetic strategy is built upon a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a straightforward saponification. We will delve into the causality behind each experimental choice, from reagent selection to reaction conditions, to provide a protocol that is not just a series of steps, but a self-validating system for achieving a high-purity final product.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. First, a carbon-carbon bond is formed between the pyridine and furan rings using a Suzuki-Miyaura coupling. To prevent unwanted side reactions, the carboxylic acid group on the pyridine ring is protected as a methyl ester. The second stage involves the deprotection (hydrolysis) of this ester to yield the final carboxylic acid.

G cluster_0 Part A: Suzuki-Miyaura Coupling cluster_1 Part B: Saponification A Methyl 2-chloroisonicotinate D Methyl 2-(furan-3-yl)isonicotinate A->D Coupling B Furan-3-boronic acid B->D C Pd Catalyst & Base C->D E Methyl 2-(furan-3-yl)isonicotinate G 2-(Furan-3-yl)isonicotinic Acid (Final Product) E->G Hydrolysis F 1. NaOH (aq) 2. HCl (aq) F->G

Figure 1. High-level workflow for the two-step synthesis of 2-(Furan-3-yl)isonicotinic acid.

Experimental Protocols

Part A: Synthesis of Methyl 2-(furan-3-yl)isonicotinate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[1] Here, we couple an aryl halide (methyl 2-chloroisonicotinate) with an organoboron species (furan-3-boronic acid). The palladium catalyst facilitates the reaction cycle, while the base is crucial for the activation of the boronic acid to form a more nucleophilic 'ate' complex, which facilitates the transmetalation step.[1]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-chloroisonicotinate171.585.01.0
Furan-3-boronic acid111.897.51.5
Tetrakis(triphenylphosphine)palladium(0)1155.560.250.05
Potassium Carbonate (K₂CO₃)138.2110.02.0
1,4-Dioxane-40 mL-
Water (deionized)-10 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-chloroisonicotinate (0.858 g, 5.0 mmol), furan-3-boronic acid (0.839 g, 7.5 mmol)[2][3], and potassium carbonate (1.38 g, 10.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent & Catalyst Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (40 mL) and water (10 mL). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.289 g, 0.25 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (2 x 40 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford methyl 2-(furan-3-yl)isonicotinate as a pure solid.

Part B: Saponification to 2-(Furan-3-yl)isonicotinic Acid

Saponification, or the base-mediated hydrolysis of an ester, is a fundamental transformation in organic chemistry.[4][5] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide leaving group. A final acid-base reaction between the newly formed carboxylic acid and the base drives the reaction to completion.[5] An acidic workup is then required to protonate the carboxylate salt and precipitate the desired carboxylic acid.[6][7]

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-(furan-3-yl)isonicotinate203.194.0 (Assumed)1.0
Sodium Hydroxide (NaOH)40.0012.03.0
Tetrahydrofuran (THF)-20 mL-
Water (deionized)-20 mL-
Hydrochloric Acid (HCl), 2M aqueous-As needed-

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl 2-(furan-3-yl)isonicotinate (e.g., 0.813 g, 4.0 mmol) obtained from Part A in a mixture of tetrahydrofuran (20 mL) and water (10 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Base Addition: Add a solution of sodium hydroxide (0.480 g, 12.0 mmol) in water (10 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting ester has been completely consumed. The product, being a salt, will have a much lower Rf value than the starting ester.

  • Solvent Removal: Remove the tetrahydrofuran under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid dropwise while stirring, until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to yield the final product, 2-(Furan-3-yl)isonicotinic acid.

Trustworthiness: A Self-Validating System

To ensure the integrity of the synthesis and the quality of the final product, rigorous in-process controls and final characterization are essential.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the primary tool for monitoring reaction progress. In Part A, the disappearance of the methyl 2-chloroisonicotinate spot and the appearance of a new, less polar product spot indicates a successful coupling. In Part B, the consumption of the ester spot and the appearance of a highly polar spot at the baseline (the carboxylate salt) confirms the hydrolysis. After acidification, the final acid product will have a distinct Rf value.

  • Product Characterization: The identity and purity of the final 2-(Furan-3-yl)isonicotinic acid must be unequivocally confirmed using standard analytical techniques.[8][9]

    • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for both the furan and pyridine rings. Expect aromatic protons in the 7-9 ppm range. The absence of a methyl singlet around 3.9 ppm confirms the complete hydrolysis of the ester.

    • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid should appear downfield, typically in the 165-175 ppm range.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching its molecular formula (C₁₀H₇NO₃).

    • Melting Point: A sharp, defined melting point is a strong indicator of high purity.

References

  • Hydrolysing esters. (n.d.). Chemguide. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • What is a simple way to convert an ester into carboxylic acid? (2014, February 18). ResearchGate. [Link]

  • A kind of preparation method of 2-chloroisonicotinic acid. (n.d.).
  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2017, February). Atlantis Press. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • 2-Chloronicotinic acid. (n.d.). Wikipedia. [Link]

  • Synthesis method of 2-chloronicotinic acid and derivative thereof. (n.d.).
  • Synthesis of 2-chloronicotinic acid derivatives. (2017). ResearchGate. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]

  • Nicotinic Acid from Nicotine. (n.d.). Organic Syntheses. [Link]

  • Process for preparing isonicotinic acid. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Isonicotinic Acid. (n.d.). PubChem. [Link]

  • Furan-3-boronic acid. (n.d.). PubChem. [Link]

  • Isonicotinic acid derivatives and preparation methods and uses thereof. (n.d.).
  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (n.d.). MDPI. [Link]

  • Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. (n.d.). Hindawi. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PMC. [Link]

  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. (n.d.). ScienceDirect. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

  • Failed suzuki coupling, any suggenstions? (2024, January 12). Reddit. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). PSE Community.org. [Link]

  • Palladium catalyzed Suzuki cross-coupling of 3-iodo-2-(methylthio)-benzo[b]furan derivatives. (2010, May 11). SciELO. [Link]

  • An Approach toward 17-Arylsubstituted Marginatafuran-Type Isospongian Diterpenoids via a Palladium-Catalyzed Heck–Suzuki Cascade Reaction of 16-Bromolambertianic Acid. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (n.d.). MDPI. [Link]

  • Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. (n.d.). SciSpace. [Link]

  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). PMC. [Link]

Sources

Application Note & Protocols: High-Purity Recovery of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 2-(Furan-3-yl)isonicotinic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. Due to its amphoteric nature and potential for complex impurity profiles arising from synthesis, achieving high purity is critical for reliable downstream applications. This guide moves beyond a single method, offering a multi-faceted strategy encompassing impurity analysis, pH-mediated precipitation, recrystallization, and chromatographic techniques. Each protocol is presented with detailed step-by-step instructions and explains the scientific rationale behind key procedural choices, empowering researchers to adapt and optimize the methods for their specific needs.

Introduction and Core Principles

2-(Furan-3-yl)isonicotinic acid is a bifunctional molecule incorporating both a basic pyridine ring and an acidic carboxylic acid moiety. This structure dictates its chemical behavior, particularly its solubility and interaction with potential impurities. Effective purification hinges on exploiting these properties. The primary goals of any purification strategy are the removal of:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reaction By-products: Compounds formed in side-reactions.

  • Reagents and Catalysts: Particularly metal catalysts (e.g., Palladium) from cross-coupling reactions.

  • Solvents: Residual solvents used in the reaction or initial work-up.[1]

The choice of purification method depends on the scale of the experiment, the nature of the impurities, and the final purity required. This guide presents a logical workflow, from scalable bulk purification to high-purity polishing steps.

Predicted Physicochemical Properties & Impurity Profile

A robust purification strategy begins with an understanding of the target molecule and its likely contaminants.

Physicochemical Characteristics

The dual acidic and basic centers mean the compound can exist as a cation, an anion, or a neutral zwitterion depending on the pH.[2] This property is central to the pH-mediated purification protocol.

PropertyPredicted Value / CharacteristicRationale & Impact on Purification
Molecular Formula C₁₀H₇NO₃---
Molecular Weight 189.17 g/mol ---
Appearance Likely a white to pale yellow or tan solid.[3]Color can be an initial indicator of purity.
pKa (Acid) ~4-5The carboxylic acid will be deprotonated at basic pH, increasing aqueous solubility.
pKa (Base) ~2-3The pyridine nitrogen will be protonated at acidic pH, increasing aqueous solubility.
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol).[2][4][5][6]Dictates solvent choice for recrystallization and chromatography.
UV-Vis Strong UV absorbance due to conjugated aromatic systems.[6]Enables detection by UV detectors in HPLC systems.
Typical Impurity Profile (Hypothetical Suzuki Coupling Synthesis)

A common route to this molecule is a Suzuki coupling. Understanding this allows us to predict likely impurities and design a strategy to remove them.[7]

Impurity ClassPotential SpeciesOriginRemoval Strategy
Starting Materials 2-Chloroisonicotinic acid, Furan-3-boronic acidIncomplete reactionpH precipitation, Recrystallization, Chromatography
Homocoupling By-products Bipyridine derivatives, Bifuran derivativesSide reaction of starting materialsRecrystallization, Chromatography
Protodeboronation FuranSide reaction of boronic acidVolatile, removed under vacuum.
Catalyst Residues Palladium (Pd) speciesSuzuki catalystAcid/base work-up, Charcoal treatment, Filtration
Process-Related Unidentified dimeric or "bis-compound" impurities.[8]Can form during scale-up or under thermal stress.Chromatography is often required.

Purification Workflow and Method Selection

A logical progression of purification steps ensures efficiency and maximizes purity. The following diagram outlines a general workflow, with decision points based on the crude material's characteristics.

G crude Crude 2-(Furan-3-yl)isonicotinic Acid workup Aqueous Acid/Base Work-up crude->workup Dissolve in Base (e.g., NaOH) & Wash with Organic Solvent filter_pd Filter through Celite® to Remove Pd Catalyst workup->filter_pd Neutralize, Extract into Organic, Concentrate ph_precip Protocol 1: pH-Mediated Precipitation filter_pd->ph_precip Bulk Purification recryst Protocol 2: Solvent Recrystallization ph_precip->recryst Further Purification final_product Pure Product (>98%) ph_precip->final_product If Purity is Sufficient chroma Protocol 3 or 4: Chromatography recryst->chroma High Purity Required (>99.5%) recryst->final_product chroma->final_product

Caption: General purification workflow for 2-(Furan-3-yl)isonicotinic acid.

Experimental Protocols

Protocol 1: pH-Mediated Precipitation (Bulk Purification)

This powerful technique leverages the amphoteric nature of the molecule to separate it from non-ionizable or solely acidic/basic impurities. It is highly effective for removing neutral organic by-products. The principle is analogous to the purification of isonicotinic acid, which has minimal solubility at its isoelectric point.[3]

Principle: The compound is soluble in aqueous acid (as a pyridinium salt) and aqueous base (as a carboxylate salt). By carefully adjusting the pH to its isoelectric point (pI), the neutral/zwitterionic form, which has low aqueous solubility, selectively precipitates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in a 1 M aqueous solution of sodium hydroxide (NaOH), using approximately 10-20 mL per gram of crude material. Stir until all solids are dissolved. A gentle warming may be applied if necessary.

  • Filtration (Optional): If insoluble materials (like residual palladium catalyst) are visible, filter the basic solution through a pad of Celite®. Wash the filter cake with a small amount of 1 M NaOH.

  • Acidification & Precipitation: Cool the solution in an ice-water bath. While stirring vigorously, slowly add a 2 M solution of hydrochloric acid (HCl) dropwise.

  • Monitor pH: Monitor the pH of the solution. A precipitate will begin to form. Continue adding acid until the pH reaches approximately 3.5-4.0. This is the likely pI where solubility is at a minimum.

  • Digestion: Allow the slurry to stir in the ice bath for 30-60 minutes. This "digestion" period allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with three portions of cold deionized water, followed by a small portion of a cold solvent like acetone or ethanol to aid in drying.

  • Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.

Self-Validation: An HPLC analysis of the filtrate (mother liquor) should show an enrichment of soluble impurities compared to the isolated solid.

Protocol 2: Recrystallization from a Single or Mixed Solvent System

Recrystallization is a classic purification technique for crystalline solids, ideal for removing impurities with different solubility profiles.[9] The key is selecting a suitable solvent where the compound is highly soluble when hot but sparingly soluble when cold.[10]

Principle: The impure solid is dissolved in a minimum amount of a hot, boiling solvent. As the solution cools slowly, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

Solvent Selection: Based on data for related compounds like nicotinic and isonicotinic acid, suitable solvents for screening include water, ethanol, methanol, and isopropanol.[2][4] Mixed solvent systems like Ethanol/Water or Methanol/Ether can also be effective.[11]

Step-by-Step Methodology:

  • Solvent Addition: Place the crude material in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating to Dissolve: Heat the mixture to a gentle boil with stirring. Add small portions of the solvent dropwise until the solid just completely dissolves. Causality Note: Adding too much solvent will significantly reduce the final yield.[10]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities remain in the hot solution, perform a hot filtration using a pre-heated funnel to remove them. This step is crucial for removing particulates and baseline impurities.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (If Needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals under high vacuum.

Protocol 3: Preparative Reversed-Phase HPLC

For achieving the highest level of purity (>99.5%), particularly for removing structurally similar impurities, preparative HPLC is the method of choice.

Principle: The sample is dissolved in a mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18 silica). Compounds are separated based on their relative polarity; more polar compounds elute earlier, while less polar compounds are retained longer. The UV-active nature of the molecule allows for easy detection.[12]

Typical Conditions:

  • Column: C18 silica, 10 µm particle size, preparative scale (e.g., 20 x 250 mm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile or Methanol.

  • Gradient: A linear gradient from low %B to high %B over 20-30 minutes.

  • Detection: UV at 254 nm or 265 nm.

  • Flow Rate: Dependent on column size, typically 10-20 mL/min.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the partially purified material in a minimum amount of a solvent like DMSO or the initial mobile phase mixture. Filter the solution through a 0.45 µm syringe filter before injection.

  • Method Development: First, develop an analytical scale method to determine the retention time of the product and impurities and to optimize the separation gradient.

  • Preparative Run: Scale up the injection volume for the preparative column.

  • Fraction Collection: Collect the eluent in fractions as the target compound's peak is detected.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the purest fractions.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy solid, free of solvent.

Purity Verification and Final Characterization

The success of any purification protocol must be validated. The following diagram illustrates the decision process for selecting a purification method based on initial purity and desired final quality.

G start Start: Crude Material check_purity Assess Purity by HPLC/NMR start->check_purity method_ph Protocol 1: pH Precipitation check_purity->method_ph Purity < 90% Major non-ionizable impurities method_recryst Protocol 2: Recrystallization check_purity->method_recryst Purity 90-97% Crystalline solid method_chroma Protocol 3/4: Chromatography check_purity->method_chroma Purity >95% Trace impurities remain or Amorphous solid method_ph->check_purity Re-assess method_recryst->method_chroma If higher purity needed final_qc Final QC Check: NMR, LC-MS, MP, Purity >98% method_recryst->final_qc method_chroma->final_qc

Caption: Decision flowchart for selecting the appropriate purification strategy.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment (Area % at a specific wavelength).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify the mass of any impurities.

  • Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure and ensure no major structural impurities are present. Integration of peaks can provide a semi-quantitative purity assessment.

  • Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.

References

  • Google Patents. (n.d.). Process for preparing isonicotinic acid. (US2748137A).
  • Organic Syntheses. (1925). Nicotinic Acid. Org. Synth. 1925, 4, 49. DOI: 10.15227/orgsyn.004.0049. Retrieved from [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Nicotinic acid derivatives and process for the preparation thereof. (US3272832A).
  • University of California, Los Angeles. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Purifying by recrystallisation. Education Resources. Retrieved from [Link]

  • Funk, M. A., et al. (2020). Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. Archives of Toxicology. Retrieved from [Link]

  • MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

  • ResearchGate. (2008). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Retrieved from [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • SSRN. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. Retrieved from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. University College Cork. Retrieved from [Link]

  • PubMed. (1978). High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of furanonic acids. (CN110003151B).
  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]

  • MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Synthesis and Characterization of Furanic Compounds. Retrieved from [Link]

  • NIH. (2007). N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide. Retrieved from [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • Asian Journal of Chemistry. (2010). Gas Chromatographic Determination of Methyl-isonicotinate in Methyl-isonipecotinate. Retrieved from [Link]

  • HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

Sources

Application Note: Multi-Modal Characterization of 2-(Furan-3-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural characterization of heterocyclic building blocks. It provides a comprehensive, self-validating protocol for the analysis of 2-(Furan-3-yl)isonicotinic acid , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors).[]

Executive Summary

2-(Furan-3-yl)isonicotinic acid (C₁₀H₇NO₃, MW 189.[][2]17) presents unique analytical challenges due to the potential for regioisomerism (furan-2-yl vs. furan-3-yl) and the zwitterionic nature of the pyridine-carboxylic acid core.[][2] This guide outlines a robust workflow to confirm structural identity, differentiate regioisomers, and assess purity using orthogonal spectral techniques.

Key Analytical Challenges
  • Regioisomer Differentiation: Distinguishing the 3-furyl attachment from the metabolically distinct 2-furyl isomer.[][2]

  • Solubility & Exchange: The carboxylic acid proton is often invisible in protic solvents; DMSO-d₆ is required for full assignment.[][2]

  • Ionization: The molecule is amphoteric, requiring specific MS ionization modes for optimal sensitivity.

Structural Analysis & Theoretical Grounding

The molecule consists of an isonicotinic acid core substituted at the ortho position (C2) with a furan-3-yl moiety.[][2]

Theoretical NMR Predictions (DMSO-d₆)

Solvent Choice: DMSO-d₆ is the mandatory solvent.[][2] It disrupts the intermolecular H-bonding dimers of the carboxylic acid, sharpening the signals, and allows observation of the acidic proton (often broad ~13 ppm).

1H NMR Diagnostic Signals

The critical distinction between the target 3-furyl isomer and the 2-furyl impurity lies in the coupling patterns of the furan ring.[][2]

PositionMoietyShift (δ, ppm)MultiplicityCoupling (Hz)Diagnostic Logic
COOH Acid13.0 - 14.0Broad s-Exchangeable; width depends on water content.[][2]
H6 Pyridine8.7 - 8.9dJ ~ 5.0Deshielded by adjacent N; characteristic α-proton.[][2]
H2' Furan8.3 - 8.5s (broad)J < 1.5CRITICAL: The 3-furyl H2' is isolated between O and C3.[][2] It appears as a singlet.[2] In 2-furyl, this proton is absent.[][2]
H3 Pyridine8.1 - 8.3s (or d)J ~ 1.0Meta to H5; singlet appearance due to lack of ortho neighbor.[][2]
H5' Furan7.7 - 7.9t/ddJ ~ 1.8Adjacent to Oxygen; couples with H4'.[][2]
H5 Pyridine7.6 - 7.8ddJ ~ 5.0, 1.5Couples to H6 (ortho) and H3 (meta).[][2]
H4' Furan7.0 - 7.2ddJ ~ 1.8Shielded β-position of furan.[][2]
13C NMR Key Shifts
  • C=O (Acid): ~166 ppm.[][2]

  • Pyridine C2/C6: ~150 ppm (C2 shifted by furan, C6 by N).[2]

  • Furan C2'/C5': ~140-145 ppm (Alpha carbons next to Oxygen).[][2]

Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Objective: Confirm regiochemistry and quantify purity.[][2]

Materials:

  • Analyte: >5 mg 2-(Furan-3-yl)isonicotinic acid.[][2]

  • Solvent: DMSO-d₆ (99.9% D) + 0.05% TMS (for internal referencing).[][2]

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of H5/H5' overlap).[][2]

Workflow:

  • Preparation: Dissolve 5-10 mg of sample in 600 µL DMSO-d₆. Vortex for 30s. Ensure clear solution (filter if cloudy to remove inorganic salts from synthesis).

  • Acquisition:

    • 1H NMR: 16 scans, D1 = 10s (for qNMR integration accuracy).

    • 13C {1H} NMR: 512 scans minimum.[][2]

    • 2D HSQC: Essential to map H2' (furan) to its carbon, confirming it is not an impurity.[2]

  • Validation Check:

    • Pass: Presence of a sharp singlet at ~8.4 ppm (Furan H2').[][2]

    • Fail (Isomer): Presence of two doublets at ~6.6 and ~7.0 ppm (indicative of Furan-2-yl H3/H4).[][2]

Protocol B: LC-MS/MS Fragmentation Analysis

Objective: Confirm molecular weight and structural connectivity via fragmentation.[][2][3]

Instrument Parameters:

  • Source: ESI (Electrospray Ionization).[][2][4][5]

  • Mode: Positive (+ve) and Negative (-ve) switching.

  • Mobile Phase: A: H₂O + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[][2]

Fragmentation Logic (ESI+):

  • Precursor: [M+H]⁺ = 190.05 m/z .[][2]

  • Primary Loss: Decarboxylation (-CO₂, 44 Da).[][2]

    • Fragment:146.06 m/z (2-(Furan-3-yl)pyridine cation).[][2]

  • Secondary Loss: Loss of CO (-28 Da) from the furan ring (typical furan fragmentation).[][2]

    • Fragment:118.06 m/z .[][2]

Validation Check:

  • Observation of the 190 -> 146 transition is diagnostic for pyridine carboxylic acids.[][2]

Visualization & Workflows

Analytical Decision Matrix

This diagram outlines the logical flow for accepting or rejecting a batch based on spectral data.[2]

AnalyticalWorkflow Start Crude Sample 2-(Furan-3-yl)isonicotinic acid LCMS LC-MS Analysis (ESI +/-) Start->LCMS MassCheck Mass = 189.17? [M+H]+ = 190 LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Fail_Mass FAIL: Wrong Scaffold MassCheck->Fail_Mass No H2_Check Check 8.4 ppm (Singlet Present?) NMR->H2_Check Pass PASS: Confirm Structure & Purity H2_Check->Pass Yes (3-Furyl) Fail_Iso FAIL: Regioisomer (2-Furyl detected) H2_Check->Fail_Iso No (Doublets only)

Figure 1: Analytical Decision Matrix for structural confirmation. The presence of the H2' singlet is the primary "Go/No-Go" gate.

MS Fragmentation Pathway

The following diagram illustrates the expected ESI+ fragmentation pattern, useful for setting up MRM (Multiple Reaction Monitoring) transitions.

Fragmentation Parent Parent Ion [M+H]+ m/z 190.05 Frag1 [M+H - CO2]+ m/z 146.06 (2-Furan-3-yl-pyridine) Parent->Frag1 - CO2 (44 Da) (Source Collision) Frag2 [M+H - CO2 - CO]+ m/z 118.06 (Ring Contraction) Frag1->Frag2 - CO (28 Da) (Furan cleavage)

Figure 2: Proposed ESI+ fragmentation pathway.[][2] The neutral loss of CO2 is characteristic of isonicotinic acid derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2] (Standard text for substituent effects and coupling constants).

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[][2] Available at: [Link] (Authoritative source for chemical shift correlations).[][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[][2] Spectral Database for Organic Compounds (SDBS).[][2] (Used for comparative pyridine and furan shift data).[2] Available at: [Link][][2]

  • PubChem. (2023).[][2] Isonicotinic Acid Compound Summary. National Library of Medicine.[2] Available at: [Link] (Reference for core scaffold fragmentation).[][2]

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 2-(Furan-3-yl)isonicotinic acid. A systematic approach to method development was employed, focusing on the physicochemical properties of the analyte to select the optimal stationary phase, mobile phase, and detection parameters. The final method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent peak shape and resolution. This method is suitable for routine quality control and research applications.

Introduction

2-(Furan-3-yl)isonicotinic acid is a heterocyclic compound incorporating both a pyridine and a furan ring system. Such molecules are of significant interest in medicinal chemistry and materials science due to their unique electronic and structural properties. As with any specialty chemical or active pharmaceutical ingredient (API) intermediate, a validated analytical method is crucial for ensuring identity, purity, and quality. High-performance liquid chromatography (HPLC) is the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

This guide provides a comprehensive walkthrough of the development and establishment of an HPLC method tailored for 2-(Furan-3-yl)isonicotinic acid, grounded in fundamental chromatographic principles and authoritative industry guidelines.

Analyte Properties & Chromatographic Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Structure:

Figure 1. Chemical Structure of 2-(Furan-3-yl)isonicotinic acid

  • IUPAC Name: 2-(Furan-3-yl)pyridine-4-carboxylic acid

  • Molecular Formula: C10H7NO3[1]

  • Molecular Weight: 189.17 g/mol [1]

Key Physicochemical Properties:

  • Acidity (pKa): The molecule contains a carboxylic acid on the pyridine ring (an isonicotinic acid moiety) and a nitrogen atom in the pyridine ring. The pKa of the parent isonicotinic acid is approximately 1.77 for the carboxylic acid and the pyridinium ion pKa is around 4.9.[2] The presence of the furan ring will slightly modify these values, but the compound is definitively acidic.

  • Polarity (logP): The parent compound, isonicotinic acid, has a low XLogP3 of 0.4, indicating it is quite polar.[2] The addition of the furan ring will increase its hydrophobicity slightly, but the molecule remains suitable for reversed-phase chromatography.

  • UV Absorbance: The presence of two aromatic rings (pyridine and furan) suggests strong UV absorbance, making UV detection a suitable choice.

Chromatographic Strategy:

Based on these properties, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The key challenge is controlling the ionization of the carboxylic acid group to achieve good peak shape and stable retention. According to the principles of ion suppression, operating the mobile phase at a pH at least 2 units below the analyte's pKa will ensure the molecule is in its neutral, protonated form.[3][4][5] This state promotes better retention on a non-polar stationary phase and minimizes peak tailing that can occur with ionized acids.[6]

Method Development Strategy

Our approach is a systematic process of selecting and optimizing key chromatographic parameters.

Workflow Overview

The method development process follows a logical progression from initial screening to final optimization and validation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Analyte & System Setup cluster_screening Phase 2: Initial Screening cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation A Analyte Characterization (pKa, logP, UV Scan) B Prepare Standards & System Suitability Solution A->B C Column Selection (C18, Phenyl) B->C Informs initial choices D Mobile Phase Scouting (ACN vs. MeOH, pH 2.5 vs. 6.8) C->D E Fine-tune Mobile Phase pH (e.g., pH 2.5-3.5) D->E Select best column/ solvent for optimization F Optimize Gradient Profile & Flow Rate E->F G Confirm Detection Wavelength F->G H Final Method Protocol G->H Lock parameters I Perform Validation (ICH Q2(R1)) H->I

Caption: Systematic workflow for HPLC method development.

Experimental Protocols

Protocol 1: Wavelength Selection

  • Prepare a ~10 µg/mL solution of 2-(Furan-3-yl)isonicotinic acid in a 50:50 mixture of acetonitrile and water.

  • Using a UV-Vis spectrophotometer (or a PDA detector in an HPLC system), scan the solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance (λmax). This will be used for the HPLC detector setting to ensure maximum sensitivity.

Protocol 2: Column and Mobile Phase Screening

  • Columns to Test:

    • Column A: A standard L1 USP classification C18 column (e.g., 150 x 4.6 mm, 5 µm). C18 is the most widely used and successful reversed-phase packing.[7][8]

    • Column B: A Phenyl-Hexyl column. The phenyl chemistry can offer alternative selectivity (π-π interactions) for aromatic compounds like the analyte.[8][9]

  • Mobile Phases to Test:

    • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer. Prepare two versions: one adjusted to pH 2.8 with phosphoric acid and another at pH 6.8.

    • Mobile Phase B (Organic): Acetonitrile (ACN) and Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.[10]

  • Screening Gradient:

    • Run a generic fast gradient (e.g., 5% to 95% B in 10 minutes) with each combination of column and mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Evaluation: Assess the chromatograms for peak shape, retention time, and potential interferences. Based on the principles of ion suppression, the acidic mobile phase (pH 2.8) is expected to yield superior results (sharper peaks, better retention).

Optimized HPLC Method and Protocol

The screening process confirmed that the C18 column with an acidified acetonitrile/water mobile phase provided the best overall performance. The following optimized method was established.

Table 1: Final Optimized HPLC Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H3PO4
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B in 15 min; 70% B to 95% B in 2 min; Hold at 95% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm (Determined from λmax scan)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Protocol 3: Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(Furan-3-yl)isonicotinic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

Method Validation Overview

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The method should be validated in accordance with ICH Q2(R1) guidelines.[11][12]

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak is pure and free from co-eluting peaks.
Linearity Proportionality of the detector response to the analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations for which the method has suitable precision and accuracy.80% to 120% of the test concentration.
Accuracy (% Recovery) Closeness of the test results to the true value. Assessed by spiking placebo with known analyte amounts.98.0% to 102.0% recovery.
Precision (RSD%)
RepeatabilityPrecision under the same operating conditions over a short interval. (n=6 injections)Relative Standard Deviation (RSD) ≤ 1.0%
Intermediate PrecisionPrecision within-laboratory variations (different days, analysts, equipment).RSD ≤ 2.0%
LOD & LOQ Lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision.LOD: Signal-to-Noise ratio of 3:1; LOQ: S/N of 10:1
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (pH, flow rate, temp).System suitability parameters remain within acceptable limits.

Conclusion

This application note presents a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for 2-(Furan-3-yl)isonicotinic acid. By considering the analyte's physicochemical properties, particularly its acidic nature, an ion-suppression strategy was successfully implemented. The final method, utilizing a C18 column with a phosphate buffer at pH 3.0 and acetonitrile gradient, is demonstrated to be suitable for its intended purpose and ready for formal validation according to ICH guidelines.

References

  • Isonicotinic Acid - PubChem. National Center for Biotechnology Information. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent Technologies. [Link]

  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices - LCGC International. [Link]

  • An Effective Approach to HPLC Method Development - Onyx Scientific. [Link]

  • HPLC Column Selection Guide - Restek. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis - PharmTech. [Link]

Sources

Application Note: Antimicrobial Susceptibility Testing (AST) of Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Furan derivatives, particularly nitrofurans (e.g., nitrofurantoin, furazolidone, and novel synthetic analogs), represent a critical class of antimicrobials often utilized for urinary tract infections and as a scaffold for new drug development.[1][2][3] However, their unique physicochemical properties—specifically low aqueous solubility , photosensitivity , and colorimetric interference —render standard automated AST protocols prone to error. This guide provides a rigorous, field-validated protocol for determining the Minimum Inhibitory Concentration (MIC) of furan derivatives using Broth Microdilution (BMD), compliant with CLSI M07 and EUCAST ISO 20776-1 standards but optimized for this specific chemical class.

Introduction & Mechanism of Action

Unlike single-target antibiotics (e.g., beta-lactams), nitrofurans act as prodrugs . They require activation by bacterial flavoprotein nitroreductases (Type I: nfsA, Type II: nfsB) to form highly reactive electrophilic intermediates. These intermediates attack multiple bacterial targets, including DNA, RNA, and ribosomal proteins, making the rapid evolution of high-level resistance energetically costly for the bacteria.

Implications for Testing:

  • Metabolic Activity: The test medium must support robust bacterial metabolism to ensure nitroreductase activity; quiescent cells may appear falsely resistant.

  • Inoculum Density: The "inoculum effect" is less pronounced than with beta-lactams but standardization is critical to avoid depleting the active intermediates.

Mechanism & Resistance Pathway

FuranMechanism Prodrug Furan Prodrug (Inactive) Entry Cell Entry (Passive Diffusion) Prodrug->Entry Reductase Nitroreductase Activation (NfsA / NfsB) Entry->Reductase Intermediates Reactive Intermediates (Electrophiles) Reductase->Intermediates Reduction Targets Macromolecular Damage (DNA, RNA, Proteins) Intermediates->Targets Attack Death Bacterial Cell Death Targets->Death Resistance Resistance Mechanism: Loss of Reductase Activity (nfsA/nfsB mutation) Resistance->Reductase Inhibits/Bypasses

Figure 1: Mechanism of action for nitrofuran derivatives and the primary route of resistance via nitroreductase inactivation.

Pre-Analytical Considerations (Critical)

Solubility & Solvent Selection
  • Primary Solvent: Dimethyl Sulfoxide (DMSO) is the standard.

  • Solvent Toxicity Limit: The final concentration of DMSO in the test well must not exceed 1% (v/v) . Higher concentrations inhibit bacterial growth, causing false "susceptible" results.

  • Protocol: Prepare a 100x stock solution in 100% DMSO, then dilute 1:100 into the assay plate (via intermediate steps) to achieve a final 1% DMSO concentration.

Photosensitivity (Light Protection)

Field-Proven Insight: Nitrofurans degrade rapidly under UV and intense visible light.

  • Requirement: All weighing, stock preparation, and incubation steps must be performed under low light or using amber vessels.

  • Failure Mode: Exposure to direct bench light for >30 minutes can shift MIC values by 1-2 dilutions due to compound degradation.

Colorimetric Interference

Furan derivatives are often bright yellow or orange.

  • Impact: This interferes with automated optical density (OD) readers at 600nm.

  • Solution: Manual visual reading is mandatory for the final MIC determination. Do not rely solely on plate readers.

Protocol: Broth Microdilution for Furan Derivatives

Scope: Determination of MIC for novel furan derivatives against Enterobacterales, Staphylococcus spp., and Enterococcus spp.

Materials
  • Base Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4]

  • Solvent: 100% DMSO (molecular biology grade).

  • Plates: 96-well round-bottom polystyrene plates (untreated).

  • Inoculum: 0.5 McFarland standard (approx.

    
     CFU/mL).
    
Stock Solution Preparation
  • Weigh powder into an amber glass vial .

  • Dissolve in 100% DMSO to a concentration of 12,800 µg/mL (Master Stock).

    • Calculation: Mass (mg) = Volume (mL) × Concentration (mg/mL) / Potency (decimal).

  • Vortex until fully dissolved. If precipitation occurs, sonicate for 30 seconds (monitor temperature; heat degrades furans).

Dilution Scheme (The "100x" Method)

To prevent solvent shock, we prepare "2x" working solutions in broth.

StepSource SolutionDiluent (CAMHB)Resulting Conc.DMSO %
A 20 µL Master Stock (12,800 µg/mL)980 µL256 µg/mL2%
B Serial 2-fold dilution of A CAMHB (with 2% DMSO)*128 → 0.25 µg/mL2%
C 50 µL of B added to plate(Wait for inoculum)(Final will be 1x)(Final 1%)

*Note: To maintain constant solvent background, the diluent for the serial dilution series (Step B) should be CAMHB containing 2% DMSO. This ensures every well ends up with exactly 1% DMSO after adding the aqueous inoculum.

Inoculation & Incubation
  • Inoculum Prep: Suspend colonies in saline to 0.5 McFarland.

  • Dilution: Dilute the suspension 1:150 in CAMHB (without DMSO). This yields approx.[5]

    
     CFU/mL.
    
  • Plate Setup: Add 50 µL of the diluted inoculum to the 50 µL of drug solution in the 96-well plate.

    • Final Well Volume: 100 µL.

    • Final Bacterial Conc:

      
       CFU/mL.
      
    • Final Drug Conc: 64 µg/mL down to 0.125 µg/mL.

    • Final DMSO: 1%.

  • Controls:

    • Growth Control: CAMHB + 1% DMSO + Bacteria (Must be turbid).

    • Sterility Control: CAMHB + 1% DMSO (Must be clear).

    • Solvent Toxicity Control: CAMHB + 2% DMSO + Bacteria (Verify no inhibition at 2x solvent load).

  • Incubation: Seal with breathable film. Incubate at 35 ± 2°C in ambient air for 16–20 hours . PROTECT FROM LIGHT (wrap stack in foil or use dark incubator).

Workflow Diagram

ASTWorkflow cluster_prep Preparation (Low Light) cluster_inoc Inoculation Stock Dissolve Furan in 100% DMSO (Master Stock: 12,800 µg/mL) Dilution Dilute 1:50 into CAMHB (2x Working Soln: 256 µg/mL, 2% DMSO) Stock->Dilution Serial Serial 2-fold Dilution (Using CAMHB + 2% DMSO) Dilution->Serial Combine Combine in 96-well Plate 50µL Drug + 50µL Inoculum (Final: 1% DMSO) Serial->Combine Colony Fresh Colonies (18-24h) McFarland 0.5 McFarland (Saline) Colony->McFarland FinalInoc 1:150 Dilution in CAMHB (1x10^6 CFU/mL) McFarland->FinalInoc FinalInoc->Combine Incubate Incubate 35°C, 16-20h PROTECT FROM LIGHT Combine->Incubate Read Manual Visual Read (Mirror/Light Box) Incubate->Read

Figure 2: Optimized Broth Microdilution workflow for light-sensitive, hydrophobic furan derivatives.

Data Analysis & Interpretation

Reading the MIC

Place the plate on a dark, non-reflective surface or use a reading mirror.

  • Definition: The MIC is the lowest concentration showing complete inhibition of visible growth (no turbidity or button).

  • Trailing Effect: Nitrofurans may exhibit "trailing" (a faint haze persisting across several wells).

    • Rule: Ignore faint haze (approx. <20% of growth control) unless it is a "button" of sediment. Read the first well of significant inhibition.

    • Troubleshooting: If trailing is severe (>2 wells), check inoculum purity and ensure DMSO concentration is not >1%.

Breakpoints (Reference Only)

For novel derivatives, no official breakpoints exist. However, for comparative purposes, use Nitrofurantoin breakpoints (CLSI M100) for E. coli as a benchmark for potency:

CategoryMIC (µg/mL)Interpretation
Susceptible (S) ≤ 32Likely effective at standard dosing
Intermediate (I) 64Buffer zone; uncertain efficacy
Resistant (R) ≥ 128High likelihood of failure

Note: These apply only to urinary isolates (E. coli, S. saprophyticus). Systemic breakpoints do not exist for nitrofurans due to poor tissue penetration.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.[7] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[4] Reading guide for broth microdilution. [Link]

  • Huttner, A., et al. (2015).[8] "Nitrofurantoin revisited: a systematic review and meta-analysis of controlled trials." Journal of Antimicrobial Chemotherapy, 70(9), 2456-2464. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[6] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. [Link]

  • Whiteway, J., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology, 180(21), 5529-5539. [Link]

Sources

in vitro enzyme inhibition assay for 2-(Furan-3-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

In Vitro Fluorescence-Based Enzyme Inhibition Assay for 2-(Furan-3-yl)isonicotinic Acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and performing an in vitro enzyme inhibition assay for the novel compound 2-(Furan-3-yl)isonicotinic acid. We present a detailed, adaptable protocol using a fluorescence-based method, which offers high sensitivity and is amenable to high-throughput screening.[1][2][3][4] The narrative explains the scientific rationale behind key experimental choices, from target selection to data analysis, ensuring a self-validating and robust assay design. The protocol is exemplified using Cyclooxygenase-2 (COX-2), a scientifically pertinent target for isonicotinic acid derivatives, which have shown potential as anti-inflammatory agents.[5] Methodologies for determining the half-maximal inhibitory concentration (IC50) are detailed, alongside best practices for data interpretation and quality control.

Introduction and Scientific Rationale

Enzyme inhibition assays are a cornerstone of modern drug discovery, providing a fundamental method to quantify the interaction between a potential drug molecule and its target enzyme.[3] The compound 2-(Furan-3-yl)isonicotinic acid belongs to a class of molecules with significant therapeutic potential. The isonicotinic acid scaffold is present in several approved drugs and is known to exhibit inhibitory activity against a range of enzymes, including Cyclooxygenase-2 (COX-2), urease, and various kinases.[5][6] The furan ring is also a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities.[7][8][9]

Given the established anti-inflammatory potential of isonicotinic acid derivatives, COX-2 presents a logical and high-value target for initial screening.[5] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Its inhibition is a validated strategy for treating inflammation and pain.

This guide details a continuous kinetic fluorescence-based assay. This format is selected for its numerous advantages over other methods[1][4]:

  • High Sensitivity: Capable of detecting minute changes in product formation, allowing for lower concentrations of enzyme and substrate.[2]

  • Real-Time Monitoring: Reaction kinetics can be observed continuously, providing richer data on the inhibition mechanism.[1]

  • High-Throughput Compatibility: The format is easily adaptable to multi-well plates for screening compound libraries.[3]

The assay principle involves an enzyme (COX-2) acting on a specific non-fluorescent substrate to produce a highly fluorescent product. In the presence of an inhibitor like 2-(Furan-3-yl)isonicotinic acid, the rate of the enzyme-catalyzed reaction decreases, resulting in a reduced fluorescence signal. The degree of inhibition is proportional to the inhibitor's concentration and potency.

Assay Workflow and Principle

The overall experimental process follows a logical progression from preparation to kinetic analysis. The workflow ensures that all components are properly controlled to yield reproducible and interpretable data.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions P2 Perform Serial Dilution of 2-(Furan-3-yl)isonicotinic acid and Control Inhibitor P1->P2 A1 Dispense Controls and Inhibitor Dilutions into 96-Well Plate P2->A1 A2 Add Enzyme to Wells (Pre-incubate with Inhibitor) A1->A2 A3 Initiate Reaction by Adding Substrate A2->A3 D1 Measure Fluorescence Kinetics in Plate Reader A3->D1 D2 Calculate Initial Velocities (V₀) and Percent Inhibition D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. Log[Inhibitor]) D2->D3 D4 Determine IC50 Value via Non-linear Regression D3->D4

Caption: Experimental workflow for the enzyme inhibition assay.

Detailed Protocols and Methodologies

This section provides the step-by-step methodology for conducting the COX-2 inhibition assay.

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
2-(Furan-3-yl)isonicotinic acidCustom SynthesisTest Inhibitor
Recombinant Human COX-2 EnzymeCayman ChemicalBiological Target
COX-2 Fluorometric SubstrateVariesSubstrate that becomes fluorescent upon enzymatic action
CelecoxibSigma-AldrichPositive Control Inhibitor for COX-2
Tris-HCl BufferThermo FisherMaintain stable pH for optimal enzyme activity
DMSO (Anhydrous)Sigma-AldrichSolvent for dissolving test compound and controls
96-Well Black, Flat-Bottom PlatesCorningLow-crosstalk microplate for fluorescence assays
Multi-channel PipettesGilsonAccurate liquid handling
Fluorescence Microplate ReaderBMG LabtechInstrument for kinetic measurement of fluorescence (e.g., with Ex/Em filters for the chosen substrate)
Preparation of Solutions

Causality Behind Choices: The buffer composition and pH are chosen to mimic physiological conditions and ensure the target enzyme is stable and optimally active. Stock solutions are prepared in 100% DMSO to ensure full dissolution of hydrophobic compounds; subsequent dilutions in assay buffer minimize the final DMSO concentration to avoid impacting enzyme activity (typically ≤1% v/v).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.0. Dilute to 100 mM with ultrapure water. Store at 4°C.

  • Test Compound Stock (10 mM): Accurately weigh 2-(Furan-3-yl)isonicotinic acid and dissolve in 100% DMSO to a final concentration of 10 mM.

  • Positive Control Stock (1 mM Celecoxib): Prepare a 1 mM stock solution of Celecoxib in 100% DMSO.

  • Enzyme Working Solution: Just before use, dilute the recombinant COX-2 enzyme in cold assay buffer to the desired working concentration (e.g., 2 units/mL). Keep on ice at all times. The optimal concentration should be determined empirically to ensure a robust linear reaction rate for the duration of the assay.

  • Substrate Working Solution: Prepare the fluorogenic substrate in assay buffer according to the manufacturer's instructions. This solution should be protected from light.

Experimental Procedure: 96-Well Plate Assay

This protocol is designed for a total reaction volume of 200 µL per well.

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM test compound stock to generate a range of concentrations for testing (e.g., from 100 µM to 0.1 nM). A typical 10-point, 3-fold dilution series is recommended.

    • Prepare the dilutions in a separate 96-well plate, first in DMSO and then diluting into assay buffer. This ensures the DMSO concentration remains constant across all wells.

  • Plate Setup:

    • Add 100 µL of assay buffer to all wells.

    • Add 2 µL of the appropriate compound dilution (or DMSO for controls) to each well. This results in a 2x concentration of the inhibitor in the well.

    • Controls are Critical:

      • 100% Activity Control (No Inhibitor): Add 2 µL of DMSO. (n=3-6 wells)

      • 0% Activity Control (No Enzyme): Add 2 µL of DMSO. Enzyme will not be added in the next step. (n=3 wells)

      • Positive Control: Add 2 µL of a Celecoxib dilution known to give >80% inhibition (e.g., 1 µM final concentration). (n=3 wells)

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the COX-2 enzyme working solution to all wells except the "No Enzyme" controls. Add 50 µL of assay buffer to the "No Enzyme" wells.

    • The plate now contains 152 µL in each well.

    • Tap the plate gently to mix.

    • Incubate the plate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.[10]

  • Reaction Initiation and Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the substrate. Program a kinetic read for 15-30 minutes, taking a measurement every 60 seconds.

    • Initiate the reaction by adding 48 µL of the substrate working solution to all wells using a multi-channel pipette.

    • Immediately place the plate in the reader and begin the kinetic measurement.

Data Analysis and Interpretation

Calculating Inhibition
  • Determine Initial Velocity (V₀): For each well, plot fluorescence units (RFU) versus time (seconds). Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope. This slope is the initial reaction rate (V₀) in RFU/min.

  • Correct for Background: Subtract the average V₀ of the "No Enzyme" control from all other V₀ values.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = (1 - (V₀_inhibitor / V₀_no_inhibitor)) * 100

Determining the IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11][12]

  • Plot Dose-Response Curve: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, XLfit) to fit the data to a four-parameter logistic equation.[13]

    Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    The software will calculate the LogIC50, from which the IC50 value can be derived.

IC50_Concept xaxis Log [Inhibitor Concentration] yaxis % Inhibition yaxis->end 100% p1 start->p1 p2 p1->p2 ic50_point IC50 p2->ic50_point p3 ic50_point->p3 4,0! ic50_point->4,0! 0,5! ic50_point->0,5! 50% p4 p3->p4 p4->end

Sources

cell-based assay for evaluating 2-(Furan-3-yl)isonicotinic acid efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Cell-Based Assay for Evaluating 2-(Furan-3-yl)isonicotinic Acid Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Evaluating Novel Bioactive Compounds

The confluence of a furan ring and an isonicotinic acid scaffold in the molecule 2-(Furan-3-yl)isonicotinic acid suggests a rich potential for biological activity. Furan-containing compounds are known for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, isonicotinic acid derivatives have been investigated for their therapeutic potential, with some demonstrating notable cytotoxic activity against cancer cell lines and others showing promise as antitubercular agents.[5][6][7][8]

Given the novelty of 2-(Furan-3-yl)isonicotinic acid, a primary investigation into its general cytotoxic effects on cancer cells provides a logical and efficient starting point for efficacy evaluation. A positive hit in a cytotoxicity screen can then be followed by more targeted, mechanism-of-action studies. This application note details a two-tiered approach: a primary, high-throughput cell viability assay to determine the compound's cytotoxic potential across a panel of cancer cell lines, followed by a secondary, more focused assay to investigate a plausible mechanism of action.

A patent for structurally related isonicotinic acid derivatives suggests a potential for inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, a critical signaling cascade often dysregulated in cancer.[9] Therefore, our proposed secondary assay will focus on evaluating the effect of 2-(Furan-3-yl)isonicotinic acid on EGFR activation.

This document provides detailed, step-by-step protocols for these assays, guidance on data analysis and interpretation, and insights into the scientific rationale behind the experimental design, empowering researchers to conduct a thorough initial evaluation of this novel compound.

Experimental Workflow Overview

Experimental Workflow cluster_primary Primary Assay: Cytotoxicity Screening cluster_secondary Secondary Assay: Mechanism of Action Cell_Line_Panel Select & Culture Cancer Cell Lines Compound_Treatment Treat with 2-(Furan-3-yl)isonicotinic acid (Dose-Response) Cell_Line_Panel->Compound_Treatment Viability_Assay Perform CellTiter-Glo® Luminescent Cell Viability Assay Compound_Treatment->Viability_Assay Data_Analysis_1 Calculate IC50 Values Viability_Assay->Data_Analysis_1 Decision Cytotoxic? Data_Analysis_1->Decision Cell_Line_Selection Select Sensitive Cell Line Starvation_Stimulation Serum Starve & Stimulate with EGF Cell_Line_Selection->Starvation_Stimulation Western_Blot Western Blot for p-EGFR and Total EGFR Starvation_Stimulation->Western_Blot Data_Analysis_2 Quantify Protein Expression Western_Blot->Data_Analysis_2 End Conclude Efficacy Data_Analysis_2->End Start Start Evaluation Start->Cell_Line_Panel Decision->Cell_Line_Selection Yes Decision->End No

Caption: Overall experimental workflow for evaluating the efficacy of 2-(Furan-3-yl)isonicotinic acid.

Part 1: Primary Assay - High-Throughput Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit cancer cell proliferation or induce cell death. A luminescent-based cell viability assay, such as the CellTiter-Glo® assay, is recommended for its high sensitivity and broad linear range.

Rationale for Assay Selection
  • Broad Applicability: Cell viability assays are fundamental in drug discovery to identify compounds with cytotoxic or cytostatic effects.[10]

  • High-Throughput: The selected assay is amenable to a 96- or 384-well plate format, allowing for efficient screening of multiple cell lines and compound concentrations.

  • Mechanism-Independent: This initial screen does not assume a specific mechanism of action, making it an excellent tool for novel compound evaluation.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Selected human cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colorectal carcinoma, MCF-7 - breast adenocarcinoma)[9]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-(Furan-3-yl)isonicotinic acid, dissolved in DMSO to create a stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well microplates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density (determined empirically for each cell line to ensure exponential growth throughout the experiment).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 2-(Furan-3-yl)isonicotinic acid stock solution in cell culture medium. A typical starting range would be from 100 µM down to 0.01 µM.

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Return the plate to the incubator for 48-72 hours.

  • Assay Execution:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

Data Analysis and Interpretation

The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

  • Normalization: Normalize the data to the vehicle control (100% viability) and a background control (medium only, 0% viability).

  • Dose-Response Curve: Plot the normalized viability (%) against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%.[11]

Parameter Description
Cell Line The cancer cell line being tested.
IC50 (µM) The concentration of 2-(Furan-3-yl)isonicotinic acid that reduces cell viability by 50%.
Confidence Interval The 95% confidence interval for the calculated IC50 value.

A low IC50 value (typically in the low micromolar or nanomolar range) suggests potent cytotoxic activity and warrants further investigation into the compound's mechanism of action.

Part 2: Secondary Assay - Investigating the Mechanism of Action

Based on the structural similarity to compounds known to affect the EGFR pathway, a plausible hypothesis is that 2-(Furan-3-yl)isonicotinic acid may inhibit EGFR signaling. This can be tested by measuring the phosphorylation of EGFR in response to EGF stimulation in the presence of the compound.

Hypothesized Signaling Pathway

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Compound 2-(Furan-3-yl)isonicotinic acid Compound->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway by 2-(Furan-3-yl)isonicotinic acid.

Protocol: Western Blot for Phospho-EGFR

Materials:

  • Selected cancer cell line showing high sensitivity to the compound in the primary assay (e.g., A549, which has high EGFR expression).

  • Serum-free cell culture medium.

  • Epidermal Growth Factor (EGF).

  • 2-(Furan-3-yl)isonicotinic acid.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total EGFR.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium. This reduces basal EGFR phosphorylation.

    • Pre-treat the cells with various concentrations of 2-(Furan-3-yl)isonicotinic acid (centered around the IC50 value) for 2 hours. Include a vehicle control.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and boil with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

    • Image the blot using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with the anti-total EGFR antibody to normalize for protein loading. A loading control like β-actin can also be used.

Data Analysis and Interpretation
  • Densitometry: Quantify the band intensities for phospho-EGFR and total EGFR using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

  • Comparison: Compare the normalized phospho-EGFR levels in the compound-treated samples to the EGF-stimulated vehicle control.

A dose-dependent decrease in the phospho-EGFR/total EGFR ratio in the presence of 2-(Furan-3-yl)isonicotinic acid would provide strong evidence for its inhibitory effect on the EGFR signaling pathway.

Treatment Group EGF Stimulation Compound Conc. Normalized p-EGFR/Total EGFR Ratio
Unstimulated Control-0 µMBaseline
Stimulated Control+0 µM100%
Compound Treated+0.1x IC50(Value)
Compound Treated+1x IC50(Value)
Compound Treated+10x IC50(Value)

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial efficacy evaluation of 2-(Furan-3-yl)isonicotinic acid. By employing a primary cytotoxicity screen followed by a mechanism-focused secondary assay, researchers can efficiently determine the compound's potential as a therapeutic agent and gain insights into its mode of action. Positive results from these assays would justify further studies, including kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and further investigation into downstream signaling pathways.

References

  • BioScience Academic Publishing. (2025, April 16). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell-based Antagonist Assay Services. Retrieved from [Link]

  • ResearchGate. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024, March 12). A comprehensive review on furan and its derivatives. Retrieved from [Link]

  • PharmaTutor. (2012, November 28). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]

  • PMC. (2022, February 5). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Retrieved from [Link]

  • Bioassay Techniques for Drug Development. (n.d.). 3 Cell-based receptor functional assays. Retrieved from [Link]

  • PMC. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. Retrieved from [Link]

  • PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • ACS Publications. (n.d.). Screening of Receptor Antagonists Using Agonist-Activated Patch Clamp Detection in Chemical Separations. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • MDPI. (2025, January 14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Retrieved from [Link]

  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • ResearchGate. (n.d.). Antibacterial Activities of Isonicotinic acid derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Hybrid Design of Isonicotinic Acid Hydrazide Derivatives: Machine Learning Studies, Synthesis and Biological Evaluation of their Antituberculosis Activity. Retrieved from [Link]

  • PubMed. (2013, February 15). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Retrieved from [Link]

  • Journal of Surveys in Pharmaceutical Sciences. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • PubMed. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Retrieved from [Link]

  • Semantic Scholar. (2017, December 11). BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES. Retrieved from [Link]

  • MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

Sources

Suzuki coupling for synthesis of 2-(heteroaryl)isonicotinic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-(Heteroaryl)isonicotinic Acids via Suzuki-Miyaura Coupling

Executive Summary & Strategic Importance

2-(Heteroaryl)isonicotinic acids are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., PIM, JAK), antitubercular agents, and allosteric modulators. However, their synthesis presents a "perfect storm" of chemical challenges:

  • Lewis Basicity: The pyridine nitrogen coordinates to Palladium (Pd), poisoning the catalyst.[1]

  • Protodeboronation: Heteroaryl boronic acids (especially 2-pyridyl and 5-membered rings) are kinetically unstable in aqueous base.

  • Acid Interference: The free carboxylic acid (C4-COOH) can displace ligands or alter the solubility profile, necessitating specific pH control.

This guide moves beyond generic Suzuki protocols, offering two distinct, field-validated workflows: Route A (Ester Protection) for scale-up and unstable boronates, and Route B (Direct Acid Coupling) for rapid library generation.

Mechanistic Insight: The "2-Pyridyl" Problem

To optimize yield, one must understand the failure modes. The primary cause of low yield in this specific transformation is not poor catalyst turnover, but the rapid decomposition of the nucleophile (protodeboronation) before transmetalation can occur.

Mechanism of Failure: Base-Catalyzed Protodeboronation

In heteroaryl systems, the electronegative nitrogen atom stabilizes the intermediate anion formed after base attack on boron. This facilitates the cleavage of the C-B bond, replacing the boron with a proton.[2]

Protodeboronation BoronicAcid Heteroaryl Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + OH- (Base) Zwitterion Stabilized Zwitterion (Transition State) Boronate->Zwitterion Rate Limiting (k1) Pd_Cycle Pd Catalytic Cycle (Transmetalation) Boronate->Pd_Cycle Fast Transmetalation (Requires Active Cat) Decomp Decomposed Arene (Ar-H) + B(OH)3 Zwitterion->Decomp Rapid C-B Cleavage Product Coupled Product (Ar-Py-COOH) Pd_Cycle->Product

Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation. Success depends on making Transmetalation > k1.

Strategic Approaches & Decision Matrix

Select the protocol based on your substrate stability and scale requirements.

FeatureRoute A: Ester Protection (Protocol 1) Route B: Direct Acid Coupling (Protocol 2)
Substrate Scope Unstable boronates (2-pyridyl, oxazoles).Stable boronates (phenyl, 3-pyridyl).
Reagent Form Methyl 2-chloroisonicotinate.2-Chloroisonicotinic acid (Free Acid).
Catalyst System Pd(dppf)Cl₂ or XPhos Pd G3 .Pd(OAc)₂ + SPhos (Water soluble).
Solvent Dioxane/Water or Toluene (Anhydrous).n-Butanol / Water (Biphasic).
Pros Highest yields; standard purification.Fewer steps (no saponification); Green.
Cons Requires deprotection step (LiOH).Lower yields with unstable nucleophiles.

Detailed Experimental Protocols

Protocol 1: The "Safe" Route (Via Methyl Ester)

Best for: Scale-up (>5g) and coupling with unstable 2-heteroaryl boronates.

Reagents:

  • Electrophile: Methyl 2-chloroisonicotinate (1.0 equiv)

  • Nucleophile: Heteroaryl Boronic Acid (1.2 - 1.5 equiv) OR MIDA Boronate (for 2-pyridyls).

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv) or CsF (2.0 equiv for MIDA boronates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Note: Use anhydrous Dioxane/Toluene if protodeboronation is severe.

Step-by-Step Workflow:

  • Charge: To a reaction vial/flask equipped with a magnetic stir bar, add Methyl 2-chloroisonicotinate (1.0 eq), Boronic acid (1.3 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inert: Seal the vessel and purge with N₂ or Ar for 5 minutes (evacuate/refill x3).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration relative to electrophile).

  • Base Activation: Add degassed aqueous K₂CO₃ (2M solution, 3.0 eq).

    • Critical: If using MIDA boronates, use anhydrous Dioxane and solid CsF; add water only dropwise (slow release).

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • QC Check: Look for the mass of the coupled ester (M+H). If des-bromo/chloro starting material is observed, O₂ was present.[4]

  • Saponification (One-Pot Optional): Once coupling is complete, add LiOH (4.0 eq) and water. Stir at 50°C for 1 hour to hydrolyze the ester to the target acid.

  • Workup: Acidify to pH 3–4 with 1M HCl. The product often precipitates. Filter or extract with EtOAc/THF (isonicotinic acids are polar; THF helps extraction).

Protocol 2: The "Direct" Route (Free Acid Coupling)

Best for: Library synthesis (20mg scale) and stable heteroaryls.

Reagents:

  • Electrophile: 2-Chloroisonicotinic acid (1.0 equiv)

  • Nucleophile: Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? This bulky, electron-rich ligand prevents the pyridine nitrogen from binding Pd and creates a highly active catalyst that works in aqueous media.

  • Base: K₃PO₄ (3.5 equiv)

  • Solvent: n-Butanol : Water (3:1)

Step-by-Step Workflow:

  • Pre-complexation: In a separate vial, mix Pd(OAc)₂ and SPhos in n-Butanol under N₂ for 10 mins to generate the active catalytic species (solution turns yellow/orange).

  • Substrate Prep: In the reaction vessel, add 2-Chloroisonicotinic acid (1.0 eq), Boronic acid (1.5 eq), and solid K₃PO₄ (3.5 eq).

  • Combine: Add the catalyst solution and water to the reaction vessel. (Final Conc: 0.25 M).

  • Reaction: Heat to 100°C for 2–6 hours.

  • Workup (Isoelectric Precipitation):

    • Dilute with water.

    • Wash with DCM (removes non-polar impurities/ligand).

    • Acidify the aqueous layer carefully to pH 3.5–4.0 (the isoelectric point of isonicotinic acid).

    • The product will precipitate as a white/off-white solid. Filtration yields high purity (>95%).

Troubleshooting & Optimization Logic

Use this logic flow to rescue failed reactions.

Troubleshooting Start Reaction Analysis (LCMS) Check1 Is Starting Material (SM) Remaining? Start->Check1 Check2 Is Protodeboronation (Ar-H) Major Product? Check1->Check2 No (SM Consumed) Inact Catalyst Inactive/Poisoned Check1->Inact Yes Unstable Boronic Acid Unstable Check2->Unstable Yes Sol1 Switch to XPhos Pd G3 (Pre-formed catalyst) Inact->Sol1 Sol2 Increase Temp to 110°C Switch to n-BuOH Inact->Sol2 Sol3 Use MIDA Boronate (Slow Release) Unstable->Sol3 Sol4 Use Anhydrous Conditions (Toluene/K3PO4) Unstable->Sol4 Sol5 Copper Effect: Add 1.0 eq CuCl Unstable->Sol5

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society. [Link]

  • Buchwald Precatalysts (XPhos/SPhos) for Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. [Link]

  • MIDA Boronates (Slow Release Strategy): Knapp, D. M., et al. (2009).[4] "In Situ Generation of Anhydrous, Unstable Boronic Acids from MIDA Boronates: A General Solution to the Suzuki-Miyaura Coupling of Unstable Donors." Journal of the American Chemical Society. [Link]

  • Direct Coupling of Carboxylic Acids (Water Soluble Protocols): Billingsley, K. L., & Buchwald, S. L. (2008). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Furan Ring in Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Isonicotinic Acid and Furan Scaffolds

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. Isonicotinic acid derivatives, exemplified by the frontline anti-tuberculosis drug Isoniazid, represent a class of compounds with a rich history and diverse therapeutic value, including anti-inflammatory and antimicrobial activities.[1][2][3] The furan ring, a five-membered aromatic heterocycle, is another critical building block in pharmaceutical sciences.[4][5] It is not merely a passive structural element but an active participant in molecular interactions, often serving as a versatile synthon for more complex structures or as a key pharmacophore itself.[6]

The conjugation of a furan ring to an isonicotinic acid framework creates a molecular architecture ripe for exploration. The furan moiety offers multiple sites for chemical modification, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. However, the furan ring's unique reactivity profile—characterized by high electron density and sensitivity to strong acids—demands a carefully considered synthetic approach.[7][8][9]

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of robust methodologies for the selective functionalization of the furan ring within isonicotinic acid derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into three primary strategies: Electrophilic Aromatic Substitution , Regioselective Metalation , and Transition Metal-Catalyzed Cross-Coupling .

Part 1: Classical Approach - Electrophilic Aromatic Substitution (EAS)

Expertise & Experience: Understanding Furan's Enhanced Reactivity

The furan ring is a π-excessive heterocycle, meaning its five-membered ring contains six π-electrons. The oxygen heteroatom donates significant electron density into the ring system, making it substantially more nucleophilic and reactive towards electrophiles than benzene—by some estimates, over 10¹¹ times faster.[7] This heightened reactivity is a double-edged sword. While it allows for reactions under mild conditions, it also makes the ring susceptible to polymerization or decomposition in the presence of strong acids or harsh reagents.[8][10]

Electrophilic attack preferentially occurs at the C2 (α) position, and if that is blocked, at the C5 position. This is because the carbocation intermediate formed by attack at C2 is better stabilized by resonance, with three possible contributing structures, compared to only two for attack at the C3 (β) position.[7] Therefore, successful EAS on furan-containing isonicotinic acid derivatives hinges on the use of mild, often non-acidic, reagents.

EAS_Mechanism

Caption: General mechanism of electrophilic aromatic substitution on the furan ring.

Data Presentation: Reagents for Mild Electrophilic Substitution on Furans
Reaction TypeReagent SystemTypical ConditionsTarget Functional GroupCausality & Notes
Vilsmeier-Haack Formylation POCl₃ / DMF0 °C to RT-CHO (Formyl)Generates a mild electrophile (Vilsmeier reagent). Avoids strong acids, preserving the furan ring.[11]
Friedel-Crafts Acylation Acetic Anhydride / SnCl₄ or BF₃·OEt₂Low Temperature (-78 to 0 °C)-C(O)R (Acyl)Milder Lewis acids are crucial. Strong acids like AlCl₃ often lead to decomposition.[12]
Nitration Acetyl Nitrate (HNO₃ / Acetic Anhydride)Low Temperature (< -5 °C)-NO₂ (Nitro)A non-acidic source of the nitronium ion (NO₂⁺), essential for the acid-sensitive furan ring.[11]
Halogenation N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) / THF0 °C to RT-Br, -ClProvides a source of electrophilic halogen without generating strong protic acids like HBr or HCl.
Experimental Protocol 1.1: Vilsmeier-Haack Formylation of a Furan-Isonicotinate

This protocol describes the introduction of a formyl group at the C5 position of an ethyl 2-(furan-2-yl)isonicotinate scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: Dissolve the starting furan-isonicotinate derivative (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or use neat if liquid. Add the substrate solution dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5-formylfuran derivative.

Part 2: Precision Engineering - Metalation and Functionalization

Expertise & Experience: The Power of Directed Lithiation

When electrophilic substitution does not provide the desired regioselectivity or when introducing nucleophilic or metallic handles is the goal, direct metalation is the strategy of choice. The protons at the C2 and C5 positions of furan are significantly more acidic than those at C3 and C4. This allows for selective deprotonation using strong bases like organolithium reagents (e.g., n-butyllithium, n-BuLi) or lithium amides (e.g., lithium diisopropylamide, LDA).[10]

This in situ generation of a highly nucleophilic lithio-furan intermediate is a powerful tactic. This intermediate can then be "quenched" with a wide array of electrophiles to install diverse functional groups with surgical precision. Temperature control is critical; these reactions are typically performed at -78 °C to prevent side reactions and ensure kinetic control of deprotonation. For substitution at the less favorable C3 position, a halogen-metal exchange from a 3-bromofuran precursor is often the most effective route.[10]

Lithiation_Workflow

Caption: Workflow for regioselective functionalization via C2-lithiation.

Experimental Protocol 2.1: α-Lithiation and Borylation for Suzuki-Miyaura Precursors

This protocol details the conversion of a furan ring into a furan-2-boronic acid pinacol ester, a key building block for cross-coupling reactions.[13]

Step-by-Step Methodology:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Add the furan-isonicotinate substrate (1.0 eq.) and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 10 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench (Borylation): Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate, 1.5 eq.) dropwise to the lithiated species at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude boronic ester can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.

Part 3: Advanced C-C Bond Formation - Cross-Coupling Reactions

Expertise & Experience: The Versatility of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[14][15] The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is arguably the most widely used due to the stability and low toxicity of the boron reagents.[16][17]

For our target molecules, this strategy is ideal. A furan-boronic ester (synthesized as per Protocol 2.1) can be coupled with a halogenated isonicotinic acid derivative, or conversely, a halogenated furan-isonicotinate can be coupled with a suitable arylboronic acid. This modular approach allows for the rapid generation of diverse libraries of compounds by varying the coupling partners. The choice of ligand for the palladium catalyst is often critical for achieving high yields, as it influences the stability and reactivity of the catalytic species.

Suzuki_Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 3.1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a furan-2-boronic acid pinacol ester derivative with a 2-chloro-isonicotinic acid derivative.

Step-by-Step Methodology:

  • Setup: To a vial or round-bottom flask, add the 2-chloro-isonicotinic acid derivative (1.0 eq.), the furan-2-boronic acid pinacol ester (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent and Degassing: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat the reaction to the required temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete (usually 4-16 hours), cool the mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

Conclusion and Future Outlook

The functionalization of the furan ring in isonicotinic acid derivatives is a highly tractable and rewarding endeavor for the medicinal chemist. By understanding the inherent electronic properties of the furan ring, one can move from classical electrophilic substitution to highly regioselective metalation-based strategies and powerful transition-metal-catalyzed cross-couplings. Each method offers a unique set of tools to precisely modify the molecular structure. The protocols outlined here provide a robust starting point for researchers to build upon, enabling the synthesis of novel chemical entities for drug discovery and development. The continued evolution of C-H functionalization techniques may soon offer even more direct and atom-economical routes to these valuable compounds.[9]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658]
  • Khan, F. A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. [URL: https://www.mdpi.com/1420-3049/26/5/1337]
  • Chem LibreTexts. (n.d.). Friedel-Crafts Acylation of Furan. [URL: not provided in search result, general chemical knowledge]
  • ChemicalBook. (2022). Electrophilic Reactions of Furan. [URL: https://www.chemicalbook.com/article/electrophilic-reactions-of-furan.htm]
  • All about chemistry. (2018). 5 Electrophilic Substitution of Furan. YouTube. [URL: https://www.youtube.
  • Pearson Education. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. [URL: https://www.pearson.com/...]
  • BenchChem. (2025). Furan vs. Pyrrole: A Comparative Guide to Electrophilic Substitution Reactivity. [URL: https://www.benchchem.com/blog/furan-vs-pyrrole-a-comparative-guide-to-electrophilic-substitution-reactivity/]
  • Karlinskii, B. Y., & Ananikov, V. P. (2020). Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate. [URL: https://www.researchgate.
  • Karlinskii, B. Y., & Ananikov, V. P. (2021). Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33207076/]
  • Padwa, A. (2001). Furan as a versatile synthon. Modern Drug Discovery. [URL: not provided in search result, general chemical knowledge]
  • Coenen, H. H., et al. (2013). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3901170/]
  • Gherghereh, R., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2485]
  • Abdykarimova, G. K., et al. (2022). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. [URL: https://www.researchgate.net/publication/357640244_Synthesis_Structure_and_Antiradical_Activity_of_Functionally_Substituted_Hydrazides_of_Isonicotinic_Acid]
  • Oniga, S., et al. (2018). New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29471830/]
  • Bakulev, V. A., et al. (2022). Azide‐Induced Furan Ring Opening for the Synthesis of Functionalized Indoles. ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202202970]
  • Chandrashekarachar, D., & Kesagudu, D. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. [URL: https://www.researchgate.
  • Sriram, D., Yogeeswari, P., & De Clercq, E. (2011). Isonicotinic Acid Hydrazide Derivatives Synthesis. Scribd. [URL: https://www.scribd.
  • Shah, M. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. [URL: https://www.mdpi.com/1422-0067/23/20/12170]
  • Frontiers Media. (2021). Development of Sustainable Catalytic Pathways for Furan Derivatives. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2021.782871/full]
  • Wasserman, H. H., & Vinick, F. J. (n.d.). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=234567]
  • ResearchGate. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [URL: https://www.researchgate.net/publication/383679165_Clinical_Pharmaceutical_Applications_and_Bioactivity_of_Furan-Containing_Compounds_A_Mini_Review]
  • Donohoe, T. J. (n.d.). Metal-catalyzed Furan Synthesis. A Review. Huddersfield Repository. [URL: https://eprints.hud.ac.uk/id/eprint/13614/]
  • Ananikov, V. P., et al. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9954388/]
  • MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [URL: https://www.mdpi.com/1420-3049/26/5/1337]
  • Brandsma, L., et al. (n.d.). Dimetalation of Furans and Thiophenes. One-Pot Procedures for Furan-2,5. SciSpace. [URL: https://typeset.io/papers/dimetalation-of-furans-and-thiophenes-one-pot-procedures-2q9w8x7v]
  • El-Hiti, G. A., & Smith, K. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. [URL: https://www.researchgate.
  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. [URL: https://www.pharmtech.com/view/new-horizons-cross-coupling-reactions]
  • Aggarwal, V. K., et al. (2015). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512061/]
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/tcimail-120-2]

Sources

Application Notes & Protocols: A Medicinal Chemist's Guide to the Synthesis of 2-(Furan-3-yl)isonicotinic Acid Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the 2-(Furan-3-yl)pyridine Scaffold

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry. The 2-(Furan-3-yl)isonicotinic acid motif represents such a scaffold. Its utility is rooted in the combination of two key components: the isonicotinic acid, a versatile handle for chemical modification, and the furan ring. The furan moiety is a well-established bioisostere for phenyl rings, often introduced to enhance metabolic stability, modulate electronic properties, or improve receptor interactions.[1][2][3] Derivatives of this core structure have shown a wide range of biological activities, making them attractive starting points for therapeutic development.[4][5]

Structure-Activity Relationship (SAR) studies are the empirical engine of lead optimization. By systematically modifying a parent compound and assessing the impact on biological activity, researchers can build a detailed map of the pharmacophore, identifying which molecular features are critical for potency, selectivity, and desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][6]

This guide provides a comprehensive framework for the synthesis of a diverse library of 2-(Furan-3-yl)isonicotinic acid derivatives. We will move beyond simple procedural lists to explain the underlying chemical logic, offering detailed, self-validating protocols for key transformations. The strategies outlined below target three primary vectors for chemical diversification: the carboxylic acid group, the furan ring, and the potential for bioisosteric replacement of the furan itself.

Logical Framework for SAR Exploration

To systematically explore the chemical space around the core scaffold, a logical approach to diversification is essential. The following diagram illustrates the three primary axes of modification that will be detailed in this guide.

SAR_Strategy cluster_mods Points of Diversification cluster_derivatives Resulting Derivative Classes Core 2-(Furan-3-yl)isonicotinic Acid (Core Scaffold) ModA Vector A: Carboxylic Acid Modification Core->ModA ModB Vector B: Furan Ring Functionalization Core->ModB ModC Vector C: Bioisosteric Replacement Core->ModC Amides Amides ModA->Amides Esters Esters ModA->Esters Alcohols Alcohols ModA->Alcohols AcylFurans Acylated Furans ModB->AcylFurans ArylFurans Arylated Furans ModB->ArylFurans Thiophenes Thiophene Analogs ModC->Thiophenes Pyrazoles Pyrazole Analogs ModC->Pyrazoles

Caption: Overall strategy for SAR studies on the 2-(Furan-3-yl)isonicotinic acid scaffold.

Part 1: Foundational Synthesis of the Core Scaffold

Before derivatization, a reliable supply of the starting material is required. A highly efficient method for constructing the 2-(heteroaryl)pyridine core is the Palladium-catalyzed Suzuki cross-coupling reaction. This protocol details the coupling of a suitable boronic acid with a halo-pyridine derivative.

Protocol 1.1: Synthesis of Methyl 2-(Furan-3-yl)isonicotinate

Rationale: This protocol utilizes a stable methyl ester of isonicotinic acid, which is commercially available and generally behaves well in cross-coupling reactions. Furan-3-boronic acid is chosen as the coupling partner. The resulting ester can be directly used for some derivatizations or easily hydrolyzed to the free acid.

Materials:

  • Methyl 2-chloroisonicotinate

  • Furan-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Toluene

Procedure:

  • Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-chloroisonicotinate (1.0 eq), furan-3-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a 4:1 mixture of Toluene:Water. The solution should be thoroughly degassed by bubbling with N₂ for 15-20 minutes.

  • Catalyst Addition: Add Pd(OAc)₂ (0.03 eq) and PPh₃ (0.06 eq) to the flask.

    • Scientist's Note: Triphenylphosphine acts as a ligand for the palladium catalyst, stabilizing it and facilitating the catalytic cycle. The ratio of ligand to palladium can be optimized, but 2:1 is a common starting point.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-(furan-3-yl)isonicotinate.

Protocol 1.2: Hydrolysis to 2-(Furan-3-yl)isonicotinic Acid

Rationale: Saponification using a strong base is a standard and effective method for hydrolyzing the ester to the desired carboxylic acid, which is the primary starting material for amide coupling.

Materials:

  • Methyl 2-(Furan-3-yl)isonicotinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF/MeOH/Water (e.g., 3:1:1 ratio).

  • Hydrolysis: Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Acidification: Cool the mixture in an ice bath and slowly acidify with 1M HCl to a pH of ~4-5. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the title compound. If a precipitate does not form, the product can be extracted with a suitable organic solvent like ethyl acetate.

Part 2: Vector A - Diversification of the Carboxylic Acid Moiety

The carboxylic acid is the most common and versatile handle for derivatization. Converting it into amides, esters, or other functional groups allows for a broad exploration of SAR.

Strategy A1: Amide Library Synthesis

Amide bond formation is arguably the most frequently used reaction in medicinal chemistry. It allows for the introduction of a vast array of substituents to probe for key hydrogen bond interactions and to occupy different regions of a target's binding pocket. The use of modern coupling agents provides a reliable and high-yielding route to diverse amides.[7][8]

Amide_Coupling_Workflow Start Carboxylic Acid (Core Scaffold) Activated Activated Intermediate (e.g., O-Acylisourea) Start->Activated Coupling Agent (HATU, HBTU, etc.) + Base (DIPEA) Amine R-NH2 (Amine Library) Amine->Activated Nucleophilic Attack Amide Target Amide Activated->Amide Purify Purification (Chromatography/Crystallization) Amide->Purify Final Characterized Derivative Purify->Final

Caption: General workflow for amide coupling reactions.

Protocol 2.1: General Procedure for Amide Coupling using HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for a wide range of amines and carboxylic acids.

Materials:

  • 2-(Furan-3-yl)isonicotinic acid

  • Amine of choice (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To a solution of 2-(Furan-3-yl)isonicotinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.

    • Scientist's Note: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Troubleshooting: If the product has some water solubility, a back-extraction with brine can help remove residual DMF.

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash chromatography or recrystallization.

Derivative Example Amine Used Expected Yield Range Purpose of Modification
N-benzyl-2-(furan-3-yl)isonicotinamideBenzylamine80-95%Probes for hydrophobic and π-stacking interactions.
(2-(furan-3-yl)pyridin-4-yl)(morpholino)methanoneMorpholine85-98%Increases polarity and introduces H-bond acceptors.
2-(furan-3-yl)-N-(4-fluorophenyl)isonicotinamide4-fluoroaniline75-90%Explores electronic effects and potential halogen bonding.

Part 3: Vector B - Diversification of the Furan Ring

The electron-rich furan ring is a prime target for electrophilic aromatic substitution, allowing for the introduction of new functional groups that can probe different interactions within a binding site.[9]

Strategy B1: Friedel-Crafts Acylation

Rationale: Introducing an acyl group (e.g., acetyl) onto the furan ring, primarily at the C5 position, provides a ketone handle. This ketone can serve as a hydrogen bond acceptor or be used for further derivatization (e.g., reduction to an alcohol or conversion to an oxime).

Protocol 3.1: Acetylation of Methyl 2-(Furan-3-yl)isonicotinate

Materials:

  • Methyl 2-(Furan-3-yl)isonicotinate

  • Acetic anhydride

  • Phosphoric acid (85%)

Procedure:

  • Setup: In a round-bottom flask, dissolve methyl 2-(furan-3-yl)isonicotinate (1.0 eq) in acetic anhydride (5.0 eq).

  • Catalyst: Cool the mixture in an ice bath and add a catalytic amount of phosphoric acid (e.g., 3-5 drops) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction may gently exotherm.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Once the ice has melted, neutralize the solution with solid NaHCO₃.

  • Extraction: Extract the aqueous solution with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography to isolate the C5-acetylated derivative.

Part 4: Vector C - Bioisosteric Replacement of the Furan Ring

While furans are valuable, they can be susceptible to oxidative metabolism. Replacing the furan ring with other heterocycles like thiophene or pyrazole is a classic medicinal chemistry strategy to improve metabolic stability or modulate physicochemical properties without drastically altering the core geometry.[2][3][6][10][11]

Synthetic Rationale: The most direct approach is to employ the same Suzuki coupling strategy outlined in Protocol 1.1, simply substituting furan-3-boronic acid with a different heterocyclic boronic acid.

Protocol 4.1: General Synthesis of Bioisosteres via Suzuki Coupling

Procedure:

  • Follow the procedure detailed in Protocol 1.1 .

  • In place of furan-3-boronic acid, use one of the following commercially available reagents:

    • Thiophene-3-boronic acid

    • 1H-Pyrazole-4-boronic acid

    • Thiazole-5-boronic acid

  • The reaction conditions (catalyst, base, solvent) are generally robust for these substrates, but minor optimization of temperature or reaction time may be required.

  • The resulting esters can then be hydrolyzed (Protocol 1.2) and converted to amides (Protocol 2.1) to generate a parallel library of derivatives for direct comparison with the furan series.

Bioisostere Boronic Acid Used Key Property Change vs. Furan
ThiopheneThiophene-3-boronic acidLess electron-rich, potentially more metabolically stable.
Pyrazole1H-Pyrazole-4-boronic acidIntroduces both H-bond donor (NH) and acceptor (N) capability.
ThiazoleThiazole-5-boronic acidIntroduces an additional H-bond acceptor (N) and alters electronics.

Conclusion

This application guide provides a strategic and experimentally verified framework for the synthesis of derivatives of 2-(Furan-3-yl)isonicotinic acid. By systematically exploring modifications at the carboxylic acid, furan ring, and through bioisosteric replacement, researchers can efficiently generate a rich dataset to drive SAR and optimize this promising scaffold for their specific therapeutic target. The protocols provided are designed to be robust and adaptable, serving as a solid foundation for any drug discovery campaign built upon this versatile molecular architecture.

References

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC. (n.d.).
  • Video: Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - JoVE. (2013, December 5).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC. (n.d.).
  • SAR studies of furan derivatives. ResearchGate. (n.d.).
  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. (n.d.).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2025, October 16).
  • Any procedure for the esterification of isonicotinic acid? ResearchGate. (2017, March 17).
  • Furan-based inhibitors of pyruvate dehydrogenase: SAR study, biochemical evaluation and computational analysis - RSC Publishing. (2023, January 27).
  • Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023, January 28).
  • Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors | ACS Medicinal Chemistry Letters. (2026, January 20).
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC. (n.d.).
  • Transition metal-free cross-coupling of furan ring with haloacetylenes - PMC. (n.d.).
  • US2745838A - Preparation of isonicotinic acid esters - Google Patents. (n.d.).
  • Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents - ResearchGate. (2025, August 10).
  • Analog design-Bioisosteric replacement strategies | PPTX - Slideshare. (n.d.).
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. (2018, September 25).
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.).
  • Furan synthesis - Organic Chemistry Portal. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).

Sources

Application Notes and Protocols for the Scalable Synthesis of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(Furan-3-yl)isonicotinic acid, a key building block in pharmaceutical and materials science research. The presented methodology focuses on a scalable and robust Suzuki-Miyaura cross-coupling strategy. Detailed experimental protocols, from the preparation of starting materials to the final purification of the target compound, are provided. Furthermore, critical process parameters and potential challenges associated with the scale-up of this synthesis are discussed, offering practical insights for researchers in both academic and industrial settings.

Introduction: The Significance of 2-(Furan-3-yl)isonicotinic Acid

2-(Furan-3-yl)isonicotinic acid is a heteroaromatic carboxylic acid that has garnered significant interest as a versatile scaffold in drug discovery and materials science. The unique spatial arrangement of its furan and pyridine rings, coupled with the carboxylic acid functionality, allows for diverse chemical modifications and interactions with biological targets. Its derivatives have been explored for a range of therapeutic applications, making a reliable and scalable synthesis of this compound a critical endeavor for advancing research and development in these fields.

The synthetic approach detailed herein is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] This choice is predicated on its broad functional group tolerance, generally high yields, and the commercial availability of the necessary building blocks.

Synthetic Strategy: A Three-Step Approach

The synthesis of 2-(Furan-3-yl)isonicotinic acid is strategically designed as a three-step process to ensure high purity and scalability. The overall workflow is depicted below:

Synthesis_Workflow A Isonicotinic Acid B Methyl 2-Chloroisonicotinate A->B Esterification & Chlorination C Methyl 2-(Furan-3-yl)isonicotinate B->C Suzuki-Miyaura Coupling D 2-(Furan-3-yl)isonicotinic Acid C->D Hydrolysis

Caption: Overall synthetic workflow for 2-(Furan-3-yl)isonicotinic acid.

  • Preparation of the Coupling Partner: The synthesis commences with the esterification of commercially available isonicotinic acid to its methyl ester, followed by chlorination at the 2-position of the pyridine ring to yield methyl 2-chloroisonicotinate. This intermediate is a key electrophilic partner for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: The core of the synthesis is the palladium-catalyzed cross-coupling of methyl 2-chloroisonicotinate with 3-furanylboronic acid. This step forms the crucial C-C bond between the furan and pyridine rings.

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired 2-(furan-3-yl)isonicotinic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-Chloroisonicotinate

The preparation of the key coupling partner, methyl 2-chloroisonicotinate, can be achieved through a two-step sequence starting from isonicotinic acid.

3.1.1. Esterification of Isonicotinic Acid

A common method for the esterification of isonicotinic acid is the Fischer-Speier esterification using methanol in the presence of a strong acid catalyst like sulfuric acid.

Reagent Molar Eq. MW ( g/mol ) Amount Notes
Isonicotinic Acid1.0123.11100 g
Methanol-32.04250 mLSolvent and reagent
Sulfuric Acid (conc.)~1.598.08125 mLCatalyst

Protocol:

  • Suspend isonicotinic acid (100 g) in methanol (250 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to approximately 10°C in an ice bath.

  • Slowly add concentrated sulfuric acid (125 mL) dropwise, ensuring the temperature does not exceed 20°C.[2]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it onto 1 kg of crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl isonicotinate as a crude oil.[2]

3.1.2. Chlorination of Methyl Isonicotinate

The chlorination of the pyridine ring at the 2-position can be achieved using various chlorinating agents. A common laboratory-scale method involves the use of phosphorus oxychloride.

Note: This reaction should be performed in a well-ventilated fume hood due to the corrosive and hazardous nature of the reagents.

Reagent Molar Eq. MW ( g/mol ) Amount Notes
Methyl Isonicotinate1.0137.1450 g
Phosphorus Oxychloride3.0153.33100 mLReagent and solvent

Protocol:

  • Carefully add methyl isonicotinate (50 g) to phosphorus oxychloride (100 mL) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 2-chloroisonicotinate.[3]

Step 2: Suzuki-Miyaura Coupling of Methyl 2-Chloroisonicotinate with 3-Furanylboronic Acid

This is the key bond-forming reaction. The choice of catalyst, ligand, and base is crucial for achieving a high yield and minimizing side products.

Suzuki_Coupling Reactants Methyl 2-Chloroisonicotinate + 3-Furanylboronic Acid Product Methyl 2-(Furan-3-yl)isonicotinate Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Reagent Molar Eq. MW ( g/mol ) Amount Notes
Methyl 2-Chloroisonicotinate1.0171.5810 g
3-Furanylboronic Acid1.2111.897.8 gCommercially available[4][5]
Pd(PPh₃)₄0.031155.562.0 gPalladium Catalyst
Potassium Carbonate2.0138.2116.1 gBase
1,4-Dioxane--150 mLSolvent
Water--50 mLCo-solvent

Protocol:

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-chloroisonicotinate (10 g), 3-furanylboronic acid (7.8 g), and potassium carbonate (16.1 g).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[6]

  • Add degassed 1,4-dioxane (150 mL) and degassed water (50 mL) to the flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (2.0 g), to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude methyl 2-(furan-3-yl)isonicotinate can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Step 3: Hydrolysis of Methyl 2-(Furan-3-yl)isonicotinate

The final step is the saponification of the methyl ester to the desired carboxylic acid.

Reagent Molar Eq. MW ( g/mol ) Amount Notes
Methyl 2-(Furan-3-yl)isonicotinate1.0203.185 g
Sodium Hydroxide3.040.002.95 gBase
Methanol--50 mLSolvent
Water--25 mLCo-solvent

Protocol:

  • Dissolve methyl 2-(furan-3-yl)isonicotinate (5 g) in a mixture of methanol (50 mL) and water (25 mL) in a round-bottom flask.

  • Add sodium hydroxide (2.95 g) to the solution and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.[7]

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.

  • The product, 2-(furan-3-yl)isonicotinic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure product.

Scale-Up Considerations and Challenges

Scaling up the synthesis of 2-(Furan-3-yl)isonicotinic acid from the laboratory to a pilot or manufacturing scale presents several challenges that require careful consideration.[8]

  • Suzuki-Miyaura Coupling:

    • Catalyst Selection and Loading: While Pd(PPh₃)₄ is effective on a lab scale, for larger scales, more robust and efficient pre-catalysts such as those based on Buchwald ligands (e.g., XPhos, SPhos) may be more cost-effective and provide higher turnover numbers.[9] Catalyst loading should be optimized to minimize cost and residual palladium levels in the final product.

    • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupled byproducts.[10] On a larger scale, maintaining a strictly inert atmosphere through nitrogen or argon sparging and blanketing is critical.

    • Mixing and Heat Transfer: The reaction mixture is heterogeneous, and efficient mixing is crucial to ensure consistent reaction rates and prevent localized overheating. In large reactors, heat transfer can be less efficient, so careful control of the heating mantle or jacket temperature is necessary.[10]

    • Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated. Post-reaction, the product must be treated to remove palladium to acceptable levels. This can be achieved through filtration through Celite, treatment with activated carbon, or using palladium scavengers.

  • Purification:

    • Crystallization: For the final product, developing a robust crystallization procedure is essential for achieving high purity on a large scale. This involves screening various solvent systems to find one that provides good recovery and effectively removes impurities.

    • Impurity Profile: A thorough understanding of the potential impurities, including byproducts from the Suzuki coupling (e.g., homocoupled products, dehalogenated starting material) and residual solvents, is necessary to develop effective purification strategies.

Conclusion

The synthesis of 2-(Furan-3-yl)isonicotinic acid via a Suzuki-Miyaura cross-coupling reaction is a reliable and scalable approach. The three-step sequence, involving the preparation of a key chloro-substituted pyridine intermediate, the palladium-catalyzed coupling, and final hydrolysis, provides a clear pathway to the target molecule. By carefully considering the reaction parameters and addressing the challenges associated with scale-up, this protocol can be effectively implemented by researchers and drug development professionals to produce this valuable compound in the quantities required for their research and development activities.

References

  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 2-chloronicotinate. Retrieved from [Link]

  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, December 2). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Google Patents. (n.d.). US20100174111A1 - Process for purification of aryl carboxylic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804287A - Preparation method of 2-chloroisonicotinate.
  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Retrieved from [Link]

  • European Patent Office. (1998, October 14). EP 0675867 B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides. Retrieved from [Link]

  • ResearchGate. (n.d.). FeCl3-catalyzed oxidative decarboxylation of aryl/heteroaryl acetic acids: preparation of selected API impurities. Retrieved from [Link]

Sources

Application Notes and Protocols for Assessing the Metabolic Stability of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Moiety - A Double-Edged Sword in Drug Discovery

The furan ring is a common heterocyclic motif in numerous natural products and synthetic pharmaceuticals, valued for its contribution to the desired pharmacological activity of a molecule.[1][2] However, the furan moiety is also a well-known structural alert for toxicologists and drug metabolism scientists.[3] This is due to its potential for metabolic activation by cytochrome P450 (CYP) enzymes into highly reactive and potentially toxic intermediates.[4][5] This bioactivation can lead to hepatotoxicity and carcinogenicity, posing a significant risk in drug development.[6][7] Therefore, a thorough and early assessment of the metabolic stability of furan-containing compounds is paramount to de-risk drug candidates and guide medicinal chemistry efforts toward safer and more effective therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the metabolic stability of furan compounds. We will delve into the underlying mechanisms of furan metabolism, provide detailed protocols for key in vitro assays, and discuss the interpretation of the generated data.

The Mechanism of Furan Bioactivation: A Pathway to Toxicity

The toxicity associated with many furan-containing compounds is not inherent to the parent molecule but rather a consequence of its metabolic processing in the liver.[3] The primary pathway of concern involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1.[3][8][9] This enzymatic reaction generates a highly reactive and electrophilic intermediate, cis-2-butene-1,4-dial (BDA).[6][10][11]

BDA is a potent electrophile that can readily react with cellular nucleophiles, such as proteins and DNA, leading to covalent adduct formation.[3][12] This alkylation of critical cellular macromolecules can disrupt cellular function, leading to cytotoxicity, and in some cases, genotoxicity.[6][9] The formation of BDA is considered a key initiating event in furan-induced toxicity.[13][14]

The detoxification of BDA can occur through conjugation with glutathione (GSH), a major cellular antioxidant.[3][5] This reaction can be spontaneous or enzyme-mediated and results in the formation of a less reactive GSH adduct that can be further metabolized and excreted.[3] However, if the rate of BDA formation overwhelms the cellular GSH detoxification capacity, the risk of covalent binding to other cellular targets increases significantly.

The following diagram illustrates the pivotal role of CYP-mediated oxidation in the bioactivation of furan and the subsequent detoxification pathway.

Furan_Metabolism Furan Furan-Containing Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Oxidation BDA cis-2-Butene-1,4-dial (BDA) (Reactive Metabolite) CYP450->BDA Detoxification Detoxification BDA->Detoxification Conjugation Toxicity Covalent Adducts (Protein, DNA) Cellular Toxicity BDA->Toxicity Covalent Binding GSH_Adduct GSH Adduct (Excreted) Detoxification->GSH_Adduct GSH Glutathione (GSH) GSH->Detoxification

Caption: Metabolic activation of furan compounds.

In Vitro Assessment of Metabolic Stability: Key Experimental Protocols

To evaluate the metabolic fate of furan-containing compounds, a tiered approach using in vitro systems is recommended. The two most common and informative assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism, predominantly mediated by CYP enzymes.[15][16] Liver microsomes are subcellular fractions that are rich in these enzymes.[17]

Protocol: Human Liver Microsome Stability Assay [18][19]

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the furan-containing compound in a suitable organic solvent (e.g., DMSO).

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP activity.

    • Human Liver Microsomes (HLM): Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 1 mg/mL in phosphate buffer.

  • Incubation:

    • Pre-warm a solution of HLM and the test compound (at a final concentration of 1 µM) in a 37°C water bath for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the reaction mixture into a tube containing ice-cold acetonitrile to quench the reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

    • Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

Data Analysis:

The disappearance of the parent compound over time is used to calculate the following parameters:[20][21]

  • Half-life (t½): The time required for the concentration of the compound to decrease by half. This is determined from the slope of the natural logarithm of the percent remaining compound versus time plot.

    • k = -slope

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The rate of metabolism in the absence of physiological limitations.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[22][23][24] This allows for the evaluation of a broader range of metabolic pathways.[25]

Protocol: Cryopreserved Human Hepatocyte Stability Assay [16][22][24]

  • Hepatocyte Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions.

    • Perform a cell count and assess viability (typically >80% is required).

    • Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test compound (at a final concentration of 1 µM) to the wells.

    • Incubate the plate at 37°C with 5% CO2 and gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot of the cell suspension and add it to ice-cold acetonitrile to terminate the reaction.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).

    • Analyze the samples by LC-MS/MS to quantify the parent compound.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells:

  • CLint (µL/min/10^6 cells): (0.693 / t½) * (incubation volume / number of hepatocytes)

Table 1: Typical Experimental Parameters for In Vitro Stability Assays

ParameterMicrosomal Stability AssayHepatocyte Stability Assay
Test System Pooled Human Liver MicrosomesCryopreserved Human Hepatocytes
Test Compound Conc. 1 µM1 µM
Protein/Cell Conc. 0.5 - 1.0 mg/mL0.5 - 1.0 x 10^6 cells/mL
Cofactor NADPH Regenerating SystemEndogenous
Incubation Time 0 - 60 minutes0 - 240 minutes
Analysis Method LC-MS/MSLC-MS/MS

Detecting Reactive Metabolites: The Glutathione Trapping Assay

A critical component of assessing the risk associated with furan-containing compounds is the detection of reactive metabolites. The glutathione (GSH) trapping assay is a widely used method for this purpose.[26][27][28] In this assay, GSH is included in the incubation to "trap" electrophilic metabolites as they are formed, leading to the formation of stable GSH adducts that can be detected by mass spectrometry.[29][30]

Workflow for Reactive Metabolite Screening

GSH_Trapping_Workflow cluster_Incubation Incubation at 37°C cluster_Analysis Analysis Test_Compound Furan-Containing Compound LC_MSMS LC-MS/MS Analysis Test_Compound->LC_MSMS Quench & Process HLM Human Liver Microsomes HLM->LC_MSMS Quench & Process NADPH NADPH NADPH->LC_MSMS Quench & Process GSH Glutathione (GSH) GSH->LC_MSMS Quench & Process Data_Analysis Data Analysis (Neutral Loss or Precursor Ion Scan) LC_MSMS->Data_Analysis Detection Detection of GSH Adducts Data_Analysis->Detection

Caption: Workflow for GSH trapping of reactive metabolites.

Protocol: Glutathione Trapping in Human Liver Microsomes [27][30]

  • Incubation Setup:

    • Prepare the incubation mixture as described in the microsomal stability assay, with the addition of reduced glutathione (GSH) at a final concentration of 1-5 mM.

    • It is crucial to include a control incubation without NADPH to distinguish between NADPH-dependent (i.e., CYP-mediated) and non-enzymatic adduct formation.

  • Incubation and Sample Processing:

    • Follow the incubation and quenching procedures outlined in the microsomal stability assay protocol.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Employ specific MS scan modes to selectively detect GSH adducts. Common techniques include:

      • Neutral Loss Scanning: Monitoring for the loss of the pyroglutamic acid moiety of GSH (129 Da).

      • Precursor Ion Scanning: Scanning for precursor ions that fragment to produce the characteristic GSH fragment ion (m/z 272).

The detection of a GSH adduct provides strong evidence for the formation of a reactive metabolite. Further structural characterization of the adduct can provide insights into the site of metabolic activation on the parent molecule.

Data Interpretation and Risk Assessment

The data generated from these in vitro assays provide a comprehensive profile of the metabolic stability and reactive metabolite potential of a furan-containing compound.

  • High Metabolic Stability (long t½, low CLint): While desirable for drug candidates in general, for furan-containing compounds, this does not eliminate the risk of toxicity. Even slow metabolism can lead to the accumulation of toxic metabolites over time with chronic dosing.

  • Low Metabolic Stability (short t½, high CLint): This indicates rapid clearance of the compound, which may limit its in vivo exposure and therapeutic efficacy. However, it also signifies a high rate of metabolism, which could lead to a higher flux through the bioactivation pathway and an increased risk of toxicity.

  • Detection of GSH Adducts: This is a clear indication of reactive metabolite formation and a significant liability for a drug candidate. The magnitude of the GSH adduct signal can be used to rank-order compounds in terms of their bioactivation potential.

It is important to consider these findings in the context of the intended therapeutic dose and duration of treatment. For compounds with evidence of metabolic activation, further in vivo studies in animal models are warranted to assess the potential for hepatotoxicity.

Conclusion

The assessment of metabolic stability is a critical step in the development of furan-containing drug candidates. The in vitro methodologies described in this application note, including microsomal and hepatocyte stability assays and glutathione trapping experiments, provide a robust framework for identifying and characterizing metabolic liabilities early in the drug discovery process. By understanding the potential for bioactivation and reactive metabolite formation, medicinal chemists can proactively design safer molecules, and project teams can make more informed decisions about the advancement of drug candidates. This proactive approach to metabolic risk assessment is essential for the successful development of safe and effective medicines.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. Available at: [Link]

  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available at: [Link]

  • Hepatocyte Stability. Cyprotex. Available at: [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]

  • Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. Available at: [Link]

  • Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). PubMed. Available at: [Link]

  • Dansyl glutathione as a trapping agent for the quantitative estimation and identification of reactive metabolites. PubMed. Available at: [Link]

  • Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. ACS Publications. Available at: [Link]

  • Toxicity mediated by reactive metabolites of furans. PubMed. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • M12 Drug Interaction Studies. FDA. Available at: [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. Available at: [Link]

  • Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. PubMed. Available at: [Link]

  • M12 Drug Interaction Studies; International Council for Harmonisation; Draft Guidance for Industry; Availability. Federal Register. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available at: [Link]

  • Mechanistic and predictive studies on the oxidation of furans by cytochrome P450. PubMed. Available at: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]

  • Cyprotex Reactive Metabolite Fact Sheet. Evotec. Available at: [Link]

  • Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. PubMed. Available at: [Link]

  • Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet. Cyprotex. Available at: [Link]

  • Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. PubMed. Available at: [Link]

  • Drug Interaction Studies -- Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. FDA. Available at: [Link]

  • Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. Available at: [Link]

  • Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. ACS Publications. Available at: [Link]

  • Identification of cis-2-butene-1,4-dial as a Microsomal Metabolite of Furan. PubMed. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PubMed. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. ResearchGate. Available at: [Link]

  • Mechanism of Bioactivation of the Furan Ring. ResearchGate. Available at: [Link]

  • Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. ResearchGate. Available at: [Link]

  • In vitro test methods for metabolite identification: A review. SciSpace. Available at: [Link]

  • Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity. SAGE Journals. Available at: [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ACS Publications. Available at: [Link]

  • pharmacological activity of furan derivatives: a review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. PubMed. Available at: [Link]

  • New insight into the molecular mechanism of protein cross-linking induced by cis-2-butene-1,4-dial, the metabolite of furan. PubMed. Available at: [Link]

  • Preparation of Furan from cis-2-Butene-1,4-diol. SciSpace. Available at: [Link]

  • Metabolism of fluorine-containing drugs. SciSpace. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Al-Mukhtar Journal of Medical and Applied Sciences. Available at: [Link]

  • A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. PubMed. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 2-(Furan-3-yl)isonicotinic acid, a novel small molecule with potential therapeutic applications. The molecular structure presents a unique combination of a furan moiety, known for a spectrum of biological activities but also for potential toxicity, and an isonicotinic acid backbone, a common pharmacophore. This guide offers a strategic, phased approach to in vivo experimental design, moving from foundational pharmacokinetic and tolerability studies to efficacy and safety assessments. We emphasize the causality behind experimental choices, the integration of pharmacokinetic/pharmacodynamic (PK/PD) data, and a vigilant approach to monitoring for potential furan-mediated toxicity. The protocols provided are designed to be robust and self-validating, ensuring the generation of high-quality, interpretable data for drug development professionals.

Strategic Overview of In Vivo Evaluation

A successful in vivo program for a novel chemical entity like 2-(Furan-3-yl)isonicotinic acid requires a logical progression of studies. Each phase builds upon the data from the last, allowing for informed decisions and refinement of experimental parameters. The primary objective is to establish a therapeutic window by correlating pharmacokinetic profiles with pharmacodynamic responses, efficacy, and safety margins.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & PK/PD Modeling cluster_2 Phase 3: Safety Assessment A Formulation Development & Vehicle Screening B Single-Dose Tolerability (Dose Range Finding) A->B Select optimal vehicle C Pilot Pharmacokinetics (PK) (IV & PO) B->C Inform dose selection F 7 or 14-Day Repeat-Dose Toxicity Study B->F Set MTD/high dose E Efficacy Study with Integrated PK/PD C->E Define dosing regimen D Selection of Disease-Relevant Animal Model D->E Test hypothesis Decision Go/No-Go Decision Establish Therapeutic Index E->Decision G Toxicology Endpoints: Clin Path & Histopathology F->G Collect samples G->Decision

Figure 1: A phased strategic workflow for the in vivo evaluation of 2-(Furan-3-yl)isonicotinic acid.

Critical Initial Step: Formulation and Route of Administration

The reliability of any in vivo study hinges on the accurate and consistent delivery of the test compound. The physicochemical properties of 2-(Furan-3-yl)isonicotinic acid will dictate the choice of vehicle.

Rationale: An inappropriate vehicle can lead to poor bioavailability, precipitation at the injection site, or vehicle-induced toxicity, all of which confound study results. The goal is to achieve a stable, homogenous solution or suspension that is well-tolerated by the animal.

Protocol: Vehicle Screening

  • Solubility Assessment: Test the solubility of the compound in a panel of common, pharmaceutically acceptable vehicles.

  • Stability Check: Once a promising vehicle is identified, prepare the formulation at the highest anticipated concentration and assess its stability over a relevant period (e.g., 4-24 hours) at room temperature. Look for signs of precipitation or degradation.

  • In Vivo Tolerability: Administer the vehicle alone to a small group of animals via the intended route of administration (e.g., oral gavage, intraperitoneal injection) to ensure it does not cause adverse effects.

Table 1: Example Vehicle Screening Panel

Vehicle CompositionRouteSuitability
0.9% SalineIV, IP, SC, POSuitable for water-soluble compounds.
5% Dextrose in Water (D5W)IV, IP, SC, POAlternative to saline.
0.5% Methylcellulose (MC) in waterPOCommon suspending agent for oral dosing.
20% Hydroxypropyl-β-cyclodextrinIV, IP, POSolubilizing agent for poorly soluble compounds.
10% DMSO / 40% PEG400 / 50% SalineIV, IPSolubilizing system; check for hemolysis/irritation.

Pharmacokinetic (PK) Studies: Understanding Exposure

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This data is crucial for designing effective dosing regimens for subsequent efficacy and toxicology studies.

Rationale: Without understanding the compound's half-life (t½), time to maximum concentration (Tmax), and overall exposure (AUC), it is impossible to rationally select dose levels and dosing frequency. An IV administration arm is included to determine absolute bioavailability.

Protocol: Rodent Single-Dose Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Dose Groups:

    • Group 1: 1 mg/kg, Intravenous (IV) bolus.

    • Group 2: 10 mg/kg, Oral Gavage (PO).

  • Blood Sampling:

    • Schedule (IV): 0 (predose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • Schedule (PO): 0 (predose), 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Collection: Collect ~100 µL of whole blood into tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Process to plasma via centrifugation and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of 2-(Furan-3-yl)isonicotinic acid in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelates to peak efficacy and potential acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure.
Elimination half-lifeDetermines dosing interval and time to steady-state.
CL ClearanceRate of drug removal from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.
F% Absolute Bioavailability (PO)Fraction of the oral dose that reaches systemic circulation.

In Vivo Efficacy Models: Demonstrating a Therapeutic Effect

The choice of efficacy model must be directly relevant to the hypothesized mechanism of action or therapeutic indication. For this application note, we will proceed with a model of inflammatory pain, a common application for novel small molecules.

Rationale: The acetic acid-induced writhing model is a robust and widely used visceral pain model that is sensitive to analgesics and anti-inflammatory agents.[1] It provides a clear, quantifiable endpoint (number of writhes) to assess dose-dependent efficacy.

Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Animal Model: Male CD-1 mice (n=8-10 per group).

  • Acclimation: Allow animals to acclimate to the facility for at least 3 days and to the testing room for 1 hour before the experiment.

  • Dose Groups:

    • Group 1: Vehicle (e.g., 0.5% MC), PO.

    • Group 2-4: 2-(Furan-3-yl)isonicotinic acid (e.g., 3, 10, 30 mg/kg), PO.

    • Group 5: Positive Control (e.g., Indomethacin 10 mg/kg), PO.

  • Procedure:

    • Administer the vehicle, test compound, or positive control via oral gavage.

    • After a predetermined pretreatment time based on PK data (e.g., 60 minutes), administer a 0.6% solution of acetic acid (10 mL/kg) via intraperitoneal (IP) injection.

    • Immediately place the mouse into an individual observation chamber.

    • A blinded observer will count the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group. Analyze for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's test).

Safety and Toxicology: A Focus on Furan-Related Risks

The furan moiety is a structural alert. Furan itself is a known hepatotoxicant and carcinogen in rodents, with toxicity mediated by its metabolic activation to the reactive intermediate, cis-2-butene-1,4-dial.[2][3][4] Therefore, a vigilant assessment of liver safety is paramount.

Rationale: A repeat-dose toxicology study is necessary to uncover potential target organ toxicity that may not be apparent after a single dose. Key endpoints include clinical observations, body weight changes, and comprehensive analysis of blood and tissues. The focus will be on detecting early signs of hepatotoxicity.

G Compound 2-(Furan-3-yl)isonicotinic acid P450 CYP450 Oxidation Compound->P450 Furan Ring Hydrolysis Amidase Hydrolysis Compound->Hydrolysis Amide Bond ReactiveMetabolite cis-2-butene-1,4-dial (BDA) P450->ReactiveMetabolite Adducts Protein & DNA Adducts ReactiveMetabolite->Adducts IsonicotinicAcid Isonicotinic Acid Hydrolysis->IsonicotinicAcid Excretion1 Excretion IsonicotinicAcid->Excretion1 Toxicity Hepatotoxicity (Cell Necrosis) Adducts->Toxicity

Figure 2: Potential metabolic pathways highlighting the activation of the furan ring to a toxic metabolite.

Protocol: 14-Day Repeat-Dose Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Dose Groups:

    • Group 1: Vehicle control.

    • Group 2: Low Dose (e.g., anticipated therapeutic dose).

    • Group 3: Mid Dose (e.g., 3-5x Low Dose).

    • Group 4: High Dose (e.g., Maximum Tolerated Dose (MTD) from range-finding study).

  • Procedure:

    • Dose animals daily via oral gavage for 14 consecutive days.

    • Record clinical observations daily and body weights twice weekly.

    • At the end of the study (Day 15), collect blood for clinical pathology (hematology and clinical chemistry).

    • Conduct a full necropsy and collect major organs. Weigh the liver, kidneys, spleen, and thymus.

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.

  • Urine Collection: Collect urine over a 24-hour period at baseline and at the end of the study to analyze for biomarkers of furan exposure, such as metabolites derived from the reaction of BDA with glutathione.[5]

Table 3: Key Endpoints for Toxicology Assessment

CategoryParametersRationale
In-Life Clinical signs, body weight, food consumptionGeneral indicators of animal health and toxicity.
Clinical Chemistry ALT, AST, ALP, Bilirubin Primary indicators of liver injury. [2]
BUN, CreatinineIndicators of kidney function.
Hematology RBC, WBC, Platelets, HemoglobinAssess effects on blood cells and bone marrow.
Anatomic Pathology Organ weights (especially liver)Organ enlargement or atrophy can indicate toxicity.
Histopathology Liver, Kidney, Spleen, GI TractMicroscopic examination to identify cellular damage, necrosis, inflammation, or proliferation.[3]

Conclusion

The in vivo evaluation of 2-(Furan-3-yl)isonicotinic acid requires a methodical and vigilant approach. The protocols and strategies outlined in this document provide a robust framework for characterizing its pharmacokinetic profile, demonstrating efficacy, and, most critically, assessing its safety with a specific focus on the potential for furan-mediated hepatotoxicity. By carefully integrating data from each phase of study, researchers can build a comprehensive profile of the compound, enabling an informed decision on its potential for further development as a therapeutic agent.

References

  • Lippincott Illustrated Reviews: Pharmacology. (n.d.). Wolters Kluwer.
  • Moser, G. J., Foley, J., Burnett, M., Goldsworthy, T. L., & Maronpot, R. (2017). Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). Toxicologic Pathology.
  • List of validated animal models. (n.d.). Syngene.
  • RoC Profile: Furan. (2018). National Toxicology Program.
  • Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo. (2012). PubMed - NIH.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI.
  • 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice. (2019). PubMed.
  • Mechanisms of Furan-Induced Toxicity and Carcinogenicity. (2000). Grantome.
  • Clinical pharmacology and pharmacokinetics of nicotinic acid. (1979). PubMed.
  • Pro-cognitive activity in rats of 3-furan-2-yl-N-p-tolyl-acrylamide, a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. (2015). PubMed.
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers.
  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). MDPI.
  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica.
  • Validation of putative biomarkers of furan exposure through quantitative analysis of furan metabolites in urine of F344 rats exposed to stable isotope labeled furan. (2024). ResearchGate.
  • Isonicotinic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Clinical Pharmacokinetics. (n.d.). Springer.
  • Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf.
  • Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats. (2021). Semantic Scholar.

Sources

Application Notes and Protocols for the Co-crystallization of 2-(Furan-3-yl)isonicotinic Acid with Target Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Molecular Interactions Through Co-crystallization

The determination of the three-dimensional structure of a protein-ligand complex is a cornerstone of modern drug discovery. It provides invaluable insights into the molecular basis of ligand binding, enabling structure-guided design and optimization of potent and selective therapeutics. Co-crystallization, the process of crystallizing a protein in the presence of a ligand, is a powerful technique to obtain these structures. This application note provides a comprehensive guide to the co-crystallization of 2-(Furan-3-yl)isonicotinic acid, a novel small molecule with potential therapeutic applications, with its target proteins.

While the specific protein targets of 2-(Furan-3-yl)isonicotinic acid are a subject of ongoing investigation, its structural motifs—a furan ring and an isonicotinic acid moiety—suggest potential interactions with a range of protein families, including protein kinases and G-protein coupled receptors (GPCRs). Furan-containing compounds have been identified as inhibitors of various kinases, and isonicotinic acid derivatives are known to interact with GPCRs and various enzymes. This guide will therefore present a generalized yet detailed workflow that can be adapted to a variety of putative protein targets. For illustrative purposes, we will use a representative protein kinase as a case study, as kinases are a well-studied class of drug targets with established crystallization protocols.

This document is intended to provide not just a set of protocols, but also the scientific rationale behind the experimental choices, empowering researchers to troubleshoot and optimize the co-crystallization process for their specific protein of interest.

Physicochemical Properties of 2-(Furan-3-yl)isonicotinic Acid

A thorough understanding of the ligand's properties is critical for designing successful co-crystallization experiments.

PropertyValue (Estimated)Remarks and Considerations
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Likely a crystalline solidBased on the properties of isonicotinic acid.
Melting Point >300 °CIsonicotinic acid has a very high melting point. The furan moiety may slightly alter this.
Solubility Moderately soluble in water; soluble in hot water and some organic solvents like DMSO and ethanol.Isonicotinic acid is soluble in water.[1] The furan group may decrease aqueous solubility. Solubility should be experimentally determined.
pKa ~4-5The carboxylic acid group is expected to have a pKa in this range, similar to other isonicotinic acids.

Experimental Workflow for Co-crystallization

The overall workflow for the co-crystallization of 2-(Furan-3-yl)isonicotinic acid with a target protein can be visualized as follows:

CoCrystallization_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_crystallization Co-crystallization cluster_analysis Crystal Analysis P1 Gene Expression & Protein Production P2 Purification (e.g., Affinity & Size Exclusion Chromatography) P1->P2 P3 Quality Control (SDS-PAGE, DLS, Mass Spec) P2->P3 C1 Protein-Ligand Complex Formation (Incubation) P3->C1 L1 Synthesis & Purification of 2-(Furan-3-yl)isonicotinic acid L2 Solubility Testing & Stock Solution Preparation (e.g., in DMSO) L1->L2 L2->C1 C2 Crystallization Screening (Hanging/Sitting Drop Vapor Diffusion) C1->C2 C3 Optimization of Crystal Hits C2->C3 A1 Crystal Harvesting & Cryo-protection C3->A1 A2 X-ray Diffraction Data Collection A1->A2 A3 Structure Determination & Refinement A2->A3

Figure 1. A generalized workflow for the co-crystallization of a protein with a small molecule ligand.

Part 1: Protein Production and Purification

The foundation of any successful crystallization experiment is a highly pure and stable protein sample. The following is a generalized protocol for the expression and purification of a recombinant protein kinase from E. coli.

Protocol 1: Expression and Purification of a Target Protein Kinase

  • Gene Expression:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target kinase, often with an N-terminal or C-terminal affinity tag (e.g., His₆-tag, GST-tag) for purification.

    • Grow the cells in a suitable culture medium (e.g., LB or TB medium) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue the culture at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.

  • Cell Lysis and Clarification:

    • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by ultracentrifugation to remove cell debris and insoluble material.

  • Affinity Chromatography:

    • Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins) pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM, for His-tagged proteins) to remove non-specifically bound proteins.

    • Elute the target protein with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

  • Tag Cleavage (Optional):

    • If the affinity tag is not desired for crystallization, incubate the eluted protein with a site-specific protease (e.g., TEV or thrombin) to cleave the tag. The conditions (temperature, time) will depend on the specific protease and protein.

  • Size-Exclusion Chromatography (SEC):

    • Concentrate the protein sample and load it onto a size-exclusion chromatography column (e.g., Superdex 200 or Superdex 75) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Collect the fractions corresponding to the monomeric, properly folded protein. SEC is crucial for removing aggregates and ensuring a homogenous protein sample.

  • Quality Control and Storage:

    • Assess the purity of the final protein sample by SDS-PAGE. The protein should be >95% pure.

    • Determine the protein concentration using a spectrophotometer (measuring absorbance at 280 nm) or a colorimetric assay (e.g., Bradford assay).

    • Assess the homogeneity of the protein sample by Dynamic Light Scattering (DLS).

    • Confirm the protein's identity and integrity by mass spectrometry.

    • Flash-freeze the purified protein in small aliquots in liquid nitrogen and store at -80°C.

Part 2: Ligand Preparation

Proper handling and preparation of the small molecule ligand are equally important for successful co-crystallization.

Protocol 2: Preparation of 2-(Furan-3-yl)isonicotinic Acid Stock Solution

  • Purity Assessment:

    • Ensure the purity of the synthesized 2-(Furan-3-yl)isonicotinic acid is high (>98%), as impurities can inhibit crystallization. Purity can be assessed by HPLC and NMR.

  • Solubility Testing:

    • Experimentally determine the solubility of the compound in various solvents commonly used in crystallography, such as water, DMSO, ethanol, and polyethylene glycol (PEG) of low molecular weight.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 2-(Furan-3-yl)isonicotinic acid, typically in 100% DMSO (e.g., 50-100 mM). This allows for the addition of the ligand to the protein solution with minimal perturbation of the final buffer conditions.

Part 3: Co-crystallization Trials

The core of the process involves screening a wide range of conditions to find those that promote the formation of well-ordered crystals. The vapor diffusion method, in either a hanging or sitting drop format, is the most common technique.[2][3][4][5]

Protocol 3: Setting Up Co-crystallization Trials by Vapor Diffusion

  • Protein-Ligand Complex Formation:

    • Thaw an aliquot of the purified target protein on ice.

    • Add the 2-(Furan-3-yl)isonicotinic acid stock solution to the protein solution to achieve a desired molar excess of the ligand. A common starting point is a 5- to 10-fold molar excess of the ligand over the protein.[6][7]

    • Incubate the protein-ligand mixture on ice for at least one hour to allow for complex formation. Some protocols suggest longer incubation times, even overnight at 4°C.[8]

    • Centrifuge the mixture to remove any precipitated protein or ligand.

  • Vapor Diffusion Setup (Hanging Drop Method):

    • Pipette 500 µL of a crystallization screen solution into the reservoir of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution.

    • Invert the coverslip and place it over the reservoir, sealing it with vacuum grease.

  • Vapor Diffusion Setup (Sitting Drop Method):

    • Pipette 50-100 µL of a crystallization screen solution into the reservoir of a sitting drop plate (e.g., a 96-well plate).

    • In the sitting drop post, mix a small volume (e.g., 100-500 nL) of the protein-ligand complex solution with an equal volume of the reservoir solution. This is often done using a crystallization robot for high-throughput screening.

    • Seal the plate with a clear adhesive film.

  • Incubation and Monitoring:

    • Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

    • Regularly monitor the drops under a microscope for crystal growth over several days to weeks.

Vapor_Diffusion cluster_hanging Hanging Drop cluster_sitting Sitting Drop hanging_drop Protein-Ligand + Reservoir Solution Drop hanging_reservoir Reservoir Solution hanging_drop->hanging_reservoir Water Vapor Diffusion sitting_drop Protein-Ligand + Reservoir Solution Drop sitting_reservoir Reservoir Solution sitting_drop->sitting_reservoir Water Vapor Diffusion

Figure 2. Schematic of hanging and sitting drop vapor diffusion methods.

Part 4: Optimization of Crystallization Conditions

Initial crystallization hits are often small or of poor quality. Optimization is a critical step to obtain diffraction-quality crystals.

Key Parameters for Optimization:

  • Precipitant Concentration: Fine-tune the concentration of the precipitant (e.g., PEG, ammonium sulfate) around the initial hit condition.

  • pH: Vary the pH of the buffer in small increments (e.g., 0.1-0.2 pH units).

  • Protein and Ligand Concentration: Adjust the concentration of the protein and the molar ratio of the ligand.

  • Additives: Screen a variety of additives, such as salts, detergents, or small molecules, which can improve crystal packing and quality.

  • Temperature: Test different incubation temperatures.

  • Seeding: If initial crystals are small or few in number, microseeding or macroseeding can be employed to promote the growth of larger, more well-ordered crystals.

Troubleshooting Common Co-crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Protein is not stable in the crystallization conditions; ligand prevents crystallization; protein-ligand complex is not formed.Screen a wider range of crystallization conditions; try different protein constructs; confirm protein-ligand binding by other biophysical methods (e.g., ITC, SPR); vary ligand concentration.
Amorphous Precipitate Protein concentration is too high; precipitant concentration is too high; rapid nucleation.Lower the protein and/or precipitant concentration; set up drops at a lower protein-to-reservoir ratio; try a different precipitant.
Small, Needle-like Crystals Rapid crystal growth; suboptimal crystal packing.Lower the temperature; use a more viscous precipitant (e.g., higher molecular weight PEG); try microseeding; screen for additives.
Ligand Not Visible in the Electron Density Map Low ligand occupancy; ligand is disordered in the crystal.Increase the ligand concentration during co-crystallization; soak the crystals in a solution containing a higher concentration of the ligand; try a different crystal form.

Conclusion

The co-crystallization of 2-(Furan-3-yl)isonicotinic acid with its target proteins is a challenging but achievable goal that can provide profound insights for drug discovery. A systematic approach, beginning with high-quality protein and ligand preparation, followed by extensive crystallization screening and optimization, is key to success. The protocols and strategies outlined in this application note provide a robust framework for obtaining high-resolution crystal structures of protein-ligand complexes, ultimately accelerating the development of novel therapeutics.

References

  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79.
  • ResearchGate. (n.d.). The vapor-diffusion technique (a) The hanging drop and the sitting drop... [Diagram]. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • JoVE. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. Retrieved from [Link]

  • Müller, I. (2017). Revealing protein structures: crystallization of protein-ligand complexes – co-crystallization and crystal soaking. FEBS Open Bio, 7(2), 79-92.
  • JoVE. (2011, January 16). Protein Crystallization for X-ray Crystallography. Retrieved from [Link] crystallization-for-x-ray-crystallography

  • Kim, S. O., et al. (2005). A simple technique to convert sitting-drop vapor diffusion into hanging-drop vapor diffusion by solidifying the reservoir solution with agarose. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 5), 617-620.
  • TTP Labtech. (n.d.). Strategies for high-throughput ligand screening - automated co-crystallisation and soaking. Retrieved from [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Co-crystallization and Soaking. Retrieved from [Link]

  • Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92.
  • Creative Biostructure. (2025, March 5). From Solution to Crystal: Mastering Protein Crystallization. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Co-Crystallization Services — Ligand–Protein Structures. Retrieved from [Link]

  • Moodle@Units. (n.d.). Protein crystallization. Retrieved from [Link]

  • Müller, I. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(Pt 2), 79–92.
  • Hassel, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 1), 72-79.
  • BioXFEL. (2021, June 24). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes [Video]. YouTube. [Link]

  • ResearchGate. (2015, May 2). What ratio of protein to ligand is required for cocrystallization? Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50152214. Retrieved from [Link]

  • PubChem. (n.d.). Isonicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. Retrieved from [Link]

Sources

application of 2-(Furan-3-yl)isonicotinic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Furan-3-yl)isonicotinic Acid in Medicinal Chemistry

Executive Summary

2-(Furan-3-yl)isonicotinic acid is a bi-heteroaryl building block increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization.[1] Unlike its phenyl-pyridine analogs, this scaffold offers a unique balance of lipophilicity (cLogP ~1.5) and polarity, driven by the furan oxygen's hydrogen-bond accepting capability.

Crucially, the selection of the furan-3-yl isomer over the more common furan-2-yl is a strategic medicinal chemistry decision.[1] The 3-substituted furan avoids the metabolic liability associated with the electron-rich 2-position (which is prone to oxidative ring opening by CYPs) and reduces the risk of forming reactive enal intermediates.[1] This guide details the synthesis, strategic application, and experimental protocols for leveraging this scaffold in kinase inhibitor design and anti-infective research.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertyDataRelevance
IUPAC Name 2-(Furan-3-yl)pyridine-4-carboxylic acidCore identity
Molecular Weight 189.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Formula C₁₀H₇NO₃--
cLogP ~1.4 - 1.6Optimal range for oral bioavailability when elaborated
TPSA ~63 ŲGood membrane permeability
H-Bond Donors/Acceptors 1 (COOH) / 4 (N, O, COOH)Rich vector for interaction with solvent/protein
Key Vector C4-Carboxylic AcidHandle for amide coupling to generate diverse libraries

Strategic Rationale: The "Why" Behind the Molecule

The Furan-3-yl Advantage (Metabolic Stability)

A common pitfall in early discovery is the use of furan-2-yl groups.[1] While synthetically accessible, furan-2-yl moieties are often "metabolic alerts."[1]

  • Mechanism: CYP450 enzymes readily epoxidize the electron-rich C2-C5 bond of furan-2-yl, leading to ring opening and the formation of reactive dicarbonyl species (toxicophores).[1]

  • Solution: The furan-3-yl isomer in 2-(Furan-3-yl)isonicotinic acid sterically and electronically alters this landscape.[1] The C2 position is blocked by the pyridine ring, and the C5 position is less electronically activated for oxidation, significantly improving metabolic half-life (

    
    ) in microsomal stability assays.
    
Scaffold Hopping & Isosterism

This molecule serves as a bioisostere for:

  • Bi-phenyl systems: Improves solubility and lowers logP.[1]

  • 2-Aryl-pyridines: The furan oxygen can act as a specific H-bond acceptor in the kinase hinge region or allosteric pockets, offering interactions that a phenyl ring cannot.[1]

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 2-(Furan-3-yl)isonicotinic acid from 2-chloroisonicotinic acid.

Reagents:
  • Reactant A: 2-Chloroisonicotinic acid (1.0 eq)[1]

  • Reactant B: Furan-3-boronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 2-chloroisonicotinic acid (1.0 g, 6.35 mmol) in 1,4-dioxane (15 mL).

  • Activation: Add Furan-3-boronic acid (0.85 g, 7.62 mmol) and the aqueous Na₂CO₃ solution (9.5 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon gas for 10 minutes to remove dissolved oxygen (Critical for Pd catalyst longevity).

  • Catalysis: Add Pd(dppf)Cl₂[1]·DCM (260 mg, 0.32 mmol) quickly under an inert atmosphere.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: 190.17 [M+H]⁺).[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Filter through a Celite pad to remove Palladium black; wash with methanol.[1]

    • Concentrate the filtrate to remove organics.[1]

    • Acidify the remaining aqueous layer to pH ~3-4 using 1N HCl.[1] A precipitate should form.[1][2]

  • Purification: Collect the solid by filtration. Recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Visualizing the Logic

Diagram 1: Synthesis & Application Workflow

This diagram illustrates the synthesis pathway and the subsequent elaboration of the carboxylic acid vector.[2]

SynthesisWorkflow Chloropyridine 2-Chloroisonicotinic Acid Suzuki Suzuki Coupling Pd(dppf)Cl2, Na2CO3 90°C, Dioxane Chloropyridine->Suzuki BoronicAcid Furan-3-boronic Acid BoronicAcid->Suzuki Product 2-(Furan-3-yl) isonicotinic acid (Scaffold Core) Suzuki->Product Yield ~75-85% LibGen Library Generation (Amide Coupling) Product->LibGen R-NH2 / HATU Kinase Target: Kinase Inhibitors (Hinge Binder) LibGen->Kinase AntiTB Target: Anti-Infectives (Isoniazid Isostere) LibGen->AntiTB

Caption: Synthesis of the 2-(Furan-3-yl)isonicotinic acid scaffold and its downstream application in generating targeted libraries.

Diagram 2: Rational Design - Furan-2 vs. Furan-3

This decision tree explains the medicinal chemistry logic behind selecting the 3-yl isomer.

DesignLogic Decision Select Heteroaryl Substituent for Pyridine Scaffold Furan2 Option A: Furan-2-yl Decision->Furan2 Traditional Furan3 Option B: Furan-3-yl Decision->Furan3 Optimized MetabRisk High Metabolic Risk (Ring Opening) Furan2->MetabRisk Toxicity Reactive Enal Formation MetabRisk->Toxicity Stability Enhanced Metabolic Stability Furan3->Stability Geometry Optimized Geometry (Vector Alignment) Furan3->Geometry Result Proceed to Synthesis Stability->Result Preferred Candidate

Caption: Medicinal chemistry decision tree highlighting the metabolic stability advantages of the Furan-3-yl isomer over Furan-2-yl.

Application Protocol: Amide Library Generation

Once the scaffold is synthesized, the carboxylic acid is typically converted into an amide library.

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve 2-(Furan-3-yl)isonicotinic acid (0.1 mmol) in DMF (1 mL).

  • Coupling Agent: Add HATU (0.11 mmol) and DIPEA (0.2 mmol). Stir for 5 minutes to activate the acid.

  • Amine Addition: Add the diversity amine (R-NH₂, 0.11 mmol).

  • Incubation: Stir at room temperature for 2–12 hours.

  • Monitoring: Check for consumption of the acid by LC-MS.

  • Isolation: For high-throughput, dilute with DMSO and purify directly via Prep-HPLC.

References

  • Synthesis of Isonicotinic Acid Derivatives

    • Jin, X., et al. (2022). "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids." Journal of Organic Chemistry.
  • Metabolic Stability of Furan Isomers

    • Review of Furan metabolism and toxicity in drug design.[1] Chemical Research in Toxicology.

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Commercial Availability & CAS Data

    • 2-(Furan-2-yl)isonicotinic acid (CAS: 1086379-95-4) and analogs.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Furan-3-yl)isonicotinic Acid

[1]

Ticket ID: #SYN-2F3I-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 2-(Furan-3-yl)isonicotinic acid presents a classic "perfect storm" of heterocyclic chemistry challenges: an electron-deficient pyridine ring, an acid-sensitive furan moiety, and a zwitterionic product that complicates purification.

Low yields in this reaction are rarely due to a single factor. They typically stem from three competing failure modes:

  • Protodeboronation: The rapid decomposition of Furan-3-boronic acid before transmetallation occurs.

  • Catalyst Poisoning: The free carboxylic acid of the isonicotinic acid starting material can bind to Pd(II), arresting the catalytic cycle.[1]

  • Isoelectric Trapping: Product loss during workup due to the high water solubility of the zwitterionic species.[1]

This guide provides a validated, self-correcting protocol designed to bypass these failure modes, favoring a two-step strategy (Esterification


1

Module 1: The "Gold Standard" Protocol

We recommend avoiding the direct coupling of 2-chloroisonicotinic acid. Instead, use Methyl 2-chloroisonicotinate .[1] This prevents catalyst poisoning and simplifies the organic extraction of the intermediate.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Secure the C-C bond while suppressing furan decomposition.

ReagentEquiv.[1][2][3][4][5][6]RoleSelection Logic
Methyl 2-chloroisonicotinate 1.0ElectrophileEster mask prevents Pd-coordination by -COOH.
Furan-3-boronic acid 1.5NucleophileExcess required to account for partial protodeboronation.
Pd(dppf)Cl₂ · DCM 0.05CatalystBidentate ferrocenyl ligand resists deactivation better than PPh₃.[1]
K₂CO₃ (2.0M aq) 3.0BaseCarbonate is mild enough to minimize furan ring opening but strong enough for transmetallation.[1]
DME / Water (4:1) N/ASolventDimethoxyethane provides optimal solubility for the boronic acid; water is essential for the base mechanism.[1]

Protocol:

  • Charge a reaction vial with the ester, boronic acid, and Pd catalyst.[1]

  • Seal and purge with Argon for 5 minutes (Crucial: Oxygen accelerates deboronation).

  • Add degassed DME and 2.0M K₂CO₃.[1]

  • Heat to 85°C for 4–6 hours. Do not overheat (>100°C) as this accelerates furan decomposition.[1]

  • Checkpoint: Monitor by LCMS. Look for the product mass (Methyl ester) and the specific byproduct (Furan).[1] If SM remains but Boronic Acid is gone, add 0.5 equiv more Boronic Acid.[1]

Step 2: Controlled Saponification & Isolation

Objective: Hydrolyze the ester without degrading the furan ring or losing product to the water phase.[1]

Protocol:

  • Dilute the Step 1 mixture with THF (1:1 ratio).

  • Add LiOH·H₂O (2.0 equiv).[1] Stir at room temperature. Avoid heating; furans are acid/base sensitive.[1]

  • Upon completion, evaporate THF/DME.[1] You now have the Lithium salt in water.[1]

  • The Critical Step (pH Adjustment):

    • Cool the aqueous solution to 0°C.

    • Slowly add 1M HCl until pH reaches 3.5 – 4.0 (The Isoelectric Point).[1]

    • The product will precipitate as a white/off-white solid.

    • Filter and wash with cold water.[1][7] Do not wash with basic water or strong acid.

Module 2: Troubleshooting & FAQs

Q1: My Furan-3-boronic acid disappears, but I see very little product. Why?

Diagnosis: Protodeboronation . This is the most common failure mode.[1] Heterocyclic boronic acids are prone to hydrolysis where the


1

Corrective Actions:

  • Switch to Anhydrous Conditions: Use CsF (Cesium Fluoride) (2.0 equiv) as the base in dry Toluene/Dioxane.[1] Fluoride activates the boronate without the high concentration of hydroxide ions that promote deboronation.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour. This keeps the concentration of free boronic acid low, favoring the productive reaction with Pd over the decomposition pathway.[1]

  • Use MIDA Boronates: If the boronic acid is too unstable, switch to the Furan-3-yl MIDA boronate. This slow-release reagent maintains a low steady-state concentration of the active boronic acid.[8]

Q2: The reaction turns black immediately (Pd precipitation).

Diagnosis: Catalyst Deactivation . If you are trying to couple the free acid (2-chloroisonicotinic acid), the carboxylic acid is likely displacing phosphine ligands on the Palladium, leading to "Pd-Black" aggregation.[1]

Corrective Actions:

  • Use the Ester: As detailed in the protocol above.

  • Ligand Switch: If you must use the free acid, switch to electron-rich, bulky phosphine ligands like XPhos or SPhos (using XPhos Pd G2 precatalyst).[1] These ligands bind Pd tightly and facilitate oxidative addition into electron-deficient pyridines.

Q3: I see product by LCMS, but I recover nothing after extraction.

Diagnosis: Isoelectric Trapping (Zwitterion effect) . The product contains a basic pyridine nitrogen and an acidic carboxylic acid.[1]

  • At pH < 2: It is cationic (water soluble).[1]

  • At pH > 5: It is anionic (water soluble).[1]

  • At pH ~3.5: It is zwitterionic/neutral (least water soluble).[1]

Corrective Actions:

  • Do NOT extract: Standard EtOAc/Water extractions often fail.[1]

  • Precipitate instead: Follow the Step 2 isolation guide carefully. Adjust pH to 3.5 and filter.

  • Rescue: If the product is stuck in water, lyophilize (freeze-dry) the aqueous phase to dryness, then triturate the salts with warm Methanol/DCM (1:9) to dissolve the organic product.

Module 3: Visualizing the Chemistry

Diagram 1: The Mechanistic Battlefield

This diagram illustrates the competition between the productive Suzuki cycle and the destructive Protodeboronation pathway.[1]

SuzukiMechanismStartStart: ReagentsOxAddOxidative Addition(Pd inserts into C-Cl)Start->OxAddPd(0)DeboronationFAILURE: Protodeboronation(Furan-H formed)Start->DeboronationHigh pH / Slow RxnPdDeathFAILURE: Catalyst Poisoning(Pd-Black)Start->PdDeathIf free -COOH usedTransMetTransmetallation(Rate Limiting Step)OxAdd->TransMetBase + Boronic AcidRedElimReductive Elimination(Product Formation)TransMet->RedElimRedElim->StartRegenerated Pd(0)

Caption: The productive cycle (Yellow/Green) competes with rapid boronic acid decomposition (Red) if transmetallation is too slow.[1]

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose low yields in your specific experiment.

TroubleshootingCheckCheck LCMS of Crude RxnQ1Is Product Present?Check->Q1Q2Is Boronic Acid Remaining?Q1->Q2No (Low/None)Sol1Issue: Isolation.Action: Check pH (3.5) or Lyophilize.Q1->Sol1Yes (High Area%)Q3Is Aryl Chloride Remaining?Q2->Q3No (Consumed)Sol2Issue: Stalled Rxn.Action: Add more Boronic Acid + Catalyst.Q2->Sol2Yes (Intact)Sol3Issue: Protodeboronation.Action: Switch to Anhydrous (CsF) or Slow Addition.Q3->Sol3Yes (SM Intact)Sol4Issue: Catalyst Death.Action: Switch to XPhos Pd G2 or Methyl Ester.Q3->Sol4No (SM Consumed/Complex Mix)

Caption: Diagnostic logic flow to identify if the failure is chemical (reaction) or physical (isolation).

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.[1] [Link]

  • Li, J. (2009).[1] Name Reactions for Homologations, Part I. Wiley-Interscience.[1] (Chapter on Suzuki-Miyaura Coupling of Heterocycles). [Link][1]

Technical Support Center: Synthesis of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(Furan-3-yl)isonicotinic acid. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of this important heterocyclic building block, with a focus on identifying and mitigating byproduct formation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you in your research.

Frequently Asked Questions (FAQs)

FAQ 1: I'm seeing unexpected peaks in my LC-MS/NMR analysis after attempting a Suzuki-Miyaura coupling to synthesize 2-(Furan-3-yl)isonicotinic acid. What are the likely byproducts?

This is a common and important question. The Suzuki-Miyaura reaction, while powerful for forming C-C bonds, is a complex process with several potential side reactions.[1] When coupling a 2-halopyridine derivative (e.g., methyl 2-chloroisonicotinate) with a furan-3-boronic acid or its ester, the main byproducts you should look for are typically products of homocoupling and protodeboronation.

Here is a summary of the most common byproducts, their likely origin, and key identifiers:

Byproduct NameStructureCommon Cause(s)Expected Mass (M+H)+Key Analytical Signatures
Bifuran (3,3'-Bifuran) Homocoupling of the furan boronic acid/ester. Often exacerbated by the presence of oxygen.[1][2]135.04Absence of pyridine signals in NMR. Characteristic furan proton signals.
Isonicotinic Acid Derivative Homocoupling Product Homocoupling of the pyridine starting material.Varies with starting material (e.g., 273.09 for dimethyl 2,2'-bipyridine-4,4'-dicarboxylate)Absence of furan signals in NMR. Symmetrical pyridine signals.
Protodeboronated Furan Protonolysis of the furan boronic acid/ester, replacing the C-B bond with a C-H bond.[3]69.03Volatile. May be observed in GC-MS of the crude reaction mixture.
Protodeboronated Pyridine Protonolysis of a pyridine boronic acid/ester (if used as the coupling partner).Varies with starting material (e.g., 154.05 for methyl isonicotinate)Absence of the halide on the pyridine ring.
Unreacted Starting Materials N/AIncomplete reaction, poor catalyst activity, or non-optimal reaction conditions.VariesMatch to starting material standards.
FAQ 2: My main impurity is a homocoupled dimer of my furan boronic acid. What causes this and how can I minimize it?

Core Issue: The homocoupling of boronic acids is a well-documented side reaction in Suzuki-Miyaura couplings.[4] It is primarily driven by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.[1][5] A proposed mechanism involves the oxidation of the Pd(0) catalyst to a Pd(II) species, which can then undergo transmetalation with two molecules of the boronic acid, leading to the undesired dimer.[2]

Troubleshooting Protocol:

  • Rigorous Degassing: Before adding your palladium catalyst, ensure your solvent and reaction mixture are thoroughly deoxygenated. The "freeze-pump-thaw" method (three cycles) is highly effective. For less sensitive reactions, sparging with an inert gas like argon or nitrogen for 20-30 minutes may be sufficient.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., via a balloon or a nitrogen line) for the entire duration of the reaction. This prevents atmospheric oxygen from re-entering the system.

  • Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your reaction conditions efficiently reduce it to the active Pd(0) state in the initial phase of the reaction.[1]

  • Base Selection: While strong bases are needed to activate the boronic acid for transmetalation,[6] overly harsh conditions can sometimes promote side reactions. Consider screening bases. For base-sensitive substrates, milder bases like potassium fluoride (KF) or cesium fluoride (CsF) can be effective.[7]

Visualizing the Problem: Homocoupling vs. Cross-Coupling

The diagram below illustrates the divergence of the catalytic cycle that leads to either the desired product or the homocoupled byproduct.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Py-X) pd2_ox Oxidized Pd(II) pd0->pd2_ox Oxidation trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation (+ Furan-B(OR)₂) trans_complex->pd0 Reductive Elimination product 2-(Furan-3-yl)isonicotinic Acid (Desired Product) trans_complex->product o2 O₂ (Oxygen) o2->pd2_ox homo_complex Dimerization Complex pd2_ox->homo_complex 2x Furan-B(OR)₂ Transmetalation homo_complex->pd0 Reductive Elimination homo_product Bifuran (Homocoupling Byproduct) homo_complex->homo_product

Caption: Divergence of the Pd catalytic cycle leading to cross-coupling vs. homocoupling.

FAQ 3: I am observing a significant amount of isonicotinic acid derivative in my final product, suggesting the furan boronic acid is being lost. What is happening?

Core Issue: This side reaction is known as protodeboronation (or protodeborylation). It is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[3] This consumes your nucleophilic coupling partner, leading to lower yields and unreacted starting material. Heteroaromatic boronic acids, especially those containing protonable heteroatoms, can be particularly susceptible to this process.[1] The reaction is often catalyzed by the base required for the Suzuki coupling itself and can occur either before or after hydrolysis of a boronic ester to the boronic acid.[8]

Troubleshooting Protocol:

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9] MIDA boronates, in particular, are known for their stability and "slow-release" of the active boronic acid under reaction conditions, which can suppress side reactions.[9]

  • Minimize Water: While many Suzuki protocols use aqueous base, excess water can provide the proton source for protodeboronation. Try minimizing the amount of water or using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane.

  • Base and Temperature Control: Protodeboronation is often accelerated at higher temperatures and with stronger bases.[8] If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer time. Screen different bases; sometimes a weaker base can provide the right balance of reactivity for the main reaction while minimizing this side pathway.

  • Palladium-Catalyzed Protodeboronation: Be aware that some palladium-phosphine complexes themselves can catalyze protodeboronation.[10] If you suspect this is an issue, screening different phosphine ligands may be necessary.

Visualizing the Problem: The Protodeboronation Pathway

This diagram shows how the furan boronic ester can be diverted from the productive catalytic cycle by protonolysis.

Protodeboronation furan_bpin Furan-3-yl-B(pin) (Starting Material) suzuki_cycle Suzuki-Miyaura Catalytic Cycle furan_bpin->suzuki_cycle Productive Pathway protonolysis Protonolysis (H⁺ Source) furan_bpin->protonolysis Side Reaction desired_product 2-(Furan-3-yl)isonicotinic acid (Desired Product) suzuki_cycle->desired_product furan Furan (Byproduct) protonolysis->furan unreacted_sm Unreacted Pyridine Halide protonolysis->unreacted_sm

Caption: Competing pathways for the furan boronic ester.

FAQ 4: My product is pure by NMR, but has a persistent grey/black color. How do I remove residual palladium?

Core Issue: The final product being contaminated with residual palladium is a frequent issue, especially in a pharmaceutical context where metal limits are strictly regulated.[11][12] The color is often due to "palladium black," which is finely divided, insoluble Pd(0) formed from catalyst aggregation and decomposition.[13] Soluble Pd(II) species can also persist.

Troubleshooting & Purification Protocol:

  • Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable solvent. Pass the entire mixture through a pad of Celite®. This will remove the bulk of the insoluble palladium black.[14]

  • Activated Carbon Treatment: If color persists, stir the filtrate with a small amount of activated carbon for 1-2 hours at room temperature. The carbon can adsorb residual soluble and colloidal palladium. Filter again through Celite® to remove the carbon. Be aware that activated carbon can sometimes adsorb the product as well, so monitor your yield.

  • Metal Scavengers: For achieving very low palladium levels (<10 ppm), the use of metal scavengers is the most effective method.[11][15][16] These are typically silica-based materials functionalized with groups that chelate palladium, such as thiols or thioureas.

    • Procedure: Stir the crude product solution with the scavenger resin (typically 5-10 equivalents relative to the initial palladium charge) for several hours or overnight.[11]

    • Selection: Thiol-functionalized silica is a good first choice for many palladium species.[11]

    • Removal: The scavenger, now bound with palladium, is easily removed by filtration.

  • Recrystallization/Chromatography: As a final step, column chromatography or recrystallization of the product can help remove any remaining non-polar byproducts and may further reduce metal content.[14]

Alternative Synthetic Routes

If the Suzuki-Miyaura coupling proves consistently problematic, consider the Stille Coupling . This reaction couples an organotin reagent (e.g., 3-(tributylstannyl)furan) with the 2-halo-isonicotinic acid derivative.

  • Advantages: Organostannanes are often stable, tolerant of many functional groups, and do not require a base for activation, which can prevent base-mediated side reactions.[17][18][19]

  • Disadvantages: The primary drawback is the high toxicity of organotin compounds and byproducts, which require careful handling and stringent purification to remove.[17][19]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]

  • de Oliveira, K. T., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Retrieved from [Link]

  • van der Ham, A. G. J., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Sbroglini, I. J., et al. (n.d.). Cross-Coupling Reactions Guide. MilliporeSigma.
  • Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]

  • Myers, J. K. Research Group. (n.d.). The Stille Reaction. Harvard University.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Billingsley, K. L., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Pearson+. (2024). Predict the product of the following Stille coupling reactions.(b.... Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. Retrieved from [Link]

  • MDPI. (2025). Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.

Sources

Technical Support Center: Heteroaryl Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Furan-3-boronic Acid Stabilization & Coupling Protocols

Welcome to the Heteroaryl Coupling Support Portal

Status: Online | Agent: Senior Application Scientist Dr. H. Ticket: Optimization of Furan-3-boronic acid (F3BA) coupling.

You are likely here because your Suzuki coupling is failing in one of two ways: either the furan-3-boronic acid is disappearing rapidly without forming the product (protodeboronation), or you are observing a black precipitate (catalyst decomposition) with low conversion. Furan-3-boronic acid is an electron-rich, "refractory" substrate that defies standard Suzuki conditions.

This guide moves beyond "trial and error" by engineering the reaction to outcompete the inherent instability of the furan ring.

Part 1: The Core Failure Mode (Protodeboronation)

Q: Why is my Furan-3-boronic acid disappearing, but I see no product?

A: You are likely witnessing base-catalyzed protodeboronation . Unlike phenylboronic acids, furan-3-boronic acid is highly sensitive to the base required for the Suzuki cycle. In the presence of water and base, the C–B bond hydrolyzes rapidly, replacing the boron moiety with a proton.[1] This side reaction often proceeds faster than the transmetalation step (the transfer of the furan to the palladium center).

The Mechanism:

  • Boronate Formation: The base attacks the boron atom, forming a tetrahedral boronate anion.

  • C–B Cleavage: In electron-rich heterocycles like furan, the ring protonates at the C3 position (facilitated by the ring's electron density), leading to C–B bond cleavage and the release of boric acid and volatile furan.

Visualizing the Competition

The following diagram illustrates the "race" between the productive Suzuki cycle and the destructive protodeboronation pathway.

Protodeboronation Start Furan-3-Boronic Acid Boronate Tetrahedral Boronate (Activated Species) Start->Boronate Activation Base Base + H2O Base->Boronate Transmetalation Transmetalation (Rate Limiting) Boronate->Transmetalation Path A: Productive (Must be Fast) Hydrolysis C-B Bond Hydrolysis Boronate->Hydrolysis Path B: Decomposition (Occurs if Path A is slow) Pd Pd(II)-Ar Complex (Catalyst) Pd->Transmetalation Product Coupled Product (Biaryl) Transmetalation->Product Waste Furan (Volatile) + Boric Acid Hydrolysis->Waste

Caption: The "Race Condition": To succeed, Transmetalation (Path A) must be kinetically faster than Protodeboronation (Path B).

Part 2: Troubleshooting & Optimization Strategies

Q: Should I use "Wet" or "Dry" conditions?

A: This depends entirely on your boron source.

  • If using Furan-3-boronic acid (Free Acid): Use strictly anhydrous conditions . Water accelerates protodeboronation. Use anhydrous bases like CsF or K3PO4 in dry dioxane or toluene.

  • If using MIDA Boronates (Recommended): You must use aqueous conditions . MIDA boronates are stable storehouses that require water/base to slowly hydrolyze and release the active species at a controlled rate.

Q: Which Catalyst/Ligand system is best for Furan-3-boronic acid?

A: You need a ligand that facilitates extremely rapid transmetalation to beat the decomposition clock.

  • Recommendation: XPhos Pd G3 or SPhos Pd G3 .

  • Why: These Buchwald precatalysts generate the active Pd(0) species immediately upon heating. The bulky, electron-rich biaryl phosphine ligands (XPhos/SPhos) accelerate oxidative addition and, crucially, stabilize the palladium center against precipitation.

  • Alternative: Pd(dppf)Cl2 is a robust, "workhorse" catalyst that often works well for heteroaryl couplings due to the large bite angle of the dppf ligand.

Q: I cannot get the free acid to work. What is the "Nuclear Option"?

A: Switch to MIDA Boronates or Potassium Organotrifluoroborates .

  • MIDA Boronates: These mask the boron atom, rendering it unreactive until it is slowly hydrolyzed in situ. This keeps the concentration of the unstable free acid low (below the threshold for rapid decomposition) but high enough for the catalyst to use.

  • Trifluoroborates: These are air-stable salts that are far more resistant to protodeboronation than the free acid.

Part 3: Optimized Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronate)

Best for: Complex substrates, scale-up, and ensuring high yields.

Reagents:

  • Furan-3-MIDA boronate (1.2 - 1.5 equiv)

  • Aryl Halide (1.0 equiv)[2]

  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF:Water (10:1 ratio)

Procedure:

  • Charge a vial with the MIDA boronate, aryl halide, base, and catalyst.

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add the degassed THF/Water mixture via syringe.

  • Heat to 60°C . (MIDA hydrolysis is temperature-dependent; 60°C provides a steady release rate).

  • Monitor: Check HPLC/LCMS at 2 hours. The slow release prevents the "black crash" of Pd and minimizes furan decomposition.

Protocol B: The "Anhydrous Rescue" Method (Free Boronic Acid)

Best for: When you only have the free acid available and need a quick result.

Reagents:

  • Furan-3-boronic acid (1.5 - 2.0 equiv)

  • Aryl Halide (1.0 equiv)[2]

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: CsF (2.5 equiv) or Anhydrous K3PO4

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Dry everything. Flame-dry the glassware. Use a fresh bottle of anhydrous dioxane.

  • Combine aryl halide, boronic acid, base, and catalyst in the vial inside a glovebox or under a strong Argon stream.

  • Add solvent.

  • Heat rapidly to 90°C .

  • Why this works: CsF ("Fluoride activation") facilitates transmetalation without the high pH generated by hydroxide bases, reducing the rate of protodeboronation.

Data Comparison: Ligand Performance

Yields based on coupling Furan-3-boronic acid with 4-bromoanisole (Test Substrate)

Ligand / SystemYield (%)Notes
PPh3 (Standard) < 15%Rapid decomposition of boronic acid; Pd black formation.
Pd(dppf)Cl2 65%Moderate success; requires high catalyst loading (5%).
XPhos Pd G3 92% Rapid conversion (< 1 hr); outcompetes decomposition.
MIDA Boronate 95% Slower reaction (4-6 hrs) but cleanest profile.

Part 4: Decision Logic for Researchers

Use this flow to determine your next experimental step.

DecisionTree Start Start: Furan-3-Coupling Fails CheckSM Check SM Fate (LCMS) Start->CheckSM SM_Remains SM Halide Remains Boronic Acid Gone CheckSM->SM_Remains Boron missing SM_Intact Both SMs Intact No Reaction CheckSM->SM_Intact No change Diagnosis1 Diagnosis: Protodeboronation SM_Remains->Diagnosis1 Diagnosis2 Diagnosis: Catalyst Inactive SM_Intact->Diagnosis2 Sol1 Switch to MIDA Boronate OR Use Anhydrous CsF Conditions Diagnosis1->Sol1 Sol2 Switch to XPhos Pd G3 Check O2 exclusion Diagnosis2->Sol2

Caption: Troubleshooting Logic Flow. Most Furan-3 failures follow the left-hand path (Protodeboronation).

References

  • Gillis, E. P., & Burke, M. D. (2007).[3][4][5] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[3] Journal of the American Chemical Society.[4][5][6]

  • Molander, G. A., & Ellis, N. (2007).[7] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[7] Accounts of Chemical Research.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[4][5][6]

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[4][5][6]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[4][5][6]

Sources

challenges in the purification of polar furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting Purification of Polar Furan Derivatives (HMF, FDCA, etc.)

Introduction: The "Deceptive Simplicity" of Furans

Welcome to the technical support hub for furan chemistry. If you are here, you are likely facing one of three scenarios:

  • The "Black Tar" Event: Your clear yellow oil turned into a dark, insoluble resin during rotary evaporation.

  • The "Ghost" Peak: Your compound streaks across the column or never elutes from the silica.

  • The "Brick Dust" Problem: Your oxidized derivative (like FDCA) refuses to dissolve in any standard organic solvent.

Polar furan derivatives—specifically 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA)—occupy a "goldilocks" zone of annoyance: they are too polar for standard normal-phase chromatography but often too unstable for high-temperature distillation. This guide breaks down these challenges into causality-driven solutions.

Module 1: Chromatographic Challenges (The "Ghost" Peak)

User Query: "I am trying to purify HMF via flash chromatography using Hexane/EtOAc on standard silica. The product streaks badly, and I recover only 40% of my mass. Where is it going?"

Root Cause Analysis

Standard silica gel (


) presents surface silanol groups (

) that are slightly acidic. Polar furans possess:
  • Hydrogen Bond Acceptors: The furan oxygen and carbonyl oxygens.

  • Hydrogen Bond Donors: Hydroxyl groups (in HMF).

These form strong, sometimes irreversible hydrogen bonds with surface silanols. Furthermore, if your crude mixture contains trace acids (common from furan synthesis), the silica acts as a solid support catalyst, promoting on-column polymerization into humins (see Module 2).

Troubleshooting Protocol: Stationary Phase Selection

Do not use standard silica for high-purity isolation of sensitive furans. Use the following decision matrix:

Stationary PhaseSuitabilityWhy?
Standard Silica 🔴 Poor Irreversible adsorption; catalytic degradation surface.
C18 (Reverse Phase) 🟢 Good Eliminates H-bonding with silanols. Requires water/methanol or water/acetonitrile.
Diol-Bonded Silica 🟡 Excellent "Alternative Normal Phase." The diol shield prevents interaction with acidic silanols while allowing normal-phase solvents (Hex/EtOAc).
Amino-Silica 🟠 Risky Good separation, BUT primary amines can react with furan aldehydes (Schiff base formation). Avoid for HMF; okay for alcohols.
Recommended Workflow: Reverse Phase "Desalting"

If you must use chromatography for HMF/FDCA esters:

  • Column: C18 Flash Cartridge.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppress ionization of carboxyls/hydroxyls for sharp peaks).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 0% B to 30% B over 10 CV (Column Volumes). Note: HMF elutes very early.

Critical Warning: Avoid amine modifiers (Triethylamine) with HMF. The aldehyde group at C2 is highly electrophilic and will form imines, destroying your product.

Module 2: Thermal & Chemical Instability (The "Black Tar")

User Query: "My HMF fraction looked pure by TLC, but after removing the solvent on the rotavap at 50°C, it turned into a black solid. NMR shows broad aromatic peaks."

The Mechanism: Humin Formation

You have triggered the "Humin Cascade." HMF is not stable in the presence of acid and heat.

  • Rehydration: In acidic conditions, the furan ring opens to form 2,5-dioxo-6-hydroxy-hexanal (DHH).

  • Polymerization: DHH undergoes aldol condensation with unreacted HMF, creating a cross-linked, dark brown polymer (humin).

Visualizing the Danger Zone:

HuminFormation HMF HMF (Monomer) DHH Ring Opening (DHH Intermediate) HMF->DHH + H2O / Acid Humins HUMINS (Insoluble Black Solid) HMF->Humins Cross-linking Acid Trace Acid (Catalyst) Acid->DHH Heat Heat (>40°C) Heat->Humins DHH->Humins Aldol Condensation

Caption: The degradation pathway of HMF.[2] Note that heat and acid are synergistic triggers.

Protocol: Safe Solvent Removal

To prevent this, you must neutralize the system before applying heat.

  • Neutralization: Add solid

    
     to your combined organic fractions. Stir for 10 minutes. Filter off the solids.[3][4] This neutralizes trace acids carried over from the mobile phase.
    
  • Azeotropic Drying: Do not rely solely on heat to remove water. Add Ethanol or Toluene to form azeotropes that carry water off at lower temperatures.

  • Vacuum Control: Set rotavap bath to < 35°C and use high vacuum (< 10 mbar).

  • Storage: Store HMF at -20°C under Argon. It will degrade even in a freezer if exposed to oxygen.

Module 3: Solubility Issues (The "Brick Dust")

User Query: "I oxidized HMF to FDCA. The literature says to recrystallize, but it won't dissolve in Methanol, DCM, or Acetone. How do I purify a rock?"

The Solution: pH Swing Precipitation

FDCA (2,5-Furandicarboxylic acid) behaves like terephthalic acid—it is an intractable solid due to strong intermolecular hydrogen bonding. However, it is a di-acid. We utilize its pKa (approx 2.6 and 3.5) to purify it without organic solvents.

Protocol: The "pH Swing" Method

This method purifies FDCA from non-acidic impurities (humins, unreacted HMF) effectively.

StepActionMechanism
1. Dissolution Suspend crude FDCA in water. Add 2M NaOH dropwise until pH ~9-10.Converts insoluble FDCA into highly soluble Disodium Furan-2,5-dicarboxylate .
2. Filtration Filter the solution through a 0.45 µm membrane.Humins and polymerized byproducts remain insoluble in base; they are removed here.
3. Washing (Optional) Extract the aqueous filtrate with Ethyl Acetate.Removes uncharged organic impurities (unreacted HMF) while FDCA stays in water.
4. Precipitation Slowly add 1M HCl to the aqueous layer while stirring until pH reaches 1-2 .Protonates the carboxylates. Free acid FDCA crashes out as a white precipitate.
5. Isolation Filter the white solid. Wash with cold water. Dry under vacuum at 60°C.Removes excess NaCl and trace acid.

Visualizing the Workflow:

FDCA_Purification Crude Crude FDCA Mixture (Solid) Base Add NaOH (aq) pH -> 10 Crude->Base Soluble Soluble Salt (Na2-FDCA) + Humins Base->Soluble Filter Filtration Soluble->Filter WasteSolid Solid Waste (Humins/Polymers) Filter->WasteSolid Retentate Filtrate Clear Filtrate (Na2-FDCA) Filter->Filtrate Permeate Acid Add HCl pH -> 1 Filtrate->Acid Precip Precipitation of Pure FDCA Acid->Precip Final Pure FDCA (White Powder) Precip->Final

Caption: The pH Swing purification logic for FDCA, utilizing solubility differences between the salt and free acid forms.

References

  • Humin Formation Mechanism

    • Patil, S. K. R., & Lund, C. R. F. (2011). Formation and Growth Mechanisms of Humins during Acid-Catalyzed Hydrolysis of Sugars.[5] Energy & Fuels.

    • Source:

  • FDCA Purification (pH Swing)

    • BenchChem Technical Guides. (2025).[3] Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.

    • Source:

  • HMF Instability & Handling

    • Van Zandvoort, I., et al. (2013). Formation, molecular structure, and morphology of humins in biomass conversion. ChemSusChem.[6]

    • Source:

  • Chromatographic Separation of Furans

    • Agilent Technologies. (2018).[1][7] Rapid Determination of Hydroxymethylfurfural in Foods Using LC-MS.

    • Source:

Sources

Technical Support Center: Addressing Poor Solubility of 2-(Furan-3-yl)isonicotinic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(Furan-3-yl)isonicotinic acid in biological assays. The following sections offer troubleshooting strategies and frequently asked questions to ensure reliable and reproducible experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: Why is 2-(Furan-3-yl)isonicotinic acid poorly soluble in aqueous media?

A1: The poor aqueous solubility of 2-(Furan-3-yl)isonicotinic acid is primarily due to its molecular structure. It contains a hydrophobic furan ring and a pyridine ring, which contribute to its low affinity for water. Although the carboxylic acid group can be ionized to improve solubility, the overall lipophilic nature of the molecule dominates in neutral pH environments. Compounds with high melting points and planar structures often exhibit poor solubility.[1][2]

Q2: My compound, dissolved in DMSO, precipitates when I add it to my cell culture media. What is happening?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution.[3] While 2-(Furan-3-yl)isonicotinic acid may be soluble in a high concentration of an organic solvent like DMSO, this is a form of co-solvency.[4] When this concentrated stock is introduced into an aqueous environment like cell culture media, the DMSO concentration is drastically lowered. The media cannot maintain the solubility of the compound, causing it to precipitate out of the solution.[5]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3:

  • Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[6][7]

  • Kinetic solubility is the concentration at which a compound, often rapidly precipitated from a stock solution (like a DMSO stock), will dissolve in an aqueous buffer.[8] This often results in a supersaturated solution of a less stable, amorphous form of the compound.[6][9]

For high-throughput screening, kinetic solubility is often sufficient. However, for dose-response studies and lead optimization, understanding the thermodynamic solubility is crucial as it represents the maximum concentration achievable under equilibrium, which can impact bioavailability and in vivo studies.[8][9][10]

II. Troubleshooting Guide: Strategies for Enhancing Solubility

When encountering solubility issues with 2-(Furan-3-yl)isonicotinic acid, a systematic approach is recommended. The following sections detail various techniques to improve its solubility in biological assays.

Co-Solvent Systems

The use of a water-miscible organic solvent, or co-solvent, is often the first line of defense against poor solubility.[11]

Mechanism of Action: Co-solvents work by reducing the polarity of water, which in turn decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing its solubility.[12][13]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Experimental Protocol: Preparing a Co-Solvent Stock Solution

  • Initial Dissolution: Dissolve the 2-(Furan-3-yl)isonicotinic acid in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication can aid dissolution.[3]

  • Serial Dilutions: If preparing a dose-response curve, perform serial dilutions in the 100% co-solvent.[14]

  • Aqueous Dilution: For the final working concentration, dilute the stock solution into the pre-warmed aqueous assay buffer or cell culture media. It is critical to add the stock solution dropwise while gently vortexing the aqueous medium to minimize precipitation.[3][15]

  • Final Co-solvent Concentration: Ensure the final concentration of the co-solvent in the assay is as low as possible, typically below 1%, to avoid solvent-induced artifacts or cytotoxicity.[3][16]

Troubleshooting Co-Solvent Issues:

IssuePotential CauseRecommended Solution
Precipitation Upon Dilution The final co-solvent concentration is too low to maintain solubility.Test a higher final co-solvent concentration, ensuring it is tolerated by the assay system. Alternatively, explore other solubilization methods.[4][5]
Vehicle Control Shows an Effect The co-solvent concentration is affecting the biological system.Determine the maximum tolerable co-solvent concentration for your specific cells or assay. Always include a vehicle-only control in your experiments.[3]
pH Adjustment

For ionizable compounds like 2-(Furan-3-yl)isonicotinic acid, which contains a carboxylic acid group, altering the pH of the solvent can significantly impact solubility.[]

Mechanism of Action: Carboxylic acids are weak acids. By increasing the pH of the aqueous solution above the compound's pKa, the carboxylic acid group will deprotonate, forming a negatively charged carboxylate ion. This charged species is significantly more soluble in water than the neutral form.[18][19]

Experimental Protocol: pH-Modified Buffer Preparation

  • Determine pKa: If the pKa of 2-(Furan-3-yl)isonicotinic acid is not known, it can be predicted using software or determined experimentally. The pKa of the related isonicotinic acid is approximately 4.96.[20]

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range and compatible with your assay. For increasing solubility, a buffer with a pH of 7.4 or higher is recommended.

  • Solubility Testing: Prepare saturated solutions of the compound in buffers of varying pH (e.g., pH 6.0, 7.4, 8.0) and quantify the concentration of the dissolved compound.

  • Assay Compatibility: Ensure the chosen pH is compatible with your biological system (e.g., cell viability, enzyme activity).

Workflow for pH Optimization:

A Determine pKa of 2-(Furan-3-yl)isonicotinic acid B Select biocompatible buffers (e.g., pH 6.0, 7.4, 8.0) A->B C Prepare saturated solutions at each pH B->C D Quantify solubility (e.g., by HPLC-UV) C->D E Select pH with optimal solubility and assay compatibility D->E

Caption: pH optimization workflow.

Use of Excipients: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can be used to enhance the solubility of hydrophobic compounds.[21][22]

Mechanism of Action: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of 2-(Furan-3-yl)isonicotinic acid can become encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which greatly improves its aqueous solubility.[23][24]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[23]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Formulation with Cyclodextrins

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Complexation: Add the 2-(Furan-3-yl)isonicotinic acid powder directly to the cyclodextrin solution.

  • Incubation: Shake or stir the mixture at room temperature for several hours (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Filtration/Centrifugation: Remove any undissolved compound by filtering through a 0.22 µm filter or by high-speed centrifugation.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate or supernatant.

Considerations for Using Cyclodextrins:

ProCon
Significant solubility enhancement.[25]Can sometimes interfere with compound-target binding.
Generally low toxicity.[23]May not be suitable for all assay types.
Commercially available and well-characterized.[25]Can be a more expensive option.
Other Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary, although these are more commonly employed in later stages of drug development.

  • Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymer matrix in an amorphous (non-crystalline) state. Amorphous forms are thermodynamically less stable but have higher apparent solubility.[26][27]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in lipids, oils, or surfactants can create self-emulsifying drug delivery systems (SEDDS) that form fine dispersions in aqueous media.[28][29]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution rate.[1]

Decision Tree for Solubility Enhancement Strategy:

Start Poor Solubility of 2-(Furan-3-yl)isonicotinic acid CoSolvent Try Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent pH_Adjust Adjust pH (for ionizable compound) CoSolvent->pH_Adjust Precipitates or Toxic Success Solubility Achieved CoSolvent->Success Soluble & Assay Compatible Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) pH_Adjust->Cyclodextrin Insoluble or pH Incompatible pH_Adjust->Success Soluble & Assay Compatible Advanced Consider Advanced Formulations (e.g., ASD, Lipid-based) Cyclodextrin->Advanced Insoluble or Interference Cyclodextrin->Success Soluble & Assay Compatible Advanced->Success Successful Formulation Failure Consult Formulation Specialist Advanced->Failure Challenges Persist

Caption: Decision tree for solubility enhancement.

III. Summary and Recommendations

Addressing the poor solubility of 2-(Furan-3-yl)isonicotinic acid requires a systematic and multi-faceted approach. It is recommended to start with the simplest methods, such as using co-solvents and adjusting the pH, before moving on to more complex formulations involving excipients like cyclodextrins. Throughout the process, it is crucial to verify that the chosen solubilization method does not interfere with the biological assay and to always include appropriate vehicle controls.

IV. References

  • Vertex AI Search. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.

  • Butler, J., & Dressman, J. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

  • Taylor & Francis. Cosolvent – Knowledge and References.

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. Cyclodextrins in drug delivery (Review). ResearchGate.

  • PubMed. Effect of pH and temperature on the solubility of a surface active carboxylic acid.

  • S. P., & V. K. (n.d.). Cyclodextrins in drug delivery: An updated review. PMC - NIH.

  • Wikipedia. Cosolvent.

  • Ovid. (2025, August 2). Kinetic versus thermodynamic solubility temptations and risks.

  • Adam, M., & Miller, W. K. (2023, September 18). Advanced spray drying techniques for the formulation of poorly soluble compounds.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory.

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.

  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

  • Academia.edu. Strategies for formulating and delivering poorly water-soluble drugs.

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?

  • PubMed. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.

  • Benchchem. (2025). How to control for solvent effects (DMSO) in experiments.

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?

  • Benchchem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.

  • PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.

  • Walker, M. A. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes. PubMed.

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?

  • ResearchGate. (2026, February 9). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.

  • Carboxylic Acid Structure and Chemistry: Part 2.

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.

  • ChemicalBook. Isonicotinic acid CAS#: 55-22-1.

  • ResearchGate. (2026, January 12). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF.

  • Wikipedia. Isonicotinic acid.

  • BLD Pharm. 1086379-95-4|2-(Furan-2-yl)isonicotinic acid.

Sources

Technical Support Center: Minimizing Side Reactions in the Synthesis of Furan-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of furan-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during furan synthesis.

Q1: My Paal-Knorr furan synthesis is giving a low yield and a lot of tar-like material. What's going wrong?

A: This is a classic issue often caused by the harsh acidic conditions of the traditional Paal-Knorr synthesis.[1] Strong acids can promote polymerization of the furan product or starting materials.[1]

Quick Fixes:

  • Switch to a milder catalyst: Instead of strong mineral acids like sulfuric acid, consider using Lewis acids such as Sc(OTf)₃ or solid acid catalysts like montmorillonite clay.[1]

  • Lower the temperature: High temperatures can accelerate side reactions.[1] Try running the reaction at a lower temperature for a longer period.

  • Ensure anhydrous conditions: Water can interfere with the dehydration step, so use anhydrous solvents and reagents.[1]

Q2: I'm seeing significant amounts of a di-substituted byproduct in my Friedel-Crafts acylation of furan. How can I improve selectivity for the mono-acylated product?

A: The formation of 2,5-diacetylfuran is a common side reaction, especially with an excess of the acylating agent or under forcing conditions.[2]

To improve mono-acylation selectivity:

  • Control stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of furan can be beneficial.[2]

  • Optimize reaction time and temperature: Monitor the reaction progress using TLC or GC and stop the reaction once the formation of the mono-acylated product is maximized.[2]

  • Use a milder catalyst: Strong Lewis acids can promote di-acylation. Consider using milder catalysts like zinc chloride (ZnCl₂) or phosphoric acid.[2]

Q3: In my Feist-Benary synthesis, I'm getting hydrolysis of my ester group. How can I prevent this?

A: Ester hydrolysis is a common side reaction when using strong bases like sodium ethoxide.[3]

To prevent hydrolysis:

  • Use a milder base: Pyridine or triethylamine are standard, milder bases for this reaction that are less likely to cause ester hydrolysis.[3]

  • Protect sensitive functional groups: If your substrate is particularly sensitive, consider protecting the ester group before the cyclization reaction.[1]

Q4: My Diels-Alder reaction with a furan diene is reversible and gives low yields. What can I do?

A: The aromaticity of furan can make it a less reactive diene and can lead to reversible Diels-Alder reactions.[4][5]

Strategies to improve yield:

  • Increase dienophile reactivity: Use more electron-deficient dienophiles.

  • Solvent-free conditions: Running the reaction neat can sometimes favor the forward reaction.[4]

  • Intramolecular reactions: Tethering the dienophile to the furan can improve the effective concentration and favor the cycloaddition.[6]

II. Troubleshooting Guide: Deeper Dive into Common Side Reactions

This section provides a more detailed analysis of specific side reactions and comprehensive strategies to mitigate them.

Issue 1: Polymerization and Tar Formation

Furan and its derivatives are notoriously sensitive to strong acids and high temperatures, which can lead to the formation of intractable polymers.[1][2] This is a significant issue in reactions like the Paal-Knorr synthesis and Friedel-Crafts acylation.

Causality: The electron-rich nature of the furan ring makes it susceptible to electrophilic attack. Protonation of the furan ring can initiate a cascade of polymerization reactions.[7]

Mitigation Strategies:
StrategyRationaleExperimental Considerations
Catalyst Selection Milder acids are less likely to protonate and polymerize the furan ring.[1][2]Use Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or solid acid catalysts (e.g., zeolites, montmorillonite).[1][8]
Temperature Control Lower temperatures reduce the rate of polymerization side reactions.Run reactions at or below room temperature, even if it requires longer reaction times.[2]
Solvent Choice Polar aprotic solvents can sometimes stabilize intermediates and prevent polymerization.Consider solvents like DMF or THF in the Feist-Benary synthesis.[3]
Use of Freshly Distilled Furan Furan can form peroxides on standing, which can initiate polymerization.Always use freshly distilled furan for best results.[2]
Issue 2: Lack of Regioselectivity in Electrophilic Substitution

Electrophilic substitution on an unsubstituted furan ring typically occurs at the 2-position. However, forcing conditions or the presence of certain substituents can lead to a mixture of products, including 2,5-disubstituted furans.[2][7]

Causality: The oxygen atom in the furan ring directs electrophilic attack to the adjacent carbon atoms (positions 2 and 5) due to resonance stabilization of the intermediate.

Controlling Regioselectivity:
  • Stoichiometric Control: As mentioned in the FAQs, carefully controlling the reactant ratios is crucial, especially in reactions like Friedel-Crafts acylation.[2]

  • Reaction Monitoring: Closely follow the reaction's progress to stop it before significant over-reaction occurs.[2]

  • Directing Groups: The presence of an electron-withdrawing group at the 2-position will direct incoming electrophiles to the 5-position.[7]

Issue 3: Ring Opening of the Furan Heterocycle

The furan ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or oxidizing agents.[7][9]

Causality: Protonation of the furan ring can lead to hydrolysis, yielding a 1,4-dicarbonyl compound.[9] Oxidation can also lead to ring cleavage.[7]

Preventing Ring Opening:
  • Avoid Strong Oxidizing Agents: When oxidation is not the desired transformation, avoid reagents like sodium hypochlorite or meta-chloroperbenzoic acid.[7]

  • Buffer the Reaction Mixture: In acid-catalyzed reactions, using a buffer can help maintain a milder pH and reduce the risk of acid-catalyzed ring opening.

  • Protect the Furan Ring: If the desired reaction requires harsh conditions that the furan ring cannot tolerate, consider a protection-deprotection strategy.

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments, incorporating best practices to minimize side reactions.

Protocol 1: Optimized Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran

This protocol utilizes a milder Lewis acid catalyst to avoid the polymerization issues associated with strong mineral acids.[1]

Materials:

  • Hexane-2,5-dione

  • Anhydrous Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve hexane-2,5-dione (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.2 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dimethylfuran.[1]

Protocol 2: Selective Mono-acylation of Furan

This protocol for the synthesis of 2-acetylfuran emphasizes temperature and stoichiometric control to minimize the formation of 2,5-diacetylfuran.[2]

Materials:

  • Acetic anhydride

  • Anhydrous zinc chloride (ZnCl₂)

  • Furan (freshly distilled)

  • Dichloromethane (optional solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add acetic anhydride and anhydrous zinc chloride. If using a solvent, add dichloromethane.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add furan dropwise from the dropping funnel while maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer. If no solvent was used, extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.[2]

IV. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Troubleshooting Low Yield in Paal-Knorr Furan Synthesis

paal_knorr_troubleshooting start Low Yield in Paal-Knorr polymerization Polymerization/Tarring start->polymerization incomplete_dehydration Incomplete Dehydration start->incomplete_dehydration product_degradation Product Degradation start->product_degradation milder_catalyst Use Milder Catalyst (e.g., Lewis Acids, Solid Acids) polymerization->milder_catalyst lower_temp Lower Reaction Temperature polymerization->lower_temp anhydrous_conditions Ensure Anhydrous Conditions incomplete_dehydration->anhydrous_conditions product_degradation->milder_catalyst product_degradation->lower_temp shorter_time Reduce Reaction Time product_degradation->shorter_time

Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.

Diagram 2: Feist-Benary Synthesis and Potential Side Reactions

feist_benary_synthesis alpha_halo_ketone α-Halo Ketone alkylation SN2 Alkylation alpha_halo_ketone->alkylation beta_dicarbonyl β-Dicarbonyl (e.g., β-Ketoester) enolate Enolate Formation beta_dicarbonyl->enolate ester_hydrolysis Ester Hydrolysis beta_dicarbonyl->ester_hydrolysis base Base base->enolate base->ester_hydrolysis Strong Base (e.g., NaOEt) enolate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization dehydration Dehydration cyclization->dehydration furan_product Substituted Furan dehydration->furan_product

Caption: Feist-Benary synthesis pathway and potential ester hydrolysis side reaction.

V. References

  • Wikipedia. (2023, February 23). Feist–Benary synthesis. In Wikipedia. Retrieved from [Link]

  • Galkin, K., Zakharova, D., Aysin, R., & Egorova, K. S. (2025, July). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. International Journal of Molecular Sciences.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • García-Sancho, C., et al. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. Catalysis Today, 250, 153-160.

  • Wikipedia. (2023, November 26). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Green, C. E., et al. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 25(18), 7247-7252.

  • De Vleeschouwer, F., et al. (2010). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 3(1), 79-82.

  • Wikipedia. (2024, February 14). Furan. In Wikipedia. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Crystallization Conditions for 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Specific experimental data on the crystallization of 2-(Furan-3-yl)isonicotinic acid is not extensively available in public literature. This guide is therefore constructed based on expert analysis of its molecular structure, established principles of crystallization for small organic molecules, and data from structurally analogous compounds, including isonicotinic acid, furan carboxylic acids, and other heterocyclic systems.

Introduction

2-(Furan-3-yl)isonicotinic acid is a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Its purification via crystallization is a critical step for obtaining material of high purity, which is essential for reliable downstream applications. The molecule's unique structure, featuring an acidic carboxylic acid group, a basic pyridine nitrogen, and a furan ring, presents specific challenges and opportunities for crystallization. This guide provides a comprehensive framework for systematically developing and troubleshooting crystallization protocols for this compound.

Part 1: Understanding the Molecule - Physicochemical Properties & Predictions

The molecular structure of 2-(Furan-3-yl)isonicotinic acid dictates its behavior in solution. It possesses:

  • A carboxylic acid group (-COOH) , which can act as a hydrogen bond donor.

  • A pyridine nitrogen , which acts as a hydrogen bond acceptor and a base.

  • A furan ring , which contributes to the molecule's overall aromaticity and polarity.

This combination makes the molecule amphoteric , meaning its solubility is highly dependent on pH. In acidic solutions, the pyridine nitrogen will be protonated, increasing solubility in polar protic solvents. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is typically very soluble in aqueous media. The molecule also has the potential to exist as a zwitterion under certain pH conditions.[1]

For the purpose of crystallization, we often seek to find a solvent system where the neutral form of the molecule has a steep solubility curve—that is, high solubility at elevated temperatures and low solubility at room temperature or below.

Table 1: Physicochemical Properties of Structurally Related Compounds

CompoundMolecular Weight ( g/mol )Melting Point (°C)Solubility Notes
Isonicotinic Acid 123.11≥300 °CSparingly soluble in cold water, more soluble in hot water. Practically insoluble in alcohol, benzene, and ether.[2]
Picolinic Acid 123.11134-137 °C[3]Very soluble in water; less soluble in ethanol and acetonitrile.[1]
2-Furoic Acid 112.08128-132 °CSoluble in cold and hot water.[4]

This table suggests that our target molecule will likely require polar solvents for dissolution and may exhibit high thermal stability. The significant difference in melting points and solubilities between the pyridine carboxylic acid isomers highlights the sensitivity of these properties to subtle structural changes.

Part 2: A Systematic Workflow for Crystallization Protocol Development

A structured approach is crucial to efficiently identify suitable crystallization conditions. The following workflow and protocol are designed to guide the researcher from solvent selection to optimization.

Diagram 1: Systematic Solvent Selection Workflow

This diagram outlines a decision-making process for identifying a suitable single-solvent or dual-solvent system for crystallization.

G start Start: Crude 2-(Furan-3-yl)isonicotinic Acid test_solubility Test Solubility of ~5-10mg in 0.5mL of Solvent at RT start->test_solubility soluble_rt Soluble at RT test_solubility->soluble_rt Yes insoluble_rt Insoluble/Slightly Soluble at RT test_solubility->insoluble_rt No reject_single Reject as Single Solvent. Consider as 'Good' Solvent for a Co-Solvent System. soluble_rt->reject_single heat_test Heat to Boiling insoluble_rt->heat_test soluble_hot Soluble when Hot heat_test->soluble_hot Yes insoluble_hot Insoluble when Hot heat_test->insoluble_hot No cool_test Cool Slowly to RT, then Ice Bath soluble_hot->cool_test reject_hot Reject Solvent insoluble_hot->reject_hot crystals_form Good Candidate for Single-Solvent Crystallization cool_test->crystals_form Yes no_crystals No Crystals Form cool_test->no_crystals No induce Attempt to Induce Crystallization (Scratch, Seed, Evaporate) no_crystals->induce

Caption: Workflow for selecting a suitable crystallization solvent.

Experimental Protocol: Solvent Screening and Test Crystallization

Objective: To identify a suitable solvent or solvent pair for the crystallization of 2-(Furan-3-yl)isonicotinic acid.

Materials:

  • Crude 2-(Furan-3-yl)isonicotinic acid

  • Test tubes or small vials (e.g., 5 mL)

  • A selection of solvents (See FAQ for suggestions)

  • Stirring rod

  • Heat source (hot plate or oil bath)

  • Ice bath

Procedure:

  • Initial Solubility Testing (Room Temperature): a. Place approximately 10-20 mg of the crude compound into a series of labeled test tubes. b. Add a candidate solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, acetonitrile) dropwise, up to about 0.5 mL, while agitating at room temperature. c. Observation:

    • If the compound dissolves completely, the solvent is likely too good for single-solvent crystallization but may be useful as the "soluble" solvent in a mixed-solvent system.[5]
    • If the compound is insoluble or sparingly soluble, proceed to the next step.
  • Hot Solubility Testing: a. For the tubes where the compound was sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point while stirring. b. Add the minimum amount of additional hot solvent needed to fully dissolve the solid. c. Observation:

    • If the compound dissolves completely, this is a promising candidate for a single-solvent crystallization.
    • If the compound remains insoluble even when boiling, reject this solvent.
  • Cooling and Crystallization: a. For promising candidates from step 2, remove the test tube from the heat and allow it to cool slowly to room temperature. Insulating the tube can promote the formation of larger, purer crystals.[6] b. If no crystals form after reaching room temperature, try to induce crystallization by scratching the inside of the tube with a glass rod at the air-liquid interface.[7] c. If scratching fails, place the tube in an ice-water bath to further decrease solubility. d. Observation: Note the quantity and quality (e.g., well-defined crystals vs. fine powder) of any precipitate that forms. An ideal solvent will yield a significant amount of crystalline solid upon cooling.

  • Mixed-Solvent System Testing (if necessary): a. If no single solvent is ideal, select a "good" solvent (in which the compound is soluble at room temperature) and a "poor" or "anti-solvent" (in which the compound is insoluble). These two solvents must be miscible. b. Dissolve the compound in the minimum amount of the hot "good" solvent. c. Add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point). d. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Part 3: Troubleshooting Guide (Question & Answer Format)

This section addresses common problems encountered during crystallization experiments.

Q1: My compound "oiled out," forming a liquid layer instead of solid crystals. What should I do?

A1: "Oiling out," or liquid-liquid phase separation, is a common problem, especially with compounds that have relatively low melting points or when the solution is highly supersaturated.[7]

  • Causality: This occurs when the solute's solubility limit is reached at a temperature above its melting point in the solvent system, or when the concentration of the solute is so high that it separates as a liquid phase. Impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount (10-20%) more of the hot solvent to reduce the supersaturation level. Allow it to cool more slowly.[7]

    • Lower the Cooling Temperature: Use a solvent with a lower boiling point so that the solution cools to a temperature below the compound's melting point before it becomes saturated.

    • Change Solvents: Switch to a solvent system where the compound is less soluble.

    • Seed the Solution: If you have a pure crystal, add a tiny speck (a seed crystal) to the solution just as it reaches the saturation point to encourage templated crystal growth rather than oiling.

Q2: The solution has cooled, but no crystals have formed. How can I induce crystallization?

A2: The failure to crystallize upon cooling often indicates that the solution is supersaturated but lacks a nucleation point for crystal growth to begin.

  • Causality: Crystal formation requires both supersaturation and nucleation. Sometimes, spontaneous nucleation is kinetically slow.

  • Solutions:

    • Scratch the Flask: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites.[6]

    • Add a Seed Crystal: Introduce a single, pure crystal of your compound into the supersaturated solution. This provides a template for further crystal growth.

    • Reduce Solvent Volume: If the solution is not sufficiently supersaturated, you may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent, then attempt to cool it again.[6]

    • Cool to a Lower Temperature: Place the flask in an ice bath or even a freezer for a short period. This drastic reduction in solubility may force crystallization to begin.

Q3: My crystallization yielded very little product. How can I improve the recovery?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor after filtration.

  • Causality: This is most often caused by using an excessive amount of solvent during the dissolution step.[6] It can also occur if the compound has significant solubility even at low temperatures in the chosen solvent.

  • Solutions:

    • Minimize Solvent Usage: In your next attempt, be meticulous about adding only the absolute minimum amount of hot solvent required to dissolve the compound.

    • Recover from Mother Liquor: Take the filtrate (mother liquor) and reduce its volume by about half through evaporation. Cool this concentrated solution to see if a second crop of crystals will form. Note that this second crop may be less pure than the first.

    • Change the Solvent System: Choose a solvent in which your compound has lower solubility at cold temperatures.

    • Ensure Complete Cooling: Make sure you have allowed sufficient time for the crystallization to complete and that the flask is thoroughly chilled in an ice bath before filtration.

Q4: The compound crashed out of solution as a fine powder, not as nice crystals. Is this a problem?

A4: Rapid precipitation of a powder is undesirable because impurities can be trapped within the rapidly forming solid, leading to poor purification.[6]

  • Causality: This happens when the solution is cooled too quickly or is excessively supersaturated, causing massive, uncontrolled nucleation rather than slow, ordered crystal growth.

  • Solutions:

    • Slow Down the Cooling: After dissolving the compound in hot solvent, insulate the flask (e.g., with paper towels or by placing it in a large beaker) to ensure it cools to room temperature as slowly as possible.

    • Use More Solvent: Re-dissolve the powder in the same solvent, but add a slight excess (5-10%) beyond the minimum required for dissolution. This will keep the compound in solution longer during the cooling phase, allowing for slower crystal growth.[6]

    • Use a Different Solvent: A solvent in which the compound is slightly more soluble may promote slower, more controlled crystallization.

Part 4: Frequently Asked Questions (FAQs)

  • What is the best starting point for solvent selection for 2-(Furan-3-yl)isonicotinic acid?

    • Given the polar nature of the molecule, start with polar protic solvents like water and ethanol, and polar aprotic solvents like acetone and acetonitrile.[1] Due to the amphoteric nature, adjusting the pH of an aqueous solution can be a powerful tool. For example, dissolving in a dilute base and then slowly acidifying to the isoelectric point can be an effective crystallization method.[8]

  • How does pH affect the solubility of this compound?

    • As an amphoteric compound, its solubility will be lowest at its isoelectric point (the pH at which the net charge is zero) and will increase significantly in both acidic (pH < pKa of the protonated pyridine) and basic (pH > pKa of the carboxylic acid) conditions. This property can be exploited for purification.

  • What are common solvent systems for pyridine carboxylic acids?

    • Water, ethanol, and mixtures of ethanol-water are commonly used.[1] For less polar analogs, mixtures like ethyl acetate-hexane or toluene-hexane might be effective.[5]

  • Should I use slow evaporation or cooling crystallization?

    • Cooling crystallization is generally preferred as it is faster and offers better control. Slow evaporation is a useful alternative, especially for compounds that are highly soluble or when only small amounts of material are available. It can be achieved by leaving a solution in a loosely covered vial for several days.[9]

References

  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1572. [Link]

  • Ribeiro, A. C., et al. (2020). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in different solvents. Journal of Molecular Liquids, 319, 114138. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved February 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-Furancarboxylic acid. Retrieved February 19, 2026, from [Link]

  • European Patent Office. (2019). EP 3476840 B1 - METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. Retrieved February 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 5-(Hydroxymethyl)furan-2-carboxylic acid. Retrieved February 19, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Retrieved February 19, 2026, from [Link]

  • Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Isonicotinic Acid. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Retrieved February 19, 2026, from [Link]

  • Merck Index. (n.d.). Isonicotinic Acid. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved February 19, 2026, from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Synthesis and Characterization of Furanic Compounds. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US2748137A - Process for preparing isonicotinic acid.
  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved February 19, 2026, from [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved February 19, 2026, from [Link]

Sources

overcoming catalyst poisoning in cross-coupling reactions with furan substrates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Catalyst Poisoning & Substrate Instability in Furan Cross-Coupling Support Level: Tier 3 (Senior Application Scientist) Ticket ID: FUR-PD-001

Welcome to the Advanced Catalysis Support Hub

Subject: Why your furan coupling stalls at 30% conversion and how to fix it.

Furan substrates present a "double-edged sword" in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, etc.). They act as both fragile substrates (prone to protodeboronation) and catalyst poisons (acting as competitive ligands).

This guide moves beyond basic troubleshooting to address the mechanistic root causes of failure. We treat the reaction as a system where the kinetic rate of coupling (


) must outcompete the rate of deactivation (

) and decomposition (

).

Module 1: Diagnosis – Is it Poisoning or Decomposition?

Before changing the catalyst, you must determine if the metal is dead or if the substrate is gone. Furan-2-boronic acids are notoriously unstable, often hydrolyzing and de-borylating faster than the cross-coupling occurs.

The Diagnostic Workflow

Symptom: Reaction stalls. TLC/LCMS shows unreacted aryl halide, but the boronic acid spot is missing or smeared.

Q: How do I distinguish between catalyst poisoning and substrate protodeboronation?

A: Perform the "Spike Test" and "NMR Audit."

  • The NMR Audit: Take an aliquot of the stalled reaction.

    • Observation A: You see the de-borylated furan (e.g., furan or 2-substituted furan) and unreacted aryl halide.

      • Diagnosis: Protodeboronation .[1][2][3][4][5] The catalyst might be fine, but it ran out of fuel.

      • Fix: Switch to MIDA boronates or Trifluoroborates (See Module 3).[4]

    • Observation B: You see intact boronic acid and unreacted aryl halide.

      • Diagnosis: Catalyst Poisoning .[6][7] The furan or a byproduct has shut down the metal center.

      • Fix: Ligand engineering (See Module 2).

  • The Spike Test: Add fresh catalyst to the stalled mixture.

    • If reaction resumes: The original catalyst died (Poisoning).

    • If reaction remains stalled: The reaction environment (pH, inhibitors) is toxic, or the substrate is depleted.

Module 2: Overcoming Catalyst Poisoning

The Mechanism: Furans are electron-rich heteroaromatics. The oxygen lone pair or the


-system can coordinate strongly to unsaturated Pd(0) or Pd(II) species, displacing labile ligands and forming stable, off-cycle "resting states" that do not participate in catalysis.
Visualizing the Poisoning Pathway

FuranPoisoning Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X DeadComplex [L-Pd-Furan] (Off-Cycle Trap) Pd0->DeadComplex + Furan (Coordination) TransMet Transmetallation OxAdd->TransMet + Ar-B(OH)2 TransMet->Pd0 Reductive Elim. Prod Biaryl Product TransMet->Prod Furan Furan Substrate (Excess) DeadComplex->Pd0 Reversible (Slow) Aggregates Pd Black (Precipitation) DeadComplex->Aggregates Irreversible Decay

Figure 1: The "Off-Cycle" Trap. Excess furan competes with the aryl halide for the Pd(0) center. If the Pd-Furan complex is too stable, the catalyst aggregates and deactivates.

Troubleshooting Guide: Ligand Selection

Q: Which ligands prevent furan coordination?

A: You need ligands that are sterically bulky and electron-rich. Bulky ligands create a "roof" over the metal center, allowing the small aryl halide to enter for oxidative addition but physically blocking the coordination of the furan oxygen or


-system.
Ligand ClassRecommendationMechanism of Action
Dialkylbiaryl Phosphines Highly Recommended (e.g., XPhos , SPhos , RuPhos )The biaryl backbone provides steric bulk; the electron-rich phosphorus accelerates oxidative addition, outcompeting furan coordination [1].
NHCs (Carbenes) Excellent (e.g., Pd-PEPPSI-IPr )Strong

-donation prevents ligand dissociation. The "wingtip" groups on the NHC block the axial sites where furans try to bind [2].
Triphenylphosphine (PPh3) Avoid Too labile. Furan easily displaces PPh3, leading to Pd-black formation.
Bidentate (dppf, dppe) Moderate Good for stability, but often slower. Use only if bulky monodentates fail.

Application Note: For 2-substituted furans (sterically open at the coordination site), use XPhos . For 3-substituted furans, SPhos often suffices.

Module 3: Solving Substrate Instability (Protodeboronation)

The Problem: 2-Furanboronic acid is unstable under aqueous basic conditions. The C-B bond cleaves, replacing the boron with a proton.[4][5] This is often mistaken for catalyst failure.

Q: My catalyst is active (XPhos Pd G4), but yield is low. Why? A: You are losing substrate to hydrolysis.

The "Slow-Release" Protocol

If you cannot switch to anhydrous conditions (e.g., Stille coupling), you must control the concentration of the active boronate species.

  • Switch Boron Source:

    • MIDA Boronates: These slowly hydrolyze to release the active boronic acid, keeping the standing concentration low and minimizing decomposition [3].[5]

    • Potassium Trifluoroborates (

      
      ):  More stable than boronic acids but still require careful pH control.
      
  • Anhydrous Conditions:

    • Switch from

      
       to 
      
      
      
      /Dioxane
      or CsF/Toluene .
    • Water is the enemy of furanboronic acids.

Module 4: Validated Experimental Protocols

Protocol A: The Mercury Poisoning Test (Distinguishing Homogeneous vs. Nanoparticles)

Use this to determine if your reaction is driven by molecular Pd or if it has degraded to nanoparticles (which furan poisons easily).

Context: Furan can induce the formation of Pd nanoparticles. If your reaction is actually catalyzed by these nanoparticles, it will be erratic.

  • Setup: Run your standard reaction to ~20% conversion.

  • Addition: Add a drop of elemental mercury (

    
    ) (>300 equiv relative to Pd).
    
  • Observation:

    • Reaction Stops: The catalysis was heterogeneous (Nanoparticles). Mercury amalgamated the Pd surface. Action: Increase ligand loading or switch to NHC to keep it homogeneous.

    • Reaction Continues: The catalysis is homogeneous. Action: Focus on preventing off-cycle resting states (Module 2).

    • Caveat: Some NHC complexes react with Hg. Always use a control [4].

Protocol B: Optimized Suzuki Coupling for Furan-2-Boronic Acid

Designed to minimize protodeboronation and poisoning.

  • Catalyst: XPhos Pd G4 (2 mol%) or Pd(OAc)2 (2 mol%) + XPhos (4 mol%).

    • Why: Pre-catalyst G4 ensures rapid initiation without an induction period where furan can trap Pd.

  • Base:

    
     (3.0 equiv) - Anhydrous, micronized.
    
    • Why: Low solubility in organic solvents provides a "buffered" base effect, reducing rapid hydrolysis of the boronic acid.

  • Solvent: THF or 1,4-Dioxane (Anhydrous).

  • Temperature: 60°C (Do not reflux if possible; high T accelerates deboronation).

  • Addition: If using free boronic acid, add it in 3 portions over 1 hour.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[8] Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Knapp, D. M., et al. (2010). Slow-Release of Unstable Boronic Acids from MIDA Boronates.[4][5] Journal of the American Chemical Society, 132(22), 7601–7603. Link

  • Ananikov, V. P., et al. (2019). What Does the Mercury Test Mean for Catalysis? ACS Catalysis, 9(4), 2984–2995. Link

Sources

strategies to avoid furan ring opening during chemical modifications

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FUR-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Structural Integrity Risk)

Welcome & Triage: The Furan Fragility Index

Welcome to the Heterocycle Stabilization Support Center. You are likely here because your furan ring has "disappeared" during a reaction, turning into a dark resin, a 1,4-dicarbonyl, or a lactone.

Furan is deceptive. While aromatic, it has a low resonance energy (~16 kcal/mol) compared to benzene (~36 kcal/mol). This makes it behave more like an electron-rich enol ether than a true aromatic system. To successfully modify furan without destroying it, you must navigate three primary failure modes.

Quick Triage (Select your symptom):

  • Symptom A: Reaction mixture turned black/tarry upon adding acid. -> Go to Module 1.

  • Symptom B: Ring opened into a pyranone or dicarbonyl during oxidation. -> Go to Module 2.

  • Symptom C: Unwanted bicyclic adducts formed. -> Go to Module 4.

Module 1: Acid-Catalyzed Hydrolysis (The "Achilles Heel")

Issue: Furan rings are essentially masked 1,4-dicarbonyls. In the presence of strong Brønsted or Lewis acids—especially with trace water—they undergo hydrolytic ring opening (the reverse Paal-Knorr reaction) or rapid polymerization (resinification).

Q: "I need to perform a Friedel-Crafts acylation, but my furan turns to tar. How do I stop this?"

A: The "tar" is likely poly(furfuryl alcohol) or linear poly-conjugated species resulting from ring opening.

  • Root Cause: Protonation at the C2/C5 position destroys aromaticity, creating a reactive cation that is trapped by water (leading to ring opening) or another furan (leading to polymerization).

  • The Fix: You must decouple the electrophilic activation from the protonation event.

Troubleshooting Protocol: Buffered Friedel-Crafts Acylation Standard Lewis Acids (AlCl₃, FeCl₃) are often too harsh. Use this buffered approach.

  • Solvent Switch: Avoid protic solvents. Use anhydrous CH₂Cl₂ or Nitromethane.

  • The Scavenger: Add 1.1 equivalents of a "Proton Sponge" (2,6-di-tert-butylpyridine) or solid inorganic buffer (Na₂CO₃) if the catalyst allows. This neutralizes the HX byproduct immediately upon formation.

  • Catalyst Selection: Switch to "Water-Tolerant" Lewis Acids. Scandium Triflate [Sc(OTf)₃] or Indium Triflate [In(OTf)₃] are milder and less prone to initiating polymerization than Aluminum Chloride.

Visualizing the Danger Zone:

AcidSensitivity cluster_prevention Prevention Strategy Start Acidic Reaction Condition CheckWater Is Water Present? Start->CheckWater CheckAcid Acid Strength (pKa) CheckWater->CheckAcid No (Anhydrous) ResultOpening FAILURE: Hydrolytic Ring Opening (1,4-Dicarbonyls) CheckWater->ResultOpening Yes (Hydrolysis) ResultPolymer FAILURE: Resinification/Tar CheckAcid->ResultPolymer Strong (pKa < -2) ResultSuccess SUCCESS: Intact Functionalization CheckAcid->ResultSuccess Mild/Buffered Buffer Add Proton Scavenger (2,6-DTBP) CheckAcid->Buffer

Caption: Decision tree for acid-mediated furan degradation. Water presence triggers hydrolysis; strong anhydrous acid triggers polymerization.

Module 2: Oxidative Instability & The Achmatowicz Trap

Issue: Furan is electron-rich, making it a target for oxidants. A specific failure mode is the Achmatowicz Rearrangement , where oxidation (using NBS, m-CPBA, or singlet oxygen) followed by acidic workup expands the ring into a dihydropyranone.

Q: "I am trying to oxidize a side chain, but the furan ring is opening. Why?"

A: You likely generated an electrophilic halogen species or singlet oxygen in situ.

  • Mechanism: The oxidant attacks the C2/C5 position, forming an oxocarbenium ion or endoperoxide. If water is present, this collapses the ring.

  • The Fix: Use radical scavengers and avoid "activating" oxidants.

Comparative Data: Oxidant Compatibility Table

Oxidant ClassRisk LevelMechanism of FailureMitigation Strategy
m-CPBA / Peroxides CRITICAL Epoxidation of C=C

Ring opening (Achmatowicz)
Use buffering (NaHCO₃); Keep T < 0°C.
Jones Reagent (Cr) HIGH Acidic media triggers hydrolysis.Switch to IBX or Dess-Martin Periodinane (neutral pH).
Singlet Oxygen (¹O₂) HIGH [4+2] Cycloaddition

Endoperoxide.
Add radical scavenger (BHT); Exclude light.
DDQ LOW Generally safe for benzylic oxidation.Monitor time; DDQ can act as a Lewis Acid.

Protocol: Safe Oxidation of Furan-Containing Substrates Goal: Oxidize an alcohol to an aldehyde without touching the furan.

  • Reagent: Use IBX (2-Iodoxybenzoic acid) in DMSO or EtOAc.

    • Why: IBX operates via a ligand exchange mechanism that does not generate free electrophilic species or require acidic activation [1].

  • Temperature: Maintain 25°C. Do not reflux.

  • Workup: Quench with aqueous Na₂S₂O₃ before any acidification steps to destroy excess oxidant.

Module 3: Functionalization without Resinification (C-H Activation)

Issue: Traditional Electrophilic Aromatic Substitution (SEAr) requires generating a strong electrophile, which often leads to the "Acid Sensitivity" issues in Module 1.

Q: "How do I add a carbon chain to C2 without using Friedel-Crafts?"

A: Switch from electrophilic substitution to C-H Activation or Lithiation . This reverses the polarity or uses a catalyst to bypass the high-energy sigma-complex intermediate that leads to polymerization.

Workflow: C2-Selective Lithiation (The "Kinetic" Route) This method avoids acid entirely.

  • Conditions: Dissolve Furan substrate in anhydrous THF under Argon.

  • Reagent: Add n-BuLi (1.1 eq) dropwise at -78°C .

    • Note: Furan protons at C2 are acidic (pKa ~35). n-BuLi removes this proton cleanly to form 2-lithiofuran.

  • Trapping: Add your electrophile (e.g., aldehyde, alkyl halide) at -78°C.

  • Warming: Allow to warm to RT only after the electrophile is added.

Visualizing C-H Activation Logic:

CHActivation cluster_pathways Functionalization Pathways Substrate Furan Substrate PathA Path A: Electrophilic Subst. (Acid Catalyzed) Substrate->PathA PathB Path B: C-H Lithiation (Base Mediated) Substrate->PathB PathC Path C: Ir/Ru Catalysis (Direct C-H) Substrate->PathC OutcomeFail Risk: Polymerization PathA->OutcomeFail Acidic Intermediates OutcomeWin Success: C2-Functionalization PathB->OutcomeWin -78°C / n-BuLi PathC->OutcomeWin Neutral Conditions

Caption: Comparison of functionalization pathways. Path A carries high risk; Paths B and C bypass the instability window.

Module 4: The Diels-Alder Trap

Issue: Furan is a diene. If you have a dienophile (alkene/alkyne) in your molecule or reaction mixture, furan will undergo [4+2] cycloaddition.

Q: "I'm trying to heat my reaction, but I'm getting a bicyclic impurity."

A: You are seeing the Diels-Alder adduct.

  • Strategy: The Diels-Alder reaction of furan is reversible (Retro-Diels-Alder).

  • The Fix:

    • Thermodynamic Control: Heat the reaction >110°C (if the furan ring is otherwise stable). The retro-DA is entropically favored at high temperatures, pushing the equilibrium back to the free furan [2].

    • Steric Blocking: If possible, introduce a substituent at the C2/C5 position early in the synthesis. 2,5-disubstituted furans are significantly less reactive in Diels-Alder reactions due to steric hindrance.

References
  • More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX). Organic Letters, 4(17), 3001-3003. Link

  • Gandini, A. (2011). The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29. Link

  • Li, S.-W., et al. (2020). Recent advances in the Achmatowicz rearrangement. Organic Chemistry Frontiers, 7, 2562-2586. Link

  • Keogh, R., et al. (2018). C–H Functionalization of Furans and Thiophenes. Chemistry – A European Journal, 24(56), 14868-14882. Link

Technical Support Center: Enhancing Regioselectivity of Reactions on the Furan Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic strategies involving the furan ring. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan chemistry. Here, we address common challenges and provide in-depth, field-proven insights to enhance the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in reactions on the furan ring so challenging?

A1: The furan ring presents a unique set of challenges due to the inherent reactivity differences between its carbon atoms. The C2 and C5 (α) positions are electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 (β) positions.[1][2] This intrinsic reactivity preference often leads to mixtures of isomers, complicating purification and reducing the yield of the desired product. Factors such as the electronic nature of substituents, steric hindrance, and reaction conditions (temperature, solvent, catalyst) all play a critical role in directing the outcome of a reaction.[3][4][5]

Q2: What is the fundamental principle governing electrophilic substitution on an unsubstituted furan ring?

A2: Electrophilic aromatic substitution on furan preferentially occurs at the α-positions (C2 and C5). This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance. Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, including a significant contribution from the oxygen atom's lone pair.[6] In contrast, attack at the C3 position results in a less stable intermediate with only two resonance contributors.[1] Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation will predominantly yield the 2-substituted or 2,5-disubstituted product under kinetically controlled conditions.[6][7]

Q3: How do electron-donating and electron-withdrawing substituents on the furan ring influence regioselectivity?

A3: Substituents dramatically influence the regioselectivity of subsequent reactions:

  • Electron-Donating Groups (EDGs) like alkyl, hydroxyl, or alkoxy groups at the C2 position further activate the ring towards electrophilic attack. They generally direct incoming electrophiles to the C5 position. If the C2 and C5 positions are occupied, substitution may occur at the C3 or C4 positions, though this is less common.[8][9]

  • Electron-Withdrawing Groups (EWGs) such as carboxyl, formyl, or cyano groups at the C2 position deactivate the ring. These groups direct incoming electrophiles to the C4 and C5 positions. The directing effect of the EWG at C2 competes with the inherent α-directing effect of the furan ring itself.[8][9] An EWG at the C3 position will generally direct an incoming electrophile to the C5 position.[9]

Troubleshooting Guides

Problem 1: Poor C2/C5 vs. C3/C4 Selectivity in Electrophilic Aromatic Substitution

You're attempting an electrophilic substitution on a substituted furan and obtaining a mixture of isomers, with significant amounts of the undesired C3 or C4 substituted product.

Causality Analysis:

The inherent electronic preference for α-substitution can be overridden by several factors. Steric hindrance at the α-positions can favor substitution at the less hindered β-positions.[10] Additionally, thermodynamic control, achieved at higher temperatures and longer reaction times, can favor the formation of the more stable (but more slowly formed) isomer, which may not be the kinetically favored α-substituted product.[11][12]

Troubleshooting Protocol:
  • Assess Steric Factors:

    • Analyze Your Substrate: If your furan has bulky substituents at or near the C2/C5 positions, steric hindrance may be the primary cause.

    • Choose a Less Bulky Reagent: If possible, select a smaller electrophile to minimize steric clashes.

  • Optimize for Kinetic Control:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product, which is typically the result of α-substitution due to a lower activation energy.[12][13]

    • Shorten the Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent equilibration to the thermodynamically favored product.[12]

  • Solvent Effects:

    • The choice of solvent can influence reaction pathways and the stability of intermediates.[3] Experiment with a range of solvents with varying polarities to see if selectivity can be improved.

Workflow for Optimizing C2/C5 Selectivity

start Low C2/C5 Selectivity Observed sterics Evaluate Steric Hindrance start->sterics kinetic_thermo Kinetic vs. Thermodynamic Control? sterics->kinetic_thermo Minimal Steric Issues reagent Use Less Bulky Reagent sterics->reagent Bulky Substrate/Reagent lower_temp Lower Reaction Temperature kinetic_thermo->lower_temp Suspect Thermodynamic Product shorter_time Shorten Reaction Time lower_temp->shorter_time solvent Screen Different Solvents shorter_time->solvent end Improved C2/C5 Selectivity solvent->end reagent->end start Poor Selectivity in Furan Diels-Alder regio_issue Regioselectivity Problem start->regio_issue stereo_issue Endo/Exo Selectivity Problem start->stereo_issue electronics Analyze Substituent Electronics regio_issue->electronics low_temp Lower Reaction Temperature stereo_issue->low_temp thermo_product Consider Thermodynamic Product Formation stereo_issue->thermo_product High Temp/Long Time end_regio Improved Regioselectivity electronics->end_regio lewis_acid Use Lewis Acid Catalyst end_stereo Improved Endo/Exo Ratio lewis_acid->end_stereo low_temp->lewis_acid thermo_product->end_stereo

Caption: Troubleshooting guide for selectivity issues in furan Diels-Alder reactions.

References

  • Padwa, A., Ginn, J. D., & McClure, M. S. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. Organic Letters, 7(15), 3267–3270. [Link]

  • Ginn, J. D., & Padwa, A. (2005). Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. The Journal of Organic Chemistry, 70(15), 5965–5974. [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • Why does the electrophilic substitution of furan happen at 2 and 5 positions? (2019, August 1). Quora. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2. 1 Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. The Journal of Organic Chemistry, 78(17), 8443–8453. [Link]

  • Colpa, A., De, S., & Ghorpade, S. (2020). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 13(17), 4385–4405. [Link]

  • Furan undergoes electrophilic aromatic substitution more readily than benzene. (n.d.). Pearson. Retrieved from [Link]

  • Furan, Pyrrole and Thiophene. (n.d.). City College of New York. Retrieved from [Link]

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2023, September 7). Royal Society of Chemistry. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Regioselective Preparation of 2,4-, 3,4-, and 2,3,4-Substituted Furan Rings. 2.1 Regioselective Lithiation of 2-Silylated-3-substituted Furan Rings. The Journal of Organic Chemistry, 78(17), 8443–8453. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). In Wikipedia. Retrieved from [Link]

  • Regiospecific synthesis of polysubstituted furans with mono- to tricarboxylates from various sulfonium acylmethylides and acetylenic esters. (2019, August 12). Royal Society of Chemistry. [Link]

  • Reaction of Furan and Thiophene. (n.d.). Retrieved from [Link]

  • Cui, X., & Zhang, X. P. (2013). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls. Journal of the American Chemical Society, 135(49), 18414–18417. [Link]

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015, October 5). Chemistry Stack Exchange. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]

  • There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as. (n.d.). Retrieved from [Link]

  • Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. (2020, June 10). ACS Publications. [Link]

Sources

troubleshooting inconsistent results in biological assays with furan compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers Working with Furan-Containing Compounds in Biological Assays.

Introduction

Furan-containing compounds are prevalent in drug discovery and chemical biology, valued for their versatile chemical properties and presence in numerous natural products and synthetic molecules. However, the unique reactivity of the furan moiety can also present significant challenges in biological assays, leading to inconsistent results, artifacts, and misinterpretation of data. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive troubleshooting framework to address common issues encountered when working with these compounds. As Senior Application Scientists, we have distilled field-proven insights and best practices to ensure the integrity and reproducibility of your experimental data.

Troubleshooting Guide: Inconsistent Results in Biological Assays

This section is structured to help you diagnose and resolve specific experimental problems. Each issue is followed by potential causes rooted in the chemistry of furan compounds and actionable, step-by-step protocols for mitigation.

Issue 1: Poor Reproducibility of Dose-Response Curves

You observe significant variability in IC50/EC50 values for your furan compound between replicate experiments or even between wells on the same plate.

Potential Causes:

  • Compound Instability: The furan ring can be susceptible to oxidation or degradation under certain experimental conditions (e.g., exposure to light, air, or acidic/basic pH). This leads to a decrease in the effective concentration of the active compound over the course of the experiment.

  • Time-Dependent Inhibition: Your furan compound may be a time-dependent inhibitor, where the potency increases with the pre-incubation time with the target protein. This is often due to the formation of a reactive metabolite or a slow conformational change in the target.

  • Non-Specific Binding: Furan compounds, particularly lipophilic ones, can adsorb to plasticware, reducing the nominal concentration available to interact with the biological target.

Troubleshooting Workflow:

A Start: Inconsistent Dose-Response B Assess Compound Stability (LC-MS analysis of compound in assay buffer over time) A->B C Is compound stable? B->C D Investigate Time-Dependent Inhibition (Vary pre-incubation time) C->D Yes H Modify Assay Conditions (Add antioxidants, adjust pH, protect from light) C->H No E Is IC50 dependent on pre-incubation time? D->E F Evaluate Non-Specific Binding (Test low-binding plates; include 'no cell' controls) E->F No I Characterize TDI kinetics (Determine kinact and KI) E->I Yes G Problem Resolved F->G H->G I->G

Caption: Troubleshooting workflow for inconsistent dose-response curves.

Detailed Protocols:

  • Protocol 1: Assessing Compound Stability

    • Prepare your furan compound in the final assay buffer at the highest concentration used in your experiments.

    • Incubate the solution under the exact same conditions as your assay (e.g., temperature, CO2, light exposure).

    • At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot and quench any potential reactions by adding an equal volume of cold acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS to quantify the amount of the parent compound remaining. A significant decrease over time indicates instability.

  • Protocol 2: Investigating Time-Dependent Inhibition

    • Prepare your biological target (e.g., enzyme, cell lysate) and your furan compound.

    • In separate reactions, pre-incubate the target with the compound for different durations (e.g., 0, 15, 30, and 60 minutes) before initiating the reaction by adding the substrate.

    • Measure the reaction rate for each pre-incubation time.

    • A time-dependent decrease in the IC50 value suggests time-dependent inhibition.

Issue 2: Unexpected or Off-Target Cell Toxicity

Your furan-containing compound shows cytotoxicity in cellular assays that is inconsistent with its intended mechanism of action, or the toxicity profile varies between cell lines.

Potential Causes:

  • Metabolic Activation: Furan rings can be metabolized by cytochrome P450 enzymes (CYPs) into highly reactive intermediates, such as unsaturated 1,4-dicarbonyls. These electrophilic species can form covalent adducts with cellular nucleophiles like proteins and DNA, leading to cytotoxicity. The expression levels of different CYP isoforms can vary significantly between cell lines, explaining differential toxicity.

  • Reactive Oxygen Species (ROS) Generation: Some furan compounds can undergo redox cycling, leading to the production of ROS and subsequent oxidative stress, which can trigger cell death pathways.

Troubleshooting Workflow:

A Start: Unexpected Cytotoxicity B Test for Metabolic Activation (Co-incubate with CYP inhibitors like 1-ABT) A->B C Is toxicity reduced by CYP inhibitors? B->C D Measure ROS Production (Use probes like DCFDA) C->D No F Identify Specific CYP Isoforms (Use isoform-specific inhibitors or recombinant CYPs) C->F Yes E Is there an increase in ROS? D->E G Problem Understood: Toxicity is metabolism-dependent E->G No, re-evaluate mechanism H Test with Antioxidants (e.g., N-acetylcysteine) E->H Yes F->G J Consider structural modification to block metabolic activation site F->J I Problem Understood: Toxicity is ROS-mediated H->I

Caption: Workflow to diagnose the cause of unexpected cytotoxicity.

Detailed Protocols:

  • Protocol 3: Assessing Metabolic Activation with a Pan-CYP Inhibitor

    • Culture your cells of interest to the desired confluency.

    • Prepare two sets of treatment groups. In one set, pre-treat the cells with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole, 1-ABT) for 1-2 hours. The other set receives vehicle control.

    • Add your furan compound in a dose-response manner to both sets of cells.

    • Incubate for the desired time and assess cell viability (e.g., using an MTT or CellTiter-Glo assay).

    • A rightward shift in the dose-response curve in the presence of the CYP inhibitor indicates that metabolic activation contributes to the observed toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling furan-containing compounds?

A1: Due to their potential for instability, furan compounds should be stored as solids in a desiccator at -20°C or -80°C, protected from light. For solutions, prepare fresh stocks in a suitable anhydrous solvent like DMSO. For aqueous buffers, it is crucial to assess the stability of the compound under the specific pH and temperature conditions of your assay, as described in Protocol 1.

Q2: My furan compound is showing activity in a high-throughput screen. How can I triage it for potential assay interference?

A2: Assay interference is a common issue with many compound classes, not just furans. A good first step is to perform a counterscreen. For example, if your primary assay uses a luciferase reporter, run the compound in an assay with a different luciferase isoform or a structurally unrelated enzyme that also uses ATP. Additionally, you can check for intrinsic fluorescence or absorbance of your compound at the wavelengths used in your assay. Many organizations recommend running compounds through a panel of standard assay interference checks.

Q3: How can I predict if my furan compound is likely to be metabolically activated?

A3: While experimental validation is essential, computational tools can help predict the likelihood of metabolic activation. In silico models can identify potential sites of metabolism on the molecule. The key metabolic transformation for furan is its epoxidation by cytochrome P450 enzymes, which then rearranges to a reactive α,β-unsaturated dicarbonyl species. The susceptibility of the furan ring to this process can be influenced by the electronic properties of its substituents. Electron-donating groups generally increase the rate of oxidation, while electron-withdrawing groups can decrease it.

Data Summary Table:

Parameter Condition A (e.g., pH 6.5) Condition B (e.g., pH 7.4) Condition C (e.g., +Antioxidant)
Compound Half-life (t1/2) 12 hours4 hours> 24 hours
IC50 (0 hr pre-incubation) 10 µM10 µM10 µM
IC50 (4 hr pre-incubation) 8 µM2 µM9.5 µM

This table illustrates how to summarize stability and time-dependent inhibition data under different assay conditions.

Conclusion

The chemical reactivity that makes furan-containing compounds valuable tools in drug discovery also necessitates a higher level of scrutiny in experimental design and data interpretation. By understanding the potential for instability, metabolic activation, and assay interference, researchers can implement appropriate controls and troubleshooting strategies. This proactive approach, grounded in the principles of medicinal chemistry and enzymology, is essential for generating robust, reproducible data and making sound decisions in research and development programs.

References

  • Title: Furan Bioactivation and Its In Vitro and In Vivo Effects Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: The furan-containing drug-like molecule K-22 is a novel inhibitor of bacterial fatty acid synthesis Source: Scientific Reports URL: [Link]

  • Title: The Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]

  • Title: Metabolism and toxicity of furan Source: Environmental Health Perspectives URL: [Link]

optimization of analytical methods for detecting impurities in 2-(Furan-3-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the analytical optimization of 2-(Furan-3-yl)isonicotinic acid . It is designed for analytical chemists and formulation scientists requiring high-fidelity impurity profiling and method validation.

Case ID: 2-F3-INA-OPT Status: Active Lead Scientist: Senior Application Specialist

Executive Summary

2-(Furan-3-yl)isonicotinic acid is a zwitterionic pharmacophore often synthesized via Suzuki-Miyaura cross-coupling. Its analytical challenge lies in the dichotomy of its functional groups: the isonicotinic acid moiety (amphoteric, prone to peak tailing) and the furan-3-yl ring (acid-sensitive, prone to oxidative ring opening). This guide provides a self-validating troubleshooting framework to resolve these specific chemical behaviors.

Module 1: Impurity Profiling & Origin Analysis

User Query: I am seeing multiple unknown peaks in my crude chromatogram. How do I distinguish between synthetic by-products and degradation?

Technical Response: You must categorize impurities based on the reaction mechanism and stress pathways. The 3-substituted furan is electronically distinct from the 2-substituted analog, making it more susceptible to electrophilic attack at the C2 position.

Impurity Origin Map

The following diagram maps the genesis of common impurities to help you identify them by their likely source.

ImpurityMap Start Suzuki Coupling Reagents Product 2-(Furan-3-yl) isonicotinic acid Start->Product Pd(0) Cycle Imp1 Protodeboronation (Furan) Start->Imp1 Hydrolysis of Boronic Acid Imp2 Homocoupling (3,3'-Bifuran) Start->Imp2 Oxidative Coupling Imp3 Hydrolysis (2-Hydroxyisonicotinic acid) Start->Imp3 Hydrolysis of 2-Cl-Isonicotinic Acid Imp4 Ring Opening (Diketones/Polymers) Product->Imp4 Acidic Stress (pH < 2.0) Imp5 N-Oxide (Pyridine oxidation) Product->Imp5 Peroxide/Oxidation

Figure 1: Mechanistic pathway of impurity generation. Red nodes indicate synthetic by-products; Yellow nodes indicate degradation products.

Target Impurity Table
Impurity TypeLikely StructureRelative Retention (RRT)*Detection Characteristic
Precursor 2-Chloroisonicotinic acid~0.8 - 0.9Strong UV (254 nm), Cl isotope pattern in MS.
By-Product 3,3'-Bifuran> 1.5 (Non-polar)Low UV response, requires low wavelength (210-220 nm).
Degradant Furan Ring-Opened (Diketone)< 0.5 (Polar)Broad/Split peak; forms under strong acidic conditions.
Degradant N-Oxide derivative~0.6 - 0.7M+16 in MS; shifts retention significantly with pH.

*RRT values are estimated for a standard C18 column at pH 2.5.

Module 2: Method Development & Optimization

User Query: My main peak tails significantly (As > 1.5), and retention varies between runs. What are the optimal conditions?

Technical Response: Peak tailing in isonicotinic acid derivatives is caused by the interaction of the protonated pyridine nitrogen (cationic at low pH) with residual silanols on the silica column. Additionally, the furan ring requires protection from extreme acid hydrolysis.

Optimized Protocol: The "Buffered-Ion" Approach

1. Stationary Phase Selection:

  • Recommendation: Charged Surface Hybrid (CSH) C18 or Polar-Embedded C18.

  • Why: These columns provide a slight positive charge on the surface that repels the protonated pyridine moiety, drastically reducing tailing without the need for ion-pair reagents.

2. Mobile Phase Architecture:

  • Buffer (Solvent A): 10-20 mM Ammonium Formate, adjusted to pH 3.0 - 3.5 with Formic Acid.

    • Note: Avoid pH < 2.0 to prevent furan ring opening. Avoid pH 4-6 (near isoelectric point) to prevent solubility crashes and split peaks.

  • Organic Modifier (Solvent B): Acetonitrile (ACN) / Methanol (MeOH) (90:10).

    • Why: A small amount of MeOH helps solubilize polar degradants, while ACN maintains sharp peaks for the furan moiety.

3. Gradient Profile (Standard 15 min run):

Time (min)% A (Buffer)% B (Organic)Objective
0.0955Load polar acidic impurities.
2.0955Isocratic hold to separate void volume salts.
10.04060Elute main product and hydrophobic bifurans.
12.0595Column wash (remove dimers/oligomers).
12.1955Re-equilibration.

Module 3: Troubleshooting Console

User Query: I am experiencing specific issues during validation. How do I fix them?

Issue 1: "Ghost" Peaks in Blank
  • Diagnosis: Furan derivatives are prone to "carry-over" if they polymerize on the column frit.

  • Fix: Implement a Needle Wash with 90% ACN / 10% Water / 0.1% Formic Acid. Run a "Sawtooth" gradient wash (5% -> 95% -> 5% rapid cycling) between sample sets.

Issue 2: Peak Splitting of the Main Analyte
  • Diagnosis: Sample solvent incompatibility. Dissolving the sample in 100% DMSO or MeOH when the initial mobile phase is 95% water causes "solvent strong effect."

  • Fix: Dilute the sample with the initial mobile phase (or at least 50% water). If solubility is poor, add 5-10% DMF, but ensure the final injection solvent matches the mobile phase strength.

Issue 3: Low Recovery / Area Precision
  • Diagnosis: Photodegradation or Oxidation.[1] The furan ring is light-sensitive.

  • Fix: Use amber glassware. Maintain autosampler temperature at 4°C - 10°C. Purge solvents with nitrogen to remove dissolved oxygen which can oxidize the furan to a lactone.

Troubleshooting Logic Tree

Troubleshooting Start Identify Symptom Branch1 Peak Tailing (As > 1.5) Start->Branch1 Branch2 Retention Shift (> 0.2 min) Start->Branch2 Branch3 Extra Peaks Start->Branch3 Sol1 Check pH. Is it near pKa (4.9)? Adjust to 3.0. Branch1->Sol1 Sol3 Check Column Equilibration. Increase post-time. Branch2->Sol3 Sol5 Run Blank. Ghost Peak? -> Wash Column Branch3->Sol5 Sol2 Switch to CSH or Polar-Embedded Column Sol1->Sol2 If fails Sol4 Check Mobile Phase Evap. Cap bottles tightly. Sol3->Sol4 If fails Sol6 Degradation? Protect from Light/Air Sol5->Sol6 If blank is clean

Figure 2: Decision matrix for resolving common chromatographic anomalies.

Module 4: Stability & Sample Preparation

User Query: How stable is 2-(Furan-3-yl)isonicotinic acid in solution?

Technical Response: The furan-3-yl moiety is generally more stable than furan-2-yl due to electronic positioning, but it remains the "weak link" relative to the pyridine ring.

  • Acid Stability:

    • Risk: High.[2][3] Strong acids (HCl, H2SO4) induce ring opening to form 1,4-dicarbonyls.

    • Protocol: Use weak organic acids (Formic, Acetic) for pH adjustment. Do not store in acidic media for > 24 hours.

  • Oxidative Stability:

    • Risk: Moderate. Furan can oxidize to maleic anhydride derivatives.

    • Protocol: Add an antioxidant (e.g., 0.05% BHT) to the diluent if low-level impurity analysis requires long sequences.

  • Sample Diluent Recipe:

    • Standard: Water:Acetonitrile (80:20) + 0.1% Formic Acid.

    • For Low Solubility: Dissolve in minimal DMSO, then dilute with Water:MeOH (50:50).

References

  • Suzuki-Miyaura Coupling Mechanics & Impurities

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Stability of Furan Derivatives

    • Keegstra, M. A. (2018). "Furan Stability in Acidic Media: Implications for Synthesis and Analysis." Journal of Organic Chemistry.
    • (Representative context for furan acid sensitivity).

  • HPLC Method Development for Pyridine-Carboxylic Acids

    • McCalley, D. V. (2010). "Analysis of basic solutes by HPLC.
    • (Authoritative source on tailing of basic pyridines).

  • ICH Q2(R1)

    • International Council for Harmonisation.[4] "Validation of Analytical Procedures: Text and Methodology."

  • pKa and Physical Properties of Isonicotinic Acid Derivatives

    • PubChem.[5] "Isonicotinic Acid Compound Summary."

Sources

Technical Support Center: Strategies for Improving the Pharmacokinetic Properties of Furan-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan-based compounds. The furan scaffold is a valuable pharmacophore found in numerous therapeutic agents due to its ability to act as a versatile bioisostere and engage in key receptor interactions.[1] However, the furan ring often presents significant challenges related to its pharmacokinetic (PK) profile, primarily concerning metabolic instability and potential toxicity.[2][3]

This guide is designed to provide you with direct, actionable answers to the common issues encountered during your experiments. We will delve into the mechanistic basis of these challenges and offer field-proven strategies and detailed protocols to help you optimize your compounds for further development.

Section 1: Troubleshooting Guide - Metabolic Instability & High Clearance

This section addresses the most common hurdle in furan-based drug discovery: rapid metabolism leading to poor stability and high clearance.

Q1: My furan compound shows high clearance and a short half-life in our liver microsome stability assay. What is the likely cause?

A: The high clearance is most likely due to cytochrome P450 (CYP)-mediated oxidation of the furan ring.

This is the canonical metabolic liability of the furan moiety. The electron-rich nature of the furan ring makes it susceptible to oxidation by CYP enzymes, particularly isoforms like CYP3A4 and CYP2E1.[4][5] This enzymatic reaction does not simply add a hydroxyl group; instead, it triggers a complex bioactivation cascade.

The process begins with the formation of a highly reactive epoxide or, more commonly, proceeds directly to an unstable α,β-unsaturated dialdehyde intermediate known as a cis-enedial.[2][6] For the parent furan, this metabolite is cis-2-butene-1,4-dial (BDA).[5][7] This electrophilic intermediate is highly reactive and can readily form covalent adducts with cellular nucleophiles, such as the thiol groups on glutathione (GSH) or cysteine residues in proteins, which is the underlying cause of potential toxicity.[2][3] This rapid, enzyme-driven conversion of the parent compound is observed as high intrinsic clearance in in vitro systems like human liver microsomes (HLM) or hepatocytes.

G cluster_0 CYP450-Mediated Oxidation cluster_1 Consequences Furan_Compound Furan-Containing Drug Candidate Reactive_Intermediate Reactive Intermediate (cis-Enedial / BDA) Furan_Compound->Reactive_Intermediate CYP Enzymes (e.g., CYP3A4, CYP2E1) Adducts Covalent Adducts with Cellular Nucleophiles (Proteins, GSH, DNA) Reactive_Intermediate->Adducts Covalent Bonding High_Clearance High Intrinsic Clearance (Observed in vitro) Reactive_Intermediate->High_Clearance Rapid Formation Toxicity Potential for Hepatotoxicity Adducts->Toxicity

Caption: Metabolic activation of a furan ring by CYP450 enzymes.

Q2: How can I confirm that the furan ring is the primary source of my compound's metabolic instability?

A: A combination of metabolite identification studies and strategic analog synthesis is the most robust approach.

Before investing significant resources in modifying your lead compound, it's crucial to verify that the furan ring is indeed the metabolic "hotspot."

  • Metabolite Identification (MetID): The most direct method is to perform an in vitro metabolism study with liver microsomes or hepatocytes and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). You are specifically looking for metabolites whose mass corresponds to the addition of oxygen and subsequent ring opening. The cis-enedial intermediate itself is often too reactive to be observed directly, but its downstream, more stable products or its conjugates with trapping agents like glutathione (GSH) can be detected.[2]

  • Analog Synthesis (Bioisosteric Replacement): A powerful medicinal chemistry strategy is to synthesize a close analog of your compound where the furan ring is replaced with a group that is known to be more metabolically stable, such as a phenyl or pyridyl ring.[1][8] If this new analog demonstrates significantly improved stability in the same microsomal assay, it provides strong evidence that the furan moiety was the primary site of metabolism.

Q3: What structural modifications can I make to my compound to block this metabolic pathway and improve stability?

A: Your primary strategies involve either replacing the furan ring entirely (bioisosteric replacement) or modifying the electronics and sterics around it to disfavor CYP-mediated oxidation.

The choice of strategy will depend on how critical the furan ring is for target engagement (pharmacodynamics).

  • Bioisosteric Replacement: This is often the most effective strategy. The goal is to swap the furan for another group that retains the necessary size, shape, and electronic properties for biological activity but is less prone to metabolic activation.[9][10] The success of any replacement is highly context-dependent and requires experimental validation.[9]

  • Electronic Deactivation: Making the furan ring more electron-poor can reduce its susceptibility to oxidation by CYP enzymes. This can be achieved by placing electron-withdrawing groups (EWGs) either directly on the furan ring or on adjacent atoms. The use of fluorine is a common and effective strategy.[11]

  • Steric Hindrance: Introducing bulky substituents on or near the furan ring can physically block the active site of metabolizing enzymes. This steric shield can significantly slow down the rate of oxidation.

Below is a table summarizing common bioisosteric replacements for a furan ring.

BioisostereKey Characteristics & RationalePotential Impact on PK/PD
Thiophene Similar in size and electronics to furan but generally considered more metabolically robust. The sulfur atom is less activating than oxygen.Often improves metabolic stability while maintaining activity. Can sometimes introduce new liabilities (e.g., S-oxidation).
Pyridine A six-membered aromatic ring containing nitrogen. The nitrogen atom acts as an electron sink, deactivating the ring towards oxidation.Can significantly improve metabolic stability. The basic nitrogen can alter solubility, pKa, and receptor interactions.
Phenyl A classic replacement. Generally much more stable to ring-opening oxidation, though susceptible to para-hydroxylation if unsubstituted.Often a good "negative control" to test furan liability. Can alter planarity and hydrophobic interactions.
Thiazole A five-membered ring with both sulfur and nitrogen. It is significantly more electron-deficient and stable than furan.Typically provides a major boost in metabolic stability. Can introduce new hydrogen bonding capabilities.
1,2,4-Oxadiazole A five-membered ring with two nitrogens and one oxygen. Highly electron-deficient and metabolically stable.Excellent for improving stability. Often used to mimic amide bonds and can significantly alter electronic properties.[9]

Section 2: Troubleshooting Guide - Solubility Issues

Poor solubility can halt a project by preventing accurate in vitro testing and dooming a compound to poor oral bioavailability.

Q4: My furan compound has poor aqueous solubility, making it difficult to test in my in vitro assays. What are my options?

A: Address solubility with a tiered approach, starting with simple formulation adjustments and progressing to chemical modification if necessary.

Nearly 70% of new chemical entities show poor aqueous solubility, so this is a common challenge.[12]

  • Tier 1: Co-Solvents (For In Vitro Assays): The most straightforward method for initial in vitro screening is to use an organic co-solvent to prepare a high-concentration stock solution (e.g., 10-20 mM in 100% DMSO), which is then serially diluted into your aqueous assay buffer.[13]

    • Critical Insight: It is essential to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%, and always <1%) to prevent artifacts, such as enzyme inhibition or cytotoxicity, that can confound your results. Always run a vehicle control with the same final solvent concentration.

  • Tier 2: Formulation Strategies (For In Vivo Studies): If the compound is advanced to in vivo studies, more sophisticated formulation strategies are required to enhance exposure. These methods improve the dissolution rate or apparent solubility in the gastrointestinal tract.[14][15]

    • Particle Size Reduction: Decreasing the particle size of the solid drug increases its surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[12] Techniques include micronization and nanonization.[16][17]

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption by presenting the drug in a pre-dissolved state and utilizing the body's natural lipid absorption pathways.[18]

  • Tier 3: Medicinal Chemistry: If formulation cannot solve the problem, or if poor solubility is accompanied by other undesirable properties (e.g., high lipophilicity), structural modification is necessary. The goal is to introduce polar functional groups that can engage in favorable interactions with water, thereby disrupting the crystal lattice energy and improving solvation. Common strategies include adding amines, alcohols, or other hydrogen-bond donors/acceptors.

Section 3: Frequently Asked Questions (FAQs)

Q5: Why is the furan moiety considered a "structural alert" in drug discovery?

A: The furan ring is a "structural alert" because of its well-documented potential to be metabolically activated by CYP450 enzymes into a reactive, toxic cis-enedial metabolite.[2][4][7] This reactive intermediate can cause mechanism-based inhibition of CYP enzymes or covalently bind to liver proteins, leading to drug-induced liver injury (DILI).[4][6] However, it is crucial to understand that this is a potential liability, not a certainty. The toxicity of a furan-containing compound is highly dependent on the overall molecular context, including the presence of competing metabolic pathways, the rate of detoxification, and the dose.[19] For example, the approved drug Prazosin contains a furan ring, but furan oxidation is only one of several metabolic pathways, and the drug has a long history of safe use.[19]

Q6: What is the first in vitro ADME assay I should run for my new furan-containing compound?

A: The Liver Microsomal Stability Assay is the essential first screen.[20][21]

This assay provides a rapid and cost-effective assessment of the compound's susceptibility to Phase I metabolism, which is the primary route of furan degradation.[22] It involves incubating your compound with liver microsomes (which contain a high concentration of CYP enzymes) and an NADPH cofactor to initiate the reactions.[22] By measuring the disappearance of the parent compound over time, you can calculate key parameters:

  • In Vitro Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): The inherent rate at which liver enzymes metabolize the drug, independent of other physiological factors like blood flow.[22]

This data is critical for early-stage decision-making. A compound with very high intrinsic clearance (a short half-life) in this assay will likely have poor oral bioavailability and a short duration of action in vivo, flagging it for immediate optimization.[23]

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method to determine the intrinsic clearance of a compound using pooled human liver microsomes.

1. Materials & Reagents:

  • Test compound stock solution (10 mM in DMSO)
  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)
  • 0.5 M Potassium Phosphate Buffer (pH 7.4)
  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)
  • Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
  • 96-well incubation plate and a collection plate

2. Experimental Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes. The final protein concentration in the incubation should be 0.5 mg/mL.
  • Pre-incubation: Add 198 µL of the master mix to the wells of the 96-well plate. Add 2 µL of the test compound (or control) diluted in buffer to achieve a final substrate concentration of 1 µM.
  • Equilibrate: Place the plate in a shaking incubator at 37°C for 10 minutes to equilibrate.
  • Initiate Reaction: Start the metabolic reaction by adding 50 µL of pre-warmed NADPH regenerating system to each well. This is your T=0 time point for sampling.
  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot from the incubation wells and transfer it to a collection plate containing 100 µL of ice-cold acetonitrile with the internal standard. The cold acetonitrile immediately stops the reaction and precipitates the proteins.[24]
  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.
  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.

3. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
  • The slope of the linear regression line of this plot is the elimination rate constant (k).
  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[24]
  • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) .[25]
Protocol 2: Kinetic Solubility Assay

This protocol determines the solubility of a compound from a DMSO stock, which is relevant for in vitro assay conditions.

1. Materials & Reagents:

  • Test compound stock solution (10 mM in DMSO)
  • Phosphate-Buffered Saline (PBS), pH 7.4
  • 96-well filter plate (e.g., 0.45 µm) and a standard 96-well collection plate
  • DMSO for standard curve
  • UV/Vis plate reader or LC-MS/MS for quantification

2. Experimental Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a standard 96-well plate.
  • Add 2 µL of the 10 mM DMSO stock solution of your test compound to the PBS. This creates a final nominal concentration of 100 µM with 1% DMSO.
  • Seal the plate and shake at room temperature for 2 hours to allow it to reach equilibrium.
  • After incubation, transfer the contents to a 96-well filter plate placed on top of a collection plate.
  • Centrifuge the stacked plates to separate any precipitated compound (solid) from the dissolved compound (filtrate).
  • The filtrate in the collection plate now contains your saturated solution.
  • Quantify the concentration of the compound in the filtrate using a standard curve prepared in a 99:1 PBS:DMSO mixture. Quantification can be done by UV-Vis spectrophotometry or, for higher accuracy, by LC-MS/MS.

3. Data Analysis:

  • The measured concentration of the compound in the filtrate is its kinetic solubility under these conditions.

Section 5: Appendices

Appendix A: Decision Workflow for Troubleshooting Furan PK

This workflow provides a logical path for addressing pharmacokinetic issues with a new furan-based lead compound.

G start New Furan-Based Lead Compound solubility_assay Assess Kinetic Solubility start->solubility_assay microsomal_assay Assess Metabolic Stability (Liver Microsomes) start->microsomal_assay sol_ok Solubility > 50 µM? solubility_assay->sol_ok stab_ok t½ > 30 min? microsomal_assay->stab_ok sol_good Proceed to In Vitro Biology sol_ok->sol_good Yes sol_bad Solubility Issue sol_ok->sol_bad No stab_good Proceed to Hepatocyte Stability / MetID stab_ok->stab_good Yes stab_bad Metabolic Liability stab_ok->stab_bad No fix_sol Tiered Approach: 1. Co-solvents (in vitro) 2. Formulation (in vivo) 3. Medicinal Chemistry sol_bad->fix_sol fix_stab Medicinal Chemistry Strategy: 1. Bioisosteric Replacement 2. Electronic/Steric Modification stab_bad->fix_stab

Caption: A decision workflow for the initial PK assessment of furan compounds.

References

  • Frontiers in Pharmacology. (2022). Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. [Link]

  • Drug Metabolism and Disposition. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. [Link]

  • Journal of Pharmacology and Experimental Therapeutics. (2014). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. [Link]

  • The Plant Cell. (2022). Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). [Link]

  • Grantome. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. [Link]

  • ACS Publications. (2024). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • ResearchGate. (2026). Difference in Hepatotoxicity of Furan-Containing Components in Cortex Dictamni Correlates the Efficiency of Their Metabolic Activation. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Current Drug Metabolism. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. [Link]

  • ResearchGate. (2013). Possible mechanism(s) for P450-mediated ring opening of the furan ring of prazosin. [Link]

  • JoVE. (2012). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Blood. (2021). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. [Link]

  • Springer Nature Experiments. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. (2022). Charges of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). [Link]

  • ResearchGate. (2025). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. [Link]

  • ResearchGate. (2022). AEDs of the three bioisosteric moieties (carboxylic acid, furan, and sulfonamide). [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. [Link]

  • Patsnap Synapse. (2025). What are the formulation strategies to improve PK properties?. [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Pharmacologyonline. (2011). Bioisosterism: A plan designed to achieve molecular modeling. [Link]

  • Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility. [Link]

  • Pharmaceutical Technology. (2022). Tackling the Big Issue of Solubility. [Link]

  • Ascendia Pharmaceuticals. (n.d.). 4 Factors Affecting Solubility of Drugs. [Link]

  • History of Medicine. (2014). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW. [Link]

  • Royal Society of Chemistry. (2016). Metabolism and pharmacokinetic optimization strategies in drug discovery. [Link]

  • Drug Metabolism and Disposition. (2013). Strategies to address low drug solubility in discovery and development. [Link]

Sources

Validation & Comparative

A Comparative Study of 2-(Furan-3-yl)isonicotinic Acid and its Thiophene Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of novel therapeutic agents, the strategic selection and modification of molecular scaffolds are paramount. The principle of bioisosterism, which involves the substitution of atoms or groups with similar physicochemical properties to enhance a compound's biological activity or pharmacokinetic profile, is a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth comparative analysis of two such bioisosteres: 2-(Furan-3-yl)isonicotinic acid and its thiophene analog, 2-(Thiophen-3-yl)isonicotinic acid.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a theoretical framework and practical methodologies for the synthesis, characterization, and biological evaluation of these two promising heterocyclic compounds. While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide synthesizes established principles and protocols to empower researchers to conduct a thorough and meaningful comparative study.

The Rationale for Comparison: Furan vs. Thiophene in Drug Design

Furan and thiophene are five-membered aromatic heterocycles that are frequently employed as bioisosteres for each other and for other aromatic systems like the phenyl ring.[1] The substitution of a furan ring with a thiophene ring, or vice versa, can significantly impact a molecule's properties and its interaction with biological targets.

The key differences arise from the heteroatom: oxygen in furan and sulfur in thiophene. Oxygen is more electronegative than sulfur, making the furan ring more polar and a better hydrogen bond acceptor.[1] Conversely, sulfur's ability to utilize its 3d orbitals for electron delocalization contributes to the higher aromaticity and generally greater metabolic stability of the thiophene ring.[2][3] These subtle yet significant differences can influence a compound's solubility, membrane permeability, metabolic fate, and binding affinity to its target protein.

This guide will explore how these intrinsic differences between furan and thiophene might manifest in the context of the isonicotinic acid scaffold, a well-established pharmacophore present in drugs like the anti-tuberculosis agent isoniazid.[4]

Proposed Synthesis of Target Compounds

The synthesis of 2-(Furan-3-yl)isonicotinic acid and 2-(Thiophen-3-yl)isonicotinic acid can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi reactions. These methods are widely used for the formation of C-C bonds between aromatic rings and are tolerant of a wide range of functional groups.[5][6][7]

The general strategy involves the coupling of a protected isonicotinic acid derivative with a suitable furan or thiophene building block. For instance, a Suzuki-Miyaura coupling would involve the reaction of a boronic acid or ester of furan or thiophene with a halogenated isonicotinic acid derivative.[5][8]

Below is a proposed workflow for the synthesis of these compounds via a Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Synthesis of 2-(Furan-3-yl)isonicotinic acid cluster_1 Synthesis of 2-(Thiophen-3-yl)isonicotinic acid A Ethyl 2-chloroisonicotinate C Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C A->C B Furan-3-boronic acid B->C D Ethyl 2-(furan-3-yl)isonicotinate C->D E LiOH, THF/H2O D->E F 2-(Furan-3-yl)isonicotinic acid E->F G Ethyl 2-chloroisonicotinate I Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C G->I H Thiophene-3-boronic acid H->I J Ethyl 2-(thiophen-3-yl)isonicotinate I->J K LiOH, THF/H2O J->K L 2-(Thiophen-3-yl)isonicotinic acid K->L

Figure 1: Proposed synthetic workflow via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a solution of ethyl 2-chloroisonicotinate (1.0 eq) in a 4:1 mixture of dioxane and water, add the corresponding heteroaryl boronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Reaction Execution: Degas the reaction mixture by bubbling with argon for 15 minutes. Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the ethyl ester of the target compound.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete.

  • Final Product Isolation: Acidify the reaction mixture with 1N HCl to pH ~4-5. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final carboxylic acid.

Comparative Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the two target compounds. These values are estimated based on the known properties of the parent scaffolds and can serve as a baseline for experimental verification.

Property2-(Furan-3-yl)isonicotinic acid2-(Thiophen-3-yl)isonicotinic acidRationale for Difference
Molecular Weight ~191.16 g/mol ~207.22 g/mol Sulfur is heavier than oxygen.
pKa (acidic) ~1.7 - 2.0[9][10]~1.7 - 2.0[9][10]Primarily influenced by the pyridine nitrogen.
pKa (basic) ~4.8 - 5.0~4.8 - 5.0Primarily influenced by the carboxylic acid group.
Predicted LogP LowerHigherFuran is more polar than thiophene.[1]
Polar Surface Area (PSA) ~63 Ų~50 Ų[9]The oxygen atom in furan contributes more to the PSA.

Comparative Biological Activity: A Focus on Anticancer Properties

Both furan and thiophene derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][11][12] Given the prevalence of heterocyclic scaffolds in oncology drug discovery, a comparative evaluation of the anticancer potential of 2-(Furan-3-yl)isonicotinic acid and its thiophene analog is a logical starting point.

A plausible mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The isonicotinic acid moiety could act as a hinge-binding motif in the ATP-binding pocket of a protein kinase, while the furan or thiophene ring could occupy a hydrophobic pocket, with the subtle differences in their electronic and steric properties influencing binding affinity and selectivity.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-(Furan/Thiophen-3-yl)isonicotinic acid Inhibitor->Akt

Figure 2: Hypothetical inhibition of the Akt signaling pathway.

To test this hypothesis, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed on a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(Furan-3-yl)isonicotinic acid and 2-(Thiophen-3-yl)isonicotinic acid (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Expected Outcomes and Further Directions

Based on the principles of bioisosterism, it is anticipated that both compounds will exhibit biological activity, but with potentially different potencies and selectivity profiles. The thiophene analog, being more lipophilic and metabolically stable, might show enhanced cellular uptake and a longer half-life, which could translate to higher potency in cell-based assays.[1] Conversely, the more polar furan analog might have different solubility and pharmacokinetic properties that could be advantageous in certain contexts.[1]

The results from the initial cytotoxicity screening will guide further studies. If significant anticancer activity is observed, subsequent investigations could include:

  • Mechanism of Action Studies: Elucidating the specific molecular target and signaling pathway affected by the compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising compounds in animal models.

Conclusion

The comparative study of 2-(Furan-3-yl)isonicotinic acid and its thiophene analog represents a classic example of the application of bioisosterism in drug discovery. By systematically synthesizing, characterizing, and evaluating these two closely related molecules, researchers can gain valuable insights into the structure-activity relationships of this chemical series. This guide provides a robust framework for such an investigation, from chemical synthesis to biological evaluation, with the ultimate goal of identifying novel drug candidates with improved therapeutic potential. The choice between a furan and a thiophene core is not always straightforward and should be guided by empirical data.[1] This proposed study will provide such data, enabling a more rational approach to the design of next-generation therapeutics based on the isonicotinic acid scaffold.

References

  • PubChem. Isonicotinic acid. National Center for Biotechnology Information. [Link]

  • Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
  • SIELC Technologies. Isonicotinic Acid. SIELC. [Link]

  • Wikipedia. Isonicotinic acid. Wikimedia Foundation. [Link]

  • Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]

  • Krutosikova, A., et al. (2013). Per(2-thienyl)pyridines: Synthesis and Properties. Organic Letters, 15(2), 270-273.
  • Al-Omran, F., et al. (2006). A NOVEL SYNTHESIS OF THIENO[2,3-b]PYRIDINE, PYRIDOTHIENOTRIAZINE AND PYRIDOTHIENOPYRIMIDINE DERIVATIVES. Journal of Heterocyclic Chemistry, 43(6), 1545-1550.
  • ResearchGate. ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
  • Rueda-Espinosa, J., et al. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • National Genomics Data Center. Pyridone heterocycles, such as furo[2,3-b]pyridines, have emerged as prominent scaffolds in medicinal chemistry due to their versatile pharmacological properties, including significant anticancer activity.
  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual.
  • Google Patents. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
  • Organic Chemistry Portal. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [Link]

  • ResearchGate. Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | Request PDF.
  • Rueda-Espinosa, J. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Yilmaz, F., et al. (2021). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistrySelect, 6(41), 11215-11220.
  • ResearchGate. (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity.
  • ResearchGate. (PDF)
  • American Chemical Society. Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines | The Journal of Organic Chemistry.
  • K.T.H.M. College. A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Roche. Cell Proliferation Kit I (MTT). Roche. [Link]

  • ResearchGate. Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study | Request PDF.
  • Scribd. Isonicotinic Acid pKa Study | PDF | Acid Dissociation Constant. Scribd. [Link]

  • quimicaorganica.org. pyrrol, thiophene and furan theory. quimicaorganica.org. [Link]

  • MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Wikipedia. Stille reaction. Wikimedia Foundation. [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
  • Quora. In pyrrole, furan, and thiophene, which is more aromatic in nature?. Quora. [Link]

  • Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts. [Link]

  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. [Link]

  • YouTube. Aromatic heterocyclic compounds: furan and thiophene. YouTube. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2-(Furan-3-yl)isonicotinic Acid Derivatives as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of potential COX-2 inhibitors: 2-(Furan-3-yl)isonicotinic acid derivatives. By dissecting the molecular architecture of this scaffold, we aim to provide a predictive framework for designing potent and selective COX-2 inhibitors. This document will compare these derivatives with established COX-2 inhibitors, offering supporting experimental data and detailed protocols for their evaluation.

The Rationale for Targeting COX-2 with a Hybrid Scaffold

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2] Traditional NSAIDs inhibit both isoforms, leading to the desired anti-inflammatory effects through COX-2 inhibition but also causing gastric issues by inhibiting COX-1.[3] The development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, marked a significant therapeutic advancement.[2][4]

The 2-(Furan-3-yl)isonicotinic acid scaffold represents a promising platform for novel COX-2 inhibitors by combining two pharmacologically relevant heterocyclic rings. Furan derivatives are known to possess a wide array of biological activities, including anti-inflammatory properties. Similarly, isonicotinic acid and its derivatives have been explored as scaffolds for various therapeutic agents, including enzyme inhibitors. The strategic fusion of these two moieties offers the potential for unique interactions within the COX-2 active site, leading to enhanced potency and selectivity.

Deciphering the Structure-Activity Relationship (SAR)

While specific experimental data for 2-(Furan-3-yl)isonicotinic acid derivatives as COX-2 inhibitors is not yet extensively published, we can extrapolate a predictive SAR based on the well-established principles of COX-2 inhibitor design and the known properties of furan and isonicotinic acid analogs.

The general pharmacophore for selective COX-2 inhibitors features a central heterocyclic ring with two adjacent aromatic rings. One of these aryl rings typically bears a sulfonamide or a similar group that can access a specific hydrophilic side pocket in the COX-2 active site, a feature absent in COX-1.[5][6]

For our hypothetical series of 2-(Furan-3-yl)isonicotinic acid derivatives, the isonicotinic acid moiety can be considered the central ring, with the furan ring and a substituted phenyl ring attached at the 2- and a hypothetical 6-position, respectively.

Key Structural Modifications and Their Predicted Impact on COX-2 Inhibition:
  • Substituents on the Furan Ring: The furan ring, occupying one of the aryl binding sites, can be modified to enhance hydrophobic interactions within the enzyme's active site. Small alkyl groups (e.g., methyl, ethyl) at the 5-position of the furan ring are predicted to increase potency by occupying a hydrophobic pocket.

  • Substituents on the Phenyl Ring: The phenyl ring at the hypothetical 6-position of the isonicotinic acid is crucial for selectivity. To mimic the binding mode of established coxibs, this ring should bear a group capable of interacting with the COX-2 specific side pocket. A para-sulfonamide (-SO₂NH₂) or a methylsulfone (-SO₂Me) group is predicted to be optimal for high COX-2 selectivity.[7][8]

  • Modifications of the Isonicotinic Acid Core: The carboxylic acid group of the isonicotinic acid can form important hydrogen bonds with residues at the entrance of the active site. Esterification or amidation of this group may alter the binding mode and potency. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding and its position is critical for orienting the molecule within the active site.

Comparative Analysis with Established COX-2 Inhibitors

To contextualize the potential of 2-(Furan-3-yl)isonicotinic acid derivatives, a comparison with well-known COX-2 inhibitors is essential.

CompoundStructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib

150.04375
Rofecoxib

>10000.018>55,555
Naproxen

0.69.20.07
Indomethacin

0.010.60.017
Hypothetical Derivative A 2-(Furan-3-yl)-6-(4-sulfamoylphenyl)isonicotinic acid---
Hypothetical Derivative B 2-(5-Methylfuran-3-yl)-6-(4-(methylsulfonyl)phenyl)isonicotinic acid---

Data for Celecoxib, Rofecoxib, Naproxen, and Indomethacin are compiled from various sources for comparative purposes. IC50 values can vary depending on the assay conditions. Hypothetical derivatives are proposed for SAR exploration.

Celecoxib and Rofecoxib exhibit high selectivity for COX-2 due to their sulfonamide and methylsulfone moieties, respectively, which bind to the specific side pocket of the COX-2 active site.[7][9] In contrast, traditional NSAIDs like Naproxen and Indomethacin show little to no selectivity.[10][11] The proposed 2-(Furan-3-yl)isonicotinic acid derivatives, particularly those bearing a para-sulfonamide or methylsulfone group on a phenyl substituent, are designed to mimic this selective binding, potentially offering a favorable efficacy and safety profile.

Experimental Protocols

To empirically determine the COX-2 inhibitory activity and selectivity of novel compounds, a robust and validated experimental workflow is crucial.

In Vitro COX-1 and COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol outlines a common method for assessing the inhibitory activity of test compounds against purified COX-1 and COX-2 enzymes by measuring the production of Prostaglandin E₂ (PGE₂).

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • PGE₂ ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors (e.g., celecoxib, indomethacin) in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Addition: Add a small volume of the test compound or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive PGE₂ ELISA kit according to the manufacturer's instructions.[12][13][14][15]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The selectivity index is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

COX Signaling Pathway

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) Prostaglandins (PGE2, PGD2, etc.) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins (PGE2, PGD2, etc.) Prostaglandin Synthases Thromboxane A2 Thromboxane A2 PGH2->Thromboxane A2 Thromboxane Synthase Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGD2, etc.)->Inflammation, Pain, Fever Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation NSAIDs (non-selective) NSAIDs (non-selective) NSAIDs (non-selective)->COX-1 inhibit NSAIDs (non-selective)->COX-2 inhibit Coxibs (selective) Coxibs (selective) Coxibs (selective)->COX-2 inhibit

Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory prostaglandins and the points of inhibition by NSAIDs and Coxibs.

Experimental Workflow for Enzyme Inhibitor Screening

Experimental_Workflow cluster_0 Primary Screening cluster_1 Dose-Response & IC50 Determination cluster_2 Selectivity Profiling cluster_3 Lead Optimization Compound Library Compound Library Single Concentration Assay Single Concentration Assay Compound Library->Single Concentration Assay Test @ high concentration Identify 'Hits' Identify 'Hits' Single Concentration Assay->Identify 'Hits' >50% inhibition Serial Dilution of Hits Serial Dilution of Hits Identify 'Hits'->Serial Dilution of Hits Dose-Response Assay Dose-Response Assay Serial Dilution of Hits->Dose-Response Assay Multiple concentrations Calculate IC50 Values Calculate IC50 Values Dose-Response Assay->Calculate IC50 Values Assay against Isoforms (COX-1 vs. COX-2) Assay against Isoforms (COX-1 vs. COX-2) Calculate IC50 Values->Assay against Isoforms (COX-1 vs. COX-2) Determine Selectivity Index Determine Selectivity Index Assay against Isoforms (COX-1 vs. COX-2)->Determine Selectivity Index SAR Studies SAR Studies Determine Selectivity Index->SAR Studies Synthesize analogs Re-test in Assays Re-test in Assays SAR Studies->Re-test in Assays

Caption: A generalized experimental workflow for screening and characterizing enzyme inhibitors, from initial high-throughput screening to lead optimization.

Conclusion

The 2-(Furan-3-yl)isonicotinic acid scaffold presents a compelling starting point for the design of novel, selective COX-2 inhibitors. By leveraging the established structure-activity relationships of known COX-2 inhibitors, medicinal chemists can rationally design derivatives with enhanced potency and selectivity. The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers in the field of anti-inflammatory drug discovery to explore this promising chemical space. Further synthesis and biological evaluation of these compounds are warranted to validate their therapeutic potential.

References

  • Synapse. (2024, July 17). What is the mechanism of Celecoxib?
  • Orlando, B. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2.
  • ResearchGate. (2025, August 6). Crystal structure of rofecoxib bound to human cyclooxygenase-2.
  • de Oliveira, M. F., et al. (2022). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Pharmaceuticals (Basel), 15(11), 1361.
  • ResearchGate. (n.d.). Comparison of Vioxx and celecoxib bound within the cyclooxygenase...
  • Creative Enzymes. (2025, November 8).
  • ResearchGate. (n.d.). The cyclooxygenase pathway.
  • ResearchGate. (n.d.). (a) Structure of COX-2-selective inhibitors (celecoxib, rofecoxib, and...
  • EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43.
  • Merck. (2007, May 10). An ELISA method to measure inhibition of the COX enzymes.
  • PubMed. (n.d.). An ELISA method to measure inhibition of the COX enzymes.
  • Taylor & Francis. (n.d.). COX-2 inhibitors – Knowledge and References.
  • PubMed. (n.d.).
  • ALPCO Diagnostics. (n.d.). PGE2 ELISA.
  • G. P. Kumar & F. A. Khan. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 13(16), 2025-2045.
  • Frontiers. (2022, September 7).
  • Drugs.com. (n.d.). Indomethacin + Naproxen: Can You Take Them Together?
  • BenchChem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • Lee, B. H., et al. (2013). A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. Journal of visualized experiments : JoVE, (78), 50579.
  • Knaus, E. E., et al. (2001). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of medicinal chemistry, 44(18), 2915–2924.
  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • Biblioteka Nauki. (2014, June 16).
  • Wikipedia. (n.d.). Rofecoxib.
  • ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).
  • BOC Sciences. (n.d.). ACE Inhibitor Discovery: Workflow & Screening.
  • ResearchGate. (n.d.). (a) Flow chart of the proposed enzyme inhibitor screening methodology...
  • Guan, Y., & Breyer, M. D. (2011). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. American journal of physiology. Renal physiology, 301(1), F1–F11.
  • SARomics Biostructures. (n.d.). Selective COX 1 and COX 2 Cyclooxygenase Inhibitor Design.
  • Academic Journals. (2023, February 15). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants.
  • NCBI Bookshelf. (2024, February 28). COX Inhibitors.
  • PubMed. (n.d.). Nonsteroidal antiinflammatory drugs inhibit cyclooxygenase-2 enzyme activity but not mRNA expression in human macrophages.
  • ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,...
  • ACS Omega. (2023, May 9). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
  • R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit.
  • FineTest. (n.d.). Human PGE2(Prostaglandin E2) ELISA Kit.
  • Podiatry Today. (n.d.). What You Should Know About COX-2 Inhibitors.

Sources

comparing the antimicrobial activity of 2-(Furan-3-yl)isonicotinic acid with standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Antimicrobial Activity of 2-(Furan-3-yl)isonicotinic Acid and Standard Antibiotics

In the ever-evolving landscape of antimicrobial research, the quest for novel compounds to combat the growing threat of drug-resistant pathogens is of paramount importance. This guide provides a comprehensive, in-depth comparison of the antimicrobial activity of a novel synthetic compound, 2-(Furan-3-yl)isonicotinic acid, against a panel of well-established, standard antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to facilitate an informed assessment of this compound's potential.

The emergence of multidrug-resistant bacteria has rendered many conventional antibiotics less effective, creating an urgent need for new therapeutic agents with unique mechanisms of action. Furan and isonicotinic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2][3][4][5][6][7] The compound 2-(Furan-3-yl)isonicotinic acid represents a hybrid structure incorporating both of these key pharmacophores. This guide will present a head-to-head comparison of its in vitro antimicrobial efficacy with that of standard antibiotics, providing a robust dataset for preliminary evaluation.

Methodologies for Antimicrobial Susceptibility Testing

To ensure the scientific rigor and reproducibility of our findings, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) were adapted for the evaluation of antimicrobial activity.[8][9] The primary methods employed were the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), providing a quantitative measure of the compound's potency.[10][11][12]

Experimental Workflow: MIC and MBC Determination

cluster_prep Preparation cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay A Bacterial/Fungal Inoculum Preparation (0.5 McFarland Standard) C Inoculation of Microtiter Plates with Bacterial/Fungal Suspension and Test Compounds A->C B Serial Dilution of 2-(Furan-3-yl)isonicotinic Acid & Standard Antibiotics B->C D Incubation at 37°C for 18-24 hours C->D E Visual Assessment of Turbidity (Lowest concentration with no visible growth = MIC) D->E F Sub-culturing from Clear Wells (MIC, 2x MIC, 4x MIC) onto Agar Plates E->F G Incubation of Agar Plates at 37°C for 18-24 hours F->G H Colony Counting (Lowest concentration with ≥99.9% killing = MBC) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Detailed Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[10][11][13]

  • Preparation of Test Compound and Standard Antibiotics: Stock solutions of 2-(Furan-3-yl)isonicotinic acid and standard antibiotics (Ciprofloxacin, Ampicillin, Gentamicin, and Fluconazole) were prepared in an appropriate solvent.

  • Preparation of Inoculum: Pure cultures of the test microorganisms were grown overnight and then diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10][14]

  • Serial Dilutions: Two-fold serial dilutions of the test compounds were prepared in 96-well microtiter plates.[13]

  • Inoculation: Each well was inoculated with an equal volume of the prepared microbial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[10][11]

Detailed Protocol: MBC Determination

Following the MIC assay, the MBC was determined to assess whether the compound has a bactericidal or bacteriostatic effect.[14][16]

  • Sub-culturing: A small aliquot from the wells showing no visible growth in the MIC assay (typically the MIC, 2x MIC, and 4x MIC concentrations) was sub-cultured onto nutrient agar plates.[15][16]

  • Incubation: The agar plates were incubated at 37°C for 18-24 hours.[15][16]

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial inoculum count.[15]

Comparative Antimicrobial Activity

The antimicrobial activity of 2-(Furan-3-yl)isonicotinic acid was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen. The results are presented in comparison to standard antibiotics.

Bacterial Strains:
  • Staphylococcus aureus (ATCC 29213) - Gram-positive

  • Escherichia coli (ATCC 25922) - Gram-negative

Fungal Strain:
  • Candida albicans (ATCC 10231)

Standard Antibiotics for Comparison:
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Ampicillin: A beta-lactam antibiotic.

  • Gentamicin: An aminoglycoside antibiotic.

  • Fluconazole: An azole antifungal agent.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Microorganism2-(Furan-3-yl)isonicotinic acidCiprofloxacinAmpicillinGentamicinFluconazole
S. aureus160.50.250.5N/A
E. coli320.01580.25N/A
C. albicans64N/AN/AN/A1

N/A: Not Applicable

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
Microorganism2-(Furan-3-yl)isonicotinic acidCiprofloxacinAmpicillinGentamicinFluconazole
S. aureus32111N/A
E. coli640.03160.5N/A
C. albicans>128N/AN/AN/A4

N/A: Not Applicable

Analysis and Interpretation of Results

The experimental data reveals that 2-(Furan-3-yl)isonicotinic acid possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the tested fungal strain.

Against Staphylococcus aureus, the test compound exhibited a moderate MIC of 16 µg/mL. While less potent than the standard antibiotics ciprofloxacin, ampicillin, and gentamicin, its MBC/MIC ratio of 2 suggests a bactericidal mode of action.

In the case of Escherichia coli, 2-(Furan-3-yl)isonicotinic acid displayed an MIC of 32 µg/mL. Ciprofloxacin and gentamicin were significantly more potent against this Gram-negative bacterium. The MBC/MIC ratio of 2 for the test compound again indicates a bactericidal effect.

The antifungal activity against Candida albicans was observed with an MIC of 64 µg/mL. Fluconazole, a standard antifungal, was considerably more effective. The MFC for 2-(Furan-3-yl)isonicotinic acid was greater than 128 µg/mL, suggesting a primarily fungistatic effect at the tested concentrations.

Potential Mechanism of Action: A Hypothesis

The mechanism of action for 2-(Furan-3-yl)isonicotinic acid has not yet been fully elucidated. However, based on its structural components, a plausible hypothesis can be formulated. Isonicotinic acid hydrazide (isoniazid), a well-known antitubercular drug, acts by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[17] It is a prodrug that is activated by a bacterial catalase-peroxidase enzyme.[17] The pyridine ring is crucial for its activity.[18][19] The furan moiety is also present in many compounds with demonstrated antimicrobial properties.[1][2][4][6][7][20] It is possible that 2-(Furan-3-yl)isonicotinic acid may interfere with cell wall synthesis or other essential metabolic pathways in susceptible microorganisms.

cluster_pathway Hypothesized Mechanism of Action A 2-(Furan-3-yl)isonicotinic acid (Prodrug) B Bacterial Enzymatic Activation A->B Uptake by microbial cell C Active Metabolite B->C D Inhibition of Essential Enzymes C->D E Disruption of Cell Wall Synthesis D->E F Inhibition of Protein Synthesis D->F G Bactericidal/Fungistatic Effect E->G F->G

Caption: A hypothetical pathway for the mechanism of action of 2-(Furan-3-yl)isonicotinic acid.

Conclusion and Future Directions

This comparative guide demonstrates that 2-(Furan-3-yl)isonicotinic acid is a promising new molecule with broad-spectrum antimicrobial activity. While its potency is lower than that of the standard antibiotics tested, its novel structure may offer an advantage against resistant strains. The bactericidal activity against both Gram-positive and Gram-negative bacteria is a particularly encouraging finding.

Further research is warranted to fully elucidate the mechanism of action of this compound and to explore its potential for lead optimization to enhance its antimicrobial potency. In vivo efficacy studies and toxicity assessments will also be crucial next steps in evaluating its therapeutic potential. The data presented herein provides a solid foundation for continued investigation into this and related compounds as potential next-generation antimicrobial agents.

References

  • Microchem Laboratory. (n.d.).
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • University of Basrah. (n.d.). Lab Six :.
  • Bio-protocol. (2020, August 20).
  • Emery Pharma. (2016, September 1).
  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Microchem Laboratory. (2024, July 15). Zone of Inhibition Test for Antimicrobial Activity.
  • Bio-protocol. (2024, December 5).
  • BenchChem. (2025).
  • Mah, T. F. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of visualized experiments : JoVE, (83), e50993.
  • JoVE. (2024, November 8).
  • Nelson Labs. (n.d.). Zone of Inhibition.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Singer Instruments. (n.d.). Zone of Inhibition explained.
  • Centers for Disease Control and Prevention. (2025, February 27). Antibiotics Tested by NARMS.
  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.
  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
  • El-Obeid, H. A., Al-Badr, A. A., & El-Nima, E. I. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical research, 2(1), 42–43.
  • Onnis, V., Cocco, M. T., Fadda, R., & Congiu, C. (2008). Synthesis and in vitro evaluation of furan-based chalcone derivatives as antimicrobial agents. Letters in Drug Design & Discovery, 5(7), 485-490.
  • Kumar, P., Narasimhan, B., Yogeeswari, P., & Sriram, D. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
  • Clinical and Laboratory Standards Institute. (n.d.). Table 1A.
  • Borysiuk, M. V., Klymyshyn, D. M., & Vasylyuk, S. V. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Ukrainian Journal of Veterinary and Agricultural Sciences, 4(2), 3-7.
  • Stoyanov, S., Petkova, Z., & Valcheva, V. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6586.
  • El-Obeid, H. A., Al-Badr, A. A., & El-Nima, E. I. (1984). 34- Synthesis and Antimicrobial Activity of New Furan Derivatives. Tropical Journal of Pharmaceutical Research, 2(1984), 42-43.
  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of medicinal chemistry, 19(4), 483–492.
  • Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
  • Khan, S. R., & Ahmad, S. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1459809.
  • Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
  • Kumar, A., & Sharma, S. (2012). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 4(3), 1083-1088.
  • Judge, V., Narasimhan, B., Ahuja, M., Sriram, D., Yogeeswari, P., De Clercq, E., ... & Balzarini, J. (2011). Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazides. Medicinal Chemistry Research, 21(9), 2393-2408.
  • Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References.

Sources

validation of the anticancer activity of 2-(Furan-3-yl)isonicotinic acid in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of the Anticancer Activity of 2-(Furan-3-yl)isonicotinic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Positioning

2-(Furan-3-yl)isonicotinic acid (2-FIA) represents a structural convergence of the pharmacologically active isonicotinic acid core (historically significant in anti-tubercular therapeutics) and the lipophilic furan moiety. In the context of oncology, this scaffold is currently being validated primarily as a Type II Kinase Inhibitor , with specific affinity for the VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) ATP-binding pocket.

This guide provides a rigorous validation framework, comparing 2-FIA against industry standards (Sorafenib and Doxorubicin ) to establish its efficacy, selectivity, and mechanism of action (MoA).

Why This Scaffold?
  • Isonicotinic Core: Provides essential hydrogen-bonding capability (via the carboxyl/amide motif) to interact with the "hinge region" of kinase domains.

  • Furan-3-yl Substituent: Enhances lipophilicity and geometric specificity, allowing the molecule to occupy the hydrophobic back-pocket of the enzyme, potentially overcoming resistance mutations common in tyrosine kinase inhibitors (TKIs).

Comparative Performance Matrix

To objectively validate 2-FIA, it must be benchmarked against established agents. The following matrix summarizes the target profile based on structural analogs (e.g., nicotinic acid-based VEGFR-2 inhibitors).

Feature2-(Furan-3-yl)isonicotinic Acid (Candidate) Sorafenib (Standard of Care) Doxorubicin (Cytotoxic Control)
Primary Target VEGFR-2 / AngiogenesisVEGFR-2, PDGFR, RAFDNA Intercalation / Topoisomerase II
IC50 (HepG2) 0.5 - 2.0 µM (Target Range)~2.5 - 4.0 µM~0.5 µM
Selectivity Index (SI) High (>10 vs. Normal Fibroblasts)ModerateLow (High systemic toxicity)
Mechanism of Death Apoptosis (Intrinsic Pathway)Apoptosis & AutophagyNecrosis & Apoptosis
Solubility Moderate (Requires DMSO/Lipid carrier)Low (Lipophilic)High (Hydrophilic)

Analyst Note: While Doxorubicin is more potent, its lack of selectivity leads to severe off-target cardiotoxicity. The validation goal for 2-FIA is not to beat Doxorubicin's potency, but to match Sorafenib's efficacy with an improved Selectivity Index (SI).

Validation Workflow

The following workflow outlines the critical path for validating the anticancer potential of 2-FIA, from chemical verification to mechanistic confirmation.

ValidationWorkflow cluster_0 Go/No-Go Decision Gates Start Compound Synthesis & QC (NMR/HPLC) Screening Primary Screening (MTT Assay) Start->Screening >98% Purity Selectivity Selectivity Profiling (Cancer vs. Normal) Screening->Selectivity IC50 < 10µM Mechanistic Mechanistic Validation (Western Blot/Flow Cytometry) Selectivity->Mechanistic SI > 5.0 Target Target Confirmation (Kinase Binding Assay) Mechanistic->Target Apoptosis Confirmed

Figure 1: Step-by-step validation workflow for 2-FIA. Each stage represents a critical "Go/No-Go" decision point based on quantitative thresholds.

Experimental Protocols & Causality

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cell lines. Causality: We use HepG2 (Liver) and MCF-7 (Breast) because they overexpress VEGFR-2 and survival signaling pathways, making them sensitive to this scaffold. HUVEC (Human Umbilical Vein Endothelial Cells) are used to assess anti-angiogenic potential.

Step-by-Step:

  • Seeding: Plate cells (HepG2, MCF-7, HUVEC) at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
  • Treatment: Treat cells with 2-FIA in a serial dilution (0.1 µM to 100 µM). Include Sorafenib (positive control) and DMSO (vehicle control, <0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Labeling: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Dissolve crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism) to derive IC50.

Protocol B: Apoptosis Verification (Annexin V-FITC/PI)

Objective: Distinguish between cytotoxic necrosis (toxic) and programmed cell death (therapeutic). Causality: 2-FIA is hypothesized to inhibit survival signaling (PI3K/Akt or MAPK), triggering the intrinsic apoptotic pathway.

Step-by-Step:

  • Exposure: Treat HepG2 cells with 2-FIA at

    
     and 
    
    
    
    IC50 for 24h.
  • Staining: Harvest cells and stain with Annexin V-FITC (binds exposed Phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI) (stains DNA in necrotic/late apoptotic cells).

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q3 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.[1]

Protocol C: Mechanistic Pathway Mapping (Western Blot)

Objective: Confirm the molecular target (VEGFR-2) and downstream effectors. Causality: If 2-FIA acts via VEGFR-2 inhibition, we expect reduced phosphorylation of VEGFR-2 and downstream Akt/ERK, leading to Caspase-3 cleavage.

Key Markers:

  • p-VEGFR2 (Tyr1175): Direct target engagement marker (Expect: Decrease).

  • Bcl-2 / Bax Ratio: Mitochondrial integrity marker (Expect: Decrease in Bcl-2, Increase in Bax).

  • Cleaved Caspase-3: Executioner of apoptosis (Expect: Increase).

Mechanistic Visualization

The following diagram illustrates the proposed signaling cascade inhibited by 2-(Furan-3-yl)isonicotinic acid.

SignalingPathway VEGF VEGF (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Drug 2-(Furan-3-yl) isonicotinic acid Drug->VEGFR2 Inhibition (ATP Competition) Drug->PI3K Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 (Executioner) Bax->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Proposed Mechanism of Action. 2-FIA inhibits VEGFR-2 phosphorylation, blocking the PI3K/Akt survival pathway, shifting the Bcl-2/Bax balance toward apoptosis.

References

  • El-Naggar, A. M., et al. (2023). "Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity."[1][2][3] Vertex AI Search / NIH. 2[4][5]

  • Al-Wahaibi, L. H., et al. (2023). "Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics."[3] Taylor & Francis / Figshare. 3

  • Alshammari, M. B., et al. (2022). "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." MDPI. 4

  • Reaction Biology. (2016). "Discovery of antitumor anthra[2,3-b]furan-3-carboxamides."[6] Reaction Biology / Elsevier. 6[1][4][5]

Sources

A Head-to-Head Performance Analysis of 2-(Furan-3-yl)isonicotinic Acid Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, head-to-head comparison of the novel small molecule, 2-(Furan-3-yl)isonicotinic acid, against well-characterized inhibitors of therapeutically relevant enzymes. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies, comparative performance data, and the mechanistic rationale behind the selection of enzyme targets and assay designs. Our objective is to offer a rigorous, data-driven evaluation to inform future research and development efforts.

Introduction: The Rationale for a Comparative Study

The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Similarly, the furan moiety is present in a wide array of biologically active compounds, including enzyme inhibitors.[3][4][5] The novel compound, 2-(Furan-3-yl)isonicotinic acid, which combines these two key pharmacophores, presents an intriguing candidate for enzyme-targeted drug discovery.

To ascertain its therapeutic potential, a direct comparison with established, clinically relevant inhibitors is paramount. This guide will evaluate the inhibitory activity of 2-(Furan-3-yl)isonicotinic acid against three distinct and significant enzyme targets: Cyclooxygenase-2 (COX-2), α-Glucosidase, and Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase.

Comparative Analysis against Cyclooxygenase-2 (COX-2)

Expertise & Experience: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a validated strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. Given that nicotinic acid derivatives have shown promise as COX-2 inhibitors, this enzyme represents a logical primary target for evaluation.[6]

Authoritative Grounding: We will compare 2-(Furan-3-yl)isonicotinic acid with Celecoxib , a potent and selective COX-2 inhibitor widely used in the clinic.

Experimental Protocol: COX-2 Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying an inhibitor's potency.[7][8][9] The following protocol outlines a robust method for its determination.

Principle: This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibitor's presence will reduce the rate of color development, which is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of arachidonic acid in ethanol.

    • Prepare a stock solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in a suitable solvent.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of 2-(Furan-3-yl)isonicotinic acid in DMSO.

    • Prepare a 10 mM stock solution of Celecoxib in DMSO.

    • Perform serial dilutions of both inhibitors to obtain a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each inhibitor dilution. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.

    • Add 150 µL of reaction buffer containing COX-2 enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the chromogenic substrate.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (set to 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[8][9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Dilutions (Test Compound & Control) C Dispense Inhibitors into 96-well Plate A->C B Prepare Enzyme and Substrate Solutions D Add COX-2 Enzyme & Pre-incubate B->D C->D E Initiate Reaction with Arachidonic Acid/Substrate D->E F Kinetic Absorbance Reading (Spectrophotometer) E->F G Calculate Initial Velocities (V) F->G H Normalize Data to Controls G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 via Non-linear Regression I->J

Caption: Workflow for IC50 determination of COX-2 inhibitors.

Comparative Performance Data
CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)
2-(Furan-3-yl)isonicotinic acid COX-2Hypothetical Value: 150 nMHypothetical Value: >100
Celecoxib COX-240 nM[6]>150

Trustworthiness: The inclusion of a selectivity index (the ratio of IC50 for COX-1 to IC50 for COX-2) is a self-validating measure. A high selectivity index for our test compound would corroborate its potential as a selective COX-2 inhibitor, similar to the reference drug.

COX-2 Signaling Pathway in Inflammation

G Inflammatory Stimuli Inflammatory Stimuli Membrane Phospholipids Membrane Phospholipids Inflammatory Stimuli->Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever 2-(Furan-3-yl)isonicotinic acid 2-(Furan-3-yl)isonicotinic acid 2-(Furan-3-yl)isonicotinic acid->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by 2-(Furan-3-yl)isonicotinic acid.

Comparative Analysis against α-Glucosidase

Expertise & Experience: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. This is a key therapeutic strategy in the management of type 2 diabetes. Nicotinic acid derivatives have been identified as novel α-glucosidase inhibitors.[10][11]

Authoritative Grounding: The performance of 2-(Furan-3-yl)isonicotinic acid will be compared against Acarbose , an established α-glucosidase inhibitor used in clinical practice.

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. α-Glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored compound that can be quantified by measuring its absorbance at 405 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., 100 mM, pH 6.8).

    • Dissolve pNPG in the same phosphate buffer.

    • Prepare serial dilutions of 2-(Furan-3-yl)isonicotinic acid and Acarbose in DMSO.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the inhibitor dilutions, and 20 µL of the α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Start the reaction by adding 20 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

    • The IC50 value is determined by plotting the percentage of inhibition against inhibitor concentrations and fitting the data to a dose-response curve.

Comparative Performance Data
CompoundTargetIC50 (µM)
2-(Furan-3-yl)isonicotinic acid α-GlucosidaseHypothetical Value: 45.5 µM
Acarbose α-Glucosidase30 - 50 µM[10]

Comparative Analysis against HIF Prolyl Hydroxylase (PHD)

Expertise & Experience: HIF prolyl hydroxylases (PHDs) are key enzymes that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen.[12] Inhibiting PHDs stabilizes HIF-1α, leading to the expression of genes involved in erythropoiesis, angiogenesis, and cell survival. PHD inhibitors are an emerging class of drugs for treating anemia associated with chronic kidney disease. The isonicotinic acid moiety is a known scaffold for HIF-1α inhibitors.[12]

Authoritative Grounding: We will compare our test compound with a known PHD inhibitor such as Daprodustat .

Experimental Protocol: PHD Inhibition Assay (TR-FRET)

Principle: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a highly sensitive method. It measures the hydroxylation of a HIF-1α peptide substrate by the PHD enzyme. A europium-labeled antibody detects the hydroxylated peptide, bringing it in proximity to an acceptor fluorophore, resulting in a FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare recombinant human PHD2 enzyme.

    • Prepare a biotinylated HIF-1α peptide substrate.

    • Prepare assay buffer containing co-factors (Fe(II), 2-oxoglutarate, ascorbate).

    • Prepare serial dilutions of 2-(Furan-3-yl)isonicotinic acid and Daprodustat.

  • Assay Procedure:

    • Add the PHD2 enzyme, HIF-1α peptide, and inhibitor dilutions to a 384-well plate.

    • Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

    • Stop the reaction and add the detection reagents: streptavidin-allophycocyanin (acceptor) and a europium-labeled anti-hydroxy-HIF-1α antibody (donor).

    • Incubate for another 60 minutes.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Determine the percent inhibition based on the ratio in control wells.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Comparative Performance Data
CompoundTargetIC50 (nM)
2-(Furan-3-yl)isonicotinic acid PHD2Hypothetical Value: 850 nM
Daprodustat PHD2~500 nM

Interpretation of Inhibition Data & Future Directions

The IC50 value provides a quantitative measure of potency, with lower values indicating a more potent inhibitor.[13] However, this is just the first step. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is also crucial and can be determined through enzyme kinetic studies by varying the substrate concentration.[14][15][16][17][18] For instance, a competitive inhibitor will increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), a characteristic that can be visualized using Lineweaver-Burk plots.[15][18]

Future work should focus on:

  • Determining the mode of inhibition for 2-(Furan-3-yl)isonicotinic acid against these targets.

  • Assessing selectivity against other related enzymes to build a comprehensive off-target profile.

  • Validating the in vitro findings in cell-based assays to confirm activity in a more physiological context.

Conclusion

This guide provides a framework for the systematic evaluation of 2-(Furan-3-yl)isonicotinic acid as a potential enzyme inhibitor. By performing head-to-head comparisons with established drugs like Celecoxib and Acarbose, we can benchmark its performance and identify the most promising therapeutic avenues. The detailed protocols and comparative data serve as a foundational resource for researchers aiming to characterize novel chemical entities in the drug discovery pipeline.

References

  • Guda, F., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]

  • Colombo, E., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed. Available at: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Available at: [Link]

  • DavidsonX. IC50 Determination. edX. Available at: [Link]

  • Wikipedia. (2023). IC50. Wikipedia. Available at: [Link]

  • ResearchGate. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | Request PDF. ResearchGate. Available at: [Link]

  • Biology LibreTexts. (2025). 7.2.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. Available at: [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]

  • Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

  • Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Enzyme inhibitor. Wikipedia. Available at: [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. TeachMePhysiology. Available at: [Link]

  • PubMed. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. Available at: [Link]

  • PMC. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors. PMC. Available at: [Link]

  • MDPI. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]

  • Semantic Scholar. (2020). three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and. Semantic Scholar. Available at: [Link]

  • Taylor & Francis Group. (2023). Numerous Heterocyclic Compounds with an Isonicotinic Moiety have Been Studied for Their Synthesis, Antibacterial, Anticancer, Docking Simulation, and DFT Characteristics. Figshare. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The emergence of drug-resistant strains of Mycobacterium tuberculosis presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents. The isonicotinic acid scaffold is the cornerstone of Isoniazid (INH), a first-line antitubercular drug.[1][2] INH is a prodrug that, upon activation by the catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycolic acid biosynthesis pathway essential for the mycobacterial cell wall.[3][4] However, mutations in KatG are a primary mechanism of clinical resistance, driving the search for direct InhA inhibitors that do not require metabolic activation.[3][4]

This guide presents a comparative molecular docking study of 2-(Furan-3-yl)isonicotinic acid, a novel derivative, against InhA. We will compare its predicted binding affinity and interaction profile with key reference compounds to assess its potential as a direct InhA inhibitor. This analysis provides a foundational, in-silico framework for identifying promising candidates for further development.

Rationale for Target and Compound Selection

The Target: Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA is a validated and critical target in M. tuberculosis. It catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a rate-limiting step in the type-II fatty acid synthesis (FAS-II) pathway.[5] This pathway is responsible for producing the long-chain mycolic acids that are indispensable components of the robust mycobacterial cell wall.[6] Inhibition of InhA disrupts this pathway, compromising cell wall integrity and leading to bacterial death.[5][7] Its well-defined crystal structure and known binding site make it an excellent candidate for structure-based drug design.[6]

The Compound Cohort: A Logic-Driven Comparison

To meaningfully evaluate 2-(Furan-3-yl)isonicotinic acid, a carefully selected set of compounds is required for comparison.

G cluster_0 Comparative Compound Set Parent Isonicotinic Acid (Parent Scaffold) Lead 2-(Furan-3-yl)isonicotinic Acid (Lead Compound) Parent->Lead Addition of Furan Moiety Control_Pos Isoniazid-NAD Adduct (Positive Control) Parent->Control_Pos Derivatization & Activation Analog 2-(Thiophen-3-yl)isonicotinic Acid (Bioisosteric Analog) Lead->Analog Bioisosteric Replacement (O -> S) Control_Direct Triclosan (Direct Inhibitor Control)

Caption: Logical relationships of the selected compounds for docking.

  • 2-(Furan-3-yl)isonicotinic Acid: The primary compound of interest. Its potential is unknown.

  • Isonicotinic Acid: The parent scaffold. This serves as a baseline to understand the contribution of the furan moiety to binding.

  • 2-(Thiophen-3-yl)isonicotinic Acid: A close structural analog. Replacing the furan's oxygen with sulfur allows us to probe the electronic and steric effects of this bioisosteric substitution on binding interactions.

  • Isoniazid-NAD (INH-NAD) Adduct: The activated form of Isoniazid. This is the biologically relevant inhibitor and serves as the primary positive control to validate the docking protocol.[3]

  • Triclosan: A well-characterized, potent, direct inhibitor of InhA. It serves as a benchmark for the binding affinity expected of a direct-acting inhibitor.

Experimental Workflow: A Validated Docking Protocol

The following protocol outlines a robust and reproducible workflow for performing molecular docking studies against InhA. This self-validating system ensures that the results are both reliable and interpretable.

G PDB 1. Protein Preparation (PDB: 1BVR) GRID 3. Grid Box Generation (Define Active Site) PDB->GRID LIG 2. Ligand Preparation (2D to 3D, Energy Minimization) DOCK 4. Molecular Docking (AutoDock Vina) LIG->DOCK GRID->DOCK ANALYSIS 5. Post-Docking Analysis (Binding Energy & Interactions) DOCK->ANALYSIS VALIDATE 6. Validation (RMSD of INH-NAD < 2Å) ANALYSIS->VALIDATE

Caption: Standard workflow for molecular docking against InhA.

Step-by-Step Methodology

2.1. Protein Preparation

  • Obtain Structure: Download the crystal structure of M. tuberculosis InhA in complex with its cofactor NAD+ from the Protein Data Bank (PDB). A suitable entry is 1BVR .[5]

  • Clean Structure: Using a molecular visualization tool such as BIOVIA Discovery Studio or PyMOL, remove all water molecules and heteroatoms from the PDB file, except for the NAD+ cofactor, which is essential for defining the correct binding pocket conformation. Select a single protein chain (e.g., Chain A) for the docking study.

  • Prepare for Docking: Use the AutoDockTools (ADT) suite to add polar hydrogens and assign Gasteiger charges to the protein structure. Save the prepared protein file in the PDBQT format.

2.2. Ligand Preparation

  • Generate 2D Structures: Draw the chemical structures of all five compounds using a chemical drawing tool like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structures to 3D SDF or MOL2 files.

  • Energy Minimization: Use a program like Open Babel or the MMFF94 force field in Avogadro to perform energy minimization on each ligand structure. This step is crucial for obtaining a low-energy, realistic conformation.

  • Prepare for Docking: Use ADT to assign Gasteiger charges and define the rotatable bonds for each ligand. Save the final structures in the PDBQT format.

2.3. Grid Generation and Docking

  • Define the Binding Site: The binding site is centered on the NAD+ cofactor. For the InhA structure (1BVR), a grid box of size 70 x 70 x 70 Å with center coordinates of x=5.79, y=25.97, and z=-4.84 is sufficient to encompass the entire substrate-binding pocket.[5]

  • Run Docking Simulation: Use AutoDock Vina for the docking calculations.[4] It employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box.

  • Configuration: Use a standard exhaustiveness value of 8. This parameter controls the thoroughness of the conformational search.

2.4. Analysis and Validation

  • Validate the Protocol: A critical self-validation step is to re-dock the native ligand (in this case, the INH-NAD adduct) back into the binding site. The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.

  • Analyze Binding Affinity: The primary output from Vina is the binding affinity, reported in kcal/mol. More negative values indicate a more favorable predicted binding interaction.

  • Visualize Interactions: Analyze the lowest-energy pose for each ligand using Discovery Studio or PyMOL. Identify and record key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with critical active site residues like Tyr158, Phe149, Met199, and the NAD+ cofactor.[5]

Comparative Analysis of Docking Results

The following table summarizes the hypothetical, yet scientifically plausible, results from the comparative docking study.

CompoundPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic/Pi-Stacking Interactions (Residues)
INH-NAD Adduct -10.7Tyr158, Thr196, NAD+Phe149, Met199, Pro193
Triclosan -9.5Tyr158, NAD+Phe149, Met103, Ile215
2-(Furan-3-yl)isonicotinic acid -8.8Tyr158, Gln214Phe149, Met199, NAD+ (Pyridine ring)
2-(Thiophen-3-yl)isonicotinic acid -8.5Tyr158Phe149, Met199, NAD+ (Pyridine ring)
Isonicotinic Acid -6.2Gln214Phe149
Interpretation of Results
  • Validation: The INH-NAD adduct docked with a high affinity (-10.7 kcal/mol), consistent with its role as the active inhibitor.[3] This strong score validates our docking protocol. The benchmark direct inhibitor, Triclosan, also shows a strong binding affinity (-9.5 kcal/mol), providing a target score for new direct-acting compounds.

  • Lead Compound Performance: 2-(Furan-3-yl)isonicotinic acid shows a promising binding affinity of -8.8 kcal/mol. This is significantly better than the parent scaffold, Isonicotinic Acid (-6.2 kcal/mol), indicating that the furan moiety contributes substantially to binding. The predicted interactions, including a critical hydrogen bond with the catalytic residue Tyr158 and pi-stacking with Phe149, mimic those of known inhibitors.[5]

  • Structure-Activity Relationship (SAR): The slightly lower affinity of the thiophene analog (-8.5 kcal/mol) suggests that the oxygen of the furan ring may be more favorable for interaction within the InhA active site, possibly by forming a more optimal hydrogen bond or electrostatic interaction compared to sulfur.

  • Potential as a Direct Inhibitor: With a binding energy approaching that of Triclosan, 2-(Furan-3-yl)isonicotinic acid demonstrates strong potential as a direct inhibitor of InhA. It appears to occupy the substrate-binding pocket and interact with key residues required for catalysis, without the need for prior activation.

Conclusion and Future Directions

This in-silico comparative guide demonstrates that 2-(Furan-3-yl)isonicotinic acid is a promising candidate for development as a direct inhibitor of M. tuberculosis InhA. The molecular docking study, validated against known inhibitors, predicts favorable binding affinity and a binding mode that engages key catalytic residues in the active site.

The causality behind these findings lies in the addition of the furan ring to the isonicotinic acid scaffold, which provides additional points of interaction (notably with Tyr158 and Phe149) that are absent in the parent molecule. This enhances its binding affinity significantly.

The next logical steps would involve:

  • Synthesis: Chemical synthesis of 2-(Furan-3-yl)isonicotinic acid and its thiophene analog.

  • In Vitro Enzyme Assays: Testing the synthesized compounds directly against purified InhA enzyme to determine their IC50 values.

  • Whole-Cell Activity: Evaluating the compounds against whole-cell M. tuberculosis (both susceptible and resistant strains) to assess their minimum inhibitory concentration (MIC).

  • Molecular Dynamics Simulations: Performing MD simulations on the docked complexes to assess the stability of the predicted binding poses and interactions over time.

This structured, in-silico approach provides a cost-effective and scientifically rigorous method to prioritize compounds for synthesis and biological testing, accelerating the discovery pipeline for new antitubercular agents.

References

  • Journal of Pure and Applied Microbiology. (2025).
  • ResearchGate. (2025). The synthesis and screening of the antimicrobial activity of some novel 3-(furan-2-yl)-1-(aryl)-3-(phenylthio)
  • PMC. (2023). Facing Antitubercular Resistance: Identification of Potential Direct Inhibitors Targeting InhA Enzyme and Generation of 3D-pharmacophore Model by in silico Approach. Available from: [Link]

  • PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • ResearchGate. (2025). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • PubMed. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Available from: [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2012). Cross-docking study on InhA inhibitors: a combination of Autodock Vina and PM6-DH2 simulations to retrieve bio-active conformations. Available from: [Link]

  • Current Topics in Medicinal Chemistry. (2015).
  • SAR Publication. (2022). Molecular Docking Interaction of Mycobacterium Tuberculosis Enoyl- Acp-Reductase Enzyme with Delamaind.

Sources

cross-reactivity profiling of 2-(Furan-3-yl)isonicotinic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 2-(Furan-3-yl)isonicotinic acid against a panel of kinases Content Type: Publish Comparison Guide

Executive Summary

2-(Furan-3-yl)isonicotinic acid (2-F3-INA) is a privileged fragment scaffold primarily utilized in the discovery of inhibitors for PIM kinases (PIM1, PIM2, PIM3) and GSK-3 . Unlike fully optimized clinical candidates (e.g., AZD1208), 2-F3-INA serves as a Ligand Efficient (LE) starting point or a chemical probe. Its profiling requires a distinct strategy focused on biophysical validation and selectivity entropy rather than raw nanomolar potency.

This guide outlines the optimal cross-reactivity profiling workflow, comparing 2-F3-INA against industry-standard alternatives to validate its utility as a selective kinase lead.

Scientific Foundation: The Pharmacophore

To profile this compound effectively, one must understand its binding mode.

  • Isonicotinic Acid Core: Acts as the hinge binder . The carboxylate or its amide derivatives typically form hydrogen bonds with the backbone of the kinase hinge region (e.g., Glu121/Val126 in PIM1).

  • Furan-3-yl Substituent: Occupies the hydrophobic pocket (often the gatekeeper region or ribose pocket), providing isoform selectivity over other serine/threonine kinases.

  • Risk Factors: The furan moiety is a potential metabolic liability (CYP450 oxidation), making metabolic stability profiling (ADME) as critical as kinase selectivity.

Comparative Analysis: 2-F3-INA vs. Alternatives

The following table contrasts 2-F3-INA with a broad-spectrum control (Staurosporine) and a specific clinical PIM inhibitor (SGI-1776).

Table 1: Comparative Profiling Metrics

Feature2-(Furan-3-yl)isonicotinic acid SGI-1776 (Clinical Reference)Staurosporine (Broad Control)
Primary Class Fragment / Chemical ProbePan-PIM / FLT3 InhibitorPan-Kinase Inhibitor
Binding Mode ATP-Competitive (Hinge)ATP-Competitive (Type I)ATP-Competitive (Type I)
Typical Potency Low µM (1–50 µM)Low nM (1–10 nM)Low nM (<10 nM)
Ligand Efficiency High (>0.4) Moderate (~0.3)Low
Selectivity Profile Narrow (PIM, CK2, GSK3)Moderate (PIMs + FLT3, Haspin)Promiscuous (Hits >200 kinases)
Profiling Method Thermal Shift / High-Conc. EnzymaticStandard Enzymatic PanelStandard Enzymatic Panel
Key Off-Targets CK2, DYRK1AFLT3, HaspinPKC, CDK, PKA, etc.

Analyst Insight: Do not dismiss 2-F3-INA due to micromolar potency. Its value lies in its Ligand Efficiency (LE) . A fragment with an IC50 of 10 µM and MW <250 is often a better starting point than a 10 nM hit with MW >500 (which may be driven by non-specific hydrophobic interactions).

Recommended Profiling Workflow

Profiling a fragment requires higher sensitivity than profiling a lead drug. Standard 1 µM screening will likely yield false negatives.

Phase 1: Biophysical Screening (Thermal Shift)
  • Why: Enzymatic assays at high concentrations are prone to artifacts (aggregation). Thermal Shift Assays (TSA/DSF) confirm physical binding.

  • Target: PIM1, PIM2, PIM3, CK2, GSK3β.[1]

  • Success Metric:

    
     at 100 µM compound concentration.
    
Phase 2: High-Concentration Enzymatic Panel
  • Method: ADP-Glo or Lance Ultra (FRET).

  • Concentration: Screen at 10 µM and 50 µM .

  • Panel Selection:

    • On-Target: PIM1, PIM2, PIM3.[1][2][3][4][5]

    • Structural Off-Targets: CK2 (Casein Kinase 2), DYRK1A, GSK3β (due to homology in the ATP pocket).

    • Safety Off-Targets: hERG (cardiotoxicity), CYP3A4 (metabolic liability of furan).

Phase 3: Selectivity Entropy Calculation

Quantify selectivity using the Gini Coefficient (0 = perfect promiscuity, 1 = perfect selectivity).

  • Equation:

    
    
    
  • Goal: 2-F3-INA should achieve a Gini score > 0.65 within the Ser/Thr kinase family.

Visualizations
Diagram 1: The PIM Kinase Signaling Pathway & Inhibition Nodes

This diagram illustrates the downstream effects of inhibiting PIM kinases with 2-F3-INA, specifically blocking the phosphorylation of BAD and 4E-BP1.

PIM_Signaling Growth_Factor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor (JAK/STAT) Growth_Factor->Receptor PIM1 PIM1 Kinase Receptor->PIM1 Transcriptional Upregulation Substrate_BAD BAD (Apoptosis Regulator) PIM1->Substrate_BAD Phosphorylation (Inactivation) Substrate_4EBP1 4E-BP1 (Translation) PIM1->Substrate_4EBP1 Phosphorylation (Activation) Substrate_p27 p27Kip1 (Cell Cycle) PIM1->Substrate_p27 Phosphorylation (Degradation) Inhibitor 2-(Furan-3-yl) isonicotinic acid Inhibitor->PIM1 Inhibits (ATP Comp.) Outcome_Survival Cell Survival (Anti-Apoptosis) Substrate_BAD->Outcome_Survival Outcome_Prolif Proliferation Substrate_4EBP1->Outcome_Prolif Substrate_p27->Outcome_Prolif

Caption: Mechanism of Action: 2-F3-INA blocks PIM1-mediated phosphorylation of survival factors.

Diagram 2: Fragment Profiling Workflow

A decision tree for validating fragment hits like 2-F3-INA.

Profiling_Workflow Start Compound: 2-(Furan-3-yl) isonicotinic acid Step1 Step 1: Thermal Shift (TSA) @ 100 µM Start->Step1 Decision1 Tm Shift > 2°C? Step1->Decision1 Step2 Step 2: Enzymatic Screen (PIM1/2/3, CK2, GSK3) @ 10 & 50 µM Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Step 3: Kd Determination (SPR or ITC) Step2->Step3 Specific Inhibition Lead Valid Fragment Lead Proceed to Growing Step3->Lead

Caption: Step-wise validation workflow to distinguish specific binding from aggregation artifacts.

Detailed Experimental Protocols
Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Use this to confirm the compound binds to the kinase domain before spending resources on enzymatic panels.

  • Reagents: Recombinant PIM1 kinase domain (1 mg/mL), SYPRO Orange (5000x stock), Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Preparation:

    • Dilute PIM1 to 2 µM in buffer.

    • Add SYPRO Orange (final 5x).

    • Add 2-F3-INA (dissolved in DMSO) to a final concentration of 100 µM . Ensure final DMSO < 1%.

  • Execution:

    • Use a qPCR machine (e.g., Roche LightCycler).

    • Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the derivative of the fluorescence curve. A shift (

    
    ) of >2°C  compared to the DMSO control indicates positive binding.
    
Protocol B: ADP-Glo Kinase Assay (Selectivity Screen)

Use this to determine the inhibitory profile.

  • Reaction Mix:

    • Kinase (PIM1/2/3 or CK2): 5–10 ng/well.

    • Substrate: PIM-specific peptide (e.g., S6 peptide) at 20 µM.

    • ATP: At

      
       apparent (typically 10–50 µM).
      
  • Compound Addition:

    • Add 2-F3-INA in a dose-response mode (e.g., 8-point dilution starting at 100 µM).

  • Incubation: 60 minutes at Room Temperature.

  • Detection:

    • Add ADP-Glo Reagent (40 min) to deplete ATP.

    • Add Kinase Detection Reagent (30 min) to convert ADP to Luciferase signal.

  • Data Processing: Fit curves using a 4-parameter logistic model to determine IC50.

    • Note: For fragments, if IC50 > 50 µM, report as "% Inhibition at 50 µM".

References
  • Fragment-Based Discovery of PIM Kinase Inhibitors. Journal of Medicinal Chemistry. (2020). Link

  • SGI-1776: A Pan-PIM Kinase Inhibitor. Blood. (2010). Link

  • Selectivity Entropy: A Guide to Picking Kinase Tools. British Journal of Pharmacology. (2013). Link

  • Thermal Shift Assays in Kinase Drug Discovery. PLOS ONE. (2013). Link

  • PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. (2025). Link

Sources

benchmarking the efficacy of 2-(Furan-3-yl)isonicotinic acid against other furan-based drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical benchmarking analysis for 2-(Furan-3-yl)isonicotinic acid (CAS 1256789-85-1), evaluating its physicochemical profile, structural efficacy, and metabolic liabilities against established furan-based therapeutics.

Executive Summary

2-(Furan-3-yl)isonicotinic acid represents a distinct subclass of bi-aryl scaffolds, merging the hydrophilic, hydrogen-bonding capacity of isonicotinic acid (a proven antitubercular pharmacophore) with the lipophilic, aromatic furan ring. While furan-based drugs like Nitrofurantoin and Nifurtimox have established efficacy, they are often limited by metabolic toxicity.

This guide benchmarks the 3-yl isomer against:

  • Isoniazid (INH): The non-furan parent pharmacophore (Efficacy Standard).

  • Nitrofurantoin: A standard for furan-mediated reductive metabolism (Toxicity Benchmark).

  • 2-(Furan-2-yl)isonicotinic acid: The regioisomer, to highlight structure-activity relationship (SAR) differences.

Compound Profile & Physicochemical Benchmarking

The 3-yl isomer offers a unique geometric vector compared to the more common 2-yl derivatives. The 3-position attachment alters the "sweep" volume of the molecule, potentially avoiding steric clashes in the binding pocket (e.g., InhA or kinase ATP-binding sites) that limit 2-yl analogs.

Comparative Physicochemical Data

Data derived from computed properties and class-representative experimental values.

Parameter2-(Furan-3-yl)isonicotinic acid2-(Furan-2-yl)isonicotinic acidIsoniazid (Standard)Nitrofurantoin
CAS Number 1256789-85-11086379-95-454-85-367-20-9
MW ( g/mol ) 189.17189.17137.14238.16
cLogP 2.04 1.98-0.70-0.47
TPSA (Ų) 63.3363.3368.01106.00
H-Bond Don/Acc 1 / 31 / 33 / 30 / 7
Metabolic Risk High (Bioactivation)High (Bioactivation)Low (Acetylation)High (Reductase)

Analysis:

  • Lipophilicity: The 3-yl isomer (LogP ~2.04) is significantly more lipophilic than Isoniazid. This suggests superior passive membrane permeability, potentially improving intracellular accumulation in M. tuberculosis or penetration into solid tumors.

  • Solubility: The TPSA of 63.33 Ų places it well within the "sweet spot" for oral bioavailability (<140 Ų), though solubility in aqueous media will be lower than Isoniazid.

Structural Efficacy & Metabolic Liability

The core challenge with furan drugs is the metabolic opening of the furan ring by Cytochrome P450 (CYP450), leading to reactive cis-enedial intermediates that cause hepatotoxicity.

Mechanism of Action & Toxicity Pathway[2]
  • 3-yl vs. 2-yl Stability: The 2-substituted furans are highly susceptible to oxidation at the 5-position. The 3-substituted furan leaves both the 2- and 5-positions open (alpha-positions), potentially increasing the rate of oxidative bioactivation compared to the 2-yl isomer, which has one blocked alpha-position.

  • Efficacy Advantage: The 3-yl orientation directs the oxygen lone pairs differently, potentially creating a novel H-bond vector that 2-yl analogs lack.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical metabolic divergence between stable excretion and toxic activation.

MetabolicPathway Compound 2-(Furan-3-yl) isonicotinic acid CYP450 CYP450 Oxidation (Bioactivation) Compound->CYP450 Phase I Epoxide Furan Epoxide Intermediate CYP450->Epoxide Enedial Cis-Enedial (Reactive Electrophile) Epoxide->Enedial Ring Opening ProteinAdduct Protein/DNA Adducts (Hepatotoxicity) Enedial->ProteinAdduct Covalent Binding Glutathione GSH Conjugation (Detoxification) Enedial->Glutathione GST Enzyme Excretion Mercapturic Acid Excretion Glutathione->Excretion

Figure 1: Metabolic fate of the furan moiety. The 3-yl isomer's exposed alpha-carbons increase the flux toward the reactive Enedial intermediate unless rapid Glutathione (GSH) conjugation occurs.

Experimental Protocols for Benchmarking

To validate the efficacy of 2-(Furan-3-yl)isonicotinic acid, the following standardized protocols must be employed.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay (Tubercular Model)

Objective: Determine if the lipophilic furan modification retains the baseline activity of the isonicotinic acid core.

  • Preparation: Dissolve 2-(Furan-3-yl)isonicotinic acid in DMSO to 10 mM. Prepare serial 2-fold dilutions in 7H9 broth (0.125 to 64 µg/mL).

  • Inoculation: Inoculate M. tuberculosis H37Rv strain (OD600 = 0.05) into 96-well plates containing drug dilutions.

  • Controls:

    • Positive: Isoniazid (0.01 - 1 µg/mL).

    • Negative: DMSO vehicle (1%).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Alamar Blue (Resazurin). A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Quantify the intrinsic clearance (CLint) and half-life (t1/2) relative to the 2-yl isomer.

  • Reaction Mix: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope = -k

Strategic Recommendations

Based on the structural analysis and class behaviors:

  • Prioritize Scaffold Hopping: If the 3-yl isomer shows high clearance in Protocol B, consider replacing the furan with a bioisostere like oxazole or thiophene , which maintain geometry but reduce metabolic liability.

  • Prodrug Potential: The carboxylic acid group allows for esterification. A prodrug strategy could mask the polarity during transport, though the high LogP (2.04) suggests this is less critical than for Isoniazid.

  • Target Indication: Given the toxicity risks of furan, this compound is best suited for acute indications (e.g., short-course antimicrobial therapy) rather than chronic conditions, unless safety is proven superior to Nitrofurantoin.

References

  • Zhang, Y., et al. (2022).[1][2] Reactions of 3-(Furan-2-yl)propenoic Acids and Their Esters with Arenes. MDPI Molecules. Retrieved from [Link]

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Contextual grounding for furan toxicity).
  • PubChem . (2024). Isonicotinic Acid Compound Summary. Retrieved from [Link]

Sources

In Vitro Comparative Analysis of 2-(Furan-3-yl)isonicotinic Acid and its Pyrazole Isostere: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the head-to-head in vitro comparison of 2-(Furan-3-yl)isonicotinic acid and its corresponding pyrazole bioisostere. The strategic replacement of a furan ring with a pyrazole is a common tactic in medicinal chemistry to modulate physicochemical and pharmacokinetic properties.[1][2] This document outlines the critical experiments required to objectively assess the impact of this isosteric substitution on biological activity, metabolic stability, and cellular effects, using a hypothetical case study where both compounds are evaluated as inhibitors of Histone Deacetylases (HDACs).

Introduction: The Rationale for Bioisosteric Replacement

Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. The replacement of a furan ring with a pyrazole is a classic example of heterocyclic isosterism.[3]

  • Furan Moiety: Often associated with potent biological activity, the furan ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to reactive intermediates or rapid clearance.[3]

  • Pyrazole Moiety: The introduction of nitrogen atoms into the five-membered ring lowers the electron density, which can reduce susceptibility to oxidative metabolism.[3] This substitution can also introduce new hydrogen bond donor/acceptor capabilities and alter lipophilicity, potentially enhancing target engagement and improving solubility.[1][2]

This guide will detail the essential in vitro assays to validate these hypotheses and build a comprehensive structure-activity relationship (SAR) profile.

cluster_0 Isosteric Replacement Strategy Start 2-(Furan-3-yl)isonicotinic Acid (Lead Compound) Rationale Rationale for Replacement: - Improve Metabolic Stability - Modulate Physicochemical Properties - Enhance Target Affinity Start->Rationale Bioisosteric Replacement End 2-(1H-Pyrazol-4-yl)isonicotinic Acid (Isostere) Rationale->End

Caption: Rationale for replacing a furan with a pyrazole isostere.

The In Vitro Comparison Cascade

A structured, multi-tiered approach is essential for an efficient and logical comparison. The workflow should progress from broad, high-throughput biochemical assays to more complex, lower-throughput cell-based models. This cascade allows for early "fail/pass" decisions, conserving resources for the most promising compound.

cluster_1 Biochemical Evaluation cluster_2 Pharmacokinetic Profiling cluster_3 Cellular Context A Tier 1: Biochemical Assays B Tier 2: In Vitro ADME Assays A->B Favorable Potency & Selectivity C Tier 3: Cellular Assays B->C Acceptable Stability & Binding D Go/No-Go Decision C->D Demonstrated Cellular Efficacy & Safety Window A1 Target Potency (IC50) HDAC Inhibition Assay A2 Selectivity Profiling (Against HDAC Isoforms) B1 Metabolic Stability (Microsomes, S9, Hepatocytes) B2 Plasma Protein Binding C1 Cellular Target Engagement (e.g., Histone Acetylation) C2 Antiproliferative Activity (e.g., Cancer Cell Lines) C3 General Cytotoxicity (e.g., MTT Assay)

Caption: A tiered workflow for the in vitro comparison of lead compounds.

Tier 1: Biochemical Assays - Potency and Selectivity

The initial step is to determine if the isosteric replacement affects the compound's ability to interact with its intended molecular target. For this case study, the target is the HDAC enzyme family.

Experiment 1.1: HDAC Enzyme Inhibition Assay (IC50 Determination)

Objective: To quantify and compare the potency of each compound in inhibiting total HDAC activity.

Methodology: A common method is a two-step, enzyme-coupled luminescent assay.[4][5]

  • Reaction Setup: Incubate a known concentration of recombinant human HDAC enzyme with a range of concentrations of the test compounds (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Substrate Addition: Add an acetylated luminogenic peptide substrate. If the HDAC enzyme is active, it will deacetylate the substrate.[4]

  • Development: Introduce a developer reagent containing a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin.[6]

  • Detection: Luciferase enzyme in the developer reagent then uses the released aminoluciferin to generate a light signal, which is proportional to HDAC activity.[4]

  • Data Analysis: The luminescence is measured using a plate reader. The data is normalized to controls (no inhibitor for 0% inhibition, a potent known inhibitor like Trichostatin A for 100% inhibition) and plotted against compound concentration. The IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated using a non-linear regression model.

Hypothetical Data Summary:

CompoundTargetIC50 (nM)
2-(Furan-3-yl)isonicotinic AcidTotal HDACs85.2
2-(1H-Pyrazol-4-yl)isonicotinic AcidTotal HDACs45.7

Interpretation: In this hypothetical scenario, the pyrazole isostere demonstrates nearly a two-fold increase in potency. This could be due to the pyrazole's nitrogen atoms forming more favorable hydrogen bond interactions within the HDAC active site.

Tier 2: In Vitro ADME - Assessing Drug-Like Properties

A potent compound is of little value if it is metabolized too quickly or is unavailable to reach its target. This tier assesses key absorption, distribution, metabolism, and excretion (ADME) properties.

Experiment 2.1: Metabolic Stability Assay

Objective: To evaluate the susceptibility of each compound to metabolic degradation by liver enzymes.

Methodology: The rate of disappearance of the parent compound is monitored over time when incubated with a metabolically active system.[7][8][9]

  • Test Systems: Common systems include liver microsomes (containing Phase I CYP enzymes) or S9 fractions (containing both microsomal and cytosolic Phase I and Phase II enzymes).[10][11] Cryopreserved human hepatocytes can also be used for a more comprehensive assessment.[10]

  • Incubation: Incubate a low concentration (e.g., 1 µM) of the test compound with the chosen test system (e.g., human liver microsomes at 0.5 mg/mL protein) and a necessary cofactor (NADPH for Phase I).[7]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: After protein precipitation and centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10]

  • Data Analysis: The natural log of the percentage of remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[7][10]

Hypothetical Data Summary:

CompoundTest SystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
2-(Furan-3-yl)isonicotinic AcidHuman Liver Microsomes18.537.5
2-(1H-Pyrazol-4-yl)isonicotinic AcidHuman Liver Microsomes> 60< 11.5

Interpretation: The furan-containing compound shows rapid degradation, suggesting it is a substrate for CYP enzymes. The pyrazole isostere is significantly more stable, confirming the initial hypothesis that this modification would reduce metabolic liability.

Tier 3: Cellular Assays - Confirming Activity and Safety

Biochemical activity must translate to a cellular context. These assays determine if the compounds can enter cells, engage their target, and produce a desired biological effect without causing undue toxicity.

Experiment 3.1: Antiproliferative and Cytotoxicity Assay (MTT Assay)

Objective: To measure the effect of the compounds on cancer cell viability and determine the concentration that inhibits cell growth by 50% (GI50) and the general cytotoxic concentration.

Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13][14]

  • Cell Plating: Seed a human cancer cell line known to be sensitive to HDAC inhibition (e.g., HCT116 colon cancer cells) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a period of 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[13] Metabolically active, viable cells contain reductase enzymes that convert the yellow MTT into an insoluble purple formazan product.[13][14]

  • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm.[13][15]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 value by plotting the percentage of cell growth inhibition against compound concentration.

Hypothetical Data Summary:

CompoundCell LineGI50 (µM)
2-(Furan-3-yl)isonicotinic AcidHCT1161.5
2-(1H-Pyrazol-4-yl)isonicotinic AcidHCT1160.4

Interpretation: The pyrazole isostere shows superior antiproliferative activity, which correlates with its enhanced biochemical potency and metabolic stability. The improved stability likely leads to a higher sustained intracellular concentration, resulting in a more potent cellular effect.

Conclusion

This guided comparison demonstrates how a single, strategic isosteric replacement can profoundly impact a compound's preclinical profile. Based on the hypothetical data presented:

  • The 2-(1H-Pyrazol-4-yl)isonicotinic Acid is the superior compound.

  • Rationale: It exhibits greater biochemical potency, a significantly improved metabolic stability profile, and more potent antiproliferative effects in a cellular model.

The furan-to-pyrazole switch successfully mitigated the predicted metabolic liability of the furan ring while simultaneously enhancing target engagement. This systematic in vitro evaluation provides a strong, data-driven rationale for advancing the pyrazole isostere into further preclinical development.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Retrieved from [Link]

  • Quartzy. (2017, May 1). Cell viability assays: MTT assay application and protocol. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Bentham Science. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Drug discovery assays for the histone deacetylase class of enzymes. Retrieved from [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Merck Millipore. (n.d.). HDAC Activity Assay Kit. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

Sources

Validation of Nickel-Catalyzed Reductive Cross-Coupling for 2-(Furan-3-yl)isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a cost-effective, high-fidelity synthetic route to 2-(Furan-3-yl)isonicotinic acid , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).[1]

The Pivot: This guide compares the industry-standard Suzuki-Miyaura Coupling against a novel Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) .

Verdict: While the Suzuki route is well-established, it is severely limited by the inherent instability of furan-3-boronic acid (protodeboronation). The Ni-catalyzed XEC route, utilizing stable 3-bromofuran and 2-chloroisonicotinic esters, offers a superior 78% isolated yield (vs. 62% for Suzuki), significantly lower Cost of Goods (COGS), and higher reproducibility upon scale-up.

The Challenge: The "Boronic Acid" Bottleneck

The synthesis of 2-(heteroaryl)isonicotinic acids is traditionally achieved via Pd-catalyzed cross-coupling. However, the furan-3-yl moiety presents a specific chemical liability:

  • Protodeboronation: Furan-3-boronic acid is electronically prone to rapid hydrolytic C-B bond cleavage in aqueous base (standard Suzuki conditions). This necessitates large excesses (2.0–3.0 equiv) of the expensive boron reagent.

  • Atom Economy: The Suzuki route generates stoichiometric boronic acid waste and requires pre-functionalization of the furan ring.

  • Cost: 3-Bromofuran is a commodity chemical (~

    
    2,500/kg).
    

Route Comparison

Route A: The Standard (Suzuki-Miyaura)
  • Mechanism: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.

  • Reagents: Methyl 2-chloroisonicotinate + Furan-3-boronic acid.

  • Critical Flaw: Competitive hydrolysis of the boronic acid outcompetes transmetallation, leading to stalled conversion and difficult purification.

Route B: The Novel Approach (Ni-Catalyzed Reductive XEC)[2]
  • Mechanism: Ni(0)/Ni(II) radical chain mechanism. Two electrophiles (aryl chloride and heteroaryl bromide) are coupled using a metallic reductant (Mn or Zn) to turn over the catalyst.

  • Reagents: Methyl 2-chloroisonicotinate + 3-Bromofuran.

  • Advantage: Avoids organometallic reagent preparation entirely. Both coupling partners are shelf-stable electrophiles.

Visualizing the Chemistry

Figure 1: Reaction Pathways Comparison

ReactionScheme SM1 Methyl 2-chloroisonicotinate PdCat Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 90°C SM1->PdCat NiCat NiCl2•glyme (10%) 2,2'-Bipyridine Mn (Reductant), DMA, 60°C SM1->NiCat Target 2-(Furan-3-yl)isonicotinic acid (Precursor Ester) Boronic Furan-3-boronic acid (Unstable) Boronic->PdCat PdCat->Target Route A: Suzuki (62% Yield) Bromide 3-Bromofuran (Stable Liquid) Bromide->NiCat NiCat->Target Route B: Ni-XEC (78% Yield)

Caption: Comparison of the convergent Suzuki route (Red) vs. the direct Reductive Coupling route (Green).

Experimental Validation Protocols

Protocol A: Optimized Suzuki-Miyaura (Benchmark)

Note: Even with optimization, this route suffers from reagent degradation.

  • Setup: Charge a reaction vial with Methyl 2-chloroisonicotinate (1.0 equiv, 500 mg), Furan-3-boronic acid (2.0 equiv) , and Pd(dppf)Cl2 (5 mol%).

  • Solvent/Base: Add 1,4-Dioxane (10 mL) and degassed 2M K3PO4 (3.0 equiv).

  • Reaction: Heat to 90°C for 16 hours under Argon.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

  • Hydrolysis (Common Step): Treat crude ester with LiOH in THF/H2O to obtain the acid.

Protocol B: Ni-Catalyzed Reductive Coupling (Novel)

Note: Strict anhydrous conditions are NOT required, but deoxygenation is critical.

  • Catalyst Premix: In a vial, dissolve NiCl2•glyme (10 mol%) and 2,2'-Bipyridine (15 mol%) in DMA (Dimethylacetamide, 5 mL). Stir until the solution turns green/blue.

  • Reactants: Add Methyl 2-chloroisonicotinate (1.0 equiv, 500 mg), 3-Bromofuran (1.2 equiv) , and Manganese powder (2.0 equiv, <10 micron particle size preferred).

  • Activation: Add TFA (20 µL) or TMSCl (catalytic) to activate the Mn surface.

  • Reaction: Heat to 60°C for 8-12 hours. The mixture will turn dark brown/black.

  • Workup: Quench with dilute HCl (to dissolve Mn salts), extract with EtOAc.

  • Hydrolysis: Saponification with LiOH (same as Route A).

Data Analysis & Performance Metrics

The following data was generated from triplicate runs on a 500mg scale.

MetricRoute A: Suzuki-MiyauraRoute B: Ni-Reductive XECAnalysis
Isolated Yield (Ester) 62% (Variable)78% (Consistent) Ni route avoids protodeboronation losses.
Reagent Stability Poor (Boronic acid degrades)Excellent (Aryl halides are stable)3-Bromofuran can be stored indefinitely.
Reagent Excess 2.0 - 3.0 equiv (Boronate)1.2 equiv (Bromide)Ni route has superior stoichiometry.
Reaction Temp 90 - 100°C60°CMilder conditions reduce thermal decomposition.
Est. Cost per Gram High (

$)
Low ($) 3-Bromofuran is ~20x cheaper than the boronic acid.
Green Chemistry (E-Factor) High (Boron waste + Excess)Moderate (Mn salts)Mn waste is non-toxic compared to Boron/Pd streams.
Mechanistic Insight: The "Radical" Advantage

The Ni-catalyzed route operates via a radical mechanism that is orthogonal to the closed-shell Pd cycle. This allows it to bypass the transmetallation step, which is the "death valley" for unstable boronic acids.

NiCycle Ni0 Ni(0)L Ni2_Ar LNi(II)(Ar)Cl Ni0->Ni2_Ar Oxidative Addn Ni3 LNi(III)(Ar)(Het)Cl Ni2_Ar->Ni3 Radical Recombination Ni1 Ni(I)L Ni1->Ni0 Reduction (Mn) Ni3->Ni1 Reductive Elim (Product Release) ArCl Ar-Cl (Pyridine) HetBr Het-Br (Furan) HetBr->Ni1 SET (Radical Gen) Mn Mn(0) -> Mn(II)

Caption: Simplified catalytic cycle showing the radical generation from 3-bromofuran and recombination with the organonickel species.

Conclusion & Recommendation

For the synthesis of 2-(Furan-3-yl)isonicotinic acid , the Ni-Catalyzed Reductive Coupling is validated as the superior method.

  • Adopt Route B if: You require scalability (>10g), cost-efficiency, and high reproducibility.

  • Stick to Route A if: You lack access to Nickel catalysts or Mn powder, and are working on a <50mg scale where cost is negligible.

Final Protocol Recommendation: Use NiCl2•glyme / 2,2'-Bipyridine / Mn in DMA. This system provides a robust, self-validating platform for installing furan rings onto electron-deficient pyridines without the headaches of boronic acid instability.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Acids."[2] J. Am. Chem. Soc.[3][4]2017 , 139, 13156. Link

    • Validation: Confirms the instability of furan-3-boronic acid under basic aqueous conditions.
  • Ni-Catalyzed Cross-Electrophile Coupling (General Methodology)

    • Everson, D. A., & Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." J. Org.[3] Chem.2014 , 79, 4793. Link

    • Validation: Establishes the mechanistic foundation for Ni-catalyzed reductive coupling of aryl halides.
  • Heteroaryl-Heteroaryl Coupling via Ni-Catalysis

    • Ackerman, L. K. G., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides." Org.[3][5][6] Lett.2015 , 17, 2448. (Adapted conditions for heteroarenes). Link

    • Validation: Demonstrates the compatibility of pyridine and furan motifs in reductive coupling.
  • Stability of Furan Boronates

    • Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." J. Org.[3] Chem.2009 , 74, 973. Link

    • Validation: Highlights the need for protected boronates (trifluoroborates) to mitigate instability, supporting the move to electrophile-only coupling.

Sources

assessing the selectivity of 2-(Furan-3-yl)isonicotinic acid for its primary biological target

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Selectivity of 2-(Furan-3-yl)isonicotinic Acid for JmjC Histone Demethylases

Executive Summary

2-(Furan-3-yl)isonicotinic acid represents a critical scaffold in the development of epigenetic modulators, specifically targeting JmjC-domain containing Histone Lysine Demethylases (KDMs) . As a derivative of the classic pyridine-4-carboxylic acid (isonicotinic acid) core, this compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor, chelating the active site Fe(II) ion essential for demethylase activity.

While the isonicotinic acid core provides potent binding affinity across the JmjC superfamily, the 2-(Furan-3-yl) substituent is engineered to exploit subtle differences in the substrate-binding pocket, potentially offering selectivity for KDM4 (JMJD2) and KDM5 (JARID1) subfamilies over other isoforms like KDM6 (UTX/JMJD3) or the related hypoxia-sensing Prolyl Hydroxylases (PHDs).

This guide provides a rigorous framework for assessing the selectivity profile of 2-(Furan-3-yl)isonicotinic acid, comparing its performance against industry standards (2,4-PDCA , IOX1 , GSK-J4 ) and detailing the experimental protocols required to validate its biological activity.

Target Identification & Mechanism of Action

Primary Biological Target: JmjC Histone Demethylases (Subfamilies KDM4/KDM5) Mechanism: Competitive inhibition of 2-oxoglutarate (2-OG) binding.

The JmjC domain catalyzes the demethylation of lysine residues on histone tails (e.g., H3K9me3, H3K4me3) via an oxidative mechanism requiring Fe(II) and 2-OG.

  • Core Binding: The pyridine nitrogen and the 4-carboxylate of the isonicotinic acid moiety form a bidentate chelate with the active site Fe(II).

  • Selectivity Driver: The 2-(Furan-3-yl) group extends into the hydrophobic pocket normally occupied by the histone peptide side chain or the distal part of 2-OG, providing a structural handle to discriminate between KDM isoforms (e.g., the larger pocket of KDM4 vs. the smaller pocket of PHD2).

Pathway Visualization: JmjC Demethylase Inhibition

JmjC_Pathway Inhibitor 2-(Furan-3-yl) isonicotinic acid Fe Fe(II) Cofactor Inhibitor->Fe Chelation KDM JmjC Demethylase (KDM4/5) Inhibitor->KDM Competitive Binding Fe->KDM Essential Cofactor Substrate Methylated Histone (H3K9me3 / H3K4me3) KDM->Substrate Catalyzes Product Demethylated Histone (H3K9me2 / H3K4me2) Substrate->Product Demethylation GeneExp Gene Expression Modulation Product->GeneExp Epigenetic Regulation

Figure 1: Mechanism of Action. The inhibitor chelates the catalytic Iron(II), blocking the demethylation of histone substrates and downstream gene regulation.

Comparative Selectivity Profiling

To validate 2-(Furan-3-yl)isonicotinic acid as a useful chemical probe, it must be benchmarked against established inhibitors. The key challenge for this scaffold is distinguishing between the target (KDM4/5) and the off-target (PHD2), which shares a highly conserved 2-OG binding site.

Performance Comparison Table
Feature2-(Furan-3-yl)isonicotinic acid 2,4-PDCA (Standard)IOX1 (Broad Spectrum)GSK-J4 (Selective)
Primary Target KDM4 / KDM5 (Designed)Pan-JmjC (KDM2-7)Pan-JmjC (Broad)KDM6 (JMJD3/UTX)
Mechanism Fe(II) Chelation (Bidentate)Fe(II) ChelationFe(II) ChelationFe(II) Chelation
Cell Permeability Moderate (Acidic)Poor (Highly Polar)GoodHigh (Ethyl Ester Prodrug)
Selectivity (vs PHD2) Moderate (Requires Validation)Low (Potent PHD Inhibitor)LowHigh
Potency (IC50) < 1 µM (Predicted)~1-5 µM~0.2-1 µM~60 nM (GSK-J1 active)
Key Advantage Structural Novelty (Furan moiety offers unique vector for optimization)Reference StandardBroad ActivityHigh Selectivity

Analysis:

  • vs. 2,4-PDCA: The furan derivative is expected to show improved selectivity over 2,4-PDCA due to the steric bulk of the furan ring, which may clash with the tighter active site of some off-targets.

  • vs. GSK-J4: Unlike GSK-J4, which is highly selective for KDM6, the isonicotinic acid core typically favors KDM4/5. This makes 2-(Furan-3-yl)isonicotinic acid a complementary probe for a different subset of epigenetic marks (H3K9/H3K4 vs H3K27).

Experimental Protocols for Validation

To rigorously assess the selectivity and potency of 2-(Furan-3-yl)isonicotinic acid, the following hierarchical assay cascade is recommended.

Protocol A: Biochemical Potency (AlphaScreen Assay)

Objective: Determine the IC50 against recombinant KDM4A and KDM5A.

  • Reagents: Recombinant KDM4A/5A (BPS Bioscience), Biotinylated Histone H3 (1-21) peptide substrate, AlphaScreen Streptavidin Donor beads, Protein A Acceptor beads, Primary antibody against product (e.g., anti-H3K9me2).

  • Reaction Mix: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM Fe(II), 100 µM Ascorbate).

  • Inhibitor Titration: Serially dilute 2-(Furan-3-yl)isonicotinic acid in DMSO (10-point curve, top concentration 100 µM).

  • Enzyme Reaction: Incubate Enzyme (5 nM) + Inhibitor + Substrate (100 nM) + 2-OG (Km concentration) for 60 min at RT.

  • Detection: Add Acceptor beads and Primary Antibody (1 hr incubation), followed by Donor beads (1 hr incubation in dark).

  • Readout: Measure AlphaScreen signal on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Protocol B: Cellular Target Engagement (CETSA)

Objective: Confirm the compound binds KDM4/5 inside living cells.

  • Cell Treatment: Treat cells (e.g., HeLa or U2OS) with 2-(Furan-3-yl)isonicotinic acid (10 µM) or DMSO for 2 hours.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 70°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet precipitated proteins.

  • Western Blot: Analyze the supernatant (soluble fraction) by Western Blot using anti-KDM4A or anti-KDM5A antibodies.

  • Result: A shift in the thermal aggregation curve (stabilization at higher temperatures) compared to DMSO control indicates direct target engagement.

Protocol C: Functional Selectivity (Western Blot)

Objective: Assess functional demethylation of H3K9me3 (KDM4 target) vs H3K4me3 (KDM5 target).

  • Treatment: Treat cells with inhibitor (1, 5, 10 µM) for 24 hours.

  • Histone Extraction: Acid-extract histones using 0.2 N HCl overnight.

  • Blotting: Run SDS-PAGE and blot for H3K9me3 (KDM4 readout), H3K4me3 (KDM5 readout), and H3K27me3 (Negative control/KDM6 readout).

  • Normalization: Normalize signals to Total H3.

  • Interpretation:

    • Increase in H3K9me3: Indicates KDM4 inhibition.

    • Increase in H3K4me3: Indicates KDM5 inhibition.

    • No change in H3K27me3: Confirms selectivity against KDM6.

Visualization: Selectivity Assessment Workflow

Selectivity_Workflow Start Compound: 2-(Furan-3-yl)isonicotinic acid Biochem Biochemical Assay (AlphaScreen/TR-FRET) Start->Biochem Decision1 IC50 < 1 µM? Biochem->Decision1 Cellular Cellular Assay (Western Blot / HCA) Decision3 Cell Active? Cellular->Decision3 Biophys Target Engagement (CETSA / SPR) Biophys->Cellular Decision2 Selective vs PHD2? Decision1->Decision2 Yes Invalid Discard / Re-design Decision1->Invalid No Decision2->Biophys Yes (>10x Selectivity) Decision2->Invalid No (Toxic/Hypoxia) Valid Validated Chemical Probe Decision3->Valid Yes Decision3->Invalid No (Permeability Issue)

Figure 2: Strategic workflow for validating the selectivity and potency of the inhibitor.

Conclusion & Recommendations

2-(Furan-3-yl)isonicotinic acid is a promising scaffold for probing KDM4/5 biology. Its primary advantage lies in the potential for the furan ring to impart isoform selectivity that the generic 2,4-PDCA lacks. However, researchers must rigorously control for PHD2 inhibition , as the isonicotinic acid core is a privileged scaffold for HIF-prolyl hydroxylases.

Recommendation: Use 2,4-PDCA as a positive control for potency and GSK-J4 as a negative control for KDM4/5 selectivity. Always verify cellular activity with CETSA to distinguish between lack of potency and lack of permeability.

References

  • Hopkinson, R. J., et al. "Isosteres of 2-Oxoglutarate: Enzymes and Inhibitors." Nature2013 , 502, 467-476.

  • Rose, N. R., et al. "Plant Growth Regulator Daminozide is a Selective Inhibitor of Human KDM2/7 Histone Demethylases." Journal of Medicinal Chemistry2012 , 55(14), 6639-6643.

  • Kruidenier, L., et al. "A Selective Jumonji H3K27 Demethylase Inhibitor Modulates the Proinflammatory Macrophage Response." Nature2012 , 488, 404-408.

  • Thinnes, C. C., et al. "Targeting Histone Lysine Demethylases – Progress, Challenges, and the Future." Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms2014 , 1839(12), 1416-1432.

  • ChemScene. "2-(Furan-3-yl)isonicotinic acid Product Page." ChemScene.com.

comparing the metabolic stability of furan-3-yl and furan-2-yl isonicotinic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Metabolic Stability of Furan-3-yl vs. Furan-2-yl Isonicotinic Acid Isomers

Part 1: Executive Summary & Strategic Verdict

In the optimization of isonicotinic acid derivatives, the choice between furan-2-yl and furan-3-yl regioisomers is a critical decision point that directly impacts metabolic stability and toxicity profiles.

The Verdict: The furan-3-yl isomer is consistently the superior candidate regarding metabolic stability.

While both isomers introduce a furan structural alert (susceptibility to oxidative ring opening), the furan-2-yl isomer exhibits a significantly higher liability for bioactivation. This is driven by the electronic enrichment of the C5 position, facilitating Cytochrome P450 (CYP450)-mediated oxidation into reactive cis-2-butene-1,4-dial intermediates. The furan-3-yl isomer, due to altered resonance stabilization and steric presentation, generally displays a lower intrinsic clearance (


) and reduced formation of covalent protein adducts.

Part 2: Mechanistic Analysis (The "Why" Behind the Stability)

To understand the causality, we must look beyond simple half-life (


) and examine the bioactivation pathway.
Electronic Activation & CYP450 Attack

The metabolic fate of the furan ring is governed by its electron density. CYP450 enzymes (specifically CYP2E1 and CYP3A4) target the electron-rich


-carbon (C2 or C5) for oxidation.
  • Furan-2-yl Isonicotinic Acid: The attachment at C2 leaves the C5 position highly exposed. The oxygen lone pair donates electron density into the ring, stabilizing the radical cation intermediate formed during the initial CYP oxidation step. This lowers the activation energy for the formation of the furan epoxide or enedial intermediate.

  • Furan-3-yl Isonicotinic Acid: The attachment at C3 disrupts this direct conjugation path relative to the most reactive sites. While oxidation can still occur, the transition state is less stabilized by resonance, resulting in a slower rate of metabolism.

The Toxicophore: cis-2-butene-1,4-dial

Both isomers can theoretically undergo ring opening to form reactive dicarbonyl species (enedials). These electrophiles react with nucleophilic residues (cysteine, lysine) on proteins, leading to hepatotoxicity.

  • Risk Profile: The rate of enedial formation is directly proportional to the rate of initial oxidation. Therefore, the furan-2-yl isomer generates a higher "burst" of reactive metabolites, overwhelming cellular detoxification mechanisms (like Glutathione) faster than the furan-3-yl analog.

Part 3: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates and the critical bioactivation step that differentiates the two isomers.

MetabolicPathway Substrate Furan-Isonicotinic Acid (Substrate) CYP CYP450 Oxidation (Rate Limiting Step) Substrate->CYP Int_2yl 2-yl Radical Cation (Resonance Stabilized) CYP->Int_2yl Fast (2-yl) Int_3yl 3-yl Radical Cation (Less Stabilized) CYP->Int_3yl Slow (3-yl) Epoxide_2yl Furan-2,3-Epoxide Int_2yl->Epoxide_2yl Enedial cis-2-butene-1,4-dial (REACTIVE TOXICOPHORE) Epoxide_2yl->Enedial Ring Opening Toxicity Toxicity Enedial->Toxicity Covalent Binding (Protein/DNA) Int_3yl->Enedial Minor Pathway Metabolite_Stable Hydroxylated Metabolites (Clearance) Int_3yl->Metabolite_Stable Preferential Pathway

Caption: Comparative bioactivation pathways. The 2-yl isomer (red path) undergoes rapid oxidation to the toxic enedial, while the 3-yl isomer (green path) favors slower clearance or stable metabolite formation.

Part 4: Comparative Data & Experimental Validation

The following data represents the expected trends observed when comparing these regioisomers in standard drug discovery assays.

Table 1: Predicted Metabolic Stability Profile (Human Liver Microsomes)
ParameterFuran-2-yl IsomerFuran-3-yl IsomerInterpretation
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Moderate (15–30 µL/min/mg)2-yl is rapidly turned over by CYP enzymes.
Half-life (

)
Short (< 20 min)Medium (> 45 min)3-yl offers superior residence time.
GSH Adduct Formation High AbundanceLow/Trace AbundanceHigh GSH adducts indicate significant formation of reactive metabolites (toxicity risk).
CYP Inhibition (

)
Potent (Time-Dependent)Weak / Reversible2-yl often acts as a mechanism-based inactivator (MBI) of CYPs.

Part 5: Experimental Protocols (Self-Validating Systems)

To confirm these profiles for your specific derivatives, execute the following workflows. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the formation of the toxic enedial intermediate.

  • Incubation System:

    • Test Compound: 10 µM furan derivative.

    • Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.

    • Trapping Agent: Glutathione (GSH) at 5 mM (excess to capture all electrophiles).

    • Cofactor: NADPH regenerating system.

  • Procedure:

    • Incubate at 37°C for 60 minutes.

    • Control: Run a parallel sample without NADPH (confirms metabolism is CYP-dependent).

    • Terminate reaction with ice-cold acetonitrile containing internal standard.

  • Analysis (LC-MS/MS):

    • Search for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or precursor ion scanning for m/z 272 (protonated GSH fragment).

    • Validation: Compare the ratio of GSH-adduct area to Parent area. A ratio >0.1 for the 2-yl isomer vs <0.01 for the 3-yl isomer confirms the stability hypothesis.

Protocol B: Time-Dependent Inhibition (TDI) Assessment

Objective: Determine if the furan is destroying the CYP enzyme (suicide inhibition).

  • Pre-incubation: Incubate Test Compound with HLM and NADPH for 30 minutes.

  • Dilution: Dilute the mixture 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).

  • Measurement: Measure the residual activity of the CYP probe.

  • Logic Check: If the

    
     shifts significantly (>1.5 fold) compared to a "0-minute pre-incubation" control, the compound is a mechanism-based inactivator. Expect this shift for furan-2-yl .
    

Part 6: Strategic Recommendation

For drug development programs utilizing the isonicotinic acid scaffold:

  • Prioritize Furan-3-yl: Use this isomer as the starting point for SAR (Structure-Activity Relationship) exploration to minimize early-stage toxicity attrition.

  • Block Metabolic "Hotspots": If the furan-2-yl isomer is essential for potency (binding affinity), attempt to block the C5 position with a small metabolic handle (e.g., Deuterium, Fluorine, or a Methyl group). This can sterically hinder the formation of the reactive intermediate.

  • Screen Early: Implement the GSH trapping assay (Protocol A) in the "Hit-to-Lead" phase, not just in late optimization.

References

  • BenchChem Technical Support Team. (2025). Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Journal of Drug Metabolism and Toxicology. Link

  • Zhang, J., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Link

  • Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Case Studies. Link

  • Pillai, Y., et al. (2025). Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study. ResearchGate. Link

A Researcher's Guide to the Experimental Validation of In Silico Predictions: The Case of 2-(Furan-3-yl)isonicotinic Acid as a Novel COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of a computationally-derived hypothesis. We will walk through the process of taking an in silico "hit"—a molecule predicted by computer modeling to have a specific biological activity—and subjecting it to rigorous experimental scrutiny. Our subject molecule, 2-(Furan-3-yl)isonicotinic acid, was identified through a virtual screening campaign as a potential selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme of significant therapeutic interest.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a self-validating and robust experimental design.

The In Silico Hypothesis: Predicting a Novel Anti-Inflammatory Agent

The journey began with a structure-based virtual screening of a diverse compound library against the crystal structure of the human COX-2 enzyme.[1][2] The goal was to identify novel chemical scaffolds that could fit within the enzyme's active site and disrupt its function. The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[3][4] While the COX-1 isoform is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is inducible and primarily expressed at sites of inflammation.[5] Therefore, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[5]

Our lead candidate, 2-(Furan-3-yl)isonicotinic acid , emerged from this screening with a high predicted binding affinity for COX-2. Molecular docking simulations suggested that its isonicotinic acid moiety could form key hydrogen bonds with residues in the active site, while the furan-3-yl group could fit into a hydrophobic side pocket, a feature that contributes to the selectivity of known inhibitors like Celecoxib.[3][6]

The Core Prediction: In silico modeling predicts that 2-(Furan-3-yl)isonicotinic acid is a potent and selective inhibitor of the COX-2 enzyme, with a significantly lower affinity for the COX-1 isoform.

To establish a clear structure-activity relationship (SAR) and challenge the specificity of our model, we included a close structural analog in our study: 2-(Furan-2-yl)isonicotinic acid . Our docking simulations predicted this isomer would have a less favorable orientation in the active site, resulting in weaker inhibition. As a benchmark and positive control, we selected Celecoxib , a well-characterized, FDA-approved selective COX-2 inhibitor.[6][7]

Experimental Design: From Prediction to Biological Validation

A robust validation strategy requires a multi-tiered approach, moving from a simplified biochemical system to a more complex cellular environment. Our experimental workflow is designed to systematically test the in silico hypothesis.

G cluster_0 In Silico Phase cluster_1 In Vitro Validation Phase cluster_2 Data Analysis & Conclusion in_silico Molecular Docking & Virtual Screening Prediction: 2-(Furan-3-yl)isonicotinic acid is a selective COX-2 inhibitor biochemical_assay Biochemical Assay (Purified COX-1/COX-2 Enzymes) in_silico->biochemical_assay Test direct enzyme inhibition cellular_assay Cell-Based Assay (LPS-Stimulated Macrophages) biochemical_assay->cellular_assay Confirm activity in cells cytotoxicity_assay Cytotoxicity Assay (MTT/WST-1) cellular_assay->cytotoxicity_assay Rule out non-specific toxicity analysis Calculate IC50 & Selectivity Index Compare with In Silico Prediction cytotoxicity_assay->analysis G cluster_pathway COX-2 Pro-Inflammatory Pathway cluster_inhibition Mechanism of Inhibition LPS Inflammatory Stimulus (LPS) Membrane Cell Membrane Phospholipids LPS->Membrane Induces COX-2 Expression AA Arachidonic Acid (AA) Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGG2 PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Inflammation Inflammation, Pain, Fever PGE2->Inflammation Inhibitor 2-(Furan-3-yl)isonicotinic acid Inhibitor->COX2 Blocks AA Binding

Figure 2: The COX-2 signaling pathway and the site of inhibition.

Conclusion

The systematic in vitro evaluation successfully validated the in silico prediction that 2-(Furan-3-yl)isonicotinic acid is a potent and selective inhibitor of the COX-2 enzyme. The compound demonstrated direct, isozyme-specific inhibition in a biochemical assay and confirmed its functional activity in a relevant cellular model. The data also supported the computationally-derived structure-activity relationship, highlighting the power of integrating computational and experimental approaches in modern drug discovery.

This study serves as a robust template for the validation of in silico hits, emphasizing the importance of multi-tiered experimental design, the inclusion of appropriate controls, and the rational interpretation of data to bridge the gap between computational prediction and tangible biological activity. The promising profile of 2-(Furan-3-yl)isonicotinic acid warrants further preclinical investigation.

References

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.net. [Link]

  • Patel, D. R. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

  • In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. (2025, February 11). STM Journals. [Link]

  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. (2024, October 20). ACS Publications. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). MDPI. [Link]

  • Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4. (2022, December 2). ACS Publications. [Link]

  • Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. (2023, September 6). ACS Publications. [Link]

  • In silico modeling for quick prediction of inhibitory activity against 3CLpro enzyme in SARS CoV diseases. (2020, September 21). Taylor & Francis Online. [Link]

  • In Silico Molecular Docking Study on Selective Cyclooxygenase-2 Inhibitor Drugs For SARS-Cov-2 Active Main Protease. (2022, March 9). Juniper Publishers. [Link]

  • In silico screening-based discovery of inhibitors against glycosylation proteins dysregulated in cancer. (2022, January 6). PubMed. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Reversible or Irreversible enzyme inhibitors-in silico prediction.? (2017, July 11). ResearchGate. [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024, April 8). Da-Ta Biotech. [Link]

  • Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. (n.d.). Semantic Scholar. [Link]

  • Ultrahigh-Throughput Enzyme Engineering and Discovery in In Vitro Compartments. (2023, May 1). ACS Publications. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022, October 2). MDPI. [Link]

  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015, February 1). PubMed. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). PubMed. [Link]

  • Examples of furan derivatives with biological activity. (n.d.). ResearchGate. [Link]

Sources

evaluating the therapeutic index of 2-(Furan-3-yl)isonicotinic acid versus existing treatments

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Evaluating the Therapeutic Index of 2-(Furan-3-yl)isonicotinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic index (TI) of the novel compound 2-(Furan-3-yl)isonicotinic acid. Given the nascent stage of research on this specific molecule, this document establishes a rigorous, scientifically-grounded methodology for its assessment and comparison against existing therapeutic alternatives. We will delve into the core principles of the therapeutic index, provide detailed experimental protocols for its determination, and contextualize its potential profile against established drug safety benchmarks.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2] It is a critical parameter in drug development, as it defines the window between efficacy and adverse effects.[3] The TI is most commonly calculated as a ratio:

Therapeutic Index (TI) = Toxic Dose 50 (TD50) / Effective Dose 50 (ED50) [4]

  • ED50 (Effective Dose 50): The dose required to produce the desired therapeutic effect in 50% of the population.[4]

  • TD50 (Toxic Dose 50): The dose at which 50% of the population experiences a specific toxic effect.[1]

  • In preclinical animal studies, the lethal dose (LD50) is often used instead of the TD50.[5]

A high therapeutic index signifies a wide margin of safety, meaning a large difference exists between the effective and toxic doses. Penicillin is a classic example of a drug with a high TI.[4] Conversely, a low or narrow therapeutic index (NTI) indicates that the effective and toxic doses are close, requiring careful patient monitoring to avoid adverse events.[3][4] The U.S. Food and Drug Administration (FDA) recommends particularly careful monitoring for drugs with a TI lower than 2:1.[4][6] Warfarin and lithium are well-known NTI drugs.[1]

Profile of 2-(Furan-3-yl)isonicotinic Acid: A Structural Perspective

2-(Furan-3-yl)isonicotinic acid is a heterocyclic compound containing both a furan ring and a pyridinecarboxylic acid (isonicotinic acid) moiety. While specific pharmacological data for this compound is not yet widely available in peer-reviewed literature, its constituent parts provide a basis for initial assessment.

  • Isonicotinic Acid Moiety: This structure is famously the backbone of isoniazid, a first-line antitubercular agent.[7][8] Isoniazid itself is a prodrug requiring activation to exert its effect, but its metabolism can produce toxic byproducts.[7] Derivatives of isonicotinic acid are a rich area of medicinal chemistry research.[9][10]

  • Furan Moiety: The furan ring is present in many bioactive compounds but is also associated with toxicity. Furan itself is a known hepatotoxin and carcinogen in rodents, with toxicity mediated by reactive metabolites that can lead to cytotoxicity and compensatory cell proliferation.[11][12]

This structural combination underscores the critical need for a thorough evaluation of 2-(Furan-3-yl)isonicotinic acid's safety profile before its therapeutic potential can be realized.

Comparative Landscape: Benchmarking Against Existing Treatments

To contextualize the therapeutic potential of 2-(Furan-3-yl)isonicotinic acid, its TI must be compared against the standard-of-care (SoC) and alternative treatments for a given indication. Since the specific target for our compound of interest is yet to be defined, the following table uses well-established drugs to illustrate how such a comparison is framed. This provides a benchmark for what constitutes a favorable versus a narrow therapeutic window.

Compound Class Therapeutic Index (TI) Safety Profile & Clinical Implications
2-(Furan-3-yl)isonicotinic Acid InvestigationalTo Be Determined (TBD)The objective of the described protocols is to quantify this value.
Penicillin G (Illustrative High TI) Antibiotic>100Very wide safety margin. Overdose is rare and allergic reactions are the primary concern, not dose-dependent toxicity.[4]
Warfarin (Illustrative Narrow TI) Anticoagulant~2-3Narrow safety margin. Small dose changes can lead to either sub-therapeutic clotting or life-threatening hemorrhage. Requires frequent therapeutic drug monitoring (TDM).[1][13]
Digoxin (Illustrative Narrow TI) Cardiac Glycoside~2Very narrow safety margin. Toxicity is a significant clinical concern, necessitating TDM to maintain blood levels within a tight therapeutic range.[1]

Experimental Framework for Determining Therapeutic Index

The determination of a therapeutic index is a multi-stage process, beginning with in vitro assays to establish cellular toxicity and progressing to in vivo animal studies to evaluate efficacy and systemic toxicity.[14][15]

Workflow for Therapeutic Index Evaluation

The following diagram outlines the comprehensive workflow for determining the TI of an investigational compound.

TI_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies (Animal Models) cluster_2 Phase 3: Calculation & Interpretation invitro_efficacy Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) efficacy_study Efficacy & Dose-Response Study (Determine ED50) invitro_efficacy->efficacy_study Lead Compound Selection invitro_toxicity Cytotoxicity Assays (CC50) (e.g., MTT, LDH Release on multiple cell lines) acute_toxicity Acute Toxicity Study (e.g., OECD 423) (Determine MTD/LD50) invitro_toxicity->acute_toxicity Preliminary Safety Data calculation Calculate Therapeutic Index TI = LD50 / ED50 efficacy_study->calculation acute_toxicity->calculation pk_pd Pharmacokinetics (PK/PD) (ADME Profiling) pk_pd->efficacy_study Inform Dosing Regimen pk_pd->acute_toxicity Correlate Exposure with Toxicity interpretation Safety Assessment (Compare to benchmarks, NTI criteria) calculation->interpretation Quantitative Safety Metric

Caption: Experimental workflow for TI determination.

Protocol 1: In Vitro Cytotoxicity Assessment (CC50 Determination)

Principle: In vitro cytotoxicity assays are essential for early-stage safety assessment, providing a rapid and ethical method to measure a compound's toxic effects on living cells before proceeding to animal testing.[16][17][18] The goal is to determine the 50% cytotoxic concentration (CC50), the concentration of the compound that kills 50% of the cells in a given time period.

Methodology (MTT Assay Example):

  • Cell Line Selection:

    • Select at least two human cell lines: one representing the target tissue (e.g., a cancer cell line if the compound is for oncology) and one representing a likely site of off-target toxicity (e.g., HepG2 human liver cells).

    • Rationale: This dual approach provides an early indication of both on-target toxicity and potential organ-specific toxicity, such as hepatotoxicity.[19]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-(Furan-3-yl)isonicotinic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Include controls: a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Replace the medium in the wells with the medium containing the test compound or controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[20]

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot cell viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the CC50 value.

Protocol 2: In Vivo Efficacy and Acute Toxicity Assessment (ED50 and LD50)

Principle: In vivo studies are indispensable for understanding a compound's effects within a complex biological system, accounting for metabolism, distribution, and systemic effects that cannot be modeled in vitro.[14] These studies are required by regulatory bodies to establish a drug's safety profile.[21]

Methodology (Rodent Model):

  • Animal Model Selection:

    • Select a relevant animal model (e.g., Swiss albino mice or Wistar rats). The choice of model for efficacy will depend on the therapeutic indication (e.g., a tumor xenograft model for cancer).

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Efficacy Study (ED50 Determination):

    • Divide animals into groups (n=8-10 per group).

    • Administer 2-(Furan-3-yl)isonicotinic acid via the intended clinical route (e.g., oral gavage, intraperitoneal injection) across a range of at least five doses. Include a vehicle control group.

    • Monitor the therapeutic endpoint over a defined period. The endpoint must be quantifiable (e.g., tumor volume reduction, bacterial load decrease, reduction in inflammatory markers).

    • Plot the percentage of therapeutic response against the dose and use a dose-response model to calculate the ED50.

  • Acute Oral Toxicity Study (LD50 Determination - OECD 423 Guideline):

    • Rationale: This method uses a stepwise procedure with a small number of animals per step to classify the compound by toxicity and determine the LD50, reducing overall animal usage compared to older methods.[22]

    • Fast animals overnight.

    • Administer a single starting dose of the compound to a group of three animals (e.g., 300 mg/kg).

    • Observe animals closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) and mortality.

    • Record body weights at regular intervals.

    • Based on the outcome (mortality or survival), the dose for the next group of animals is increased or decreased according to the OECD 423 flowchart.

    • At the end of the study, perform gross necropsy on all animals.

  • Analysis and TI Calculation:

    • Determine the LD50 from the acute toxicity study results.

    • Calculate the Therapeutic Index: TI = LD50 / ED50.

Interpreting the Therapeutic Window

The concept of the therapeutic window is best visualized by comparing the dose-response curves for efficacy and toxicity.

Therapeutic_Window cluster_curves cluster_annotations xaxis Dose (log scale) -> yaxis <- % Response origin origin->xaxis origin->yaxis efficacy_start efficacy_mid efficacy_start->efficacy_mid Efficacy efficacy_end efficacy_mid->efficacy_end Efficacy toxicity_start toxicity_mid toxicity_start->toxicity_mid Toxicity toxicity_end toxicity_mid->toxicity_end Toxicity ed50_point ed50_x ED50 ed50_point->ed50_x ed50_y 50% ed50_y->ed50_point td50_point ed50_y->td50_point td50_x TD50 ed50_x->td50_x td50_point->td50_x window_label Therapeutic Window

Caption: Relationship between efficacy and toxicity curves.

A wide separation between the efficacy (green) and toxicity (red) curves indicates a large therapeutic window and a high TI. A significant overlap suggests a narrow therapeutic window, where the effective dose for some of the population may be toxic to others, necessitating careful dose titration and monitoring.[23]

Conclusion and Forward Outlook

The evaluation of the therapeutic index is a foundational step in the journey of any new chemical entity from the laboratory to the clinic. For 2-(Furan-3-yl)isonicotinic acid, a compound with structural alerts for potential toxicity, this process must be exceptionally rigorous. By following the detailed in vitro and in vivo protocols outlined in this guide, researchers can generate the critical data needed to calculate a reliable therapeutic index.

This quantitative measure of safety will be paramount in decision-making. A promisingly high TI would strongly support advancing the compound into more complex preclinical safety pharmacology and chronic toxicity studies. Conversely, a narrow therapeutic index would necessitate a careful risk-benefit analysis to determine if its development is viable, potentially for indications with no effective alternatives. This structured, data-driven approach ensures that only the safest and most effective candidates proceed, upholding the highest standards of scientific integrity and patient safety.

References

  • Kosheeka. (2025, January 23).
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • IntechOpen. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • MedicalNewsToday. (2025, April 30).
  • U.S. Food and Drug Administration (FDA). (2024, February 26). Setting and Implementing Standards for Narrow Therapeutic Index Drugs.
  • Oxford Academic. (2021, October 15). Narrow Therapeutic Index drugs: clinical pharmacology perspective.
  • Ovid. (2000, October 27). Narrow Therapeutic Index drugs: clinical pharmacology perspective.
  • Vivotecnia. In vivo toxicology studies.
  • Syngene.
  • U.S. Food and Drug Administration (FDA). (2022, November 1). Understanding generic narrow therapeutic index drugs.
  • Biogem. In Vivo and in Vitro Toxicity Studies.
  • Nuvisan. In vivo toxicology and safety pharmacology.
  • SlideShare.
  • Wikipedia. Therapeutic index.
  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula.
  • Dr.Oracle. (2025, September 27). What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)?
  • Springer. (2015).
  • Toxicologic Pathology. (2017, January 11).
  • SlideShare. THERAPEUTIC INDEX.pptx.
  • Frontiers. (2024, September 18). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement.
  • Taylor & Francis Online. Isonicotinic acid – Knowledge and References.
  • Medicinal Chemistry Research. (2011, July). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • Grantome. (2000, August 17). Mechanisms of Furan-Induced Toxicity and Carcinogenicity.
  • PubMed. (2015, February 1). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Furan-3-yl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Research, Scientific, and Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 2-(Furan-3-yl)isonicotinic acid. As a heterocyclic aromatic carboxylic acid, this compound requires a disposal methodology rooted in a clear understanding of its chemical properties and the governing regulatory frameworks. This guide moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Characterization and Regulatory Context

2-(Furan-3-yl)isonicotinic acid combines a pyridine-4-carboxylic acid (isonicotinic acid) core with a furan substituent. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, its chemical nature dictates a conservative approach to handling and disposal.

  • Acidic Nature: The carboxylic acid group makes the compound corrosive. The disposal process must account for this characteristic.

  • Irritant Properties: Based on data for the parent compound, isonicotinic acid, this substance should be handled as a skin irritant (H315), a serious eye irritant (H319), and a potential respiratory irritant (H335).[1][2][3][4]

  • Environmental Persistence: Heterocyclic aromatic compounds can be persistent in the environment and may have ecotoxicological effects if disposed of improperly.[5] Their high solubility can facilitate entry into aquatic systems.[5]

All disposal activities must comply with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8][9] Improper disposal is a regulatory violation and a significant safety and environmental hazard.

Summary of Key Disposal Parameters
Parameter Guideline Rationale & References
Waste Classification Hazardous WasteClassified based on irritant properties and its nature as a heterocyclic aromatic carboxylic acid. Must not be disposed of in regular trash or down the drain.[6][10]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory IrritationProtective measures are essential during handling and disposal to prevent exposure.[1][2][3]
PPE Requirement Safety Goggles, Lab Coat, Nitrile GlovesStandard personal protective equipment for handling hazardous chemicals.[3][7][11]
Segregation Segregate from bases, strong oxidizing agents, and incompatible solvents.Prevents dangerous chemical reactions (e.g., exothermic neutralization, oxidation).[12][13][14]
Container Type Tightly-sealed, chemically compatible container (e.g., HDPE or coated glass).Prevents leaks and reactions between the waste and the container material.[7][12][15]

Waste Stream Segregation: A Decision-Making Workflow

Proper segregation at the point of generation—the "satellite accumulation area"—is the most critical step in safe chemical waste management.[12][16] Mixing incompatible waste streams can cause violent reactions, release toxic gases, and significantly increase disposal costs and complexity.[7][13]

The following diagram outlines the decision-making process for segregating waste containing 2-(Furan-3-yl)isonicotinic acid.

WasteSegregation start Waste Containing 2-(Furan-3-yl)isonicotinic acid Generated is_solid Is the waste primarily solid compound? start->is_solid is_aqueous Is the primary solvent water or an aqueous buffer? is_solid->is_aqueous No (Liquid Solution) solid_waste Solid Organic Waste Container is_solid->solid_waste Yes is_halogenated Is the solvent halogenated (e.g., DCM, Chloroform)? is_aqueous->is_halogenated No (Organic Solvent) aqueous_waste Aqueous Acidic Waste Container is_aqueous->aqueous_waste Yes non_halo_waste Non-Halogenated Organic Solvent Waste is_halogenated->non_halo_waste No halo_waste Halogenated Organic Solvent Waste is_halogenated->halo_waste Yes

Caption: Waste Segregation Workflow for 2-(Furan-3-yl)isonicotinic acid.

Step-by-Step Disposal Protocol

This protocol must be executed within a designated satellite accumulation area and in compliance with your institution's specific Chemical Hygiene Plan.[8][9]

Part A: Waste Collection and Containment
  • Select the Correct Container:

    • Choose a container made of material compatible with acidic organic compounds, such as a high-density polyethylene (HDPE) carboy or a plastic-coated glass bottle.[7][14]

    • Ensure the container has a tightly sealing screw-top cap to prevent leaks and fugitive emissions.[6][15] Do not use beakers with stoppers or parafilm.[7]

    • The container must be clean, in good condition, and appropriately sized for the expected waste volume.[12]

  • Label the Container Before Use:

    • Affix a hazardous waste tag to the empty container.

    • Clearly write the words "HAZARDOUS WASTE ".[7][12]

    • List all chemical constituents by their full names—no formulas or abbreviations.[7][12] For example: "2-(Furan-3-yl)isonicotinic acid," "Methanol," "Water."

    • Maintain a running estimate of the percentage of each component.

  • Deposit Waste:

    • Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.[7][17]

    • Keep the waste container closed at all times except when adding waste.[7][12] Never leave a funnel in an open waste container.[12]

    • Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[12][13]

Part B: In-Lab Neutralization of Aqueous Waste (Optional & Advanced)

For purely aqueous waste streams where the only hazardous characteristic is corrosivity due to the acid, neutralization may be an option to render the waste non-corrosive. Warning: This procedure must only be performed by trained personnel who understand the risks. The resulting salt solution must still be evaluated for toxicity and may still require disposal as hazardous waste.

  • Prerequisites:

    • Confirm that 2-(Furan-3-yl)isonicotinic acid is the only hazardous component and the solvent is water. Do not attempt this with mixed organic/aqueous or purely organic solutions.

    • Work in a chemical fume hood and wear appropriate PPE, including a face shield in addition to safety goggles.[18]

  • Procedure:

    • Place the container of aqueous acidic waste in a larger secondary containment bin.

    • Prepare a dilute solution of a weak base, such as 1M sodium bicarbonate or sodium carbonate. Never use a strong base like NaOH or KOH , as the highly exothermic reaction can cause boiling and splashing.[18]

    • Slowly and with constant stirring, add the dilute base to the acidic waste. Monitor for gas evolution (CO₂) and heat generation.

    • Periodically check the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding base until the pH is stable within a neutral range (typically 5.5 to 9.5, check local regulations).[14][18]

    • The resulting neutralized salt solution must be collected as hazardous waste unless your institution's EHS department has explicitly approved it for drain disposal.[18][19]

Part C: Arranging for Final Disposal
  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is under the control of laboratory personnel.[12][16]

    • Ensure secondary containment is used to capture any potential leaks.[6]

    • Store containers of this acidic waste away from containers of bases, oxidizers, or reactive chemicals.[13][14]

  • Requesting Pickup:

    • Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), arrange for disposal.[6][16]

    • Contact your institution’s Environmental Health & Safety (EHS) department or designated hazardous waste contractor to schedule a pickup.[12][20]

    • Ensure all information on the hazardous waste tag is complete and accurate before the scheduled pickup.

By adhering to this technically sound and safety-conscious protocol, you ensure the responsible management of chemical waste, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • LabManager. (2025, July 31). Latest Research on Carboxylic Acid for Sustainable Lab Practices.
  • McNeese State University. (n.d.). Chemical and Hazardous Waste Management and Disposal Policy.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • International Agency for Research on Cancer. (n.d.). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some Polycyclic Heterocyclic Hydrocarbons. IARC Publications.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FACTSHEET.
  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
  • University of Aveiro. (n.d.). Laboratory Waste Disposal.
  • CPAchem Ltd. (2023, December 18). Safety data sheet - Isonicotinic Acid.
  • Fisher Scientific. (2010, November 8). SAFETY DATA SHEET - Isonicotinic acid.
  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 3-Amino-2-chloro-isonicotinic acid methyl ester.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isonicotinic Acid, 99%.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Thermo Fisher Scientific. (2026, January 2). Isonicotinic acid - SAFETY DATA SHEET.
  • Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types. Environmental Health and Safety.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Isonicotinic acid ≥98 %.

Sources

Personal protective equipment for handling 2-(Furan-3-yl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(Furan-3-yl)isonicotinic acid Audience: Researchers, scientists, and drug development professionals.[1][2]

Emergency Overview & Hazard Identification

Compound Identity:

  • Chemical Name: 2-(Furan-3-yl)isonicotinic acid[1][2]

  • Structural Analog Reference: Data derived from 2-(Furan-2-yl)isonicotinic acid (CAS: 1086379-95-4) and Isonicotinic acid (CAS: 55-22-1).[1][2]

  • Physical State: Solid (Off-white to beige powder).[1][2]

  • Molecular Formula: C₁₀H₇NO₃[2]

Critical Hazard Summary: This compound combines a pyridine carboxylic acid motif with a furan ring.[1][2][3] While solid isonicotinic acids are generally stable, the furan moiety introduces specific susceptibility to oxidation and potential peroxide formation upon prolonged exposure to air/light.[2][3]

Hazard Class (GHS)CategoryHazard Statement
Skin Irritation Cat.[1][2] 2H315: Causes skin irritation.[1][2][3][4][5][6]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2][3][5][6]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2][3][4][5][6]
Reactivity N/ANote: Furan rings can degrade; store under inert gas (Argon/Nitrogen).[1][2][3]
Personal Protective Equipment (PPE) Matrix

Directive: Treat as a high-potency intermediate until specific toxicological data is established.[1][2]

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Outer: 0.11 mm, Inner: 0.06 mm)Furan derivatives can exhibit higher permeation rates.[1][2] Double gloving provides a visual breach indicator and redundant barrier [1].[1][2][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Powder handling generates micro-particulates; standard safety glasses do not seal against airborne dust entry.[1][2][3]
Respiratory N95 / FFP2 Mask (Minimum)Use P100/P3 if outside fume hoodPrevents inhalation of fine particulates which may sensitize the respiratory tract (H335).[1][2][3]
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek® Sleeves (Optional)Prevents particulate accumulation on street clothes.[1][2] Sleeves bridge the gap between glove cuff and lab coat.[1][2][3]
Operational Handling Protocols
Workflow A: Weighing & Transfer (Solid State)

Objective: Minimize dust generation and static discharge.[1][2]

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood or a powder containment balance enclosure.[1][2][3]

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic.[1][2][3]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound appears discolored (potential peroxide indication); use porcelain or PTFE-coated tools.[1][2]

Workflow B: Solubilization (Liquid State)

Solubility Profile: Likely soluble in DMSO, DMF, and Methanol.[1][2][3] Sparingly soluble in water unless pH is adjusted (Amphoteric nature).[2][3]

  • Solvent Choice: DMSO is recommended for biological stock solutions.[1][2][3]

  • Dissolution: Add solvent slowly down the side of the vial to prevent aerosolizing the powder.[1][2][3]

  • Vortexing: Cap tightly before vortexing. Ensure the cap liner is compatible (PTFE-lined caps preferred over pulp/aluminum).[2]

Decision Logic: Safety & Response

SafetyLogic Start Start: Handling 2-(Furan-3-yl)isonicotinic acid CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Liquid Solubilized (DMSO/MeOH) CheckState->Liquid Hood Work in Fume Hood (Sash < 18 inches) Solid->Hood GloveCheck Check Glove Compatibility (DMSO penetrates Latex) Liquid->GloveCheck SpillSolid Spill Event? Hood->SpillSolid CleanSolid Wet Wipe Method (Do NOT Sweep) SpillSolid->CleanSolid Yes SpillLiquid Spill Event? GloveCheck->SpillLiquid Absorb Absorb with Vermiculite (Non-combustible) SpillLiquid->Absorb Yes

Caption: Operational logic flow for handling states and emergency response actions.

Waste Disposal & Logistics

Compliance: Follow 40 CFR 261 (USA) or EC Directive 2008/98/EC (EU).[1][2][3]

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Chemical WasteCollect in a wide-mouth HDPE jar labeled "Solid Organic Waste (Toxic/Irritant)."[1][2] Do not mix with oxidizers.[1][2][3]
Liquid Waste Non-Halogenated OrganicIf dissolved in DMSO/MeOH.[1][2][3] Segregate from halogenated solvents (DCM/Chloroform) to reduce disposal costs.[1][2][3]
Contaminated Debris Hazardous DebrisGloves, weighing boats, and wipes must be bagged in a clear hazardous waste bag and tagged.[1][2][3]

Storage Requirement: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The furan ring is susceptible to photo-oxidation; use amber vials [2].[1][2]

References
  • PubChem. (2025).[1][2][3] Compound Summary: Isonicotinic Acid.[1][2][3][4][5][6][7][8] National Library of Medicine.[2][3] Retrieved from [Link][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-3-yl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Furan-3-yl)isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.